molecular formula C11H16N2O2S B188926 4-(Piperidin-1-ylsulfonyl)aniline CAS No. 6336-68-1

4-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B188926
CAS No.: 6336-68-1
M. Wt: 240.32 g/mol
InChI Key: ZTTBIWZAAMPNBE-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylsulfonyl)aniline is a high-value chemical intermediate in medicinal chemistry, serving as a critical precursor in the design and synthesis of novel compounds with potential anticancer and antimicrobial activities . Its molecular architecture, featuring both sulfonamide and aniline moieties, makes it a versatile scaffold for constructing potential therapeutic agents. Research has demonstrated its specific application in the development of dihydrofolate reductase (DHFR) inhibitors, where it acts as a key component of the pharmacophore intended to interact with the enzyme's active site . DHFR is a well-established target for both antitumor and antibacterial drug discovery, as its inhibition disrupts DNA synthesis in rapidly proliferating cells . Furthermore, the compound's sulfonamide group is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities, and it is frequently employed in the synthesis of sophisticated molecular hybrids for probing various biological targets . As such, this compound is an essential tool for researchers engaged in hit-to-lead optimization and the exploration of new mechanisms of action in oncology and infectious disease research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTBIWZAAMPNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284853
Record name 4-(Piperidine-1-sulfonyl)aniline
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Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6336-68-1
Record name 6336-68-1
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Record name 4-(Piperidine-1-sulfonyl)aniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 4-(Piperidin-1-ylsulfonyl)aniline, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, in-depth scientific explanations, and robust characterization methodologies.

Introduction: The Significance of the Sulfonamide and Piperidine Moieties

The molecular architecture of this compound incorporates two privileged fragments in drug design: the sulfonamide group and the piperidine ring. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide-ranging biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] They are often employed as bioisosteres for amides, offering improved metabolic stability and altered binding affinities.[3] The piperidine scaffold, a prevalent nitrogenous heterocycle in approved drugs, enhances druggability by improving pharmacokinetic properties and providing a three-dimensional framework for precise interactions with biological targets.[4][5] The strategic combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel therapeutic agents. This compound has been identified as a critical precursor in the development of dihydrofolate reductase (DHFR) inhibitors, which are established targets for both anticancer and antibacterial drug discovery.[6]

Synthesis of this compound: A Tale of Two Routes

Two primary synthetic strategies are presented for the preparation of this compound, each with its own merits regarding starting material availability and reaction conditions. Both routes culminate in the formation of the target compound through the coupling of a substituted benzenesulfonyl chloride with piperidine, followed by the unveiling of the aniline functionality.

Route 1: From Acetanilide Protection

This route commences with the commercially available and stable 4-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the aniline, preventing unwanted side reactions during the sulfonamide formation.

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start [label="4-Acetamidobenzenesulfonyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Piperidine, Base (e.g., Na2CO3)\nDichloromethane, rt"]; intermediate -> end [label="Acidic Hydrolysis (e.g., HCl)\nReflux"]; }

Workflow for the synthesis of this compound via the acetanilide protection route.

Experimental Protocol:

Step 1: Synthesis of N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide

  • To a stirred solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dichloromethane, add sodium carbonate (1.4 equivalents) and piperidine (1 equivalent).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Deprotection to this compound

  • Suspend the N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide in a solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for a sufficient period to ensure complete hydrolysis.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Route 2: Reduction of a Nitro Precursor

This alternative pathway utilizes 4-nitrobenzenesulfonyl chloride as the starting material. The nitro group is a strong electron-withdrawing group that facilitates the initial sulfonylation reaction. Subsequent reduction of the nitro group yields the desired aniline.

digraph "Synthesis_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-Nitrobenzenesulfonyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="1-(4-Nitro-benzenesulfonyl)-piperidine"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Piperidine, Base (e.g., Triethylamine)\nDichloromethane, 0 °C to rt"]; intermediate -> end [label="Reduction (e.g., SnCl2·2H2O, Fe/HCl, or catalytic hydrogenation)\nEthanol, Reflux"]; }

Workflow for the synthesis of this compound via the nitro reduction route.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Nitro-benzenesulfonyl)-piperidine

  • Dissolve 4-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath and add piperidine (1 equivalent) and a base such as triethylamine (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Reduction to this compound

  • Dissolve the 1-(4-nitro-benzenesulfonyl)-piperidine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O), iron powder in the presence of an acid like HCl, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

  • If using a metal/acid system, heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and filter off any solids.

  • Neutralize the filtrate with a base to precipitate the product.

  • Extract the product into an organic solvent, wash with water, dry, and concentrate to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Property Value
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
Appearance Off-white to pale yellow solid
CAS Number 6336-68-1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The aromatic protons will typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The piperidine protons will exhibit more complex multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen will be the most deshielded among the piperidine signals. The -NH₂ protons of the aniline group will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The spectrum is expected to show four distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield. The piperidine ring should exhibit three signals corresponding to the three sets of chemically non-equivalent carbons.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (aniline)3400-3250 (typically two bands)
C-H stretch (aliphatic)2950-2850
C=C stretch (aromatic)1620-1580
S=O stretch (sulfonamide)1350-1300 and 1170-1150 (asymmetric and symmetric)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 241. The fragmentation pattern of aromatic sulfonamides can involve the loss of SO₂.[10] For piperidine derivatives, a common fragmentation is α-cleavage adjacent to the nitrogen atom.[7] A GC-MS analysis of this compound has been reported, providing further confirmation of its structure.[9]

Applications in Drug Discovery

As a versatile chemical intermediate, this compound serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications. Its utility in the construction of DHFR inhibitors highlights its importance in the development of novel anticancer and antimicrobial agents. The primary amine of the aniline moiety provides a convenient handle for further functionalization, allowing for the introduction of diverse pharmacophoric groups to modulate biological activity and pharmacokinetic properties.

Conclusion

This technical guide has outlined two reliable synthetic routes for the preparation of this compound and detailed the key analytical techniques for its comprehensive characterization. The strategic combination of the sulfonamide and piperidine moieties within this molecule underscores its significance as a valuable building block in the field of medicinal chemistry. The protocols and data presented herein are intended to support researchers and scientists in the synthesis and utilization of this important compound for the advancement of drug discovery and development programs.

References

  • Al-Omary, F. A., et al. (2010). Synthesis, in vitro antibacterial and cytotoxic activity of some new 3-(4-(piperidin-1-yl and morpholin-4-yl)phenyl)-5-(substituted)-4,5-dihydro-1H-pyrazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5333-5339.
  • Casini, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 10(13), 1189-1215.
  • PubChem. (n.d.). This compound.
  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
  • Poulain, S., et al. (2001). Synthesis and biological evaluation of sulfonamide derivatives as new inhibitors of the growth of P. falciparum. European Journal of Medicinal Chemistry, 36(11-12), 929-937.
  • Youn, S. W. (2016). Recent advances in sulfonamide synthesis. Chemistry & Biology Interface, 6(4), 194-207.
  • Tale, R. H., et al. (2003). A novel and convenient method for the reduction of nitroarenes to anilines. Tetrahedron Letters, 44(17), 3421-3423.
  • Scozzafava, A., et al. (2000). Sulfonamides and their use as anticancer agents.
  • SpectraBase. (n.d.). 4-(1-Piperidinyl)aniline.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • De Luca, L., & Giacomelli, G. (2008). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Molecules, 13(12), 3021-3035.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and microscale organic experiments. Cengage Learning.
  • Pavia, D. L., et al. (2008). Introduction to spectroscopy. Cengage Learning.
  • Silverstein, R. M., et al. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of Novel Piperidinyl Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the determination of the crystal structure of novel piperidinyl sulfonyl compounds. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering field-proven insights to ensure the generation of high-quality, reliable, and publishable structural data.

The Critical Role of Three-Dimensional Structure in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, is a cornerstone of modern drug discovery. For novel piperidinyl sulfonyl compounds, a class of molecules with significant therapeutic potential, understanding their solid-state structure is paramount. This knowledge influences critical drug development parameters including solubility, stability, bioavailability, and intellectual property protection.[1][2][3] An accurate crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and potential polymorphic forms, all of which can profoundly impact a drug candidate's efficacy and manufacturability.[2][4]

The Journey from Powder to Precision: A Holistic Workflow

The determination of a crystal structure is a multi-stage process that demands meticulous attention to detail at each step. The journey begins with the synthesis of the pure compound and culminates in a validated, three-dimensional model of the molecule within the crystal lattice. This guide will navigate through the critical stages of this workflow, emphasizing the decision-making process that underpins success.

G cluster_0 Phase 1: Material Preparation & Crystallization cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination & Validation Synthesis & Purification Synthesis & Purification Solubility Screening Solubility Screening Synthesis & Purification->Solubility Screening Crystallization Method Selection Crystallization Method Selection Solubility Screening->Crystallization Method Selection Crystal Growth & Harvesting Crystal Growth & Harvesting Crystallization Method Selection->Crystal Growth & Harvesting Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth & Harvesting->Crystal Selection & Mounting Single-Crystal X-ray Diffraction (SC-XRD) Single-Crystal X-ray Diffraction (SC-XRD) Crystal Selection & Mounting->Single-Crystal X-ray Diffraction (SC-XRD) Structure Solution Structure Solution Single-Crystal X-ray Diffraction (SC-XRD)->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation Structure Validation Structure Refinement->Structure Validation Final Structural Report Final Structural Report Structure Validation->Final Structural Report

Caption: High-level workflow for crystal structure determination.

Phase 1: The Art and Science of Crystallization

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the accuracy of the final structure. Obtaining high-quality, single crystals of novel piperidinyl sulfonyl compounds is often the most challenging and time-consuming step.[5][6]

Prerequisite: Purity and Solubility

Before attempting crystallization, the compound must be of the highest possible purity. Impurities can inhibit nucleation, disrupt crystal growth, and lead to disordered or twinned crystals.[7] A thorough understanding of the compound's solubility in a range of solvents is also critical. This is not merely about finding a solvent in which the compound dissolves, but rather identifying solvent systems that allow for the slow, controlled precipitation necessary for well-ordered crystal formation.[7]

Experimental Protocol: Solubility Screening

  • Solvent Selection: Choose a diverse panel of at least 10-15 solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water, acetonitrile, dichloromethane, tetrahydrofuran).

  • Sample Preparation: In small, clear glass vials, add approximately 1-2 mg of the piperidinyl sulfonyl compound.

  • Solvent Addition: Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves completely. Record the approximate volume of solvent required.

  • Categorization: Classify the solubility as high, medium, or low. Ideal solvents for many crystallization techniques are those in which the compound exhibits moderate to low solubility.

Crystallization Techniques: A Strategic Approach

There is no universal crystallization method. The choice of technique is guided by the solubility data and the physicochemical properties of the compound. For piperidinyl sulfonyl compounds, which are often moderately polar, a combination of techniques may be necessary.

Crystallization MethodPrincipleIdeal for Piperidinyl Sulfonyl Compounds When:
Slow Evaporation A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[6][8]The compound is soluble in a volatile solvent and thermally stable at room temperature.
Vapor Diffusion A solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]The compound is highly soluble in a volatile solvent, and a suitable anti-solvent can be identified.
Cooling Crystallization A saturated solution at an elevated temperature is slowly cooled, decreasing the compound's solubility and causing it to crystallize.[1][2]The compound's solubility is significantly temperature-dependent.
Anti-Solvent Crystallization An "anti-solvent" is slowly added to a solution of the compound, causing a rapid decrease in solubility and precipitation.[1][2]Fine crystals with a narrow size distribution are desired, though this method can sometimes lead to amorphous precipitation if not carefully controlled.

Experimental Protocol: Crystallization by Vapor Diffusion

  • Prepare the Solution: Dissolve 5-10 mg of the piperidinyl sulfonyl compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Prepare the Reservoir: In a larger, sealable jar, add a 1-2 cm layer of an "anti-solvent" (e.g., hexane or pentane).

  • Set Up the Diffusion Chamber: Place the small vial containing the compound solution inside the larger jar, ensuring the liquid levels are such that the vials will not tip over.

  • Seal and Incubate: Seal the jar tightly and leave it in a vibration-free environment at a constant temperature.

  • Monitor: Check for crystal growth periodically over several days to weeks.

G cluster_0 Vapor Diffusion Setup cluster_1 Sealed Chamber Sealed Outer Chamber Inner Vial Inner Vial: Compound in 'Good' Solvent Good Solvent Vapor Good Solvent Vapor Inner Vial->Good Solvent Vapor Reservoir Reservoir: 'Anti-Solvent' Anti-Solvent Vapor Anti-Solvent Vapor Reservoir->Anti-Solvent Vapor Anti-Solvent Vapor->Inner Vial Diffuses In Good Solvent Vapor->Reservoir Diffuses Out

Caption: Schematic of the vapor diffusion crystallization method.

Phase 2: Illuminating the Invisible with X-rays

Once suitable crystals are obtained, the next phase is to use single-crystal X-ray diffraction (SC-XRD) to determine the arrangement of atoms within the crystal lattice.[5][9][10]

From Vial to Goniometer: Crystal Selection and Mounting

The ideal crystal for SC-XRD is a single, well-formed crystal with sharp edges and no visible defects, typically between 0.1 and 0.3 mm in each dimension.[9]

Experimental Protocol: Crystal Mounting

  • Selection: Under a microscope, select a suitable crystal from the crystallization vial.

  • Mounting: Using a cryoloop or a fine glass fiber coated with a small amount of paratone-N oil, carefully pick up the selected crystal.

  • Centering: Mount the fiber on a goniometer head and carefully center the crystal in the X-ray beam of the diffractometer.[10]

The Diffraction Experiment: Unveiling the Reciprocal Lattice

In an SC-XRD experiment, a focused beam of monochromatic X-rays is directed at the mounted crystal.[10] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[9][11] This pattern is a representation of the crystal's reciprocal lattice.

G X-ray Source X-ray Source Monochromator Monochromator X-ray Source->Monochromator Collimator Collimator Monochromator->Collimator Crystal Crystal Detector Detector Crystal->Detector Diffracted X-rays

Caption: Simplified schematic of a single-crystal X-ray diffractometer.

Phase 3: From Data to Model: Structure Solution, Refinement, and Validation

The diffraction data, consisting of the positions and intensities of thousands of reflections, are then used to solve and refine the crystal structure.

The Phase Problem and Structure Solution

The diffraction experiment provides the intensities (related to the amplitudes) of the diffracted waves, but the phase information is lost. This is known as the "phase problem" in crystallography.[5] For small molecules like piperidinyl sulfonyl compounds, direct methods are typically used to solve the phase problem and generate an initial electron density map.[5] This map provides a preliminary model of the molecular structure.

Structure Refinement: Honing the Model

The initial structural model is then refined against the experimental diffraction data using least-squares methods.[12][13] This iterative process adjusts the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters to improve the agreement between the observed diffraction pattern and the one calculated from the model.[12]

Refinement ParameterDescription
Atomic Coordinates (x, y, z) The position of each atom in the unit cell.
Atomic Displacement Parameters (ADPs) Describe the thermal motion of each atom. Can be isotropic (a sphere) or anisotropic (an ellipsoid).
Occupancy The fraction of a particular atom at a specific site, useful for modeling disorder.

The quality of the refinement is monitored by the R-factor (or residual factor), which is a measure of the agreement between the calculated and observed structure factor amplitudes. A lower R-factor generally indicates a better fit.

The Final Gatekeeper: Structure Validation

Before a crystal structure can be considered complete and reliable, it must undergo rigorous validation.[14][15][16] This is a critical step to ensure that the model is chemically sensible and accurately represents the experimental data.

Key Validation Checks:

  • Geometric Analysis: Bond lengths, bond angles, and torsion angles should be within expected ranges for the given atom types. Deviations may indicate errors in the model or genuine molecular strain.

  • Analysis of Hydrogen Bonds: Intermolecular interactions, particularly hydrogen bonds, which are common in piperidinyl sulfonyl compounds, should be geometrically reasonable.

  • Residual Electron Density: The difference electron density map should be largely featureless. Significant positive or negative peaks may indicate missing atoms, incorrect atom assignments, or disorder.

  • CheckCIF: The final crystallographic information file (CIF) should be checked using the International Union of Crystallography's checkCIF service. This automated tool flags potential issues and inconsistencies in the data and model.[15]

The Power of Synergy: NMR Crystallography

In cases where obtaining suitable single crystals for SC-XRD is challenging, or when ambiguities in the crystal structure remain (e.g., the precise location of hydrogen atoms), NMR crystallography can be a powerful complementary technique.[17][18][19] Solid-state NMR (ssNMR) spectroscopy provides information about the local environment of atoms and can be used to determine the number of molecules in the asymmetric unit, characterize disorder, and distinguish between polymorphs.[19][20] By combining experimental ssNMR data with quantum chemical calculations, it is possible to refine and validate crystal structures, even from lower-quality powder X-ray diffraction data.[18][19][21]

Conclusion: A Foundation for Rational Drug Design

The determination of the crystal structure of a novel piperidinyl sulfonyl compound is a rigorous but rewarding process. A well-defined three-dimensional structure provides a solid foundation for understanding the compound's physicochemical properties and for engaging in structure-based drug design. By following a logical workflow, paying meticulous attention to experimental detail, and rigorously validating the final model, researchers can generate high-quality structural data that accelerates the journey from a promising molecule to a potential therapeutic agent.

References

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  • CCDC. Validation of Experimental Crystal Structures.
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  • Royal Society of Chemistry. (2025, March 31). Organic Molecules and Polymorphism. In Modern NMR Crystallography: Concepts and Applications.
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  • National Institutes of Health. Crystallographic Refinement.
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  • Harris, R. K. (2018). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 8(11), 403.
  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
  • University of York. Single Crystal X-ray Diffraction.
  • Stanford University. Refinement of X-ray Crystal Structures.
  • Arshad, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1785–1791.
  • University of Cambridge. (2009, April 6). Basic refinement.
  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
  • Wikipedia. X-ray crystallography.
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  • H.E.L Group. Key Considerations for Crystallization Studies.
  • Bruker. Single Crystal X-ray Diffractometers.
  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes.
  • Minor, W., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(12), 1537–1551.
  • University of Idaho. Single Crystal X-ray Diffraction and Structure Analysis.
  • Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2118-2137.
  • Le Pevelen, D. D. (2017). X-ray Crystallography of Small Molecules: Theory and Workflow. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 317-321).
  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
  • Prasad, S. B. B., et al. (2025, August 10). Synthesis and Crystal Structure of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 145-149.
  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide.
  • Berredjem, M., et al. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online, 26, 13-14.
  • Khanye, S. D., et al. (2025). Crystal structure and Hirshfeld surface analysis of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 944–950.
  • González-Rivas, N., et al. (2025, November 14). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(2), 71-76.

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An In-depth Technical Guide to 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-1-ylsulfonyl)aniline, a versatile chemical intermediate with significant applications in medicinal chemistry. The document details its chemical identity, core physicochemical properties, a conceptual synthetic pathway, and robust analytical methodologies for its characterization. Furthermore, it explores its role as a key building block in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's properties and applications.

Chemical Identity and Structure

This compound is an aromatic sulfonamide derivative. Its structure features a central aniline ring substituted at the para-position with a piperidine-1-sulfonyl group. This unique combination of a primary aromatic amine, a sulfonamide linker, and a saturated heterocyclic piperidine ring makes it a valuable and versatile scaffold in synthetic and medicinal chemistry.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2][3]
Synonyms 4-(1-Piperidinylsulfonyl)aniline, p-piperidinylsulfonyl phenylamine
CAS Number 6336-68-1[2][4][5]
Molecular Formula C₁₁H₁₆N₂O₂S[2][3][4]
Molecular Weight 240.32 g/mol [2][3][4]
InChIKey ZTTBIWZAAMPNBE-UHFFFAOYSA-N[2][3]
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N[2]
Molecular Structure

The structural arrangement of this compound dictates its chemical reactivity and physical properties. The primary amine on the aniline ring is a key functional group for further chemical modifications, while the sulfonamide group is a well-established pharmacophore.[1] The piperidine ring can influence the compound's solubility, lipophilicity, and conformational flexibility.

2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, delivery, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Table 2: Core Physicochemical Data

PropertyValue / DescriptionSignificance
Appearance SolidAffects handling, formulation, and dissolution rates.
Melting Point Data not availableIndicates purity and thermal stability.
Boiling Point Data not availableRelevant for purification by distillation if applicable.
Solubility Predicted to have generally low aqueous solubility.Crucial for bioavailability and formulation as a therapeutic agent.
Calculated logP 1.2[3]A measure of lipophilicity, which influences membrane permeability and distribution.
pKa Data not availableThe aniline amine is basic, while the sulfonamide N-H is weakly acidic. This affects ionization state at physiological pH.

The aniline moiety confers basic properties, allowing for salt formation which can enhance aqueous solubility. Conversely, the sulfonamide proton is weakly acidic. The calculated LogP value of 1.2 suggests a moderate degree of lipophilicity, indicating that the molecule possesses a balance of properties that may facilitate crossing biological membranes.[3]

Synthesis and Manufacturing

While multiple synthetic routes may exist, a common and logical approach for the synthesis of this compound involves the reaction of a sulfonyl chloride with an amine. This is a foundational reaction in the synthesis of sulfonamides.[6]

Synthesis_Workflow A Acetanilide (Starting Material) B Chlorosulfonation A->B Chlorosulfonic acid C 4-Acetamidobenzenesulfonyl chloride (Intermediate) B->C D Amination with Piperidine C->D Piperidine, Base E N-(4-(piperidin-1-ylsulfonyl)phenyl) acetamide (Intermediate) D->E F Hydrolysis (Deacetylation) E->F Acid or Base G This compound (Final Product) F->G

Conceptual synthesis workflow for this compound.
Representative Experimental Protocol

This protocol describes a plausible, multi-step synthesis starting from acetanilide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

  • Reaction Setup: In a fume hood, cool chlorosulfonic acid (approx. 5 molar equivalents) in a round-bottom flask equipped with a magnetic stirrer and a drying tube to 0-5 °C using an ice bath.

  • Addition: Add acetanilide (1 molar equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 4-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

  • Reaction Setup: Dissolve the dried 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

  • Addition: Add piperidine (approx. 2.2 molar equivalents) dropwise to the solution while stirring. The reaction is typically exothermic. An external base like triethylamine can be included to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by water, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound

  • Reaction Setup: Suspend the N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide intermediate in a mixture of aqueous hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[7]

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic.

  • Isolation: The product may precipitate upon neutralization. If so, collect it by filtration. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of this compound.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Confirmatory Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy NMR->IR Functional Group Confirmation MS Mass Spectrometry HPLC HPLC EA Elemental Analysis HPLC->EA Compositional Verification Sample Synthesized Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->HPLC Purity Assessment

General analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.[8]

  • ¹H NMR:

    • Aromatic Protons: Two sets of doublets are expected in the aromatic region (~6.5-8.0 ppm). The protons ortho to the amino group will be more shielded (upfield) compared to the protons ortho to the electron-withdrawing sulfonyl group.

    • Piperidine Protons: A complex multiplet or series of multiplets would appear in the aliphatic region. Protons alpha to the sulfonamide nitrogen (~3.0-3.5 ppm) would be deshielded relative to the other piperidine protons (~1.5-1.8 ppm).

    • Amine Protons: A broad singlet corresponding to the -NH₂ protons would be visible, typically in the range of 3.5-5.0 ppm, which may exchange with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Four distinct signals are expected in the aromatic region (~110-155 ppm). The carbon attached to the amino group will be shifted upfield, while the carbon attached to the sulfonyl group will be shifted downfield.

    • Piperidine Carbons: Three signals are expected for the piperidine ring carbons. The carbons alpha to the nitrogen (~45-55 ppm) will be the most downfield, followed by the beta and gamma carbons (~20-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretching: Asymmetric and symmetric stretches for the primary amine (-NH₂) are expected around 3300-3500 cm⁻¹.[9]

  • S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) are expected around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively.[9]

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • S-N Stretching: A band is expected in the 930-900 cm⁻¹ range.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A reverse-phase method is typically employed.

  • Objective: To determine the purity of this compound and quantify any related impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic system using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 or 270 nm).[10]

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water/acetonitrile).

    • Analysis: Inject the sample and calculate the area percentage of the main peak relative to the total peak area to determine purity.

Applications in Research and Drug Development

This compound serves as a high-value intermediate in medicinal chemistry, primarily due to the proven biological activities associated with its core structural motifs.[1]

  • Anticancer and Antimicrobial Drug Discovery: The molecule is a key precursor for the synthesis of dihydrofolate reductase (DHFR) inhibitors.[1] DHFR is a critical enzyme in the synthesis of DNA, and its inhibition is a validated strategy for developing both anticancer and antibacterial therapies.[1]

  • Scaffold for Targeted Therapies: The sulfonamide-aniline framework is a privileged structure in drug design.[1] The primary amine provides a convenient attachment point for building more complex molecules, allowing chemists to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

  • Versatile Building Block: The piperidine ring itself is a common feature in many FDA-approved drugs, often used to improve solubility, modulate bioavailability, and provide a vector for interacting with protein targets.[11]

The combination of these three moieties—aniline, sulfonamide, and piperidine—creates a powerful platform for hit-to-lead optimization and the development of novel therapeutic agents.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled
Specific Target Organ Toxicity H335: May cause respiratory irritation

(Source: Sigma-Aldrich)

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated container for chemical waste disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. State General Laboratory of Cyprus & Agricultural Research Institute of Cyprus.
  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC.
  • Iov, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information.
  • Posyniak, A., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
  • Samanidou, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Aristotle University of Thessaloniki.
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  • Al-Ghorbani, M., et al. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI.
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The Discovery of Bioactive 4-(Piperidin-1-ylsulfonyl)aniline Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs and overcoming the pervasive challenge of drug resistance. The 4-(piperidin-1-ylsulfonyl)aniline core has emerged as a privileged structure, a testament to the power of strategic molecular design. This guide provides an in-depth technical exploration of the discovery, synthesis, and biological evaluation of bioactive analogs derived from this versatile scaffold. We will delve into the causal reasoning behind experimental designs, present validated protocols, and offer insights gleaned from extensive experience in the field, aiming to equip researchers and drug development professionals with the knowledge to harness the full potential of this promising chemical series.

The Architectural Rationale: Why this compound?

The selection of a core scaffold in a drug discovery campaign is a critical decision, profoundly influencing the physicochemical properties, pharmacokinetic profile, and target engagement of the resulting analogs. The this compound scaffold is a deliberate convergence of two pharmacologically significant moieties: the sulfonamide group and the piperidine ring.

  • The Sulfonamide Moiety: A cornerstone in medicinal chemistry, the sulfonamide group (-SO₂NH₂) is a versatile pharmacophore renowned for its ability to act as a bioisostere of carboxylic acids and to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Its presence is associated with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3]

  • The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine scaffold offers a flexible yet conformationally constrained framework.[4][5] This allows for the precise spatial orientation of substituents, which is critical for optimizing target binding and selectivity. Furthermore, the piperidine moiety can significantly influence a molecule's lipophilicity and metabolic stability, key determinants of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

The strategic fusion of these two components in the this compound architecture creates a molecule with a unique vectoral display of functional groups, providing a robust platform for the exploration of chemical space and the development of potent and selective therapeutic agents.

Synthetic Blueprint: A Validated Pathway to the Core Scaffold

The synthesis of the this compound core is a critical first step in any drug discovery program centered on this scaffold. The following is a reliable and scalable protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-((4-Nitrophenyl)sulfonyl)piperidine

  • To a stirred solution of piperidine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain 1-((4-nitrophenyl)sulfonyl)piperidine as a solid.

Step 2: Reduction to this compound

  • To a solution of 1-((4-nitrophenyl)sulfonyl)piperidine (1.0 equivalent) in methanol or ethanol, add palladium on carbon (10% w/w, 0.1 equivalents).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Exploring Bioactivity: Key Therapeutic Targets and Screening Paradigms

The this compound scaffold has demonstrated promiscuity for a range of biological targets, making it a fertile ground for the discovery of novel therapeutics. This section will detail the experimental protocols for assessing the bioactivity of its analogs against two prominent target classes: carbonic anhydrases and bacterial enzymes.

Carbonic Anhydrase Inhibition: A Focus on Oncology and Glaucoma

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation and other physiological processes.[6] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are implicated in cancer progression, making them attractive targets for anticancer drug development. Other isoforms are involved in aqueous humor secretion in the eye, and their inhibition is a validated strategy for the treatment of glaucoma.[7]

This protocol is based on the spectrophotometric determination of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).[8]

  • Preparation of Reagents:

    • Tris-HCl buffer (50 mM, pH 7.4).

    • Purified human carbonic anhydrase (e.g., hCA II, IX, or XII).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 4-Nitrophenyl acetate (NPA) substrate solution.

  • Assay Procedure:

    • In a 96-well microplate, add the Tris-HCl buffer.

    • Add varying concentrations of the test compound (and a known inhibitor like acetazolamide as a positive control) to the wells.

    • Add the carbonic anhydrase enzyme solution to each well and pre-incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding the NPA substrate solution.

    • Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Inhibition constants (Ki) can be calculated by fitting the data to the appropriate inhibition model.[6]

Antibacterial Activity: Combating Drug-Resistant Pathogens

The sulfonamide lineage has a storied history in the fight against bacterial infections. Analogs of this compound have shown promise as novel antibacterial agents, necessitating robust and standardized methods for their evaluation.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11][12][13] The broth microdilution method is a widely accepted standard.[9]

  • Preparation of Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

    • Test compound stock solution.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compound in CAMHB across the wells of the microtiter plate.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.[9]

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9][11]

Structure-Activity Relationships (SAR): Guiding Lead Optimization

A systematic exploration of the structure-activity relationships is the cornerstone of any successful lead optimization campaign. For the this compound series, modifications at several key positions have been shown to significantly impact biological activity.

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogs

Analog R¹ (Piperidine Substitution) R² (Aniline Substitution) Target Activity (IC₅₀/MIC) Reference
A UnsubstitutedUnsubstitutedhCA II153.7 nM[7]
B 4-HydroxyUnsubstitutedhCA IX1.2 nM[This is a hypothetical value for illustrative purposes]
C Unsubstituted2-ChloroS. aureus16 µg/mL[This is a hypothetical value for illustrative purposes]
D Unsubstituted4-MethoxyE. coli>64 µg/mL[This is a hypothetical value for illustrative purposes]

Note: The data in this table is for illustrative purposes and is a composite representation of trends observed in the literature. For specific SAR data, please refer to the cited references.

Key SAR Insights:

  • Piperidine Ring Substitution: The introduction of substituents on the piperidine ring can modulate both potency and selectivity. For example, the addition of hydrophilic groups may enhance selectivity for certain CA isoforms.

  • Aniline Ring Substitution: The electronic and steric properties of substituents on the aniline ring can significantly influence antibacterial activity. Electron-withdrawing groups have been shown to be favorable in some cases.

  • The Sulfonamide Linker: The sulfonamide linker is generally considered essential for the bioactivity of these compounds, as it is the primary zinc-binding group for carbonic anhydrase inhibition.

Navigating the Path to the Clinic: ADMET Considerations

A promising biological activity profile is only one aspect of a successful drug candidate. A thorough evaluation of the ADMET properties is crucial to de-risk a program and increase the probability of clinical success. For sulfonamide-based compounds, several key parameters should be assessed.[14][15][16][17][18]

Table 2: Key ADMET Parameters for Sulfonamide-Based Drug Candidates

Parameter Importance Typical Assays
Solubility Affects absorption and formulation.Kinetic and thermodynamic solubility assays.
Permeability Influences oral absorption.Caco-2 permeability assay.
Metabolic Stability Determines half-life and potential for drug-drug interactions.Microsomal stability assays (human and rodent).
Plasma Protein Binding Impacts the free drug concentration available for therapeutic effect.Equilibrium dialysis.
CYP450 Inhibition Potential for drug-drug interactions.Cytochrome P450 inhibition assays.
hERG Inhibition Risk of cardiotoxicity.hERG patch-clamp assay.

Early and continuous assessment of these parameters is essential to guide the design of analogs with a balanced profile of potency, selectivity, and drug-like properties.

Visualizing the Workflow and Rationale

To provide a clear and concise overview of the discovery process for bioactive this compound analogs, the following diagrams illustrate the key workflows and logical relationships.

Discovery_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold_Rationale Rationale: - Sulfonamide for target binding - Piperidine for physicochemical properties Core_Synthesis Core Synthesis: This compound Scaffold_Rationale->Core_Synthesis Analog_Synthesis Analog Synthesis: Library Generation Core_Synthesis->Analog_Synthesis Primary_Screening Primary Screening: - Carbonic Anhydrase Assay - Antibacterial MIC Assay Analog_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies SAR_Studies->Analog_Synthesis Iterative Design Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate ADMET_Profiling ADMET Profiling ADMET_Profiling->Lead_Candidate

Caption: A high-level overview of the discovery workflow for bioactive this compound analogs.

SAR_Logic cluster_piperidine Piperidine Modifications (R¹) cluster_aniline Aniline Modifications (R²) Core_Scaffold This compound P_Hydrophilic Hydrophilic groups (e.g., -OH, -COOH) Core_Scaffold->P_Hydrophilic P_Lipophilic Lipophilic groups (e.g., -CH₃, -Ph) Core_Scaffold->P_Lipophilic A_EWG Electron-withdrawing groups (e.g., -Cl, -CF₃) Core_Scaffold->A_EWG A_EDG Electron-donating groups (e.g., -OCH₃) Core_Scaffold->A_EDG Modulate_Selectivity Selectivity P_Hydrophilic->Modulate_Selectivity Impacts Modulate_Potency_PK Potency & PK P_Lipophilic->Modulate_Potency_PK Impacts Modulate_Antibacterial_Activity Antibacterial Potency A_EWG->Modulate_Antibacterial_Activity Impacts A_EDG->Modulate_Antibacterial_Activity Impacts

Caption: Logical relationships in the structure-activity relationship (SAR) studies of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its inherent "drug-like" properties, coupled with its synthetic tractability and demonstrated activity against multiple, clinically relevant targets, underscore its value to the drug discovery community. Future efforts in this area should focus on the continued exploration of novel substitutions to enhance potency and selectivity, as well as the application of advanced computational methods to guide analog design. A deep understanding of the principles and protocols outlined in this guide will empower researchers to effectively navigate the challenging but rewarding path of drug discovery and to unlock the full therapeutic potential of this remarkable molecular architecture.

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A Technical Guide to the Preliminary Biological Screening of Sulfonylated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Sulfonylated Aniline Scaffold

Sulfonylated aniline derivatives, characterized by the core sulfonamide functional group (–S(=O)₂–NH–), represent a privileged scaffold in medicinal chemistry.[1] This structural motif is not merely a synthetic curiosity; it is the cornerstone of a vast array of therapeutic agents, from the first systematically used antibacterial drugs to modern treatments for cancer, viral infections, and inflammatory conditions.[2][3] The remarkable versatility of this scaffold stems from the sulfonamide group's ability to act as a stable, non-hydrolyzable transition-state mimic for amide or carboxylate groups, enabling it to bind with high affinity to the active sites of numerous enzymes.[4]

The journey from a newly synthesized sulfonylated aniline derivative to a potential drug candidate is a rigorous process of elimination and characterization. The initial phase, or preliminary biological screening, is the most critical. It is a systematic investigation designed to efficiently identify "hits"—compounds that exhibit a desired biological activity—from a library of novel derivatives. This guide provides a comprehensive framework for designing and executing a robust preliminary screening cascade, integrating in vitro assays with in silico predictive modeling. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a logical, evidence-based approach to early-stage drug discovery.

Chapter 1: Designing the Screening Cascade

A successful screening campaign does not test compounds randomly; it follows a logical, tiered progression known as a screening cascade. This approach maximizes efficiency by using broad, high-throughput assays initially to cast a wide net, followed by more specific, resource-intensive assays to confirm and characterize the initial hits. The goal is to fail compounds early and cheaply, allowing resources to be focused on the most promising candidates.

Our proposed cascade for sulfonylated aniline derivatives is tripartite, focusing on the most well-documented activities of this compound class: antimicrobial, anticancer, and specific enzyme inhibition. This is complemented by a foundational in silico analysis to guide the entire process.

Screening_Cascade cluster_0 Initial Phase cluster_1 Parallel Screening Tiers cluster_2 Hit Validation & Progression Compound_Library Synthesized Sulfonylated Aniline Derivatives In_Silico In Silico Screening (Molecular Docking) Compound_Library->In_Silico Predicts Affinity Antimicrobial Tier 1: Antimicrobial Screen (MIC Assay) Compound_Library->Antimicrobial Anticancer Tier 2: Cytotoxicity Screen (MTT Assay) Compound_Library->Anticancer Enzyme Tier 3: Enzyme Inhibition (Target-Specific Assay) Compound_Library->Enzyme In_Silico->Antimicrobial Guides Assay Choice In_Silico->Anticancer Guides Assay Choice In_Silico->Enzyme Guides Assay Choice Hit_Confirmation Hit Confirmation & Dose-Response Antimicrobial->Hit_Confirmation Anticancer->Hit_Confirmation Enzyme->Hit_Confirmation Lead_Selection Lead Candidate Selection Hit_Confirmation->Lead_Selection Selectivity & Potency Analysis

Caption: General workflow for the preliminary biological screening of novel compounds.

Chapter 2: In Silico Screening - The Predictive Foundation

Before committing to resource-intensive wet-lab experiments, computational methods can provide invaluable predictions about the potential bioactivity of the synthesized derivatives. Molecular docking is a powerful in silico tool used to predict the preferred orientation and binding affinity of one molecule (the ligand, our derivative) to the active site of another (the target protein or enzyme).[1][5]

The primary goal is to filter the compound library, prioritizing those with the highest predicted binding affinity for known targets. For sulfonamides, common targets include bacterial dihydropteroate synthase (DHPS), human carbonic anhydrases, and various protein kinases.[3][6]

Workflow for Molecular Docking

Docking_Workflow PDB 1. Protein Preparation - Retrieve 3D structure from PDB - Remove water, co-ligands - Add hydrogens, assign charges Grid 3. Grid Generation - Define active site - Create docking grid box PDB->Grid Ligand 2. Ligand Preparation - Draw 2D structure - Convert to 3D - Energy minimization (e.g., MMFF94) Docking 4. Docking Simulation - Explore ligand conformations - Score poses using a scoring function Ligand->Docking Grid->Docking Analysis 5. Pose Analysis - Identify best score - Analyze interactions (H-bonds, etc.) Docking->Analysis

Caption: A typical workflow for a molecular docking study.[5]

Data Presentation: Docking Scores

Docking results are quantified as a "docking score" or "binding energy," typically in kcal/mol.[5] More negative values indicate a stronger, more favorable predicted interaction. These scores allow for the rank-ordering of derivatives against a specific target.

Table 1: Example Molecular Docking Scores against Bacterial DHPS

Compound ID Target Protein Docking Score (kcal/mol) Predicted H-Bonds with Key Residues
Deriv-001 DHPS (S. aureus) -8.60 Arg62, Ser222
Deriv-002 DHPS (S. aureus) -7.15 Ser222
Deriv-003 DHPS (S. aureus) -9.21 Arg62, Asn10, Ser222
Amoxicillin (Ref.) DHPS (S. aureus) -7.56 Arg62

(Note: Data is illustrative, based on typical values reported in the literature.[7])

Chapter 3: Antimicrobial Activity Screening

The historical success of sulfa drugs makes antimicrobial screening an essential first step.[2][8] The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of each derivative. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11]

Causality of Method: Why Broth Microdilution?

The broth microdilution method is chosen for preliminary screening due to its efficiency and scalability. It allows for the simultaneous testing of multiple compounds at various concentrations in a 96-well plate format, generating quantitative MIC values with minimal reagent usage.[12][13] This method is considered a gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI).[14]

Experimental Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[14]

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium.[10]

  • Compound Stock Solutions: Prepare stock solutions of each derivative (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Controls: Include a positive control (e.g., Ciprofloxacin), a negative control (media only), and a vehicle control (media with DMSO).

2. Assay Procedure:

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the compound stock (appropriately diluted from the main stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the second to last well. Well 12 serves as the growth control (no compound).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[13]

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the negative control). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under aerobic conditions.[9]

3. Data Interpretation:

  • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12] This can be assessed visually or by using a plate reader to measure optical density (OD).

Data Presentation: MIC Values

Table 2: Antimicrobial Activity (MIC) of Sulfonylated Aniline Derivatives (µg/mL)

Compound ID S. aureus (Gram +) E. coli (Gram -) P. aeruginosa (Gram -) Ciprofloxacin (Control)
Deriv-001 16 32 128 ≤ 1
Deriv-002 >256 >256 >256 ≤ 1
Deriv-003 8 16 64 ≤ 1
Deriv-004 32 128 256 ≤ 1

(Note: Representative data based on published studies.[14][15])

Chapter 4: Anticancer and Cytotoxicity Screening

A significant number of sulfonamide derivatives have been reported to possess potent antitumor activity through various mechanisms, including cell cycle arrest and inhibition of angiogenesis.[3][16] The initial screening step is to assess the general cytotoxicity of the novel compounds against cancer cell lines.

Causality of Method: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18] Its simplicity, reproducibility, and suitability for high-throughput screening make it an ideal choice for the initial evaluation of a large number of compounds.[19] The assay measures the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[18]

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[18][20]

  • Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of appropriate culture medium. Allow cells to adhere by incubating for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the sulfonylated aniline derivatives in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls).

  • Controls: Include untreated cells (negative control), cells treated with vehicle (e.g., DMSO), and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.[17]

  • Incubate the plate for a specified period, typically 48 or 72 hours.[21]

3. MTT Assay and Measurement:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve (percent viability vs. compound concentration) and determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of a compound that reduces cell viability by 50%.[17][21]

Data Presentation: IC₅₀ Values

Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) Against Human Cell Lines

Compound ID MCF-7 (Breast Cancer) HCT116 (Colon Cancer) HEK293 (Normal Kidney) Doxorubicin (Control)
Deriv-001 15.2 ± 1.8 7.1 ± 0.6 > 100 0.8 ± 0.1
Deriv-002 80.5 ± 5.4 > 100 > 100 0.8 ± 0.1
Deriv-003 6.5 ± 0.9 4.2 ± 0.5 50.3 ± 4.1 0.8 ± 0.1
Deriv-004 20.1 ± 2.3 18.9 ± 2.0 > 100 0.8 ± 0.1

(Note: Data presented as mean ± standard deviation. Values are representative and based on published results.[17][22][23])

Chapter 5: Target-Specific Enzyme Inhibition Screening

Beyond broad antimicrobial and anticancer activity, sulfonylated anilines are renowned for their ability to inhibit specific enzymes with high potency and selectivity.[4] Screening against a relevant enzyme target can provide immediate insight into a compound's mechanism of action. Common targets include carbonic anhydrases (implicated in glaucoma and cancer) and urease (a virulence factor for Helicobacter pylori).[24][25]

Causality of Method: Why a Spectrophotometric Assay?

Spectrophotometric assays are frequently used for initial enzyme inhibition screening because they are generally rapid, cost-effective, and can be adapted to a microplate format. These assays rely on a substrate that, when acted upon by the enzyme, produces a colored product. An effective inhibitor will prevent this color change, which can be quantified by measuring absorbance.

General Protocol: Spectrophotometric Enzyme Inhibition Assay (Urease Example)

1. Principle:

  • The urease enzyme hydrolyzes urea to produce ammonia, which increases the pH of the medium. The assay uses a pH indicator (e.g., phenol red) to detect this change. Inhibitors will prevent the pH increase, and thus the color change.

2. Reagents and Preparation:

  • Enzyme: Jack bean urease.

  • Substrate: Urea solution.

  • Buffer: Phosphate buffer (pH 6.8).

  • Indicator: Phenol red solution.

  • Standard Inhibitor: Thiourea as a positive control.[24]

3. Assay Procedure (in a 96-well plate):

  • To each well, add the buffer, enzyme solution, and varying concentrations of the test compound (or standard inhibitor).

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the urea substrate solution to all wells.

  • Incubate for another period (e.g., 30 minutes) at 37°C.

  • Measure the change in absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each compound concentration compared to the uninhibited control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Enzyme Inhibition IC₅₀ Values

Table 4: Urease Inhibitory Activity (IC₅₀ in µM)

Compound ID Urease IC₅₀ (µM) Thiourea (Standard) IC₅₀ (µM)
Deriv-001 5.82 ± 0.28 22.61 ± 0.15
Deriv-002 1.90 ± 0.02 22.61 ± 0.15
Deriv-003 > 50 22.61 ± 0.15
Deriv-004 4.08 ± 0.10 22.61 ± 0.15

(Note: Data is illustrative of results found in the literature.[20][24])

Conclusion: Synthesizing the Data for Lead Selection

The preliminary biological screening process generates a multi-faceted dataset. A successful lead candidate is rarely the most potent compound in a single assay. Instead, it is the one with the best overall profile. For example, an ideal anticancer agent (e.g., Deriv-003 from our tables) would exhibit a low IC₅₀ value against cancer cells but a significantly higher IC₅₀ against normal cells (a high selectivity index), indicating a wider therapeutic window.[18] Similarly, a promising antimicrobial candidate would have low MIC values and a favorable predicted binding energy from docking studies.

This in-depth guide provides a foundational strategy for the initial evaluation of novel sulfonylated aniline derivatives. By combining predictive in silico modeling with a logical cascade of in vitro assays, researchers can efficiently identify and prioritize compounds, paving the way for the subsequent, more complex stages of drug development.

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Quantum chemical calculations for 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-(Piperidin-1-ylsulfonyl)aniline

Executive Summary

This compound is a molecule of significant interest in medicinal chemistry, incorporating three key pharmacophoric motifs: a piperidine ring, a sulfonamide linker, and an aniline headgroup. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel therapeutics with enhanced efficacy and specificity. This technical guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT). Authored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. It details the complete workflow from initial structure preparation and geometry optimization to the calculation and interpretation of key molecular descriptors relevant to drug design, such as frontier molecular orbitals and molecular electrostatic potential maps.

Introduction: The Confluence of Scaffolds and Silicon

The pursuit of novel therapeutic agents is increasingly driven by the synergy between synthetic chemistry and computational modeling. Molecules that combine privileged scaffolds—structural motifs known to confer biological activity—are of particular interest. This compound is an exemplary case, featuring:

  • The Piperidine Scaffold: A saturated heterocycle ubiquitous in pharmaceuticals, valued for its conformational flexibility and ability to engage in diverse intermolecular interactions.[1][2]

  • The Sulfonamide Group: A critical pharmacophore and a bioisostere of the carboxylic acid group, present in a wide array of approved drugs.[3]

  • The Aniline Moiety: A versatile aromatic amine that serves as a key building block and interaction point in many drug candidates.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide an unparalleled lens through which to examine the electronic structure and predict the properties of such molecules with high accuracy and relatively low computational cost.[4] By modeling the molecule at the subatomic level, DFT enables researchers to elucidate structure-activity relationships (SAR), predict reactivity, and understand intermolecular interactions that govern biological function.[5][6] This in silico approach is instrumental in rational drug design, allowing for the prioritization of synthetic targets and the optimization of lead compounds before committing significant laboratory resources.

Theoretical Foundations: Density Functional Theory in Drug Design

The core of modern quantum chemical calculations for drug-like molecules is Density Functional Theory (DFT). Unlike older methods that approximate the complex many-electron wavefunction, DFT is a quantum mechanical method that calculates the electronic structure based on the system's electron density.[6][7] This approach offers a formidable balance of computational efficiency and accuracy, making it the workhorse for systems of pharmaceutical interest.[4]

The accuracy of a DFT calculation is governed by two key choices:

  • The Exchange-Correlation Functional: This is an approximation that accounts for the complex quantum mechanical interactions between electrons. The B3LYP hybrid functional is one of the most widely used and validated functionals, known for providing excellent results for a broad range of organic molecules.

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set 6-311++G(d,p) is a robust choice for this type of molecule. It is a triple-zeta basis set that provides flexibility for describing the valence electrons, includes diffuse functions (++) to accurately model lone pairs and anions, and adds polarization functions (d,p) to describe non-spherical electron distributions, which are crucial for the sulfur and oxygen atoms in the sulfonamide group. The selection of the B3LYP functional with the 6-311++G(d,p) basis set is supported by previous successful studies on sulfonamide compounds.[8][9]

A Validated Computational Workflow

The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. This workflow ensures that the calculated properties are derived from a physically meaningful and stable molecular structure.

G cluster_prep Phase 1: Preparation cluster_calc Phase 2: Core Calculation cluster_analysis Phase 3: Property Analysis & Interpretation A 1. Initial Structure Input (Build or retrieve from database, e.g., PubChem CID: 236648) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Find lowest energy conformation. A->B Initial coordinates C 3. Vibrational Frequency Analysis (Same level of theory) Confirm true energy minimum. B->C Optimized geometry D 4. Electronic Properties (HOMO, LUMO, Energy Gap) C->D Validated structure E 5. Reactivity Descriptors (Hardness, Electronegativity) C->E F 6. Electrostatic Potential (Generate MEP Map) C->F Validation Imaginary Frequencies? C->Validation G 7. Data Interpretation (Relate to Drug-Receptor Interactions) D->G E->G F->G Validation->B Yes (Re-optimize from perturbed geometry) Validation->D No (Proceed to analysis)

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocol

Software: All calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Quantum ESPRESSO.[6]

Step 1: Initial Structure Generation

  • Obtain the 2D structure of this compound. The canonical SMILES representation is C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N.[10]

  • Use a molecular editor (e.g., GaussView, Avogadro, ChemDraw) to convert the 2D structure into an initial 3D conformation.

  • Perform a preliminary geometry cleanup using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to resolve any steric clashes or unrealistic bond lengths.

Step 2: Geometry Optimization

  • Objective: To find the most stable 3D arrangement of the atoms, corresponding to a minimum on the potential energy surface.

  • Input: The initial 3D structure from Step 1.

  • Method:

    • Level of Theory: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Execution: Submit the calculation. The algorithm will iteratively adjust the positions of the atoms until the forces on each atom are negligible and the energy change between steps is below a defined threshold.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry is a true local minimum and to calculate thermodynamic properties.

  • Input: The optimized geometry from Step 2.

  • Method: Use the same level of theory (B3LYP/6-311++G(d,p)) to calculate the second derivatives of the energy with respect to atomic positions.

  • Validation:

    • A true energy minimum will have zero imaginary frequencies .

    • If one or more imaginary frequencies are found, it indicates a saddle point (a transition state), not a minimum. The structure must be modified along the vibrational mode of the imaginary frequency and re-optimized.

Step 4: Calculation of Molecular Properties

  • Objective: To compute electronic and reactivity descriptors from the validated, optimized structure.

  • Input: The validated geometry and its corresponding wavefunction file.

  • Calculations:

    • Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): Generate a surface map of the electrostatic potential onto the electron density. This visualizes the charge distribution, identifying electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions.

    • Global Reactivity Descriptors: Calculate properties based on EHOMO and ELUMO, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Results and Interpretation for Drug Discovery

The output of these calculations provides a wealth of information that can directly guide drug design efforts. The data should be organized clearly for analysis.

Data Presentation

Table 1: Calculated Molecular Properties for this compound

Property Symbol Value (a.u.) Value (eV) Significance in Drug Design
HOMO Energy EHOMO TBD TBD Relates to electron-donating ability; high values indicate higher reactivity.
LUMO Energy ELUMO TBD TBD Relates to electron-accepting ability; low values indicate higher reactivity.
HOMO-LUMO Gap ΔE TBD TBD Indicator of chemical stability and reactivity; a larger gap implies higher stability.[11]
Dipole Moment µ TBD TBD (Debye) Measures overall polarity, influencing solubility and membrane permeability.
Electronegativity χ TBD TBD Tendency to attract electrons.

| Chemical Hardness | η | TBD | TBD | Resistance to change in electron distribution. |

(Note: TBD values would be filled in upon completion of the actual calculations.)

Interpretation of Key Descriptors
  • Frontier Orbitals (HOMO/LUMO): The HOMO is often localized on the electron-rich aniline ring, indicating this is the primary site for electrophilic attack. The LUMO may be distributed across the sulfonamide group and the phenyl ring. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. A drug candidate with a large gap is generally less prone to unwanted metabolic reactions.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map is arguably the most insightful visualization for a medicinal chemist. For this compound, one would expect to see:

    • High Negative Potential (Red/Yellow): Localized around the two oxygen atoms of the sulfonamide group. This strongly suggests they are primary hydrogen bond acceptor sites, crucial for anchoring the ligand in a receptor's binding pocket.

    • Positive Potential (Blue): Concentrated around the amine protons (both the aniline -NH2 and potentially the piperidine C-H groups). These regions are favorable for interacting with negatively charged residues (e.g., Asp, Glu) or acting as hydrogen bond donors.

    • Neutral/Intermediate Potential (Green): Expected over the lipophilic piperidine ring and the carbon atoms of the phenyl ring, indicating regions favorable for van der Waals or hydrophobic interactions.

Conclusion

This guide provides a robust and scientifically grounded framework for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's structural, electronic, and reactive properties. The interpretation of calculated descriptors like the HOMO-LUMO gap and the MEP map offers direct, actionable intelligence for drug development, facilitating the design of more potent and selective modulators of biological targets. This computational protocol serves as a foundational step for more advanced modeling techniques such as molecular docking and QSAR studies, solidifying its role as an indispensable tool in modern medicinal chemistry.

References

  • BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
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  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity.
  • ResearchGate. (n.d.). Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase.
  • MDPI. (2024, November 6). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations.
  • PubMed. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing.
  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline.
  • BenchChem. (n.d.). This compound.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

An In-Depth Technical Guide to the Synthetic Pathway for 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive elucidation of a reliable and scalable synthetic pathway for 4-(Piperidin-1-ylsulfonyl)aniline, a key building block in medicinal chemistry and materials science.[1][2] The presented methodology is structured to offer not only a step-by-step experimental protocol but also a deep dive into the underlying chemical principles and strategic considerations that govern each stage of the synthesis. From the initial protection of aniline to the final deprotection, this document details a robust, two-step approach commencing with the synthesis of the intermediate, N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, followed by its hydrolysis to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary insights for successful synthesis and optimization.

Introduction: The Significance of this compound

This compound is a versatile organic compound characterized by an aniline core substituted with a piperidine-1-sulfonyl group.[3] This unique structural arrangement imparts a desirable combination of physicochemical properties, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The sulfonamide moiety is a well-established pharmacophore in numerous therapeutic agents, while the piperidine ring can influence solubility, metabolic stability, and receptor binding affinity. Consequently, mastering the synthesis of this compound is of paramount importance for chemists engaged in the discovery and development of novel chemical entities.[1]

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence that prioritizes safety, efficiency, and scalability. The chosen strategy involves:

  • Step 1: Protection and Sulfonylation. The synthesis commences with the protection of the reactive amino group of aniline as an acetamide. This is a critical step to prevent unwanted side reactions during the subsequent chlorosulfonation and amidation steps. The protected intermediate, acetanilide, is then chlorosulfonated to yield 4-acetamidobenzenesulfonyl chloride. This reactive sulfonyl chloride is then coupled with piperidine to form the key intermediate, N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide.

  • Step 2: Deprotection. The final step involves the acidic hydrolysis of the acetamide group to unveil the desired primary amine, yielding this compound.

This approach is favored due to the ready availability of starting materials, the generally high yields of each step, and the straightforward purification procedures.

Below is a visual representation of the overall synthetic workflow:

Synthetic_Pathway Acetanilide Acetanilide ABS_Chloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->ABS_Chloride 1. Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Thionyl_Chloride Thionyl Chloride Intermediate N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide ABS_Chloride->Intermediate 2. Sulfonamide Formation Piperidine Piperidine Final_Product This compound Intermediate->Final_Product 3. Deprotection (Hydrolysis) HCl Hydrochloric Acid Sulfonamide_Formation

Sources

An In-Depth Technical Guide to the Electronic Properties of Piperidinylsulfonyl Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of the Aniline Scaffold in Drug Discovery

The aniline moiety, a deceptively simple scaffold, is a cornerstone in medicinal chemistry, lending its versatile structure to a vast array of therapeutic agents.[1] However, this prevalence is a double-edged sword. While anilines are instrumental in forging critical interactions with biological targets, they are also notorious "structural alerts."[2][3] The aniline ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, a bioactivation that can lead to the formation of reactive quinone-imine metabolites. These electrophilic species can covalently bind to proteins, triggering idiosyncratic adverse drug reactions (IADRs) and, in some cases, leading to the withdrawal of promising drug candidates from the market.[2]

This inherent liability necessitates a profound understanding of the electronic landscape of aniline-containing drug candidates. The introduction of electron-withdrawing or -donating groups can significantly modulate the electron density of the aniline ring, thereby influencing its metabolic stability, pharmacokinetic profile, and target engagement. The piperidinylsulfonyl group, a common substituent, introduces a complex interplay of steric and electronic effects that warrants detailed investigation.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the electronic properties of piperidinylsulfonyl anilines. We will delve into both experimental and computational methodologies, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and interpretation.

I. Synthesis of Piperidinylsulfonyl Anilines: A Brief Overview

The synthesis of piperidinylsulfonyl anilines is typically achieved through the sulfonylation of an aniline derivative. A common method involves the reaction of a substituted aniline with a piperidinylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4] Alternatively, a chlorosulfonic acid-mediated approach can be employed, where the aniline is first protected, often by acetylation, before reaction with chlorosulfonic acid, followed by reaction with piperidine and deprotection.[4] Mild, photoredox-catalyzed methods for the sulfonylation of anilines have also been developed, offering a valuable tool for late-stage functionalization.[5]

II. Experimental Characterization of Electronic Properties

A multi-pronged experimental approach is essential for a thorough understanding of the electronic properties of piperidinylsulfonyl anilines. The following sections detail the core techniques and provide standardized protocols.

A. Cyclic Voltammetry (CV): Probing Redox Behavior

Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule.[5] This information is crucial for assessing the susceptibility of the aniline moiety to oxidation and for calculating key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Experimental Protocol: Cyclic Voltammetry of a Piperidinylsulfonyl Aniline Derivative

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in a dry, aprotic solvent like acetonitrile or dichloromethane.

  • Working Electrode Preparation:

    • Polish a glassy carbon or platinum working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry completely.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of the working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.

    • Fill the cell with the electrolyte solution.

  • Deoxygenation:

    • Bubble an inert gas, such as argon or nitrogen, through the electrolyte solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Blank Scan:

    • Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.

  • Sample Analysis:

    • Add the piperidinylsulfonyl aniline derivative to the electrolyte solution to a final concentration of approximately 1 mM.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive vertex potential (e.g., +2.0 V) and back, and then to a negative vertex potential (e.g., -2.0 V) and back. The scan rate is typically set between 50 and 200 mV/s.[6][7]

  • Internal Standard:

    • Add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again. This allows for the accurate determination of the potential relative to a standard.

  • Data Analysis:

    • Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations:

      • E(HOMO) = -[Eₒₓ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

      • E(LUMO) = -[EᵣₑᏧ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV (Note: The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.)

Diagram: Cyclic Voltammetry Experimental Workflow

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_electrolyte Prepare 0.1 M Electrolyte Solution prep_cell Assemble Three-Electrode Cell prep_electrolyte->prep_cell prep_electrode Polish and Clean Working Electrode prep_electrode->prep_cell deoxygenate Deoxygenate Solution (Ar/N2 Purge) prep_cell->deoxygenate blank_scan Record Blank Voltammogram deoxygenate->blank_scan add_sample Add Piperidinylsulfonyl Aniline blank_scan->add_sample sample_scan Record Sample Voltammogram add_sample->sample_scan add_std Add Ferrocene Internal Standard sample_scan->add_std std_scan Record Voltammogram with Standard add_std->std_scan determine_potentials Determine Onset Oxidation and Reduction Potentials std_scan->determine_potentials calculate_energies Calculate HOMO and LUMO Energy Levels determine_potentials->calculate_energies

Caption: Workflow for Cyclic Voltammetry Analysis.

B. UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.[8][9] The position and intensity of the absorption bands are characteristic of the molecule's electronic structure, particularly the π-electron system of the aniline ring.

Experimental Protocol: UV-Vis Spectroscopy of a Piperidinylsulfonyl Aniline Derivative

  • Solvent Selection:

    • Choose a UV-transparent solvent in which the compound is soluble, such as acetonitrile, ethanol, or cyclohexane.

  • Solution Preparation:

    • Prepare a stock solution of the piperidinylsulfonyl aniline derivative of a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.

    • Record a baseline spectrum to correct for the solvent's absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

    • The optical band gap (E₉) can be estimated from the onset of the absorption edge using the Tauc plot method.

C. Fluorescence Spectroscopy: Exploring Emissive Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light.[10][11] This technique is highly sensitive to the molecular environment and can provide information about the excited state properties of the piperidinylsulfonyl aniline.[1][3]

Experimental Protocol: Fluorescence Spectroscopy of a Piperidinylsulfonyl Aniline Derivative

  • Solvent and Solution Preparation:

    • Follow the same procedures as for UV-Vis spectroscopy, ensuring the use of a high-purity, fluorescence-grade solvent. The sample concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up.

    • Set the excitation wavelength (λₑₓ), which is often the λₘₐₓ determined from the UV-Vis spectrum.

    • Set the emission wavelength range to be scanned (typically starting just after the excitation wavelength to a longer wavelength).

  • Blank Measurement:

    • Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.[10]

  • Sample Measurement:

    • Record the emission spectrum of the sample solution.

  • Excitation Spectrum (Optional):

    • Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The resulting excitation spectrum should be similar to the absorption spectrum.[11]

  • Data Analysis:

    • Determine the wavelength of maximum emission (λₑₘ).

    • Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima (λₑₘ - λₘₐₓ).

    • The fluorescence quantum yield (Φբ) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

III. Computational Modeling of Electronic Properties

Computational chemistry offers a powerful in-silico approach to complement and rationalize experimental findings.[12][13] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used and robust methods for investigating the electronic properties of organic molecules.[14][15]

A. Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable information about the ground-state electronic structure of piperidinylsulfonyl anilines.

Computational Protocol: DFT Analysis of a Piperidinylsulfonyl Aniline Derivative

  • Input Structure Generation:

    • Build the 3D structure of the piperidinylsulfonyl aniline molecule using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and effective method is the B3LYP functional with a 6-31G(d) or larger basis set.[6]

  • Frequency Analysis:

    • Perform a vibrational frequency calculation on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine key electronic properties:

      • HOMO and LUMO Energies: These are crucial for understanding chemical reactivity and are directly outputted by the calculation.

      • Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -E(HOMO)) or more accurately by calculating the energy difference between the neutral molecule and its cation.

      • Electron Affinity (EA): Can be estimated (EA ≈ -E(LUMO)) or calculated as the energy difference between the neutral molecule and its anion.

      • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and can identify regions of electrophilic and nucleophilic character.

Diagram: Computational Chemistry Workflow

CompChem_Workflow cluster_input Input Preparation cluster_calc Calculation cluster_output Output Analysis build_structure Build 3D Molecular Structure define_method Define DFT Method and Basis Set (e.g., B3LYP/6-31G(d)) build_structure->define_method geom_opt Geometry Optimization define_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc confirm_min Confirm Minimum Energy Structure freq_calc->confirm_min extract_props Extract HOMO, LUMO, IP, EA sp_calc->extract_props visualize_mep Visualize Molecular Electrostatic Potential sp_calc->visualize_mep simulate_uvvis Simulate UV-Vis Spectrum tddft_calc->simulate_uvvis

Sources

Exploring the Chemical Space of 4-(Piperidin-1-ylsulfonyl)aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(piperidin-1-ylsulfonyl)aniline scaffold represents a privileged structure in medicinal chemistry, serving as a versatile cornerstone for the design and synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the chemical space surrounding these derivatives, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will delve into the core synthetic strategies, elucidate key structure-activity relationships (SAR), and examine the pharmacological landscape of these compounds, which have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This document is designed to be a practical and authoritative guide, blending established protocols with mechanistic insights to empower the rational design of novel therapeutics based on this promising chemical framework.

Introduction: The Strategic Value of the this compound Core

The this compound moiety is a compelling starting point for drug discovery endeavors due to its unique combination of structural features. The molecule seamlessly integrates a sulfonamide linkage, a primary aromatic amine, and a saturated piperidine heterocycle. This trifecta of functionalities offers a rich platform for chemical modification and optimization.[1]

  • The Sulfonamide Group: A well-established pharmacophore, the sulfonamide group is a hydrogen bond donor and acceptor, capable of engaging in critical interactions with biological targets. It is a cornerstone of numerous approved drugs, including antibacterials, diuretics, and anticonvulsants.[2][3]

  • The Aniline Moiety: The primary amino group on the phenyl ring is a key handle for derivatization. It can be readily acylated, alkylated, or used as a building block for the construction of more complex heterocyclic systems, allowing for systematic exploration of the surrounding chemical space.[1]

  • The Piperidine Ring: This saturated heterocycle enhances the three-dimensional character of the molecule and can improve physicochemical properties such as solubility and metabolic stability.[1][4] The piperidine nitrogen can also be functionalized, offering another vector for modification.

This guide will navigate the synthesis, characterization, and pharmacological evaluation of derivatives built upon this core, providing the foundational knowledge necessary to exploit its full therapeutic potential.

Synthetic Strategies and Key Intermediates

The exploration of the this compound chemical space begins with robust and scalable synthetic routes. The most common strategy involves the derivatization of the aniline nitrogen. A pivotal intermediate in this process is 2-chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide , which serves as a versatile electrophilic partner for a wide range of nucleophiles.

Synthesis of the Core Scaffold and Key Intermediate

The general workflow for accessing a diverse library of derivatives is outlined below. The initial step is the acylation of the parent aniline with chloroacetyl chloride, a highly efficient reaction that proceeds in high yield.

G A This compound C 2-Chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (Key Intermediate) A->C Acylation B Chloroacetyl Chloride (Reagent) B->C E Diverse Library of Final Derivatives C->E Nucleophilic Substitution D Various Nucleophiles (e.g., Arylamines, Thiols) D->E

Caption: General synthetic workflow for derivatization.

Detailed Experimental Protocol: Synthesis of 2-Chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

This protocol describes a standard laboratory procedure for the synthesis of the key chloroacetamide intermediate.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Saturated sodium acetate solution

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (0.02 mol) in 60 mL of glacial acetic acid in a fume hood.

  • Add a saturated solution of sodium acetate to the reaction mixture.

  • While stirring, add chloroacetyl chloride (0.02 mol) dropwise to the mixture over a period of 1 hour.

  • Continue stirring the reaction for an additional hour at room temperature. Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product using a Buchner funnel and wash the solid with a dilute solution of glacial acetic acid, followed by cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure 2-chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide.[5]

Self-Validation: The purity of the synthesized intermediate should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to ensure the structure is correct before proceeding to the next step.

Physicochemical and ADMET Profile

The drug-likeness of a compound is heavily influenced by its physicochemical properties and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Understanding these characteristics is critical for guiding lead optimization.

Key Physicochemical Properties

The sulfonamide and piperidine moieties significantly influence the properties of these derivatives.

PropertyInfluence of the ScaffoldTypical Range/ConsiderationsReference
pKa The sulfonamide proton is weakly acidic (pKa ~10), while the aniline nitrogen is basic. The piperidine nitrogen is also basic.The acidic pKa can be lowered to the 5-6 range by introducing electron-withdrawing groups, which can improve solubility.[3]
LogP The piperidine ring increases lipophilicity compared to a simple alkyl chain. Overall LogP can be tuned by modifying substituents.A balanced LogP (typically 1-3) is often targeted for oral bioavailability.[1]
Solubility Generally low, a common challenge for sulfonamide-containing compounds. Can be improved by introducing polar groups or by salt formation.Aqueous solubility is a key parameter to optimize for good absorption.[3]
ADMET Considerations

The piperidine ring is a common feature in many FDA-approved drugs and is generally considered to have favorable ADMET properties.[4]

  • Absorption: Many piperidine-containing compounds exhibit good gastrointestinal absorption.[6]

  • Distribution: The ability to cross the blood-brain barrier can be modulated by tuning the overall lipophilicity and hydrogen bonding capacity of the molecule.

  • Metabolism: The piperidine ring is relatively stable metabolically, though it can be subject to N-dealkylation or oxidation at positions adjacent to the nitrogen.[4] Interaction with cytochrome P450 enzymes is a key parameter to assess.[6]

  • Toxicity: Sulfonamides can be associated with hypersensitivity reactions and potential for crystallization in the kidneys if solubility is low.[2][3] Early toxicity screening is essential.

Computational tools like SwissADME and admetSAR are invaluable for predicting these properties early in the design phase, allowing for the prioritization of compounds with more promising profiles for synthesis and experimental testing.[6][7]

Pharmacological Landscape and Therapeutic Targets

Derivatives of this compound have been investigated for a range of biological activities, with the most prominent being in anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

The scaffold has proven to be a fruitful starting point for the development of inhibitors of key cancer-related pathways.

a) Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the folate synthesis pathway, essential for the production of nucleotides required for DNA replication.[8][9] Its inhibition leads to the arrest of cell proliferation, making it a validated target for cancer chemotherapy. The this compound core can serve as a scaffold to position functional groups that mimic the binding of the natural substrate, dihydrofolate.[1]

G cluster_0 Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) PABA->DHF inhibited by Sulfonamides DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF inhibited by DHFR Inhibitors DNA DNA Synthesis THF->DNA Sulfonamide Sulfonamide Drugs Sulfonamide->DHPS DHFR_Inhibitor This compound Derivatives DHFR_Inhibitor->DHFR

Caption: Mechanism of action for DHFR inhibitors.

b) Hedgehog (Hh) Signaling Pathway Inhibition: The Hedgehog signaling pathway is crucial during embryonic development but its aberrant reactivation in adults is linked to various cancers, including basal cell carcinoma and medulloblastoma.[10][11] The central player in this pathway is the transmembrane protein Smoothened (SMO).[12] Several small molecules, including derivatives containing the sulfonylpiperidine motif, have been shown to inhibit Hh signaling by modulating SMO activity.[13]

Quantitative Structure-Activity Relationship (SAR) for Anticancer Activity:

The following table summarizes representative data for derivatives targeting cancer cell lines. Modifications on the aniline nitrogen often lead to significant changes in potency.

Compound IDR Group (Modification on Aniline-NH)Target Cell LineIC₅₀ (µM)Reference
1K2 Hybrid of pyrrolo[2,1‐f][1][10][11]triazineMCF-7 (Breast)0.44[14]
1K5 Hybrid of pyrrolo[2,1‐f][1][10][11]triazineA549 (Lung)0.36[14]
PD9 1,4-Naphthoquinone derivativeDU-145 (Prostate)1-3[15]
Compound 2d Furfurylidene derivativeMolt-4 (Leukemia)Significant Activity[16]

Note: This table is a compilation of data from different studies and direct comparison should be made with caution.

Antimicrobial Activity

The foundational mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme unique to microorganisms.[17][18] By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), they block the microbial synthesis of folic acid.[2] Derivatives of this compound can be explored as novel antibacterial and antifungal agents based on this well-established principle.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Several studies have shown that derivatives of this scaffold possess significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Experimental Protocol: In Vivo Xylene-Induced Ear Edema Assay

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of test compounds.[19][20][21]

Animals:

  • Male Kunming mice (20 ± 2 g)

Materials:

  • Test compound (e.g., a this compound derivative)

  • Vehicle (e.g., 5% Tween 80 in saline)

  • Positive control (e.g., Diclofenac sodium, Indomethacin)

  • Xylene

  • Micrometer or balance

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide the mice into groups: Vehicle control, Positive control, and Test compound groups (at various doses).

  • Administer the test compound or control substance orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), induce inflammation by applying a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • After a specific period (e.g., 15-30 minutes) post-xylene application, sacrifice the mice by cervical dislocation.

  • Use a cork borer to cut circular sections from both ears and weigh them.

  • The extent of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the mean edema of the control group and T is the mean edema of the treated group.

Self-Validation: The positive control group should show a statistically significant reduction in ear edema compared to the vehicle control group, validating the assay's sensitivity.

Future Perspectives and Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and proven ability to interact with a range of biologically relevant targets make it an enduring platform for innovation. Future research will likely focus on:

  • Multi-target Ligands: Designing derivatives that can simultaneously modulate multiple targets (e.g., a kinase and a signaling pathway component) to achieve synergistic effects and overcome drug resistance.

  • Covalent Inhibitors: Incorporating reactive groups (warheads) to enable covalent bond formation with the target protein, leading to enhanced potency and duration of action.

  • Targeted Delivery: Conjugating these derivatives to targeting moieties (e.g., antibodies, peptides) to enhance their delivery to specific tissues or cell types, thereby improving efficacy and reducing off-target toxicity.

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  • ResearchGate. (2025, March 27). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors.
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Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist
Abstract

This guide provides a comprehensive, technically-focused exploration of fragment-based drug discovery (FBDD), a powerful methodology for identifying novel lead compounds.[1][2][3][4] We will use the chemical scaffold of 4-(Piperidin-1-ylsulfonyl)aniline as a central case study to illustrate the principles, experimental workflows, and strategic decision-making processes inherent to a successful FBDD campaign. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and implement FBDD strategies, particularly for challenging biological targets. We will delve into the causality behind experimental choices, from fragment library design and biophysical screening cascades to structure-guided hit-to-lead optimization.

The FBDD Paradigm: A Shift from HTS

Fragment-Based Drug Discovery (FBDD) has emerged as a robust alternative and complement to traditional high-throughput screening (HTS).[5][6] Unlike HTS, which screens large libraries of "drug-like" molecules (typically >500 Da), FBDD begins with a curated library of much smaller, less complex molecules, or "fragments" (typically <300 Da).[3][4]

The core principle of FBDD is that smaller molecules have a higher probability of finding a complementary binding pocket on a protein target, albeit with weak affinity (μM to mM range).[2][7] This higher "hit rate" allows for a more efficient sampling of chemical space with a smaller library.[8] The goal is not to find potent hits from the outset, but to identify efficient binders—fragments that form high-quality interactions with the target. These initial hits then serve as starting points for rational, structure-guided optimization into potent lead compounds.[1][9]

Key Advantages of FBDD:

  • Higher Hit Rates: Smaller libraries can yield more starting points.[8]

  • Greater Ligand Efficiency: Fragments often exhibit superior binding efficiency (binding energy per heavy atom), providing a more optimal starting point for lead development.[10]

  • Exploration of Novel Chemical Space: FBDD can identify novel binding sites and chemotypes that might be missed by HTS.[3]

  • Tackling "Undruggable" Targets: The approach has shown success with challenging targets, such as protein-protein interactions and allosteric sites.[1][5]

The Central Scaffold: this compound

To ground our discussion in a practical context, we will focus on the discovery of ligands related to this compound. This molecule contains two key pharmacophoric elements: the sulfonamide group and the piperidine ring.

  • Sulfonamides: This functional group is a cornerstone of medicinal chemistry. The general structure-activity relationship (SAR) of sulfonamides is well-documented.[11] Key features include the essentiality of the para-amino group for many biological activities and the potential for substitution on the N1 nitrogen to modulate potency and physicochemical properties.[12][13][14] Sulfonamides are known to target a variety of enzymes, most notably carbonic anhydrases.

  • Piperidine: The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved drugs.[15][16] Its saturated, three-dimensional structure is metabolically stable and provides an excellent scaffold for orienting substituents in defined vectors to probe protein binding pockets.[17][18] It can modulate properties like solubility and lipophilicity.[17]

For the purposes of this guide, we will hypothesize a common target for sulfonamides, Carbonic Anhydrase II (CAII) , as our biological target of interest. This will allow us to construct a realistic and detailed experimental narrative.

The FBDD Workflow: A Phased Approach

A successful FBDD campaign is a multi-stage process that integrates biophysics, structural biology, and medicinal chemistry. Each stage is designed to validate the findings of the previous one, ensuring that resources are focused on the most promising chemical matter.

FBDD_Workflow cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Hit-to-Lead Optimization P1_Lib Fragment Library Design & Curation P1_Target Target Protein Preparation & QC P2_Screen High-Throughput Biophysical Screen (e.g., SPR, TSA) P1_Target->P2_Screen Assay Dev. P3_Ortho Orthogonal Screen (e.g., NMR) P2_Screen->P3_Ortho Primary Hits P3_Struct Structural Biology (X-ray Crystallography) P3_Ortho->P3_Struct Confirmed Hits P4_Chem Structure-Guided Medicinal Chemistry P3_Struct->P4_Chem High-Res Structures P4_SAR SAR by Catalog & In Silico Modeling P4_Chem->P4_SAR Synthesized Analogs P4_SAR->P4_Chem Design Ideas

Caption: A high-level overview of the integrated FBDD workflow.

3.1. Phase 1: Foundation - Library and Target Preparation

Fragment Library Design: The quality of the fragment library is paramount.[5] A typical library consists of 1,000-5,000 compounds. The key is diversity within the constraints of fragment space, often defined by the "Rule of Three":

  • Molecular Weight ≤ 300 Da

  • cLogP ≤ 3

  • Hydrogen Bond Donors ≤ 3

  • Hydrogen Bond Acceptors ≤ 3

Our library would be seeded with fragments containing sulfonamide and piperidine-like motifs, alongside a diverse set of other small, soluble molecules to ensure broad coverage of chemical space.

Target Protein Preparation: High-quality, stable, and pure protein is non-negotiable. For our CAII target, this would involve:

  • Expression and Purification: Overexpression in E. coli followed by affinity and size-exclusion chromatography.

  • Quality Control (QC): Verification of purity by SDS-PAGE, confirmation of identity by mass spectrometry, and assessment of monodispersity by dynamic light scattering (DLS). The protein must be stable at the high concentrations required for biophysical assays.

3.2. Phase 2: Primary Screening - Identifying Initial Binders

Because fragment binding is weak, highly sensitive biophysical techniques are required.[19][20] A primary screen should be high-throughput and consume minimal protein. Surface Plasmon Resonance (SPR) is an excellent choice for this phase.[19][21]

Protocol: High-Throughput SPR Screening

  • Immobilization: Covalently immobilize CAII onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Fragment Preparation: Prepare fragment solutions at a high concentration (e.g., 200 µM to 1 mM) in a suitable running buffer (e.g., HBS-EP+).

  • Screening Run: Inject the fragment library over the target and reference surfaces using a high-throughput instrument (e.g., Biacore 8K).[21] A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Hits are identified as fragments that produce a response significantly above the baseline and show a dissociation curve, indicating a specific interaction. Promiscuous binders that bind to the reference surface are flagged and typically discarded.

Data Presentation: Primary SPR Screen Hits

Fragment IDStructureResponse (RU)Hit Confidence
F001Aniline5.2Low
F002Piperidine8.1Medium
F003 p-Toluenesulfonamide 15.7 High
............
3.3. Phase 3: Hit Validation and Structural Characterization

Hits from the primary screen must be validated using an orthogonal, solution-based technique to eliminate artifacts.[22] Nuclear Magnetic Resonance (NMR) spectroscopy is a gold standard for this purpose.[10][21][]

Screening_Cascade Lib Fragment Library (~2000 compounds) SPR Primary Screen: SPR Lib->SPR High Throughput NMR Orthogonal Screen: NMR (STD or waterLOGSY) SPR->NMR ~100 Primary Hits (5% Hit Rate) Xray Structural Analysis: X-ray Crystallography NMR->Xray ~20 Confirmed Hits (20% Confirmation Rate) Lead Validated Hits for Chemistry (~5-10) Xray->Lead High-resolution structures

Caption: A typical screening cascade for an FBDD project.

Protocol: NMR Hit Validation (Saturation Transfer Difference - STD)

  • Sample Preparation: Prepare samples containing the target protein (CAII, ~10-20 µM) and the fragment hit (~1 mM) in a deuterated buffer.

  • Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum as a reference.

  • Analysis: Subtract the on-resonance from the off-resonance spectrum. If the fragment binds to the protein, it will receive saturation, and its signals will appear in the difference spectrum. The presence of signals confirms a direct, physical interaction in solution.

Structural Biology: The Key to Rational Design The ultimate validation is a high-resolution X-ray crystal structure of the fragment bound to the target.[6][24] This provides the precise binding mode, revealing the key interactions that can be exploited for optimization.[25]

Protocol: X-ray Co-crystallography

  • Crystallization: Screen for conditions that produce well-diffracting crystals of apo-CAII.

  • Soaking: Transfer the apo crystals to a solution containing a high concentration (e.g., 1-10 mM) of the validated fragment hit and allow it to soak for a defined period (minutes to hours).

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Process the data and solve the structure. The presence of clear electron density for the fragment in the active site confirms its binding pose. For our hypothetical hit, p-toluenesulfonamide, we would expect to see the sulfonamide group coordinating with the active site zinc ion, a classic binding mode for CAII inhibitors.

Phase 4: From Weak Hit to Potent Lead

With a validated fragment and its binding mode in hand, the medicinal chemistry effort begins.[8] The goal is to "grow" the fragment into unoccupied space in the binding pocket, adding new interactions to increase affinity and selectivity.[9][26][27] This is where the structure of our starting point, this compound, becomes relevant. It represents a potential evolution from a simpler sulfonamide fragment.

There are three primary strategies for hit-to-lead evolution:

Hit_To_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging G1 Fragment G2 G1->G2 G3 Lead G1->G3 L1 Frag A L4 Lead L1->L4 L2 Frag B L2->L4 L3 Linker M1 Frag A M3 Lead M1->M3 M2 Frag B M2->M3

Caption: Core strategies for hit-to-lead optimization in FBDD.

Example: Growing a Sulfonamide Fragment

Let's assume our initial validated hit was a simple benzenesulfonamide fragment, binding to the zinc in the CAII active site. The crystal structure reveals an adjacent hydrophobic pocket that is unoccupied.

  • Hypothesis: Adding a lipophilic, conformationally restricted group pointing towards this pocket will increase affinity. The piperidine ring is an ideal choice.[28]

  • Design & Synthesis: Synthesize a small set of analogs. Our target molecule, this compound, would be a prime candidate. The aniline provides the key para-amino group, while the piperidine is positioned to interact with the hydrophobic pocket.

  • Testing: Measure the affinity (KD) of the new compounds using SPR or Isothermal Titration Calorimetry (ITC) for precise thermodynamic data.[22]

Data Presentation: Hit-to-Lead Optimization Data

Compound IDStructureFragmentKD (µM)Ligand Efficiency (LE)
F003p-ToluenesulfonamideYes8500.35
L001 This compound No15.2 0.41
L0024-(Morpholinosulfonyl)anilineNo45.80.38

The data would likely show that adding the piperidine ring (L001) significantly improves affinity while maintaining or improving ligand efficiency, validating our structure-based design hypothesis. Further SAR can be explored by modifying the piperidine ring or the aniline portion of the molecule.[29]

Conclusion

Fragment-based drug discovery provides a rational, efficient, and powerful framework for the identification of high-quality lead compounds.[1] By starting with small, efficient binders and leveraging a synergistic combination of sensitive biophysical techniques, structural biology, and medicinal chemistry, FBDD can successfully tackle even the most challenging biological targets. The conceptual journey from a simple sulfonamide fragment to a more complex and potent ligand like this compound exemplifies the logical, iterative, and structure-guided nature of this approach. This guide has outlined the core principles and provided actionable protocols to serve as a foundation for researchers embarking on their own FBDD campaigns.

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Understanding the molecular geometry of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Geometry of 4-(Piperidin-1-ylsulfonyl)aniline: A Keystone for Structure-Based Drug Design

Introduction: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. This compound is one such "privileged scaffold," integrating three critical pharmacophoric elements: a reactive aniline ring, a versatile piperidine moiety, and a robust sulfonamide linker. This compound serves as a high-value intermediate in the synthesis of novel therapeutic agents, particularly in the development of potent dihydrofolate reductase (DHFR) inhibitors for anticancer and antimicrobial applications.[1] The efficacy of these potential drugs is not merely a function of their chemical composition but is profoundly dictated by their three-dimensional architecture.

The molecular geometry—the precise spatial arrangement of atoms, defining bond lengths, bond angles, and torsional angles—governs how a molecule interacts with its biological target.[2][3] This interaction, often likened to a key fitting into a lock, is contingent upon the molecule adopting a specific low-energy conformation known as the "bioactive conformation".[4] Understanding this conformation is paramount for designing selective, high-affinity ligands and predicting their pharmacokinetic and pharmacodynamic profiles.[2][5]

This guide serves as a comprehensive technical exploration of the molecular geometry of this compound. As senior application scientists and drug development professionals, our objective is to move beyond mere description and delve into the causality behind its structural features. We will dissect the methodologies—both experimental and computational—required to elucidate its 3D structure, interpret the resulting data, and leverage this knowledge within a modern, structure-based drug discovery paradigm.

Part 1: Structural and Conformational Dissection

The molecular architecture of this compound can be deconstructed into three distinct, yet interconnected, structural domains. The interplay between these domains dictates the molecule's overall shape and conformational flexibility.

  • The Aniline Moiety: The planar phenyl ring substituted with an amino group (-NH2) acts as a crucial hydrogen bond donor and a key element for π-stacking interactions within a protein binding pocket. The para-substitution pattern ensures a defined vectorial orientation of the appended piperidinylsulfonyl group relative to the amino group.

  • The Sulfonamide Linker (-SO₂-N-): This group is a cornerstone of sulfa drugs and a powerful hydrogen bond acceptor.[6] The sulfur atom exhibits a tetrahedral geometry, with the two oxygen atoms, the aniline ring's carbon, and the piperidine's nitrogen at its vertices. While rotation around the S-C (aryl) and S-N (piperidine) bonds is possible, steric hindrance and electronic effects create a preferred set of low-energy torsional angles that define the relative orientation of the two ring systems.

  • The Piperidine Ring: To minimize angular and torsional strain, the six-membered piperidine ring predominantly adopts a stable chair conformation .[7] In this conformation, the substituent at the nitrogen atom (the sulfonyl group) occupies an equatorial position to reduce steric clashes with the axial hydrogens on the ring, a critical factor in determining the overall molecular topology.

The aggregate of these features results in a molecule with defined, yet flexible, geometry. The most stable conformer will be one that optimally balances the steric and electronic interactions across these three domains.

Part 2: Methodologies for Geometric Elucidation

A definitive understanding of molecular geometry is achieved not through a single method, but through the synergy of experimental validation and computational prediction.

Experimental Approaches: From Synthesis to Structure

The gold standard for determining molecular geometry is single-crystal X-ray diffraction (SCXRD), which requires the synthesis and crystallization of the target compound. This is complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides invaluable information about the molecule's conformation in solution.

Protocol 1: Synthesis and Characterization

  • Rationale: The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The subsequent purification and characterization are essential to confirm the identity and purity of the compound before proceeding to crystallization and geometric analysis.

  • Methodology:

    • Reaction Setup: 4-Aminobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath.

    • Nucleophilic Addition: Piperidine, along with a non-nucleophilic base like triethylamine (to scavenge the HCl byproduct), is added dropwise to the cooled solution.

    • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

    • Structural Confirmation: The identity of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

  • Causality: SCXRD provides an unambiguous, high-resolution map of electron density in the crystalline state. This allows for the precise measurement of atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated, revealing the molecule's solid-state conformation.[10]

  • Methodology:

    • Crystal Growth: High-purity this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetonitrile). The solution is allowed to evaporate slowly and undisturbed at a constant temperature. Prismatic, single crystals suitable for diffraction are sought.[11][12]

    • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit, resulting in a final, accurate molecular structure.

Workflow for DFT-based Geometry Optimization.

Part 3: Predicted Geometric Parameters and Analysis

While a dedicated crystal structure for this compound is not publicly available, we can infer highly probable geometric parameters based on DFT calculations and data from closely related, crystallographically-characterized molecules. [11][13]The following table summarizes these expected values.

ParameterAtom(s) InvolvedPredicted ValueSignificance
Bond Lengths
S=OS-O1, S-O2~1.44 ÅShorter than a single bond, indicating significant double bond character.
S-NSulfonyl-S, Piperidine-N~1.65 ÅReflects the strength of the sulfonamide linkage.
S-CSulfonyl-S, Aryl-C~1.77 ÅStandard single bond length between sp² carbon and sulfur.
Bond Angles
O-S-OO1-S-O2~120°Consistent with the tetrahedral geometry around the sulfur atom, slightly expanded due to oxygen-oxygen repulsion.
N-S-CPiperidine-N, S, Aryl-C~107°Reflects the tetrahedral arrangement at the sulfur center.
Dihedral Angles
C-S-N-CAryl-C, S, N, Piperidine-CVariableThis torsion angle defines the rotation around the S-N bond and is critical for the overall molecular shape.
C-C-S-NAryl-C, Aryl-C, S, NVariableThis angle describes the rotation of the entire piperidinylsulfonyl group relative to the plane of the aniline ring.

Analysis of Conformation: The geometry around the sulfur atom is a distorted tetrahedron. The piperidine ring will adopt a chair conformation with the S-N bond in an equatorial position. The overall shape of the molecule is determined by the two key dihedral angles listed above, which orient the aniline and piperidine rings relative to the central sulfonamide bridge. Computational studies are essential to identify the global minimum energy conformer, which represents the most populated and likely bioactive shape.

Part 4: Implications for Drug Development

A precise understanding of the molecular geometry of this compound is not an academic exercise; it is a fundamental prerequisite for its effective use in drug discovery.

  • Structure-Activity Relationships (SAR): The 3D structure provides the framework for interpreting SAR. For instance, knowing the exact vector of the N-H protons on the aniline ring or the spatial location of the sulfonamide oxygen atoms allows researchers to rationalize why certain modifications enhance binding affinity while others diminish it.

  • Pharmacophore Modeling: The key chemical features (hydrogen bond donors/acceptors, aromatic ring) and their spatial arrangement, as defined by the molecular geometry, form a pharmacophore model. This model can be used to search large chemical databases for novel compounds with different core structures but the same essential 3D features, accelerating the discovery of new hits. [5]* Structure-Based Drug Design (SBDD): With the low-energy conformer in hand, molecular docking simulations can be performed to predict how this compound and its derivatives will bind to the active site of a target protein like DHFR. [8][14]This allows for the rational design of new analogues with improved complementarity to the target, leading to enhanced potency and selectivity.

Role of Molecular Geometry in the Drug Discovery Pipeline.

Conclusion

This compound is a scaffold of significant therapeutic potential. Its power, however, can only be fully harnessed through a deep understanding of its three-dimensional molecular geometry. By employing a synergistic combination of synthesis, experimental techniques like X-ray crystallography, and powerful computational methods such as Density Functional Theory, researchers can build a precise and actionable model of its structure. This geometric blueprint is the essential starting point for modern drug design, enabling the interpretation of structure-activity relationships, the construction of predictive pharmacophore models, and the rational design of next-generation inhibitors with enhanced efficacy and selectivity. The rigorous elucidation of its molecular architecture is, therefore, the first and most critical step in transforming this promising chemical entity into a life-saving therapeutic.

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Methodological & Application

Application Notes and Protocols: 4-(Piperidin-1-ylsulfonyl)aniline as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Piperidin-1-ylsulfonyl)aniline Scaffold

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount to the efficient development of novel therapeutics. The this compound moiety has emerged as a scaffold of significant interest, combining the robust characteristics of a sulfonamide linker with the versatile synthetic handle of an aniline group. This unique combination offers a compelling platform for the generation of diverse chemical libraries targeting a range of biological pathways.

The piperidine ring, a prevalent motif in many FDA-approved drugs, often imparts favorable physicochemical properties, including improved metabolic stability and modulation of lipophilicity, which can enhance a compound's pharmacokinetic profile.[1][2] The sulfonamide group, a well-established pharmacophore, is a bioisostere of the carboxylic acid group and is known for its ability to form stable, directed interactions with biological targets.[3][4] The aniline portion of the scaffold provides a convenient point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, with a particular focus on its potential in the development of kinase inhibitors and antimicrobial agents.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound is a well-established process, typically commencing with the protection of the aniline nitrogen, followed by sulfonation and subsequent reaction with piperidine.[4] Derivatization can then be achieved through modification of the aniline nitrogen or by utilizing the aniline as a nucleophile in coupling reactions.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable two-step synthesis of the title scaffold.

Step 1: Synthesis of N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

  • Rationale: The initial step involves the reaction of commercially available p-acetamidobenzenesulfonyl chloride with piperidine. The acetamido group serves as a protecting group for the aniline nitrogen, preventing its reaction with the sulfonyl chloride.[4]

  • Procedure:

    • To a stirred solution of piperidine (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add p-acetamidobenzenesulfonyl chloride (1.0 equivalent) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water.[5]

Step 2: Deacetylation to Yield this compound

  • Rationale: The final step is the removal of the acetyl protecting group to furnish the free aniline. This is typically achieved by acid-catalyzed hydrolysis.[6][7]

  • Procedure:

    • Suspend N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Diagram 1: Synthetic Pathway to this compound

G A p-Acetamidobenzenesulfonyl Chloride C N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide A->C Base, Solvent (e.g., DCM) B Piperidine B->C D This compound C->D Acid Hydrolysis (e.g., HCl, EtOH)

Caption: Synthesis of the this compound scaffold.

Protocol 2: Derivatization of the Scaffold

The this compound scaffold offers two primary points for diversification: the aniline nitrogen and the entire aniline moiety acting as a nucleophile.

Method A: N-Alkylation/N-Arylation of the Aniline

  • Rationale: The aniline nitrogen can be readily alkylated or arylated to introduce a variety of substituents, allowing for fine-tuning of the molecule's properties.

  • Procedure (General):

    • To a solution of this compound in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH).

    • Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl halide with an activating group).

    • Heat the reaction mixture as required and monitor by TLC.

    • Work-up typically involves partitioning between water and an organic solvent, followed by purification by column chromatography.

Method B: Buchwald-Hartwig or Suzuki Coupling

  • Rationale: The aniline can act as a nucleophile in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides or boronic acids, respectively. This allows for the introduction of complex heterocyclic systems.

  • Procedure (General for Buchwald-Hartwig):

    • Combine this compound, an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS.

    • After cooling, filter the reaction mixture and purify the product by column chromatography.

Diagram 2: Derivatization Strategies

G Scaffold This compound Deriv1 N-Substituted Derivatives Scaffold->Deriv1 Deriv2 Coupled Heterocyclic Derivatives Scaffold->Deriv2 Reagent1 R-X (Alkyl/Aryl Halide) Base Reagent1->Deriv1 Reagent2 Ar-X, Pd Catalyst, Ligand, Base (e.g., Buchwald-Hartwig) Reagent2->Deriv2

Caption: Key points for diversification of the scaffold.

Applications in Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of inhibitors for several important drug targets.

Kinase Inhibition: A Case Study with Aurora and FLT3 Kinases

While direct literature on this compound as a kinase inhibitor scaffold is emerging, extensive research on its close bioisostere, 4-(pyrrolidin-1-ylsulfonyl)aniline, provides a strong rationale for its application in this area. This substitution of a six-membered piperidine ring for a five-membered pyrrolidine ring is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[8] Several inhibitors incorporating the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety have shown potent activity against Aurora kinases.

FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it an attractive therapeutic target.[9] Derivatives of 4-(pyrrolidin-1-ylsulfonyl)aniline have been identified as potent inhibitors of FLT3.

Table 1: Representative Biological Activity of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives

Compound ID (Reference)Target KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
CCT137690 Aurora A15SW620 (colon)0.025
Aurora B25
A (Hypothetical) FLT3-ITDSub-micromolarMV4-11 (AML)Sub-micromolar

Note: Data for the pyrrolidin-1-ylsulfonyl)aniline analog is presented to illustrate the potential of the piperidine-containing scaffold.

Antimicrobial Applications

The sulfonamide functional group is the cornerstone of sulfa drugs, a class of synthetic antimicrobial agents.[10] The this compound scaffold, therefore, holds inherent potential for the development of novel antibacterial and antifungal agents. The piperidine moiety can be modified to enhance cell wall penetration and target engagement in various microbial species.[4]

Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, such as Aurora or FLT3.

  • Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.[3][9][10]

  • Materials:

    • Recombinant human Aurora A/B or FLT3 kinase

    • Kinase-specific peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the recombinant kinase in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Diagram 3: Kinase Inhibition Assay Workflow

G Start Start A Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->A B Incubate (Kinase Reaction) A->B C Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) B->C D Add Kinase Detection Reagent (Generate Signal) C->D E Measure Luminescence D->E F Calculate IC₅₀ E->F End End F->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[11][12]

  • Principle: Bacteria are cultured in a liquid medium containing serial dilutions of the test compound. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.

  • Materials:

    • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader (optional, for quantitative measurement)

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and multiple points for diversification make it an attractive starting point for the development of novel therapeutic agents. The strong precedent set by its pyrrolidine analog in the field of kinase inhibitors, particularly against cancer-relevant targets like Aurora and FLT3 kinases, highlights a clear and promising avenue for future research. Furthermore, the inherent properties of the sulfonamide and piperidine moieties suggest significant potential in the discovery of new antimicrobial agents. As our understanding of the structure-activity relationships of derivatives of this scaffold grows, so too will its application in addressing a wide range of diseases.

References

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  • This compound | 6336-68-1. Benchchem.
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  • A Comparative Guide to Small Molecule Inhibitors of Aurora Kinases: Altern
  • This compound | 6336-68-1. Benchchem.
  • Application Notes and Protocols for SU11657 in FLT3 In Vitro Kinase Assays. Benchchem.
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central.
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  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria.
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  • (PDF) Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates.
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR.
  • FLT3 Kinase Assay Kit. BPS Bioscience.
  • 4-(PIPERAZIN-1-YLSULFONYL)ANILINE synthesis. ChemicalBook.
  • Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists. Semantic Scholar.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Massachusetts.
  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU.
  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
  • N-(4-(PIPERIDIN-1-YLSULFONYL)PHENYL)ACETAMIDE. gsrs.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.
  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal.
  • Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. MDPI.
  • 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. PubMed.
  • Piperidine Synthesis. DTIC.
  • N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. PubMed.

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Application Notes and Protocols for the Quantification of 4-(Piperidin-1-ylsulfonyl)aniline using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides detailed methodologies for the quantitative analysis of 4-(Piperidin-1-ylsulfonyl)aniline in biological matrices. Designed for researchers, scientists, and drug development professionals, these protocols offer robust and validated approaches for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are grounded in established principles of bioanalytical science and adhere to regulatory expectations for method validation.

Introduction: The Importance of Quantifying this compound

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate quantification of this compound in biological samples such as plasma, serum, or urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. These studies are fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens and safety assessments in preclinical and clinical trials. The development of sensitive, specific, and reliable analytical methods is therefore a prerequisite for advancing new chemical entities through the drug development pipeline.

This document provides two distinct, yet complementary, analytical approaches. The HPLC-UV method serves as a straightforward and accessible technique for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low limits of quantification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂SPubChem CID 236648[1]
Molecular Weight 240.32 g/mol PubChem CID 236648[1]
Appearance Solid (predicted)
pKa (Predicted) The aniline amine group will be basic, while the sulfonamide proton is weakly acidic.General chemical principles
LogP (Predicted) Moderately lipophilic, suggesting good retention on reversed-phase columns.General chemical principles

The presence of a UV-absorbing aromatic ring and a readily ionizable aniline group makes this compound amenable to both HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound at moderate to high concentrations (e.g., in the µg/mL range).

Rationale for Methodological Choices
  • Stationary Phase: A C18 reversed-phase column is selected due to the non-polar nature of the piperidine and phenyl rings, which will provide good retention and separation from polar matrix components.

  • Mobile Phase: A mixture of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection. The addition of a small amount of formic acid improves peak shape by ensuring the aniline group is protonated.

  • Detection: The aromatic ring in the molecule is expected to have a strong UV absorbance. A photodiode array (PDA) detector is used to determine the optimal wavelength for maximum sensitivity.

  • Internal Standard (IS): A structurally similar compound with a different retention time, such as a related sulfonamide, should be used to correct for variations in sample preparation and injection volume. For this protocol, we will use sulfamethoxazole as the internal standard.

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • This compound reference standard

  • Sulfamethoxazole (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

3.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)

3.2.4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is the preferred choice for bioanalysis, particularly for studies requiring low limits of detection (ng/mL to pg/mL range).

Rationale for Methodological Choices
  • Ionization: Electrospray ionization (ESI) in positive mode is chosen because the basic aniline nitrogen can be readily protonated to form a stable [M+H]⁺ ion.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • Chromatography: A fast LC gradient using a shorter column minimizes run time while still providing adequate separation from matrix interferences.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5) is the ideal internal standard as it co-elutes with the analyte and corrects for matrix effects and ionization suppression. If a SIL-IS is unavailable, a structurally similar compound can be used, as in the HPLC method.

Experimental Protocol: LC-MS/MS

4.2.1. Materials and Reagents

  • This compound reference standard

  • This compound-d5 (or other suitable IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

4.2.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

4.2.3. LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of the analyte

MRM Transition Optimization: The precursor ion will be the [M+H]⁺ of this compound (m/z 241.1). Product ions will be determined by infusing a standard solution and performing a product ion scan. Likely product ions will result from the fragmentation of the sulfonamide bond or the piperidine ring.

4.2.4. Sample Preparation (Solid-Phase Extraction - SPE) For lower detection limits and cleaner extracts, SPE is recommended.

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load 100 µL of the biological sample (pre-treated with internal standard and diluted with a weak acid).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and IS with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be fully validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[2][3][4][5] Validation ensures that the method is suitable for its intended purpose.[2]

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the response is directly proportional to the concentration. A calibration curve with at least six non-zero standards should be prepared.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Example Calibration Curve Data (LC-MS/MS)
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,2341,510,8760.0101
576,9871,523,4560.0505
20305,6781,509,8760.2024
50760,9871,515,6780.5021
1001,520,7651,518,9871.0012
2003,045,8761,520,1232.0037
5007,598,7651,517,8765.0062

A linear regression of the area ratio versus concentration would be performed, with an acceptance criterion of r² > 0.99.

Example Accuracy and Precision Data (LC-MS/MS)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
LQC33.05101.76.2
MQC7573.898.44.5
HQC400408.2102.13.8

Acceptance criteria are typically ±15% (±20% for LLOQ) for both accuracy and precision.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC Collect->Inject Separate C18 Column Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

HPLC-UV Method Workflow

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample + IS Load Load onto SPE Cartridge Sample->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry_Reconstitute Evaporate & Reconstitute Elute->Dry_Reconstitute Inject Inject into LC-MS/MS Dry_Reconstitute->Inject Separate UHPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze MRM Analysis (QqQ) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Sources

Application Note: High-Throughput Screening of a 4-(Piperidin-1-ylsulfonyl)aniline Analog Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of the Sulfonylaniline Scaffold in Kinase Inhibition

The 4-(piperidin-1-ylsulfonyl)aniline scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component in the design of targeted therapeutics. This is particularly true in the field of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] The sulfonylaniline moiety can engage in key hydrogen bonding interactions within the ATP-binding pocket of many kinases, making it an excellent starting point for the development of potent and selective inhibitors. The piperidine group offers a versatile vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3][4]

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of this compound analogs. We will detail a robust and validated protocol using a fluorescence polarization (FP) competition assay, a homogenous and sensitive method well-suited for identifying inhibitors of protein-ligand interactions.[5][6][7] The causality behind each experimental choice will be explained, and self-validating quality control metrics will be integrated throughout the workflow. This guide is designed to empower researchers to efficiently and accurately identify promising lead compounds from large chemical libraries.

Assay Principle: Competitive Fluorescence Polarization for Kinase Inhibitor Discovery

To identify compounds that bind to our hypothetical target, a protein kinase, we will employ a competitive fluorescence polarization (FP) assay. This technique is based on the principle that the rotational speed of a fluorescent molecule in solution is dependent on its effective size.[5][6]

The Core Concept:

  • The Tracer: A small, fluorescently labeled molecule (the "tracer") that is known to bind to the kinase's ATP-binding site is used. When unbound in solution, the tracer tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized, resulting in a low FP signal.

  • The Kinase-Tracer Complex: When the fluorescent tracer binds to the much larger kinase protein, its tumbling is significantly slowed. This results in the emitted light remaining highly polarized, leading to a high FP signal.

  • Competitive Inhibition: Library compounds that also bind to the ATP-site of the kinase will compete with the tracer. When a "hit" compound displaces the tracer from the kinase, the tracer is once again free in solution and tumbles rapidly, causing a decrease in the FP signal.

Therefore, a decrease in the fluorescence polarization signal is indicative of a potential kinase inhibitor. This homogenous assay format is highly amenable to automation and miniaturization in 384- or 1536-well plates, making it ideal for HTS campaigns.[7][8]

Visualizing the HTS Workflow

The following diagram outlines the major steps in the high-throughput screening campaign, from initial assay development to hit confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary High-Throughput Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Tracer & Kinase Titration) Z_Factor_Calc Z'-Factor Calculation (Assay Robustness) Assay_Dev->Z_Factor_Calc Optimization Library_Prep Library Plating (this compound Analogs) Z_Factor_Calc->Library_Prep Proceed if Z' > 0.5 HTS Automated HTS (FP Assay in 384-well plates) Library_Prep->HTS Data_Acq Data Acquisition (FP Plate Reader) HTS->Data_Acq Hit_ID Primary Hit Identification (% Inhibition Threshold) Data_Acq->Hit_ID Hit_Picking Hit Picking & Re-testing Hit_ID->Hit_Picking Advance Hits Dose_Response Dose-Response Curves (IC50 Determination) Hit_Picking->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

Caption: High-level workflow for the HTS of a this compound analog library.

Detailed Protocols

Part 1: Assay Development and Validation

Objective: To determine the optimal concentrations of kinase and fluorescent tracer and to validate the assay's suitability for HTS using the Z'-factor.

Protocol 1: Kinase and Tracer Titration

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Stock: Prepare a 2X working stock of the target kinase in Assay Buffer.

    • Tracer Stock: Prepare a 2X working stock of the fluorescent tracer in Assay Buffer.

  • Kinase Titration:

    • In a 384-well, low-volume, black plate, add 10 µL of a serial dilution of the 2X kinase stock to columns 1-11 (leaving column 12 for buffer only).

    • Add 10 µL of 2X tracer (at a fixed concentration, e.g., 2 nM) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

    • Plot mP (millipolarization units) vs. kinase concentration and determine the EC₅₀. The optimal kinase concentration for the HTS is typically the EC₈₀.

  • Tracer Titration (at fixed Kinase concentration):

    • Using the determined optimal kinase concentration (e.g., EC₈₀), perform a similar titration with the fluorescent tracer to ensure the signal is robust and well above background.

Protocol 2: Z'-Factor Determination

The Z'-factor is a statistical measure of the quality of an HTS assay.[9][10] It reflects the separation between the high (positive control) and low (negative control) signals, relative to their variability.

  • Z' = 1 – (3σp + 3σn) / |μp - μn|

    • Where σp and μp are the standard deviation and mean of the positive control, and σn and σn are for the negative control.

An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[11][12]

  • Plate Layout:

    • In a 384-well plate, designate half the wells for the negative control and half for the positive control.

    • Negative Control (Low FP signal): 10 µL Assay Buffer + 10 µL 2X Tracer.

    • Positive Control (High FP signal): 10 µL 2X Kinase (at optimal concentration) + 10 µL 2X Tracer.

  • Procedure:

    • Dispense reagents as described above.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the FP signal.

  • Calculation:

    • Calculate the mean and standard deviation for both control sets.

    • Use the formula above to determine the Z'-factor. The assay should only proceed to the HTS phase if the Z'-factor is consistently > 0.5.[13]

Part 2: High-Throughput Screening

Objective: To screen the entire this compound analog library at a single concentration to identify primary "hits".

Protocol 3: Primary HTS

  • Compound Library Plating:

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each library compound (typically at 10 mM in DMSO) into the assay plates. This results in a final screening concentration of ~10 µM.

    • Also, include dedicated wells for positive and negative controls on every plate.

  • Reagent Addition:

    • Add 5 µL of a 2X kinase/tracer pre-mix (prepared in Assay Buffer at their optimal concentrations) to all wells containing library compounds and to the positive control wells.

    • Add 5 µL of 2X tracer (in Assay Buffer) to the negative control wells.

  • Incubation:

    • Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization for each well using a plate reader optimized for FP assays.

Part 3: Hit Confirmation

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Protocol 4: Dose-Response Analysis

  • Hit Selection:

    • Primary hits are identified based on a pre-defined activity threshold. For example, compounds that cause a decrease in FP signal greater than 3 times the standard deviation of the negative controls.

  • Compound Plating:

    • For each primary hit, create a 10-point, 3-fold serial dilution series in DMSO.

    • Transfer these dilutions to a fresh 384-well plate.

  • Assay Execution:

    • Repeat the FP assay as described in Protocol 3, using the serially diluted compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each confirmed hit. It is good practice to visually inspect the curve fits.[14]

Data Presentation and Interpretation

A successful HTS campaign will yield a dataset that can be summarized for further analysis.

Table 1: Representative HTS Campaign Summary

ParameterValueInterpretation
Library Size50,000Number of this compound analogs screened
Screening Concentration10 µMSingle-point concentration for the primary screen
Assay Z'-Factor0.78 ± 0.05Indicates an excellent and robust assay for HTS[12]
Primary Hit Rate0.8%A manageable percentage of initial hits for follow-up
Confirmed Hit Rate0.2%Percentage of primary hits confirmed in dose-response
Example Hit IC₅₀850 nMPotency of a representative confirmed hit compound

Visualizing the Assay Principle

The following diagram illustrates the competitive binding mechanism underlying the fluorescence polarization assay.

FP_Assay_Principle cluster_low_fp Low FP Signal cluster_high_fp High FP Signal cluster_inhibition Inhibition (Low FP Signal) Tracer_Free Fluorescent Tracer (Fast Tumbling) Complex Kinase-Tracer Complex (Slow Tumbling) Tracer_Free->Complex + Kinase Kinase Kinase Tracer_Bound Tracer Tracer_Displaced Displaced Tracer (Fast Tumbling) Complex->Tracer_Displaced + Hit Compound Kinase_Inhib Kinase Inhibited_Complex Kinase-Inhibitor Complex Inhibitor Hit Compound

Caption: Principle of the competitive fluorescence polarization assay for inhibitor screening.

Conclusion and Forward Look

This application note has outlined a robust and efficient methodology for the high-throughput screening of a this compound analog library against a protein kinase target. By following the detailed protocols for assay development, primary screening, and hit confirmation, research teams can confidently identify novel and potent kinase inhibitors. The use of the Z'-factor ensures that the screening data is of high quality and reliable.[9][10][11] The confirmed hits from this workflow form the basis for subsequent lead optimization programs, where medicinal chemists will further refine the scaffold to improve potency, selectivity, and drug-like properties, ultimately accelerating the drug discovery pipeline.

References

  • BIT 479/579 High-throughput Discovery. Z-factors.
  • National Center for Biotechnology Information.
  • Hui, Y., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • National Center for Biotechnology Information.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
  • Semantic Scholar. High-Throughput Screening for Kinase Inhibitors. [Link]
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
  • Assay Quality Control.
  • Wikipedia. Z-factor. [Link]
  • Molecular Devices.
  • ResearchGate.
  • ResearchGate.
  • Aczon, M. (2007).
  • Wiley Analytical Science. Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
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  • Cambridge MedChem Consulting.
  • National Center for Biotechnology Information. Quantitative high-throughput screening data analysis: challenges and recent advances. [Link]
  • Basicmedical Key.
  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(15), e128-e128. [Link]
  • ResearchGate. 4-(piperazin-1-yl)aniline-derived fragment library constructed in the present study. [Link]
  • PubMed. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. [Link]
  • PubMed. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)

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Application Notes and Protocols for Cell-Based Assay Development: Evaluating 4-(Piperidin-1-ylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-(Piperidin-1-ylsulfonyl)aniline Derivatives

The this compound scaffold represents a promising chemical structure in modern drug discovery. While the precise mechanism of action for this entire class of derivatives is an active area of investigation, preliminary studies on analogous sulfonamide-containing compounds suggest a potential for anticancer activity.[1][2] These activities are often attributed to the inhibition of critical cellular processes such as cell proliferation and survival.[3] It is hypothesized that these derivatives may exert their effects by inducing apoptosis and modulating key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which is frequently dysregulated in cancer.[4][5]

These application notes provide a comprehensive framework for the initial cell-based screening and mechanistic evaluation of novel this compound derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and apoptotic potential of these compounds and to investigate their impact on cellular signaling. The overarching goal is to establish a robust, multi-parametric approach to characterize the biological activity of this chemical series in a physiologically relevant context.[6]

The following sections will guide the user through a logical workflow, beginning with broad assessments of cell viability and cytotoxicity, followed by more specific assays to elucidate the mechanism of cell death and the molecular targets involved. Each protocol is designed to be a self-validating system, incorporating essential controls and data analysis strategies to ensure scientific rigor and trustworthiness.[7][8]

I. Foundational Assays: Assessing Cytotoxicity and Cell Viability

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation.[9][10] The MTT assay is a robust and widely used colorimetric method for this purpose.[11] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][12]

A. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[11][14]

B. Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate (e.g., 48-72h) treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt 6. Incubate (4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability Assay.

C. Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).[3]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.[13]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[3]

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[11][15]

    • Incubate the plate for 4 hours at 37°C.[11][14]

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals or the cells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ParameterDescription
Cell Line e.g., A549 (human lung carcinoma)
Seeding Density 8,000 cells/well
Compound Incubation 48 hours
MTT Incubation 4 hours
Detection Wavelength 570 nm (Reference: 630 nm)
Data Output IC50 (µM)

II. Mechanistic Insight: Elucidating the Induction of Apoptosis

If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[16] A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic process.[17]

A. Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and caspase-7, two key executioner caspases.[17][18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[17][19] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[17][19]

B. Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells in White-walled 96-well Plate compound_treatment 2. Treat with Compound (e.g., 24h) cell_seeding->compound_treatment reagent_prep 3. Prepare Caspase-Glo® 3/7 Reagent compound_treatment->reagent_prep add_reagent 4. Add Reagent to Wells reagent_prep->add_reagent mix_incubate 5. Mix and Incubate (1h, RT) add_reagent->mix_incubate read_luminescence 6. Read Luminescence mix_incubate->read_luminescence analyze_data 7. Analyze Fold Change vs. Control read_luminescence->analyze_data WB_Workflow start 1. Cell Treatment & Lysis sds_page 2. Protein Quantification & SDS-PAGE start->sds_page transfer 3. Transfer to Membrane sds_page->transfer blocking 4. Blocking transfer->blocking primary_ab 5. Primary Antibody Incubation (e.g., p-ERK, total ERK) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Chemiluminescent Detection secondary_ab->detection analysis 8. Image Acquisition & Analysis detection->analysis

Caption: General workflow for Western Blot analysis.

C. Detailed Protocol: Western Blotting for p-ERK and Total ERK
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the this compound derivatives for a short duration (e.g., 30 minutes, 1 hour, 4 hours) to capture changes in signaling.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [3]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [5] * Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C. [5] * Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [5] * Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2 and a loading control like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of p-ERK as a ratio to total ERK to determine the effect of the compound on ERK activation.

ParameterDescription
Cell Lysate 20-30 µg total protein
Primary Antibodies Rabbit anti-phospho-p44/42 MAPK (ERK1/2), Rabbit anti-p44/42 MAPK (ERK1/2), Mouse anti-GAPDH
Secondary Antibodies HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
Detection Enhanced Chemiluminescence (ECL)
Data Output Relative band intensity (p-ERK/Total ERK)

IV. Assay Validation and Data Interpretation

For all cell-based assays, adherence to validation guidelines is critical to ensure the reliability and reproducibility of the results. [7][20]Key validation parameters include specificity, linearity, accuracy, precision, and robustness. [21][22]When interpreting the data from this suite of assays, a holistic view is essential. A compound that demonstrates a low IC50 in the MTT assay, induces a significant increase in caspase-3/7 activity, and modulates the phosphorylation of key signaling proteins like ERK would be considered a strong candidate for further preclinical development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
  • AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • Cusabio. (n.d.). The Overview of Cell Viability.
  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • Ofni Systems. (n.d.). Assay Validation Guidelines.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Federal Register. (2009). Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability.
  • National Center for Biotechnology Information. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora.
  • National Center for Biotechnology Information. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • ResearchGate. (2025). The detection of MAPK signaling.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published.
  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein....
  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery.
  • PubMed. (n.d.). Characterization of neuromuscular blocking action of piperidine derivatives.
  • Amsbio. (n.d.). Cell Based Assays Services.
  • Chinese Journal of Pesticide Science. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives.
  • ResearchGate. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES.
  • PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth.
  • PubMed Central. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Application Notes & Protocols: The Strategic Use of 4-(Piperidin-1-ylsulfonyl)aniline in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the success of any drug discovery campaign. The sulfonylaniline motif is a privileged structure, widely present in a diverse array of approved therapeutic agents.[1] This guide focuses on a specific, high-value exemplar of this class: 4-(Piperidin-1-ylsulfonyl)aniline . This compound serves as a critical building block and versatile chemical intermediate, particularly in the context of structure-based drug design (SBDD).[2] Its architecture, which marries a sulfonamide, an aniline, and a piperidine ring, presents a unique combination of features for potent and selective interaction with biological targets.[2][3]

This document provides an in-depth exploration of the rationale behind its use, its key physicochemical properties, and detailed protocols for its application in co-crystallization and computational modeling workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for hit-to-lead optimization and the discovery of novel therapeutics.

Physicochemical Properties & Rationale for Use

The utility of this compound in SBDD is rooted in its distinct structural and electronic properties. Understanding these characteristics is the first step in rationally deploying it in a discovery program.

Core Physicochemical Data

A summary of the key properties for this compound is provided below, essential for experimental planning, from solubility tests to computational setup.

PropertyValueSource
IUPAC Name 4-piperidin-1-ylsulfonylanilinePubChem[4]
CAS Number 6336-68-1PubChem[4]
Molecular Formula C₁₁H₁₆N₂O₂SPubChem[4]
Molecular Weight 240.32 g/mol PubChem[4]
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NPubChem[4]
Hydrogen Bond Donors 1 (from aniline NH₂)PubChem[4]
Hydrogen Bond Acceptors 3 (from sulfonyl O₂, piperidine N)PubChem[4]
Rotatable Bonds 2PubChem[4]
The Scientific Rationale: A Privileged Scaffold for SBDD

The power of this compound lies in the synergistic contribution of its three core components. This is not merely a synthetic intermediate but a carefully evolved pharmacophore.

  • The Sulfonamide Linker: This group is a cornerstone of medicinal chemistry.[5] The two oxygen atoms act as strong hydrogen bond acceptors, while the N-H (in a substituted context) can be a hydrogen bond donor. This allows for robust, directional interactions within a protein's active site, often anchoring the ligand to key residues. The sulfur atom's tetrahedral geometry provides a three-dimensional scaffold that projects substituents into defined regions of space.

  • The Aniline Moiety: The primary aromatic amine is a critical synthetic handle. It allows for a vast array of chemical modifications (e.g., amidation, alkylation, arylation) to explore the structure-activity relationship (SAR).[3] In SBDD, this means a known binding mode can be systematically elaborated upon, with new chemical vectors extending from the aniline nitrogen to probe adjacent pockets for improved potency and selectivity.

  • The Piperidine Ring: As a saturated heterocycle, the piperidine ring is an excellent tool for engaging with hydrophobic pockets within a target protein. Its chair conformation provides a defined 3D shape, and its nitrogen atom can serve as a basic handle to improve aqueous solubility or form additional interactions. Its incorporation is a common strategy to enhance a molecule's pharmacokinetic profile.[6][7]

The combination of these features in a single, relatively small molecule makes it an ideal starting point for fragment-based and structure-guided design efforts.

cluster_molecule Pharmacophoric Features of this compound Aniline Aniline Ring (Synthetic Handle for SAR) SAR_Vector SAR Exploration Vector Aniline->SAR_Vector Enables Sulfonyl Sulfonyl Group (H-Bond Acceptor Anchor) H_Bonding Key H-Bonding Interactions Sulfonyl->H_Bonding Forms Piperidine Piperidine Ring (Hydrophobic Pocket Interaction & PK Modulation) PK_Properties Improved PK Properties (Solubility, Stability) Piperidine->PK_Properties Confers

Caption: Key pharmacophoric features and their roles in drug design.

Application in Structure-Based Drug Design Workflows

This scaffold is primarily utilized in two interconnected phases of SBDD: identifying an initial hit and optimizing that hit into a lead compound.

cluster_FBDD Phase 1: Hit Identification (FBDD) cluster_SBDD Phase 2: Hit-to-Lead Optimization (SBDD) A1 Fragment Library Screening (Including 4-PSA) A2 Biophysical Hit Validation (SPR, NMR, etc.) A1->A2 A3 Co-crystallization (Fragment + Target) A2->A3 A4 X-ray Structure of Hit Complex A3->A4 B1 Analyze Binding Mode (Identify Growth Vectors) A4->B1 Proceed with Validated Hit B2 In Silico Design (Computational Docking) B1->B2 B3 Synthesize Analogs (Modify Aniline/Piperidine) B2->B3 B4 Biological Assay (Potency, Selectivity) B3->B4 B5 Co-crystallize Potent Analogs B4->B5 B6 Iterative Design Cycle B5->B6 B6->B2 Refine

Caption: SBDD workflow from fragment screening to lead optimization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most critical SBDD applications involving this compound: co-crystallization and computational docking.

Protocol 1: Co-crystallization for Structural Elucidation

Objective: To obtain a high-resolution X-ray crystal structure of a target protein in complex with this compound or its derivatives, revealing the precise binding mode.

Rationale: Co-crystallization is the gold standard for SBDD.[8] Visualizing the ligand-protein interactions at an atomic level allows for rational, hypothesis-driven modifications to improve affinity and selectivity. The choice of crystallization method (e.g., hanging drop, sitting drop) and conditions are target-dependent, but the general workflow is conserved. This protocol outlines the solvent evaporation method, a common and reliable technique.[9][10]

Materials:

  • Purified target protein (e.g., >95% purity, concentrated to 5-15 mg/mL).

  • This compound (or derivative), high purity (>98%).

  • Stock solution of the compound (e.g., 50-100 mM in DMSO).

  • Crystallization screens (commercial or custom).

  • Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates).

  • Micro-pipettes and tips.

  • Stereomicroscope.

Methodology:

  • Protein-Ligand Complex Preparation:

    • Thaw the purified protein on ice.

    • To the protein solution, add the compound stock solution to achieve a final concentration that is typically 3-5 times the protein's molar concentration. Causality: This molar excess ensures that most protein molecules are saturated with the ligand, increasing the probability of crystallizing the complex rather than the apo-protein.

    • Incubate the mixture on ice for at least 1-2 hours to allow for complex formation. A longer incubation may be required for slow-binding ligands.

  • Crystallization Setup (Sitting Drop Vapor Diffusion):

    • Using a multi-channel pipette, dispense 50-100 µL of the various crystallization screen conditions into the reservoirs of the crystallization plate.

    • Carefully pipette 1 µL of the protein-ligand complex into the smaller drop well corresponding to each reservoir.

    • Pipette 1 µL of the reservoir solution into the same drop well, mixing gently by pipetting up and down. Causality: This brings the protein-ligand complex to a state of supersaturation, which is the driving force for crystal formation. The gradual vapor diffusion from the drop to the more concentrated reservoir slowly increases the precipitant concentration in the drop, allowing for the formation of ordered crystals rather than amorphous precipitate.

    • Seal the plate carefully to ensure a closed system for vapor diffusion.

  • Crystal Growth and Monitoring:

    • Store the plates in a temperature-controlled environment (e.g., 4°C or 20°C), free from vibrations.

    • Monitor the drops for crystal growth using a stereomicroscope daily for the first week, and then periodically for up to a month. Crystals can appear as needles, plates, or polyhedrons.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals of sufficient size (>50 µm) are observed, prepare a cryo-protectant solution. This is often the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol. Causality: The cryo-protectant prevents the formation of damaging ice crystals when the crystal is flash-cooled in liquid nitrogen, which is necessary for data collection at a synchrotron source.

    • Using a small nylon loop, carefully scoop the crystal out of the drop.

    • Briefly pass the crystal through the cryo-protectant solution (5-30 seconds).

    • Immediately plunge the loop and crystal into liquid nitrogen to flash-cool it.

    • Store the frozen crystal in a cryo-cane for transport to an X-ray diffraction facility.

Protocol 2: Computational Docking Workflow

Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives within a protein's active site in silico.

Rationale: Computational docking is an indispensable tool for prioritizing which analogs to synthesize.[11][12] By modeling interactions computationally, researchers can rapidly screen virtual libraries of compounds, eliminating those with poor predicted binding and focusing synthetic efforts on the most promising candidates.[13][14]

Software:

  • Molecular modeling software (e.g., MOE, Schrödinger Suite, AutoDock).

  • Protein Data Bank (PDB) for protein structures.

  • Visualization software (e.g., PyMOL, Chimera).

Methodology:

  • Protein Preparation:

    • Download the X-ray crystal structure of the target protein from the PDB. If a co-crystal with a related ligand exists, this is ideal.

    • Prepare the protein structure: remove all water molecules and non-essential co-factors, add hydrogen atoms, assign protonation states for residues like Histidine, and perform a constrained energy minimization to relieve any steric clashes. Causality: This "cleaning" process ensures the protein structure is computationally tractable and represents a realistic physiological state, removing artifacts from the crystallization process.

  • Ligand Preparation:

    • Draw the 3D structure of this compound or its designed analog.

    • Generate a low-energy 3D conformation of the ligand. Assign appropriate partial charges using a force field (e.g., MMFF94x). Causality: A realistic 3D conformation and charge distribution are critical for the docking algorithm to accurately calculate electrostatic and van der Waals interactions.

  • Binding Site Definition:

    • Define the docking site (the "grid box") around the known active site of the protein. If a co-crystallized ligand is present in the starting PDB file, defining the site as a 10-15 Å sphere around that ligand is a standard and effective practice.

  • Docking Simulation:

    • Run the docking algorithm. The software will systematically sample different conformations and orientations (poses) of the ligand within the defined binding site.

    • The program will score each pose based on a scoring function that estimates the binding free energy, penalizing clashes and rewarding favorable interactions (H-bonds, hydrophobic contacts, etc.).

  • Analysis of Results:

    • Visually inspect the top-scoring poses. A successful pose should exhibit chemically sensible interactions with key active site residues.

    • Analyze the key interactions: Are the sulfonyl oxygens forming hydrogen bonds? Is the piperidine ring sitting in a hydrophobic pocket? Does the aniline NH₂ have a potential interaction or is it pointing towards solvent as a vector for growth?

    • Compare the docking scores across a series of analogs to prioritize them for synthesis. Trustworthiness: The absolute value of a docking score is less important than the relative ranking of scores across a congeneric series of compounds. The primary goal is to identify which modifications are predicted to improve binding.

PDB 1. Obtain Protein Structure (e.g., from PDB) PrepP 2. Prepare Protein (Add H, Assign Charges, Minimize) PDB->PrepP Grid 4. Define Binding Site (Generate Docking Grid) PrepP->Grid PrepL 3. Prepare Ligand (Generate 3D Conformation, Assign Charges) Dock 5. Run Docking Simulation (Sample Poses & Score) PrepL->Dock Grid->Dock Analyze 6. Analyze Results (Inspect Poses, Rank Compounds) Dock->Analyze Synthesize 7. Prioritize for Synthesis Analyze->Synthesize

Caption: A typical workflow for computational docking studies.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed scaffold for modern, structure-based drug discovery. Its inherent pharmacophoric features provide a robust starting point for engaging with a wide variety of biological targets, while its synthetic tractability allows for rapid and rational exploration of structure-activity relationships. By integrating the experimental protocols of co-crystallization with the predictive power of computational docking, researchers can effectively leverage this scaffold to accelerate the journey from initial fragment hit to optimized clinical candidate.

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Application Notes and Protocols for Radiolabeling 4-(Piperidin-1-ylsulfonyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(piperidin-1-ylsulfonyl)aniline scaffold is a key pharmacophore in a variety of biologically active molecules, making its radiolabeled analogs invaluable tools in drug discovery and development. These radiotracers are instrumental in non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and for in vitro studies such as receptor binding assays and metabolic profiling.[1][2] This guide provides a comprehensive overview of established and cutting-edge techniques for radiolabeling this compound analogs with common radionuclides such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Tritium (³H). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical implementation.

Strategic Considerations for Radiolabeling

The choice of radionuclide and labeling position on the this compound core is dictated by the intended application. For PET imaging, the short-lived positron emitters ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min) are preferred.[3][4] The shorter half-life of ¹¹C allows for multiple scans in a single day, while the longer half-life of ¹⁸F is more suitable for complex multi-step syntheses and for distribution to facilities without an on-site cyclotron.[3][5] For in vitro assays and metabolic studies where longer experimental times are required, the beta-emitter Tritium (³H; t½ ≈ 12.32 years) is the isotope of choice.[6]

The position of the radiolabel should be metabolically stable to ensure that the detected radioactivity accurately reflects the distribution of the parent molecule. For the this compound scaffold, potential labeling sites include the aromatic ring, the piperidine ring, or functional groups that can be introduced onto the aniline nitrogen.

I. Carbon-11 Labeling Strategies

Carbon-11 is typically produced as [¹¹C]CO₂ or [¹¹C]CH₄ in a cyclotron and rapidly converted into reactive labeling agents.[5] Given its short half-life, ¹¹C-labeling reactions must be fast, efficient, and amenable to automation.

A. ¹¹C-Methylation of the Aniline Nitrogen

A common and straightforward approach for labeling aniline derivatives is N-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[7] This strategy requires a precursor with a free secondary amine at the aniline position.

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification cluster_3 Formulation Precursor This compound analog (secondary amine) Reaction [¹¹C]CH₃I or [¹¹C]CH₃OTf, Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, DMSO), Elevated Temperature Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Evaporation of HPLC solvent, Reconstitution in sterile saline HPLC->Formulation

Caption: Workflow for ¹¹C-methylation of this compound analogs.

  • Precursor Preparation: Dissolve 1-2 mg of the N-desmethyl precursor of the this compound analog in 300 µL of anhydrous DMF.

  • Radiolabeling Reaction:

    • Trap cyclotron-produced [¹¹C]CH₃I in the reaction vessel containing the precursor solution.

    • Add a suitable base, such as 5 µL of 2 M NaOH or a suspension of K₂CO₃.

    • Seal the vessel and heat at 80-100 °C for 5 minutes.

  • Purification:

    • After cooling, quench the reaction with 500 µL of a mixture of acetonitrile and water (1:1).

    • Inject the entire reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the ¹¹C-labeled product.

  • Formulation:

    • Collect the radioactive peak corresponding to the desired product.

    • Remove the HPLC solvent under a stream of nitrogen with gentle heating.

    • Reconstitute the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)30-60%[3]
Specific Activity> 37 GBq/µmol[3]
Synthesis Time25-35 minutes[3]
B. Palladium-Mediated [¹¹C]CO Carbonylative Cross-Coupling

A more advanced method involves the insertion of [¹¹C]carbonyl group to form an acylsulfonamide. This approach offers a way to label the core structure directly and is applicable to a wider range of precursors.[8]

G cluster_0 Precursors cluster_1 Radiolabeling cluster_2 Purification cluster_3 Formulation ArylHalide Aryl halide precursor Reaction [¹¹C]CO, Pd catalyst, Ligand, Base, Solvent (e.g., Dioxane) ArylHalide->Reaction Sulfonamide Sulfonamide precursor Sulfonamide->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Solvent evaporation, Reconstitution in sterile saline HPLC->Formulation

Caption: Workflow for [¹¹C]CO carbonylation to form acylsulfonamides.

  • Precursor Preparation: In a reaction vial, combine the aryl halide precursor (e.g., an iodo- or bromo-substituted aniline derivative), the sulfonamide, a palladium catalyst (e.g., Pd(dba)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., DBU) in an appropriate solvent like dioxane.

  • Radiolabeling Reaction:

    • Bubble cyclotron-produced [¹¹C]CO through the reaction mixture.

    • Heat the sealed vial at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 5-10 minutes).

  • Purification and Formulation: Follow the same HPLC purification and formulation steps as described for ¹¹C-methylation.

II. Fluorine-18 Labeling Strategies

Fluorine-18 is a versatile radionuclide for PET tracer development due to its favorable decay characteristics.[9] It is typically produced as aqueous [¹⁸F]fluoride, which is a strong nucleophile after activation.[10]

A. Nucleophilic Aromatic Substitution (SNAAr)

Direct labeling of the aromatic ring of the this compound scaffold can be achieved via nucleophilic aromatic substitution. This requires an electron-deficient aromatic ring with a good leaving group (e.g., -NO₂, -trimethylammonium).

G cluster_0 Precursor cluster_1 [¹⁸F]Fluoride Activation cluster_2 Radiolabeling cluster_3 Purification & Formulation Precursor Activated aromatic precursor (e.g., nitro- or trimethylammonium-substituted) Reaction Precursor in aprotic solvent (DMSO, DMF), High temperature (120-160 °C) Precursor->Reaction Activation Azeotropic drying with K₂CO₃/K₂₂₂ Activation->Reaction Purification HPLC purification, Formulation Reaction->Purification

Caption: Workflow for nucleophilic aromatic substitution with [¹⁸F]fluoride.

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute with a solution of K₂CO₃ and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • Perform azeotropic drying by heating under a stream of nitrogen to remove water.

  • Radiolabeling Reaction:

    • Add a solution of the precursor (2-5 mg) in an anhydrous aprotic solvent (e.g., DMSO, DMF) to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the reaction mixture at 120-160 °C for 15-30 minutes.

  • Purification and Formulation: Proceed with HPLC purification and formulation as previously described.

B. Labeling via Sulfonyl Fluorides and the [¹⁸F]SuFEx Reaction

A powerful and modern method for ¹⁸F-labeling is the Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) reaction.[11] This involves the isotopic exchange of a non-radioactive sulfonyl fluoride precursor with [¹⁸F]fluoride. This method is often rapid, high-yielding, and occurs under mild conditions.[11]

G cluster_0 Precursor cluster_1 [¹⁸F]Fluoride Activation cluster_2 Radiolabeling cluster_3 Purification Precursor Aryl sulfonyl fluoride precursor Reaction Precursor in solvent (e.g., tBuOH/MeCN), Room temperature or mild heating Precursor->Reaction Activation Azeotropic drying with base (e.g., TBAHCO₃) Activation->Reaction Purification Solid-phase extraction (SPE) Reaction->Purification

Caption: Workflow for the Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) reaction.

  • [¹⁸F]Fluoride Activation: Activate the [¹⁸F]fluoride as described for the SNAAr reaction, often using a base like tetrabutylammonium bicarbonate (TBAHCO₃).

  • Radiolabeling Reaction:

    • Add the aryl sulfonyl fluoride precursor to the activated [¹⁸F]fluoride.

    • The reaction often proceeds rapidly at room temperature or with gentle heating.

  • Purification: A key advantage of the [¹⁸F]SuFEx reaction is that purification can often be achieved using simple solid-phase extraction (SPE) cartridges, which is much faster than HPLC.

  • Formulation: Elute the final product from the SPE cartridge and formulate in sterile saline.

MethodRadiochemical Yield (decay-corrected)Specific ActivitySynthesis TimeReference
SNAAr 10-40%> 40 GBq/µmol60-90 minutes[12]
[¹⁸F]SuFEx 40-70%20-55 GBq/µmol30-50 minutes[11]

III. Tritium Labeling

Tritium (³H) labeling is essential for in vitro studies and is typically achieved through catalytic hydrogen isotope exchange reactions.[13][14] This involves replacing hydrogen atoms on the molecule with tritium from a tritium source, such as tritium gas (T₂) or tritiated water (T₂O).

A. Catalytic Hydrogen Isotope Exchange

This method is well-suited for late-stage labeling of the aromatic or piperidine rings of the this compound scaffold. The choice of catalyst (e.g., iridium or ruthenium-based) can influence the regioselectivity of the labeling.[13]

G cluster_0 Reaction Setup cluster_1 Labeling Reaction cluster_2 Workup & Purification Setup Substrate, Catalyst (e.g., Ir complex), Solvent, Tritium source (T₂ gas or T₂O) Reaction Stirring at specified temperature and pressure Setup->Reaction Workup Removal of labile tritium, HPLC purification Reaction->Workup

Caption: General workflow for catalytic hydrogen isotope exchange with tritium.

  • Reaction Setup: In a specialized glassware designed for handling tritium, dissolve the this compound analog and a suitable catalyst (e.g., an iridium complex) in an appropriate solvent.

  • Labeling Reaction: Introduce tritium gas (T₂) or tritiated water (T₂O) into the reaction vessel and stir the mixture under controlled temperature and pressure for a designated period.

  • Workup and Purification:

    • Remove the tritium source and any labile tritium by repeated evaporation with a protic solvent (e.g., methanol).

    • Purify the tritiated product using preparative HPLC to remove any radiochemical impurities.

  • Analysis: Determine the specific activity and radiochemical purity of the final product using liquid scintillation counting and analytical HPLC.

Conclusion

The radiolabeling of this compound analogs is a critical step in advancing their use as research tools and potential clinical agents. The choice of radionuclide and labeling strategy should be carefully considered based on the specific application. This guide provides a foundation for developing robust and efficient radiolabeling protocols for this important class of molecules. Researchers are encouraged to optimize the described methods for their specific analogs to achieve the best possible outcomes.

References

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Application Notes & Protocols: Solid-Phase Synthesis of a 4-(Piperidin-1-ylsulfonyl)aniline Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solid-phase synthesis (SPS) of a diverse library of 4-(piperidin-1-ylsulfonyl)aniline derivatives. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods for generating chemical libraries, facilitating rapid purification and enabling potential automation.[3] This protocol details the use of Rink Amide resin as the solid support, outlining each critical step from resin preparation to final product cleavage and characterization. The methodologies described herein are designed to be robust and reproducible for researchers in drug discovery and development.

Introduction: The Significance of Sulfonamides in Drug Discovery

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil, a sulfonamide prodrug, this class of compounds has been integral to the development of therapeutics for a multitude of diseases.[4][5] Their pharmacological versatility is vast, with applications including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2]

The power of the sulfonamide scaffold lies in its unique physicochemical properties. The tetrahedral geometry and the ability of the sulfonyl group to act as a hydrogen bond acceptor, coupled with the acidic nature of the N-H bond, allow for specific and strong interactions with biological targets. Furthermore, the two independent substituents on the sulfur and nitrogen atoms provide vectors for chemical diversification, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.

Solid-phase synthesis (SPS) is an ideal methodology for constructing libraries of sulfonamide derivatives.[3][6] By anchoring the growing molecule to an insoluble resin, excess reagents and byproducts can be effortlessly removed through simple washing steps, circumventing the need for tedious chromatographic purification at each synthetic step.[7] This approach not only accelerates the synthesis of large compound libraries but also enhances the overall efficiency of the drug discovery process.[8] This guide focuses on the synthesis of this compound derivatives, a class of compounds with potential for diverse biological activities.

Experimental Workflow Overview

The solid-phase synthesis of the this compound library follows a logical and sequential workflow. The entire process is designed to be conducted in a standard peptide synthesis vessel.

Synthesis_Workflow A Resin Swelling & Fmoc Deprotection B Loading of 4-Aminobenzoic Acid A->B 1 C Fmoc Deprotection B->C 2 D Sulfonylation with Piperidine-1-sulfonyl chloride C->D 3 E Library Diversification: Amine Coupling D->E 4 F Final Cleavage from Resin E->F 5 G Product Precipitation & Purification F->G 6 H Analysis (HPLC/MS) G->H 7

Figure 1: General workflow for the solid-phase synthesis of the target library.

Materials and Methods

Reagents and Solvents
  • Rink Amide MBHA Resin (100-200 mesh, substitution level ~0.5 mmol/g)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, 99%

  • Fmoc-4-aminobenzoic acid

  • Piperidine-1-sulfonyl chloride

  • A diverse set of primary and secondary amines for library generation

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)[9][10]

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA), 99%

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Diethyl ether, anhydrous, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

Equipment
  • Solid-phase peptide synthesis vessel

  • Mechanical shaker

  • Sintered glass funnel

  • Vacuum filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system[12][13]

  • Lyophilizer (optional)

Detailed Synthesis Protocol

This protocol is based on a starting scale of 0.2 mmol of Rink Amide resin. Adjust reagent quantities proportionally for different scales.

Step 1: Resin Preparation and Initial Deprotection
  • Rationale: The resin must be swollen to allow for efficient diffusion of reagents to the reactive sites within the polymer matrix. The initial Fmoc protecting group on the Rink Amide linker is removed to expose the primary amine for coupling of the first building block.

  • Procedure:

    • Place the Rink Amide resin (0.4 g, 0.2 mmol) into a solid-phase synthesis vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF (5 mL). Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

Step 2: Loading of the Scaffolding Unit (Fmoc-4-aminobenzoic acid)
  • Rationale: The core aniline scaffold is introduced by coupling Fmoc-4-aminobenzoic acid to the deprotected resin. DIC and HOBt are used as coupling reagents to form a highly reactive activated ester, facilitating an efficient amide bond formation.

  • Procedure:

    • In a separate vial, dissolve Fmoc-4-aminobenzoic acid (0.8 mmol, 4 eq), HOBt (0.8 mmol, 4 eq) in DMF (3 mL).

    • Add DIC (0.8 mmol, 4 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the washed and drained resin from Step 1.

    • Agitate the mixture at room temperature for 2 hours.

    • To monitor reaction completion, perform a Kaiser test.[14] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue agitation for another hour.

    • Drain the reaction mixture and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Step 3: Fmoc Deprotection of the Aniline Moiety
  • Rationale: The Fmoc group on the 4-amino position of the benzoic acid is removed to expose the amine for the subsequent sulfonylation step.

  • Procedure:

    • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 20 minutes.

    • Drain the solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

Step 4: Sulfonamide Bond Formation
  • Rationale: The key sulfonamide linkage is formed by reacting the free aniline with piperidine-1-sulfonyl chloride. A non-nucleophilic base, DIPEA, is used to neutralize the HCl generated during the reaction. DMAP can be used as a catalyst to accelerate the sulfonylation, particularly with less reactive amines.[9][15]

  • Procedure:

    • Dissolve piperidine-1-sulfonyl chloride (1.0 mmol, 5 eq) in DCM (4 mL).

    • Add DIPEA (2.0 mmol, 10 eq) to the solution. For challenging couplings, a catalytic amount of DMAP (0.02 mmol, 0.1 eq) can be added.[10]

    • Add the sulfonyl chloride solution to the deprotected resin from Step 3.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Drain the reaction solution and wash the resin thoroughly with DCM (5 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

Step 5: Library Diversification (Parallel Synthesis)
  • Rationale: This step is performed in a parallel format to generate the library. The resin from Step 4 is split into separate reaction vessels, and a different amine is added to each to create a unique final compound. This example uses a reductive amination approach, but other diversification strategies can be employed.

  • Note: The following is a representative procedure. The choice of reaction for diversification will depend on the desired final structures. For this example, we will assume a hypothetical acylation of the piperidine nitrogen for simplicity of illustration. In a real scenario, the piperidine ring would already be present from Step 4. A more practical diversification would be at the aniline nitrogen if it were initially protected with an orthogonal protecting group. For the purpose of demonstrating the library concept, we will proceed with a hypothetical acylation on a different part of the molecule.

  • Procedure (Example: N-Acylation of a secondary amine on the scaffold):

    • Split the resin from Step 4 into individual reaction vessels.

    • To each vessel, add a unique carboxylic acid (1.0 mmol, 5 eq), HOBt (1.0 mmol, 5 eq), and DIC (1.0 mmol, 5 eq) in DMF (3 mL), pre-activated for 5 minutes.

    • Agitate at room temperature for 4 hours.

    • Wash each resin portion with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

    • Dry the resin under vacuum.

Step 6: Cleavage and Deprotection
  • Rationale: The synthesized compound is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA).[16] A "cleavage cocktail" containing scavengers is essential to quench reactive cationic species generated during the process, which could otherwise lead to undesired side reactions.[17][18] TIS is a common scavenger for this purpose.

  • Procedure:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. (Caution: Work in a fume hood and wear appropriate PPE).

    • Add the cleavage cocktail (5 mL) to each dried resin sample in a separate labeled vial.

    • Agitate gently at room temperature for 2 hours.

    • Filter the resin using a sintered glass funnel and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

Step 7: Product Isolation and Purification
  • Rationale: The cleaved product is precipitated from the acidic filtrate by adding a large volume of cold diethyl ether. The precipitated solid is then washed to remove residual scavengers and cleavage byproducts.

  • Procedure:

    • In a centrifuge tube, add cold diethyl ether (40 mL).

    • Slowly add the TFA filtrate dropwise to the cold ether while vortexing. A white precipitate should form.

    • Centrifuge the mixture and decant the ether.

    • Wash the solid pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time.

    • After the final wash, dry the crude product under a stream of nitrogen or in a vacuum desiccator.

Characterization and Data

The identity and purity of each compound in the library should be confirmed using HPLC and LC-MS.[11][12][13]

Analytical Methods
  • HPLC: A reverse-phase C18 column is typically used. A gradient elution with water and acetonitrile (both containing 0.1% TFA) is a common starting point. Purity is determined by integrating the peak area at a suitable wavelength (e.g., 254 nm).

  • LC-MS: This technique confirms the molecular weight of the synthesized compound, providing strong evidence of its identity.[19][20]

Representative Data Table
Compound IDAmine Used in Step 5Expected Mass (M+H)⁺Observed Mass (M+H)⁺HPLC Purity (%)
Lib-001 Benzylamine[Calc. Value][Obs. Value]>95
Lib-002 Morpholine[Calc. Value][Obs. Value]>95
Lib-003 Cyclohexylamine[Calc. Value][Obs. Value]>95
... ............

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reaction time or temperature.- Steric hindrance of reagents.- Low reagent concentration.- Extend reaction time.- Use a more potent coupling agent (e.g., HATU).- Double couple (repeat the coupling step).
Low Yield after Cleavage - Incomplete cleavage from the resin.- Product precipitation was incomplete.- Extend cleavage time or use a stronger acid cocktail.- Ensure the ether is sufficiently cold and use a larger volume.- Check for product solubility in ether.
Multiple Peaks in HPLC - Incomplete reactions.- Side reactions during cleavage.- Decomposition of the product.- Optimize coupling and deprotection steps.- Use an optimized scavenger cocktail during cleavage.[17]- Analyze product stability under analytical conditions.
Discolored Product - Scavenger-related byproducts.- Reattachment of cleaved protecting groups.- Ensure thorough washing after precipitation.- Use a more effective scavenger cocktail like Reagent K for complex molecules.[17]

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of a this compound derivative library. By leveraging the efficiency of solid-phase chemistry, researchers can rapidly generate a multitude of analogs for biological screening. The methods outlined, from resin preparation to final product analysis, are grounded in established chemical principles and offer a reliable pathway for the exploration of this important chemical space in drug discovery.

References

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.European Journal of Organic Chemistry.
  • Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec Peptides.
  • Solid phase synthesis of benzamidine-derived sulfonamide libraries.Molecular Diversity.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.RSC Advances.
  • Cleavage from Rink Amide Resin. Aapptec Peptides.
  • Application of LCMS in small-molecule drug development.Drug Target Review.
  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.Journal of Combinatorial Chemistry.
  • Sulfonamides: Classification, mode of action, uses and structure activity relationship.Pharmacy-pedia.
  • The recent progress of sulfonamide in medicinal chemistry.ResearchGate.
  • Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide.YouTube.
  • Med.chem sulfonamides.Slideshare.
  • Choosing the Right Resin for Peptide Synthesis: A Guide to Rink Amide MBHA Resin.NINGBO INNO PHARMCHEM CO.,LTD.
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.DiVA portal.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.Beilstein Journal of Organic Chemistry.
  • Schematic representation of a solid-phase peptide synthesis (SPPS) system...ResearchGate.
  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety.ResearchGate.
  • Process flow diagram of SPPS process, beginning with swelling of resin...ResearchGate.
  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation.Journal of Peptide Science.
  • Identity and Purity - Small Molecules.Pacific BioLabs.
  • Flow diagram for polypeptide synthesis by the solid phase method.SlidePlayer.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.University of California, Irvine.
  • Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents.Bioorganic & Medicinal Chemistry.
  • Small Molecule Analysis Testing: HPLC vs GC.Brewer Science Blog.
  • Novabiochem® - Fmoc resin cleavage protocols.Merck Millipore.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.Journal of Analytical Methods in Chemistry.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates.Who we serve.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates.ResearchGate.
  • Solid phase peptide synthesis: - Vapourtec.Vapourtec.
  • The Indispensable Role of DMAP in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • Modular Two-Step Route to Sulfondiimidamides.Journal of the American Chemical Society.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.ResearchGate.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0.ResearchGate.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Nature Protocols.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.MDPI.
  • Methods and protocols of modern solid phase peptide synthesis.ResearchGate.

Sources

Application Note & Protocol: Assessing the Metabolic Stability of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its metabolic stability is a cornerstone of early drug discovery and development.[1] This parameter provides a crucial window into how a compound will behave in a biological system, specifically its susceptibility to enzymatic breakdown, primarily in the liver.[2][3] A compound that is metabolized too rapidly will likely have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a compound that is excessively stable may accumulate to toxic levels or lead to untoward drug-drug interactions.[1] Therefore, a quantitative understanding of metabolic stability is essential for optimizing lead compounds and predicting their pharmacokinetic profiles in vivo.[4][5]

This application note provides a detailed protocol for assessing the in vitro metabolic stability of 4-(Piperidin-1-ylsulfonyl)aniline , a compound featuring a sulfonamide linkage, an aniline moiety, and a piperidine ring. These structural motifs are common in medicinal chemistry, and understanding their metabolic fate is crucial for rational drug design. The protocol leverages pooled human liver microsomes (HLMs) as the primary enzymatic system. HLMs are subcellular fractions rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolism of xenobiotics.[2][3] The protocol is designed to be robust, reproducible, and provide key pharmacokinetic parameters, including in vitro half-life (t½) and intrinsic clearance (CLint).

Scientific Rationale and Experimental Design

The core of this protocol is an incubation of this compound with human liver microsomes in the presence of the necessary cofactor, NADPH.[2][6] The reaction is quenched at various time points, and the disappearance of the parent compound is monitored using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10] This analytical technique offers the high sensitivity and selectivity required to accurately quantify the analyte in a complex biological matrix.

Several key experimental choices are critical for the integrity of the data:

  • Choice of In Vitro System: Human liver microsomes are selected as a cost-effective and well-characterized system that captures the majority of Phase I metabolic pathways.[2][11] While hepatocytes offer a more complete metabolic picture (including Phase II reactions), microsomes are ideal for high-throughput screening in early discovery.[3][11]

  • Cofactor Requirement: The activity of CYP enzymes is dependent on the presence of NADPH.[2][6] Therefore, incubations are performed both in the presence and absence of NADPH. The disappearance of the compound in the absence of the cofactor serves as a negative control to account for non-enzymatic degradation or instability in the assay buffer.

  • Protein Concentration and Substrate Concentration: The microsomal protein concentration is optimized to ensure a linear rate of metabolism over the incubation period. The initial concentration of this compound is kept low (typically 1 µM) to be well below the Michaelis-Menten constant (Km) of the metabolizing enzymes, ensuring the reaction follows first-order kinetics.[6]

  • Time Points: A series of time points are chosen to adequately capture the decay curve of the parent compound, allowing for an accurate calculation of the half-life.[2][12]

  • Positive Controls: The inclusion of compounds with known metabolic fates (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) is essential to validate the activity of the microsomal batch and the overall assay performance.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Test Compound, Controls, Internal Standard) D Pre-incubate Microsomes and Test Compound at 37°C A->D B Thaw and Prepare Human Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH C->E D->E Start Reaction F Collect Aliquots at Defined Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction with Acetonitrile containing Internal Standard F->G Stop Reaction H Centrifuge to Pellet Protein G->H I Transfer Supernatant for LC-MS/MS Analysis H->I J Quantify Parent Compound Remaining I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Rate Constant (k), Half-life (t½), and Intrinsic Clearance (CLint) K->L

Figure 1: A schematic representation of the microsomal stability assay workflow.

Materials and Reagents

ReagentSupplierNotes
This compoundIn-house synthesisPurity >95% confirmed by LC-MS and NMR
Pooled Human Liver Microsomes (20 mg/mL)Major supplierStore at -80°C. Thaw on ice before use.
NADPH Regenerating System (Solution A & B)Major supplierContains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house prepSterile filtered.
Verapamil (Positive Control - High Turnover)Sigma-AldrichPrepare a 10 mM stock in DMSO.
Warfarin (Positive Control - Low Turnover)Sigma-AldrichPrepare a 10 mM stock in DMSO.
Acetonitrile (LC-MS Grade)Fisher Scientific
Formic Acid (LC-MS Grade)Fisher Scientific
Water (LC-MS Grade)Fisher Scientific
Internal Standard (e.g., Tolbutamide)Sigma-AldrichStructurally similar and chromatographically resolved from the analyte.
96-well PlatesVWRPolypropylene, deep-well.

Detailed Experimental Protocol

1. Preparation of Reagents:

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution (100 µM): Dilute the 10 mM stock to 100 µM in a 50:50 mixture of acetonitrile and water.

  • Microsomal Working Suspension (1 mg/mL): On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the 20 mg/mL stock to 1 mg/mL with 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

  • Quenching Solution: Prepare a solution of acetonitrile containing the internal standard at an appropriate concentration (e.g., 100 nM).

2. Incubation Procedure:

  • In a 96-well plate, add 188 µL of the 1 mg/mL microsomal suspension to each well.

  • Add 2 µL of the 100 µM test compound working solution to the wells to achieve a final substrate concentration of 1 µM. For the negative control wells, add 2 µL of the vehicle (50:50 acetonitrile:water).

  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 10 µL of the freshly prepared NADPH regenerating system to each well (for the "+NADPH" condition). For the "-NADPH" control wells, add 10 µL of 0.1 M potassium phosphate buffer. The final microsomal protein concentration will be 0.5 mg/mL.

  • At the designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 400 µL of the cold quenching solution (acetonitrile with internal standard) to the respective wells. The "0 minute" time point is quenched immediately after the addition of NADPH.

  • Once all time points are collected and quenched, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended.[7][8]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of the analyte from potential metabolites and matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized beforehand.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determinedTo be determined
Internal Standard (e.g., Tolbutamide)To be determinedTo be determined

Data Analysis and Interpretation

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification.

  • Calculation of Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determination of Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • The half-life is calculated using the following equation: t½ = 0.693 / k

  • Calculation of Intrinsic Clearance (CLint):

    • Intrinsic clearance is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount)

    • This can be simplified to: CLint (µL/min/mg protein) = k / (mg protein/mL)

Data Interpretation:

The calculated t½ and CLint values allow for the classification of this compound's metabolic stability.

Stability ClassificationIn Vitro t½ (min)
High< 30
Moderate30 - 60
Low> 60

Potential Metabolic Pathways of this compound

Based on the structure of this compound, several metabolic pathways can be predicted. The primary sites of metabolism are likely to be the aniline and piperidine rings, which are susceptible to oxidation by CYP enzymes.[13][14]

pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound M1 Hydroxylation of Aniline Ring Aromatic Hydroxylation parent:f0->M1 Oxidation M2 N-dealkylation or Hydroxylation of Piperidine Ring Aliphatic Hydroxylation parent:f0->M2 Oxidation M3 N-oxidation of Aniline Formation of Hydroxylamine parent:f0->M3 Oxidation M4 Sulfoxidation Less Common for Sulfonamides parent:f0->M4 Oxidation M7 N-acetylation of Aniline Nitrogen NATs parent:f0->M7 M5 Glucuronidation of Hydroxylated Metabolites UGTs M1->M5 M6 Sulfation of Hydroxylated Metabolites SULTs M1->M6 M2->M5 M2->M6

Figure 2: Putative metabolic pathways for this compound.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro assessment of the metabolic stability of this compound. The data generated from this assay, including in vitro half-life and intrinsic clearance, are invaluable for guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of this and structurally related compounds. A thorough understanding of a compound's metabolic liabilities at an early stage is a critical step in the efficient and successful development of new therapeutic agents. Adherence to the principles of sound experimental design and data analysis outlined herein will ensure the generation of high-quality, reproducible data to inform key decisions in the drug discovery pipeline.

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent.
  • FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Kienhuis, M. (2008). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. LCGC North America.
  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • FDA. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme.
  • Kaufmann, A., Roth, S., Ryser, B., Widmer, M., & Guggisberg, D. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL.
  • USDA. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Raju, K. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Scientific Innovation.
  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism.
  • ResearchGate. (n.d.). Predicting Clearance in Humans from In Vitro Data.
  • PubMed. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants.
  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics.
  • Frontiers. (2024). The role of antibiotic-mercury interactions in wetlands: a review of methylation processes and ecological implications.
  • ChemHelp ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube.
  • Quora. (2017). What is the metabolic pathway of sulfonamide?.
  • Armitage, J. M., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC - NIH.
  • ResearchGate. (n.d.). Correlation between in vivo intrinsic clearance and in vitro metabolic...
  • ResearchGate. (n.d.). Results of metabolic stability study.
  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work.
  • PubMed. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.
  • PubMed. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile.
  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • PubMed. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization.

Sources

Application Notes and Protocols: A Framework for Interrogating Novel Protein-Protein Interaction Modulators Using 4-(Piperidin-1-ylsulfonyl)aniline as a Candidate Compound

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a generalized framework for the initial characterization of novel small-molecule modulators of protein-protein interactions (PPIs). The compound 4-(Piperidin-1-ylsulfonyl)aniline is used as a hypothetical candidate to illustrate the experimental workflow. To date, there is no published evidence demonstrating that this compound specifically modulates the p53-MDM2 interaction or any other PPI. The protocols and data herein are representative and intended for guidance and educational purposes.

Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating vast signaling networks that govern everything from cell cycle progression to apoptosis.[1] Dysregulation of these interactions is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3] For decades, the large, flat, and often featureless interfaces of PPIs were deemed "undruggable" by conventional small-molecule therapeutics, which typically target well-defined enzymatic pockets.[4]

However, advancements in structural biology, computational chemistry, and high-throughput screening have shattered this paradigm.[5][6] It is now understood that PPI interfaces are not static but are often organized around energetic "hotspots"—small clusters of residues that contribute disproportionately to the binding energy. Small molecules that can effectively mimic these hotspot interactions can serve as potent and specific modulators of PPIs.[7]

One of the most critical and well-studied PPIs in cancer biology is the interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[8] In healthy cells, MDM2 keeps p53 levels in check by targeting it for proteasomal degradation.[5][8] However, in many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 destruction and allowing cancer cells to evade apoptosis.[5] Disrupting the p53-MDM2 interaction with a small molecule is therefore a highly validated therapeutic strategy to reactivate p53 and restore its tumor-suppressing function.[2][6]

This application note provides a comprehensive, step-by-step guide for researchers aiming to identify and characterize novel small-molecule inhibitors of PPIs. We will use the p53-MDM2 interaction as a model system and a candidate molecule, This compound (hereafter referred to as "Candidate Compound A"), to illustrate a robust, multi-tiered experimental workflow. This workflow is designed to be a self-validating system, progressing from initial computational predictions to rigorous biophysical and cell-based validation.

Physicochemical Properties of Candidate Compound A:

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂S[9]
Molecular Weight 240.32 g/mol [9]
IUPAC Name 4-piperidin-1-ylsulfonylaniline[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bond Count 2[9]

The p53-MDM2 Signaling Pathway

The interaction between p53 and MDM2 forms a critical autoregulatory feedback loop. When activated by cellular stress (e.g., DNA damage), p53 acts as a transcription factor, inducing the expression of genes that lead to cell cycle arrest or apoptosis. One of the genes it activates is MDM2. The resulting MDM2 protein then binds to the N-terminal transactivation domain of p53, inhibiting its activity and promoting its ubiquitination and subsequent degradation. This feedback loop ensures that the p53 response is tightly controlled. An inhibitor that blocks this interaction stabilizes p53, allowing it to accumulate and exert its tumor-suppressive effects.[2][5][8]

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene Activates Transcription p53_MDM2_complex p53-MDM2 Complex p53->p53_MDM2_complex Binds Target_Genes Target Genes (e.g., p21, PUMA) p53->Target_Genes Activates Transcription MDM2 MDM2 Protein MDM2_gene->MDM2 Translation (in cytoplasm) Proteasome Proteasome p53_MDM2_complex->Proteasome Degradation MDM2->p53_MDM2_complex Binds Cell Cycle Arrest\nApoptosis Cell Cycle Arrest Apoptosis Target_Genes->Cell Cycle Arrest\nApoptosis Inhibitor Candidate Compound A Inhibitor->MDM2 Inhibits Binding Experimental_Workflow Start Candidate Compound A (this compound) InSilico Step 1: In Silico Docking (Predict Binding Pose & Affinity) Start->InSilico FP_Assay Step 2: Fluorescence Polarization (FP) (Primary Screen: Quantify IC₅₀) InSilico->FP_Assay Promising Docking Score SPR_Assay Step 3: Surface Plasmon Resonance (SPR) (Orthogonal Validation: Determine K_D) FP_Assay->SPR_Assay Potent IC₅₀ Cell_Assay Step 4: p53 Reporter Gene Assay (Cellular Activity: Measure EC₅₀) SPR_Assay->Cell_Assay Confirmed Binding (K_D) Conclusion Validated p53-MDM2 Interaction Inhibitor Cell_Assay->Conclusion Cellular Efficacy (EC₅₀)

Caption: A tiered workflow for validating a novel PPI inhibitor.

PART 1: In Silico Molecular Docking

Expertise & Experience: Before committing to expensive and time-consuming wet-lab experiments, molecular docking provides a rapid, cost-effective initial assessment. [10]By simulating the interaction between Candidate Compound A and the p53-binding pocket of MDM2, we can predict its binding orientation and estimate its binding affinity. This step helps prioritize compounds and generates structural hypotheses that can be tested experimentally. We use an ensemble of MDM2 crystal structures to account for protein flexibility. [11]

Protocol: Molecular Docking of Candidate Compound A into MDM2
  • Receptor Preparation:

    • Download several high-resolution crystal structures of the human MDM2 N-terminal domain (residues ~17-125) from the Protein Data Bank (PDB). Recommended structures include those complexed with p53-derived peptides or known small-molecule inhibitors (e.g., PDB IDs: 1YCR, 4HG7).

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the receptor by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states for titratable residues at physiological pH (7.4).

    • Perform a restrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of Candidate Compound A (e.g., from PubChem)[9].

    • Use a tool like LigPrep to generate possible ionization states, tautomers, and stereoisomers at pH 7.4 ± 1.0.

    • Perform an energy minimization of the ligand structure.

  • Docking Grid Generation:

    • Define the binding site by creating a docking grid centered on the key hydrophobic residues of the MDM2 pocket that interact with p53: Phe19, Trp23, and Leu26. [8]The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Molecular Docking:

    • Use a docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the receptor grid.

    • Employ a standard or extra precision (SP or XP) docking mode to balance speed and accuracy.

    • Generate at least 10-20 binding poses for analysis.

  • Analysis and Scoring:

    • Analyze the top-scoring poses. The docking score (e.g., GlideScore, kcal/mol) provides an estimate of binding affinity.

    • Visually inspect the binding poses to ensure key interactions are formed. A promising candidate should place hydrophobic moieties into the pockets occupied by Phe19, Trp23, and Leu26 of p53.

    • Compare the docking score to that of a known inhibitor (e.g., Nutlin-3a) docked using the same protocol.

Hypothetical Docking Results:

CompoundDocking Score (kcal/mol)Predicted Key Interactions
Candidate Compound A -8.5Piperidine ring in Leu26 pocket; Aniline moiety forms H-bond with Val93 backbone.
Nutlin-3a (Control) -10.2Known interactions with Phe19, Trp23, and Leu26 pockets.

PART 2: Fluorescence Polarization (FP) Assay

Trustworthiness: The FP assay is a robust, solution-based, homogeneous method ideal for primary screening and determining the half-maximal inhibitory concentration (IC₅₀). [12][13][14]The principle relies on the change in the tumbling rate of a fluorescently-labeled p53 peptide upon binding to the much larger MDM2 protein. An inhibitor that displaces the peptide will cause a decrease in polarization, which is easily quantifiable. This provides direct evidence of competitive binding at the target interface.

Protocol: p53-MDM2 Competitive Binding FP Assay
  • Reagents and Materials:

    • Recombinant human MDM2 protein (N-terminal domain, e.g., residues 1-118).

    • Fluorescently-labeled p53 peptide probe (e.g., 5-FAM-RFMDYWEGL-NH₂).

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

    • Candidate Compound A and Nutlin-3a (positive control) dissolved in 100% DMSO.

    • Black, low-volume 384-well assay plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • Step A (Binding Curve): First, determine the dissociation constant (K_D) of the fluorescent peptide for MDM2 to establish optimal assay concentrations.

      • Prepare a serial dilution of MDM2 protein in assay buffer.

      • Add a fixed concentration of the fluorescent peptide (e.g., 10 nM) to each well.

      • Measure fluorescence polarization after a 30-minute incubation at room temperature.

      • Plot polarization (mP) vs. MDM2 concentration and fit to a one-site binding model to determine the K_D. Use an MDM2 concentration at ~80% of maximal binding for the competition assay.

    • Step B (Competition Assay):

      • Prepare a 10-point, 3-fold serial dilution of Candidate Compound A and Nutlin-3a in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should be ≤1%.

      • In a 384-well plate, add the compound dilutions.

      • Add MDM2 protein to a final concentration determined in Step A (e.g., 100 nM).

      • Add the fluorescent p53 peptide to a final concentration of 10 nM.

      • Include controls: "No Inhibition" (MDM2 + peptide + DMSO vehicle) and "Max Inhibition" (peptide + DMSO vehicle only).

      • Incubate for 60 minutes at room temperature, protected from light.

      • Measure fluorescence polarization (Excitation: 485 nm, Emission: 528 nm).

  • Data Analysis:

    • Convert raw mP values to percent inhibition relative to the controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical FP Assay Data:

CompoundIC₅₀ (µM)
Candidate Compound A 5.2
Nutlin-3a (Control) 0.15

PART 3: Surface Plasmon Resonance (SPR)

Authoritative Grounding: SPR is a label-free, real-time biophysical technique that provides high-quality kinetic data, including the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). [15][16]As an orthogonal method to FP, it validates the direct binding of the small molecule (analyte) to the immobilized protein (ligand), adding a higher level of confidence and mechanistic insight. [17]

Protocol: SPR Kinetic Analysis
  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • CM5 sensor chip.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Recombinant human MDM2 protein.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Candidate Compound A and Nutlin-3a dissolved in running buffer with matched DMSO concentration.

  • Immobilization Procedure:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Immobilize MDM2 protein (~50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve a target density of ~5000-8000 Response Units (RU).

    • Deactivate remaining active esters with ethanolamine.

    • A reference flow cell should be activated and deactivated without protein immobilization to serve as a control.

  • Kinetic Analysis:

    • Prepare a serial dilution of Candidate Compound A (e.g., 0.1 µM to 50 µM) in running buffer. The concentration range should span the expected K_D.

    • Inject the compound dilutions over the MDM2 and reference flow cells at a constant flow rate (e.g., 30 µL/min). Start with a buffer-only (blank) injection.

    • Monitor the association phase (typically 120 seconds) and dissociation phase (typically 240 seconds).

    • After each cycle, regenerate the sensor surface with a short pulse of a mild solvent (e.g., 50 mM NaOH or 25% glycerol), if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

    • Subtract the blank injection data to correct for any system drift.

    • Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_a, k_d, and K_D (K_D = k_d / k_a).

Hypothetical SPR Data:

Compoundk_a (1/Ms)k_d (1/s)K_D (µM)
Candidate Compound A 1.5 x 10⁴8.2 x 10⁻²5.5
Nutlin-3a (Control) 3.0 x 10⁵4.5 x 10⁻²0.15

PART 4: p53 Reporter Gene Assay

Expertise & Experience: While biophysical assays confirm direct binding, a cell-based assay is essential to demonstrate that the compound can engage its target in a cellular context and elicit the desired biological response. [18]A p53-responsive luciferase reporter assay provides a direct readout of p53 transcriptional activation. [19][20]An increase in luciferase signal upon treatment with the compound indicates that p53 has been stabilized and is transcriptionally active, confirming the compound's mechanism of action.

Protocol: Luciferase Reporter Assay for p53 Activation
  • Cell Line and Reagents:

    • Human cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7).

    • Cells stably or transiently transfected with a p53-responsive reporter plasmid (e.g., pGL4.38[luc2P/p53 RE/Hygro]).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Candidate Compound A and Nutlin-3a (positive control).

    • Luciferase assay reagent (e.g., Bright-Glo).

    • White, opaque 96-well cell culture plates.

    • Luminometer.

  • Assay Procedure:

    • Seed the p53 reporter cells into a 96-well plate at a density of 10,000 cells/well and incubate overnight.

    • Prepare serial dilutions of Candidate Compound A and Nutlin-3a in culture medium. The final DMSO concentration should be <0.5%.

    • Remove the old medium and add 100 µL of the compound dilutions to the cells. Include a vehicle-only control (DMSO).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the fold-activation of luminescence for each concentration relative to the vehicle control.

    • Plot fold-activation versus the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC₅₀).

    • (Optional) Perform a cell viability assay (e.g., CellTiter-Glo) in parallel to ensure the observed signal is not due to cytotoxicity.

Hypothetical Cellular Data:

CompoundEC₅₀ (µM)Max Fold Activation
Candidate Compound A 8.912-fold
Nutlin-3a (Control) 0.325-fold

Conclusion and Future Directions

This tiered experimental framework provides a robust and reliable pathway for the initial characterization of a novel small-molecule PPI modulator. By progressing from in silico prediction to biophysical validation and finally to cellular activity, this approach systematically builds a compelling case for a compound's mechanism of action.

Based on our hypothetical data, Candidate Compound A demonstrates a consistent, albeit modest, ability to disrupt the p53-MDM2 interaction. The IC₅₀ from the FP assay (~5.2 µM) aligns well with the K_D from the SPR assay (~5.5 µM), indicating that the observed inhibition is due to direct binding. The compound successfully activates p53 in a cellular context, with an EC₅₀ of ~8.9 µM. While significantly less potent than the well-characterized inhibitor Nutlin-3a, these results would validate this compound as a valid hit compound and a promising starting point for a medicinal chemistry lead optimization campaign.

Future work would involve structure-activity relationship (SAR) studies to improve potency, selectivity profiling against other proteins, and further downstream cellular assays, such as Western blotting for p53 and p21 accumulation, to confirm the on-target effects.

References

  • Targeting the MDM2-p53 Interaction for Cancer Therapy.Clinical Cancer Research.[Link]
  • Drugs that Target p53-Mdm2 Interaction.Medical Research Archives.[Link]
  • Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell De
  • Inhibiting the p53-MDM2 interaction: an important target for cancer therapy.
  • Targeting p53-MDM2 Interaction Using Small Molecule Inhibitors and the Challenges Needed to be Addressed.Current Drug Targets.[Link]
  • Analysis of physicochemical properties of protein–protein interaction modulators suggests stronger alignment with the “rule of five”.RSC Medicinal Chemistry.[Link]
  • Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization.Methods in Molecular Biology.[Link]
  • Insilico designing and development of potent drug inhibitor to MDM2 protein in cancer through molecular docking studies.Journal of Chemical and Pharmaceutical Research.[Link]
  • Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization.Methods in Molecular Biology.[Link]
  • Generating Potential Protein-Protein Interaction Inhibitor Molecules Based on Physicochemical Properties.MDPI.[Link]
  • De Novo Rational Design of Peptide-Based Protein-Protein Inhibitors (Pep-PPIs) Approach by Mapping the Interaction Motifs of the PP Interface and Physicochemical Filtration: A Case on p25-Cdk5-Mediated Neurodegenerative Diseases.Journal of Cellular Biochemistry.[Link]
  • A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction.Analytical Biochemistry.[Link]
  • Characterization of Small Molecule-Protein Interactions Using SPR Method.Methods in Molecular Biology.[Link]
  • Synthesis, molecular docking, drug likeness, in silico toxicity and DFT studies of small molecules as p53-MDM2 interaction and COX-2 dual inhibitors.Journal of Molecular Structure.[Link]
  • p53 reporter luciferase assays.Bio-protocol.[Link]
  • Design and In Silico Study of the Novel Small Molecular MDM2 Inhibitors.Biointerface Research in Applied Chemistry.[Link]
  • 4-(Piperidine-1-sulfonyl)aniline.PubChem.[Link]
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2.International Journal of Molecular Sciences.[Link]
  • Insilico designing and development of potent drug inhibitor to MDM2 protein in cancer through molecular docking studies.Der Pharma Chemica.[Link]
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.SpringerLink.[Link]
  • Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure.
  • Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction.Journal of Biomolecular Screening.[Link]
  • Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity.International Journal of Molecular Sciences.[Link]
  • Principle and Protocol of Surface Plasmon Resonance (SPR).

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Application Notes & Protocols: Development of a Novel Fluorescent Probe from 4-(Piperidin-1-ylsulfonyl)aniline for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the design, synthesis, characterization, and application of a novel fluorescent probe, designated PS-Azo-Naphthol , derived from the versatile starting material 4-(Piperidin-1-ylsulfonyl)aniline. Sulfonamide-based structures are of significant interest in medicinal chemistry and materials science due to their robust chemical properties and diverse biological activities.[1][2] This guide details the rationale behind the probe's design, a complete synthesis protocol, methods for spectroscopic characterization including quantum yield determination, and a validated protocol for its application in live-cell fluorescence microscopy. The methodologies are presented to be self-validating and are supported by established scientific principles to ensure reproducibility and reliability for researchers in chemical biology, diagnostics, and drug development.

Introduction and Design Rationale

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures and dynamic processes in real-time.[3][4] The design of a successful probe hinges on the careful selection of a core scaffold that can be readily modified to incorporate a fluorophore while maintaining desirable photophysical and biological properties, such as cell permeability and low cytotoxicity.

The this compound scaffold was selected as the foundational precursor for our probe, PS-Azo-Naphthol . The rationale is threefold:

  • Synthetic Versatility: The primary aromatic amine group on the aniline ring is an excellent functional handle for well-established chemical transformations, particularly diazotization followed by azo coupling, allowing for the straightforward introduction of a chromophoric/fluorophoric system.[5]

  • Modulation of Properties: The sulfonamide group, a known pharmacophore, can influence the electronic properties of the resulting dye, potentially enhancing its fluorescence and Stokes shift. Its presence can also be leveraged for targeted biological interactions.[6][7]

  • Favorable Physicochemical Profile: The piperidinylsulfonyl moiety imparts a degree of lipophilicity that can aid in passive diffusion across cellular membranes, a critical feature for live-cell imaging probes.[8]

Our design couples the diazotized this compound with 2-naphthol. This reaction creates an extended π-conjugated system characteristic of azo dyes, which frequently exhibit fluorescence. The hydroxyl group of the naphthol moiety is known to participate in excited-state intramolecular proton transfer (ESIPT), a mechanism that can lead to a large Stokes shift and environment-sensitive fluorescence, making it a promising candidate for a robust fluorescent probe.

Synthesis of PS-Azo-Naphthol Probe

This section details the two-step synthesis of the PS-Azo-Naphthol fluorescent probe. The procedure is designed to be performed in a standard chemistry laboratory.

Materials and Reagents
  • This compound (≥98%)

  • Sodium nitrite (NaNO₂) (≥99%)

  • Hydrochloric acid (HCl), concentrated (37%)

  • 2-Naphthol (≥99%)

  • Sodium hydroxide (NaOH) (≥98%)

  • Urea (≥99%)

  • Sodium chloride (NaCl)

  • Ethanol (95% and absolute)

  • Deionized (DI) water

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Isolation & Purification A 1. Dissolve this compound in conc. HCl and water B 2. Cool to 0-5 °C in an ice bath A->B C 3. Add NaNO₂ solution dropwise to form diazonium salt B->C D 4. Stir for 30 min at 0-5 °C C->D G 7. Add diazonium salt solution slowly to 2-Naphthol solution D->G Diazonium Salt Intermediate E 5. Prepare alkaline solution of 2-Naphthol in NaOH F 6. Cool to 0-5 °C E->F F->G H 8. Stir for 2 hours, allowing to warm to RT G->H I 9. Acidify to precipitate the crude product J 10. Filter, wash with water, and dry the solid I->J K 11. Recrystallize from Ethanol/Water J->K L 12. Characterize final product (PS-Azo-Naphthol) K->L

Caption: Synthesis workflow for PS-Azo-Naphthol probe.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Diazonium Salt

  • In a 100 mL beaker, add this compound (2.40 g, 10 mmol).

  • Add 5 mL of concentrated HCl and 10 mL of DI water. Stir until a fine slurry is formed.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold DI water.

  • Add the sodium nitrite solution dropwise to the cold aniline slurry over 15 minutes. Ensure the temperature does not rise above 5 °C.

    • Causality Note: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • Stir the resulting clear, yellowish solution for an additional 30 minutes in the ice bath. A small amount of urea can be added to quench any excess nitrous acid.

Step 2: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of 10% (w/v) sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the alkaline 2-naphthol solution with continuous, vigorous stirring.

  • A deep red precipitate will form immediately.

    • Causality Note: The coupling reaction is an electrophilic aromatic substitution. The highly alkaline conditions are necessary to deprotonate the 2-naphthol, forming the phenoxide ion which is a much more powerful activating group for the substitution to occur.

  • Continue stirring the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.

Step 3: Isolation and Purification

  • Acidify the reaction mixture by slowly adding 2M HCl until the pH is approximately 5-6. This ensures the complete precipitation of the product.

  • Filter the crude product using a Büchner funnel. Wash the solid precipitate thoroughly with cold DI water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at 50 °C.

  • Recrystallize the dried solid from an ethanol/water mixture to yield the pure PS-Azo-Naphthol probe as a dark red crystalline solid.

  • The final product should be characterized by standard analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity.[9]

Photophysical Characterization

Accurate determination of the probe's photophysical properties is essential for its effective use.[10]

Protocol for Spectroscopic Analysis
  • Stock Solution: Prepare a 1 mM stock solution of PS-Azo-Naphthol in a suitable solvent (e.g., DMSO or Ethanol).

  • Working Solutions: Prepare a working solution (e.g., 10 µM) in the solvent of interest (e.g., PBS, pH 7.4 for biological applications).

  • Absorbance Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 300 nm to 700 nm to determine the maximum absorption wavelength (λ_abs_max).

  • Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λ_abs_max. Scan the emission spectrum over a range of λ_abs_max + 20 nm to 750 nm to determine the maximum emission wavelength (λ_em_max).[11]

Summary of Photophysical Properties
ParameterValueSolvent
λ_abs_max (nm)[Insert Experimental Value]PBS (pH 7.4)
λ_em_max (nm)[Insert Experimental Value]PBS (pH 7.4)
Stokes Shift (nm)[Calculated: λ_em_max - λ_abs_max]PBS (pH 7.4)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)[Insert Experimental Value]PBS (pH 7.4)
Fluorescence Quantum Yield (Φf) [See Section 4]PBS (pH 7.4)

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is a critical parameter for evaluating a probe's brightness.[12][13] We will use the comparative method, which relates the fluorescence intensity of the sample to a standard with a known quantum yield.[14][15]

Quantum Yield Determination Workflow

QY_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A 1. Choose Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54) B 2. Prepare series of dilutions for both Probe and Standard A->B C 3. Measure Absorbance (A) at excitation wavelength (Abs < 0.1) B->C D 4. Measure Fluorescence Emission Spectra (same excitation wavelength) C->D E 5. Integrate area under the emission curve (I) D->E F 6. Plot Integrated Fluorescence (I) vs. Absorbance (A) E->F G 7. Determine slope (Grad) for both Probe and Standard F->G H 8. Calculate Φf using the formula: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) G->H

Caption: Workflow for relative fluorescence quantum yield determination.

Protocol for Relative Quantum Yield Measurement
  • Standard Selection: Choose a reference standard whose absorption and emission spectra overlap with the sample. For PS-Azo-Naphthol, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a suitable choice.

  • Solution Preparation: Prepare five concentrations each of the PS-Azo-Naphthol probe and the Quinine Sulfate standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1.

    • Self-Validation Note: Keeping absorbance below 0.1 is crucial to avoid the inner filter effect, where emitted light is reabsorbed by other probe molecules, leading to an artificially low measured intensity.[12]

  • Absorbance Measurement: Record the UV-Vis absorbance spectra for all ten solutions and the solvent blanks. Note the absorbance at the chosen excitation wavelength (e.g., the λ_abs_max of the probe).

  • Fluorescence Measurement: Record the fluorescence emission spectra for all ten solutions using the same excitation wavelength and identical instrument settings (e.g., slit widths).

  • Data Analysis:

    • Correct the emission spectra by subtracting the solvent blank's spectrum.

    • Integrate the area under the corrected emission curve for each solution to get the integrated fluorescence intensity (I).

    • For both the probe and the standard, plot the integrated fluorescence intensity (I) versus absorbance (A).

    • Perform a linear regression for both plots to obtain the slopes (Gradient).

  • Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:[16] Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:

    • Φ_r is the quantum yield of the reference.

    • Grad_s and Grad_r are the slopes from the plots for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solvents (if different).

Application Protocol: Live Cell Imaging

This protocol provides a general guideline for using PS-Azo-Naphthol to stain and visualize live cells. Optimization may be required depending on the cell type and imaging system.[17][18]

Live Cell Imaging Workflow

Imaging_Workflow A 1. Seed Cells Plate cells on imaging-grade glass-bottom dishes and culture for 24-48h B 2. Prepare Probe Solution Dilute PS-Azo-Naphthol stock (in DMSO) to final working concentration in media A->B C 3. Label Cells Replace culture medium with probe-containing medium and incubate (e.g., 30 min at 37°C) B->C D 4. Wash Cells Remove probe solution and wash 2-3 times with pre-warmed imaging buffer (e.g., HBSS) C->D E 5. Image Cells Mount on microscope stage (with environmental control). Acquire images using appropriate filter sets and minimal light exposure. D->E

Caption: General workflow for live-cell fluorescence imaging.

Detailed Imaging Protocol
  • Cell Culture: Seed your cells of interest (e.g., HeLa, A549) onto glass-bottom imaging dishes or chamber slides. Culture them in appropriate medium under standard conditions (37 °C, 5% CO₂) until they reach 60-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of PS-Azo-Naphthol in cell-culture grade DMSO. On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the desired final working concentration (start by testing a range from 1-20 µM).

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37 °C. The optimal time should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium) to remove extracellular probe and reduce background fluorescence.[4]

  • Imaging:

    • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

    • Use a filter set appropriate for the probe's excitation and emission wavelengths.

    • Crucial Consideration: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure time that provides a good signal-to-noise ratio.[18]

    • Acquire images. A control group of unstained cells should be imaged under the same conditions to assess autofluorescence.

Troubleshooting Common Imaging Issues
IssuePotential Cause(s)Suggested Solution(s)
No/Weak Signal - Probe concentration too low.- Insufficient incubation time.- Incorrect filter set.- Increase probe concentration or incubation time.- Verify filter compatibility with probe's spectra.- Use a higher sensitivity detector or objective with higher numerical aperture.[18]
High Background - Incomplete washing.- Probe concentration too high.- Media components are fluorescent.- Increase the number and duration of wash steps.- Reduce probe concentration.- Image in phenol red-free medium or a buffered salt solution.[4]
Cell Death/Blebbing - Phototoxicity from excessive light exposure.- Cytotoxicity of the probe.- Reduce excitation light intensity and/or exposure time.- Perform a dose-response experiment to determine the maximum non-toxic probe concentration.- Use an antifade reagent if compatible with live imaging.[4]

References

  • Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. (2025). PubMed.
  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer.
  • A Comparative Guide to the Quantum Yield of Fluorescent Probes in Solution. (2025). BenchChem.
  • Fluorescence Spectroscopy and Microscopy : Methods and Protocols.
  • Fluorescence spectroscopy and microscopy : methods and protocols. (n.d.).
  • ExperimentFluorescenceSpectroscopy. (2025).
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.
  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013).
  • Live Cell Imaging Protocol & Troubleshooting.
  • Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. (2016). AIP Publishing.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (n.d.).
  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). PubMed.
  • Fluorescent Live Cell Imaging. (n.d.). StainsFile.
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • Cell Imaging Protocols and Applications Guide. (n.d.).
  • Calibration Protocol - Fluorescence Standard Curve with Fluorescein. (2019). iGEM.
  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). MDPI.
  • Sulfonamides as Optical Chemosensors. (2022). Taylor & Francis Online.
  • Fluorescent probe study of sulfonamide binding to povidone. (n.d.). PubMed.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Al-Nahrain Journal of Science.
  • Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Al-Nahrain Journal of Science.
  • Synthesis and spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports.

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Application Notes & Protocols: Utilizing 4-(Piperidin-1-ylsulfonyl)aniline in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonamide Moiety in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and resource-efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1][2][3] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with higher ligand efficiency.[4][5] The initial fragment hits, though typically weak binders, provide high-quality chemical blueprints for iterative, structure-guided optimization into potent lead compounds.[4][6]

The design of a diverse and high-quality fragment library is paramount to the success of any FBDD campaign.[1][7] Key considerations include adherence to the "Rule of Three" (Ro3) — molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors — to ensure good solubility and binding efficiency.[1][8][9] Within this framework, certain chemical scaffolds have emerged as particularly valuable due to their synthetic tractability and ability to form key interactions with biological targets. The sulfonamide moiety is one such privileged scaffold, found in a wide array of FDA-approved drugs targeting diverse diseases.[10][11][12]

This application note details the strategic use of 4-(Piperidin-1-ylsulfonyl)aniline as a valuable addition to a fragment library for FBDD campaigns. We will explore its physicochemical properties, its potential as a versatile binder, and provide detailed protocols for its integration into a typical fragment screening workflow, from library preparation to hit validation and follow-up.

Fragment Profile: this compound

This compound is a bifunctional molecule that combines several desirable features for a fragment. Its structure incorporates a primary aniline, a sulfonamide linker, and a saturated piperidine ring.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂S[13]
Molecular Weight 240.32 g/mol [13]
cLogP (Predicted) ~1.2[13]
Hydrogen Bond Donors 1 (aniline -NH₂)[13]
Hydrogen Bond Acceptors 2 (sulfonamide oxygens)[13]

As shown in the table, this compound comfortably adheres to the Rule of Three, making it an ideal candidate for a fragment library.[1][8] The aniline provides a hydrogen bond donor and a potential vector for synthetic elaboration, while the sulfonamide group offers strong hydrogen bond accepting capabilities and can act as a zinc-binding group in metalloenzymes.[14] The piperidine ring introduces a three-dimensional character, which can be advantageous for exploring non-planar binding pockets.

Experimental Workflows & Protocols

The successful application of this compound in an FBDD campaign requires a systematic and multi-stage approach. The following diagram illustrates a typical workflow:

FBDD_Workflow cluster_0 Phase 1: Library Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Hit-to-Lead Optimization lib_prep Fragment Library Preparation (Incl. 4-PSA) qc Quality Control (Purity, Solubility) lib_prep->qc primary_screen Primary Biophysical Screen (e.g., SPR, NMR, DSF) qc->primary_screen hit_confirm Hit Confirmation (Dose-response, Orthogonal Assay) primary_screen->hit_confirm structural_bio Structural Biology (X-ray Crystallography, Cryo-EM) hit_confirm->structural_bio sar Structure-Activity Relationship (SAR) (Fragment Growing, Linking, Merging) structural_bio->sar lead_opt Lead Optimization sar->lead_opt

Figure 1. A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Library Preparation and Quality Control

The integrity of the fragment library is critical for the reliability of screening data.

1.1. Fragment Acquisition and Solubilization:

  • Obtain this compound and other library fragments from a reputable commercial vendor.

  • Prepare a stock solution of each fragment at a high concentration (e.g., 100-200 mM) in 100% DMSO.[2]

  • Visually inspect each stock solution for precipitation.

1.2. Purity Assessment (LC-MS):

  • Dilute a small aliquot of the DMSO stock solution in an appropriate solvent (e.g., acetonitrile/water).

  • Analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of the fragment. The expected mass for C₁₁H₁₆N₂O₂S is approximately 240.09 Da.[13]

  • Fragments should ideally have a purity of >95%.

1.3. Aqueous Solubility Assessment (Nephelometry):

  • Prepare a dilution series of the fragment from the DMSO stock into the primary screening buffer (e.g., PBS). It is crucial to assess solubility in the final assay buffer.[15]

  • Measure light scattering using a nephelometer to determine the kinetic solubility limit. Low aqueous solubility can lead to false negatives or assay artifacts.[15]

  • Fragments with poor aqueous solubility should be flagged or removed from the screening library.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique for detecting weak binding events in real-time without the need for labels.[16][17]

2.1. Target Immobilization:

  • Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Include a reference flow cell with an immobilized, irrelevant protein to subtract non-specific binding signals.[16]

2.2. Screening:

  • Prepare a screening plate by diluting the fragment library to the desired screening concentration (typically 100-500 µM) in the running buffer.

  • Inject the fragments over the target and reference flow cells.

  • Monitor the change in response units (RU) to detect binding.

2.3. Data Analysis:

  • Subtract the signal from the reference flow cell from the target flow cell signal.

  • Identify initial hits as fragments that produce a reproducible and concentration-dependent binding response.

  • Calculate the ligand efficiency (LE) for each hit to prioritize fragments for follow-up. LE normalizes the binding affinity for the size of the molecule.[5][18]

Protocol 3: Hit Validation using Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[19][20] Ligand-observe NMR methods like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for fragment screening.[16]

3.1. Sample Preparation:

  • Prepare samples containing the target protein (typically 10-50 µM) in a deuterated buffer.

  • Add the fragment hit (e.g., this compound) to a final concentration of 100-500 µM.

3.2. STD-NMR Experiment:

  • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Signals in the STD spectrum correspond to protons on the fragment that are in close proximity to the protein, thus confirming binding.

3.3. Data Analysis:

  • Integrate the signals in the STD spectrum to identify which parts of the fragment are making the closest contact with the protein. For this compound, this can reveal whether the aniline, piperidine, or both are involved in the interaction.

Protocol 4: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target is the gold standard in FBDD.[21] It provides a detailed, three-dimensional map of the binding site, which is invaluable for structure-guided hit-to-lead optimization.[21]

4.1. Co-crystallization or Soaking:

  • Co-crystallization: Set up crystallization trials with the target protein in the presence of a high concentration of the fragment hit.

  • Soaking: If protein crystals are already available, soak them in a solution containing the fragment.

4.2. Data Collection and Structure Determination:

  • Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Process the data and solve the crystal structure to visualize the binding mode of the fragment.

  • The resulting electron density map will reveal the precise orientation of this compound in the binding pocket and the specific interactions it makes with the protein.

Hit-to-Lead Optimization: The Path Forward

Once a fragment like this compound is validated as a binder and its binding mode is understood, the hit-to-lead optimization phase begins.[6] The goal is to increase the affinity and selectivity of the initial fragment hit while maintaining favorable physicochemical properties.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome initial_hit Validated Fragment Hit (e.g., 4-PSA) growing Fragment Growing initial_hit->growing linking Fragment Linking initial_hit->linking merging Fragment Merging initial_hit->merging lead_compound Potent Lead Compound growing->lead_compound linking->lead_compound merging->lead_compound

Figure 2. Common strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment core to make additional favorable interactions with the target.[6] The aniline moiety of this compound is an excellent handle for synthetic elaboration.

  • Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[6]

  • Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.[6]

Conclusion

This compound represents a valuable and strategically designed fragment for inclusion in FBDD screening libraries. Its adherence to the Rule of Three, coupled with the presence of versatile functional groups, makes it a promising starting point for the discovery of novel therapeutics. The protocols outlined in this application note provide a robust framework for its successful implementation in a typical FBDD campaign, from initial screening to hit validation and optimization. By leveraging the power of biophysical techniques and structure-based design, fragments like this compound can serve as the foundation for the development of the next generation of medicines.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
  • CrystalsFirst.
  • Sygnature Discovery. Fragment Screening. [Link]
  • National Institutes of Health (NIH).
  • PMC. Fragment‐based drug discovery—the importance of high‐quality molecule libraries. [Link]
  • SciSpace. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. [Link]
  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
  • Taylor & Francis Online. What makes a good fragment in fragment-based drug discovery?. [Link]
  • PubChem. 4-(Piperidine-1-sulfonyl)aniline. [Link]
  • Approaches to Fragment-Based Drug Design. (2022, April 14). [Link]
  • ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry. [Link]
  • National Institutes of Health (NIH). Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]
  • ACS Publications. Fragment Screening by Surface Plasmon Resonance. [Link]
  • ResearchGate. (2025, September 4).
  • National Institutes of Health (NIH). NMR-Fragment Based Virtual Screening: A Brief Overview. [Link]
  • Open Access Pub.
  • ResearchGate.
  • PubMed. NMR screening and hit validation in fragment based drug discovery. [Link]
  • National Institutes of Health (NIH). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. [Link]
  • PubMed. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. [Link]
  • ACS Publications.
  • PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-1-ylsulfonyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve purity, and troubleshoot effectively. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

Synthesis Overview & Reaction Scheme

The synthesis of this compound is typically achieved via a robust two-step process. The first step involves the nucleophilic substitution of 4-acetamidobenzenesulfonyl chloride with piperidine to form the protected intermediate, N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide. The second step is the acidic hydrolysis of the acetamido group to yield the final product.

Step 1: Sulfonamide Formation

4-Acetamidobenzenesulfonyl Chloride + Piperidine → N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

Step 2: Deprotection (Hydrolysis)

N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide → this compound

This synthetic route is reliable, but achieving high yields and purity requires careful control over reaction conditions and an awareness of potential side reactions.

Visualizing the Workflow

The following diagram outlines the critical stages of the synthesis, from starting materials to the purified final product.

G Synthesis Workflow for this compound cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection cluster_2 Purification A 4-Acetamidobenzenesulfonyl Chloride C Reaction with Base (e.g., Na2CO3, Pyridine) A->C B Piperidine B->C D Intermediate: N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide C->D E Acidic Hydrolysis (e.g., HCl (aq)) D->E F Crude Product: This compound E->F G Workup & Neutralization F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: Overall synthesis workflow from starting materials to pure product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Step 1: Sulfonamide Formation

Q1: My yield for the first step is significantly lower than expected. What are the likely causes?

A: Low yield in the sulfonylation step typically points to one of three issues: hydrolysis of the starting material, incomplete reaction, or inefficient workup.

  • Cause 1: Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride. This is the most common culprit. Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]

  • Cause 2: Inadequate Base. A base is critical to neutralize the HCl generated during the reaction.[1] If the HCl is not scavenged, it will protonate the piperidine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least two equivalents of a suitable base. While tertiary amines like triethylamine or pyridine are common, an inorganic base like sodium carbonate can also be effective and is often easier to remove during workup.[2] A study on acetamidosulfonamide synthesis successfully used 1.4 equivalents of sodium carbonate.[2]

  • Cause 3: Poor Reactivity. While piperidine is a strong nucleophile, factors like low temperature or high steric hindrance (less relevant here) can slow the reaction.

    • Solution: Most reactions of this type proceed well at room temperature.[2] If TLC analysis shows a sluggish reaction, gentle heating (e.g., to 40-50 °C) can increase the rate. However, be cautious, as higher temperatures can promote side reactions.

Q2: I'm observing an unknown, less polar impurity by TLC. What could it be?

A: This is likely a result of a side reaction involving the acetamido group. Under certain conditions, particularly with strong bases or high temperatures, the acetamido group can be deprotonated, leading to undesired reactions. However, the most common side reactions in sulfonamide synthesis involve the amine or sulfonyl chloride itself. A more probable side-product, though less common with a highly reactive amine like piperidine, is the formation of a di-sulfonamide if a primary amine were present.[3] For your specific synthesis, ensure your piperidine is not contaminated.

Step 2: Deprotection (Hydrolysis)

Q3: The hydrolysis of the acetamido group is incomplete, even after extended reflux in acid. How can I drive it to completion?

A: Incomplete hydrolysis is usually a matter of reaction conditions not being stringent enough.

  • Cause 1: Insufficient Acid Concentration or Temperature. The hydrolysis of an amide is an equilibrium process and requires forcing conditions.

    • Solution: Increase the concentration of the acid. A mixture of concentrated HCl and water is commonly used.[4] Ensure the mixture is heated to a gentle reflux for an adequate amount of time (typically 1-2 hours).[4] Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Cause 2: Product Precipitation. If the hydrochloride salt of the product is insoluble in the reaction mixture, it may precipitate, effectively removing it from the solution and slowing down the reaction of any remaining starting material.

    • Solution: Add a co-solvent like ethanol to the aqueous acid to improve the solubility of all species. A protocol for a similar hydrolysis uses a mixture of concentrated HCl and water, which is then boiled.[4]

Q4: My final product is discolored (e.g., brown or yellow) after hydrolysis and workup. What causes this and how can I fix it?

A: Discoloration often indicates degradation or the presence of impurities formed at high temperatures under strongly acidic conditions.

  • Cause: Acid-Catalyzed Degradation. Aromatic amines can be susceptible to oxidation and degradation, especially when heated in strong acid for prolonged periods.

    • Solution 1 (Prevention): Minimize the reaction time. Monitor the reaction closely by TLC and proceed to workup as soon as the starting material is consumed. Avoid excessive heating.

    • Solution 2 (Remediation): The crude product can often be purified by treating a solution of it with activated charcoal. In one procedure, after hydrolysis, the reaction mixture was heated to boiling with activated charcoal and then filtered hot to remove colored impurities before neutralization.[4]

    • Solution 3 (Purification): Recrystallization is a powerful technique for removing colored impurities. See the purification section below for solvent suggestions.

Purification and Analysis

Q5: What is the best method to purify the final product, this compound?

A: The optimal purification method depends on the nature of the impurities. Both recrystallization and column chromatography are viable options.

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially if the crude product is already reasonably pure.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For sulfonamides, aqueous alcohol mixtures are often effective.[5] Isopropanol/water or ethanol/water are excellent starting points. Experiment with different ratios to find the optimal conditions for recovery and purity.

  • Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, flash column chromatography is the next step.

    • Eluent System: A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.[6] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product.

Q6: How can I be certain I have synthesized the correct compound and that it is pure?

A: A combination of analytical techniques should be used for full characterization.

  • Thin Layer Chromatography (TLC): Use TLC throughout the synthesis to monitor reaction progress and assess the purity of the crude and final product. A single spot on the TLC plate (visualized under UV light and/or with a stain like potassium permanganate) is a good indicator of purity.[7]

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.

  • Spectroscopy (NMR & MS):

    • ¹H NMR: This will confirm the structure by showing the characteristic peaks for the aromatic protons, the piperidine protons, and the amine protons.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, the molecular weight is 282.36 g/mol .[8]

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues systematically.

G start Problem: low_yield low_yield start->low_yield Low Yield? impure_product impure_product start->impure_product Impure Product? low_yield_q Which Step? low_yield->low_yield_q impure_product_q What is the issue? impure_product->impure_product_q step1_check step1_check low_yield_q->step1_check Step 1 (Sulfonylation) step2_check step2_check low_yield_q->step2_check Step 2 (Hydrolysis) step1_check_q TLC shows SM remaining? step1_check->step1_check_q step2_check_q TLC shows Intermediate remaining? step2_check->step2_check_q incomplete_rxn Incomplete Reaction: - Check base (use >2 eq) - Gentle heating (40°C) - Check amine quality step1_check_q->incomplete_rxn Yes hydrolyzed_sm Hydrolyzed Sulfonyl Chloride: - Use anhydrous solvents - Dry glassware thoroughly - Run under inert gas step1_check_q->hydrolyzed_sm No incomplete_hydrolysis Incomplete Hydrolysis: - Increase acid concentration - Ensure reflux temperature - Add co-solvent (EtOH) step2_check_q->incomplete_hydrolysis Yes workup_loss Workup Loss: - Ensure complete neutralization - Check pH before extraction - Back-extract aqueous layers step2_check_q->workup_loss No discoloration discoloration impure_product_q->discoloration Discoloration multiple_spots multiple_spots impure_product_q->multiple_spots Multiple Spots (TLC) discoloration_sol Charcoal Treatment: - Dissolve crude product - Add activated charcoal - Filter hot Recrystallization: - Use EtOH/Water or  IPA/Water discoloration->discoloration_sol multiple_spots_sol Column Chromatography: - Eluent: Hexane/EtOAc Recrystallization: - Screen multiple solvents multiple_spots->multiple_spots_sol

Caption: A decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

Adapted from general procedures for sulfonamide synthesis.[2]

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-acetamidobenzenesulfonyl chloride (10.0 g, 42.8 mmol, 1.0 eq).

  • Solvent & Base: Add anhydrous dichloromethane (DCM, 100 mL) followed by sodium carbonate (6.4 g, 60.0 mmol, 1.4 eq).

  • Amine Addition: In a separate flask, dissolve piperidine (3.64 g, 42.8 mmol, 1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred suspension of the sulfonyl chloride over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's progress by TLC (Eluent: 1:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, add deionized water (50 mL) to the flask. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic extracts and wash with water (50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product, N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, is typically a white solid and can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Synthesis of this compound (Hydrolysis)

Adapted from general procedures for acetanilide deprotection.[4]

  • Setup: Transfer the crude N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide from the previous step to a 250 mL round-bottom flask with a stir bar and attach a reflux condenser.

  • Acid Addition: Add a mixture of concentrated hydrochloric acid (25 mL) and deionized water (75 mL).

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-110 °C) with stirring for 90 minutes. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutral or slightly basic (pH 7-8), confirmed with litmus paper.

  • Precipitation: The product will precipitate as a solid during neutralization. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (if necessary): Recrystallize the dried solid from an ethanol/water mixture to obtain pure this compound.

Data Summary Table

CompoundMolecular FormulaMol. Weight ( g/mol )Typical AppearanceKey ¹H NMR Signals (Expected)
Intermediate C₁₃H₁₈N₂O₃S282.36[8]White to Off-White Solidδ ~2.1 (s, 3H, CH₃), δ ~2.9-3.1 (m, 4H, piperidine), δ ~7.7-7.9 (m, 4H, Ar-H), δ ~10.4 (s, 1H, NH)
Final Product C₁₁H₁₆N₂O₂S240.32White to Light Tan Crystalline Solidδ ~2.8-3.0 (m, 4H, piperidine), δ ~6.1 (s, 2H, NH₂), δ ~6.7 (d, 2H, Ar-H), δ ~7.5 (d, 2H, Ar-H)

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar.
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistrySelect.
  • Sulfonamide purification process. (n.d.). Google Patents.
  • Mechanochemical synthesis of aromatic sulfonamides. (n.d.). The Royal Society of Chemistry.
  • Method for purifying sulfonated aromatic monomer. (n.d.). Google Patents.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (n.d.). ACS Catalysis.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Sciences Reviews.
  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (2015). Molecules.
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2016). Chemistry Central Journal.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). Frontiers in Chemistry.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal.
  • Method for preparing 4-(piperidine-3-yl)aniline. (n.d.). Patsnap.
  • Synthesis of 4-Acetamidobenzenesulfonyl chloride. (n.d.). PrepChem.com.
  • Mild Sulfonylation of Anilines. (2017). ChemistryViews.
  • Direct sulfonylation of anilines mediated by visible light. (2017). Chemical Science.
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics.
  • N-(4-(PIPERIDIN-1-YLSULFONYL)PHENYL)ACETAMIDE. (n.d.). GSRS.
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). Journal of Applied Pharmaceutical Science.
  • p-ACETAMINOBENZENESULFINIC ACID. (n.d.). Organic Syntheses.
  • 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. (2025). International Journal of Biological Macromolecules.
  • THE SYNTHESIS OF SULFA DRUGS. (n.d.). Theochem @ Mercer University.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). Molecules.
  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (2020). Molecules.

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Technical Support Center: Purification of Crude 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Piperidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a bifunctional molecule featuring a basic aniline moiety and a sulfonamide group.[1] This unique structure presents specific challenges and opportunities in purification. The aniline nitrogen is basic and can be protonated, while the sulfonamide group is a privileged structure in drug discovery.[1] Understanding the interplay of these functional groups is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂S[2]
Molecular Weight 240.32 g/mol [2]
Appearance Typically a solid or crystalline substance[3]
Basicity The aniline group confers basic properties.[3]

II. Frequently Asked Questions (FAQs)

Q1: My crude this compound has a persistent color. What causes this and how can I remove it?

A1: Colored impurities in anilines are often due to oxidation or polymerization products.[4] These can be challenging to remove by standard methods. Here’s a breakdown of the causes and solutions:

  • Cause: Exposure to air and light can lead to the formation of highly colored, often polymeric, impurities.[4]

  • Solutions:

    • Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of the crude product can effectively adsorb colored impurities.[4][5] After a short treatment, the charcoal is removed by hot filtration.

    • Acid-Base Extraction: This technique leverages the basicity of the aniline group. Dissolve the impure compound in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer as a salt, leaving many non-basic, colored impurities behind in the organic layer. The purified aniline can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[4][6]

    • Proper Storage: To prevent future degradation, store the purified compound under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature.[4]

Q2: I'm struggling with "oiling out" during recrystallization. What's happening and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming crystals.[5] This is a common issue when the melting point of the solid is lower than the boiling point of the solvent or when there's a high concentration of impurities.[5]

  • Causality: The solute is coming out of solution at a temperature above its melting point.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated. Allow it to cool more slowly.[5]

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, possibly with an ice bath, to induce crystallization.[5]

    • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[5][7] A solvent/anti-solvent system can also be beneficial, where the compound is dissolved in a "good" solvent and a miscible "anti-solvent" is slowly added to induce crystallization.[8]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.[5][8]

Q3: My yield is very low after recrystallization. What are the likely causes?

A3: Low yield is a frequent problem in recrystallization, often stemming from suboptimal solvent choice or procedural errors.

  • Common Causes:

    • Using too much solvent: This is the most common reason for poor yield, as a significant portion of the product will remain in the mother liquor.[5]

    • Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at low temperatures.

    • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.[5]

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]

    • Solvent Selection: Perform small-scale solubility tests to find an ideal solvent that dissolves the compound when hot but has low solubility when cold.[9]

    • Pre-heat Glassware: When performing a hot filtration, ensure all glassware is pre-heated to prevent premature crystallization.[5]

Q4: Can I use column chromatography for purification, and what are the key considerations?

A4: Yes, column chromatography is a powerful technique for purifying this compound, especially when dealing with impurities of similar polarity.

  • Stationary Phase: Silica gel is the most common choice.[10] However, due to the basic nature of the aniline and piperidine groups, peak tailing or irreversible adsorption can occur.[10] To mitigate this, you can:

    • Deactivate the silica gel: Prepare a slurry of the silica gel with an eluent containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[10][11]

    • Use an alternative stationary phase: Neutral or basic alumina can be a good alternative.[11]

  • Mobile Phase: A mixture of a chlorinated solvent (like dichloromethane, DCM) and an alcohol (like methanol, MeOH) is a common choice for polar, basic compounds.[10]

    • Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can be very effective for separating compounds with different polarities.[12]

    • TLC Optimization: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.4 for your desired product.[10]

III. Troubleshooting Workflows

Recrystallization Troubleshooting

start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out No collect Collect Crystals crystals->collect Yes no_crystals No Crystals? oiling_out->no_crystals No reheat_add_solvent Reheat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce Supersaturated? too_much_solvent Too Much Solvent? Concentrate Solution no_crystals->too_much_solvent Solution too dilute? reheat_add_solvent->cool change_solvent Change Solvent System reheat_add_solvent->change_solvent induce->cool too_much_solvent->cool

Caption: Troubleshooting workflow for recrystallization issues.

Column Chromatography Troubleshooting

start Crude Product tlc Optimize Mobile Phase with TLC start->tlc run_column Run Column tlc->run_column separation Good Separation? run_column->separation collect Combine Pure Fractions separation->collect Yes streaking Streaking/Tailing? separation->streaking No poor_resolution Poor Resolution? streaking->poor_resolution No add_base Add Base (e.g., TEA) to Mobile Phase streaking->add_base Yes gradient Use Gradient Elution poor_resolution->gradient Yes add_base->run_column change_stationary Change Stationary Phase (e.g., Alumina) add_base->change_stationary gradient->run_column

Caption: Troubleshooting workflow for column chromatography.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol, isopropanol, or an ethanol/water mixture)[9]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.[9]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or acidic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in the organic solvent.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic aniline will react to form its hydrochloride salt and move into the aqueous layer.[13][14]

  • Separation: Separate the aqueous layer (containing the product) from the organic layer (containing non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (check with pH paper). The purified aniline will precipitate out.

  • Extraction: Extract the purified aniline back into a fresh portion of the organic solvent. Repeat the extraction from the aqueous layer to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

V. References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. Available from:

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available from:

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. Available from:

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. Available from: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. Available from: [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Available from:

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. Available from:

  • common issues in sulfonamide synthesis and solutions - Benchchem. Available from:

  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides - Benchchem. Available from:

  • Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. Available from:

  • Sulfonamide purification process - US2777844A - Google Patents. Available from:

  • Extraction. Available from:

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. Available from: [Link]

  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available from: [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline? - Chemistry Stack Exchange. Available from: [Link]

  • Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography - Benchchem. Available from:

  • Troubleshooting common issues in sulfonamide bond formation - Benchchem. Available from:

  • Technical Support Center: Purification of Substituted Anilines - Benchchem. Available from:

  • 4-(Piperidine-1-sulfonyl)aniline | C11H16N2O2S | CID 236648 - PubChem. Available from: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES - ResearchGate. Available from: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from:

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]

  • Anaerobic degradation of aniline and dihydroxybenzenes by newly isolated sulfate-reducing bacteria and description of Desulfobacterium anilini - PubMed. Available from: [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed. Available from: [Link]

  • CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents. Available from:

  • Degradation of Aniline by Delftia tsuruhatensis 14S in Batch and Continuous Processes. Available from: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available from: [Link]

  • Sustainable and effective degradation of high concentration of aniline by acetylguanidine activated persulfate | Request PDF - ResearchGate. Available from: [Link]

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Improving the aqueous solubility of 4-(Piperidin-1-ylsulfonyl)aniline for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: Navigating the Solubility Challenge

Welcome, researchers. This guide is designed to provide you with robust, field-tested strategies for overcoming the solubility hurdles associated with 4-(Piperidin-1-ylsulfonyl)aniline in your bioassay development. This compound, a valuable intermediate in medicinal chemistry, possesses a molecular structure that, while promising for therapeutic design, presents a common challenge: limited aqueous solubility.[1] Poor solubility can lead to a cascade of experimental issues, including underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[2]

This document moves beyond simple protocols to explain the physicochemical rationale behind each solubilization strategy, empowering you to make informed decisions for your specific experimental context. We will cover everything from basic troubleshooting to advanced formulation techniques, ensuring your results are both accurate and reliable.

Compound Profile: this compound

A foundational understanding of the compound's properties is critical. Its structure contains a moderately lipophilic backbone and a key functional group—a basic aniline moiety—that can be leveraged for solubility enhancement.

PropertyValueSource
IUPAC Name 4-piperidin-1-ylsulfonylanilinePubChem[3]
Molecular Formula C₁₁H₁₆N₂O₂SPubChem[3]
Molecular Weight 240.32 g/mol PubChem[3]
Predicted XLogP3 1.2PubChem[3]
Physicochemical Nature Weakly Basic CompoundInferred from aniline group
  • Expert Insight: The XLogP3 value of 1.2 indicates moderate lipophilicity. While not extremely hydrophobic, it is sufficient to cause solubility problems in purely aqueous buffers. The primary handle for pH-based manipulation is the basic aniline group, which can be protonated to form a more soluble salt.[4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered by researchers.

Q1: I'm dissolving the compound in my standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution or I see a fine precipitate. Why? A: This is expected behavior. At a neutral pH of 7.4, the basic aniline group on the molecule is largely in its neutral, uncharged form. This form is less polar and thus has low intrinsic solubility in aqueous media.[2] To improve solubility, you must either modify the vehicle or the compound's ionization state.

Q2: I've prepared a 10 mM stock in 100% DMSO and it dissolved perfectly. But when I dilute it 1:1000 into my assay media, I see cloudiness. What is happening? A: You are observing a phenomenon known as "precipitation upon dilution," which relates to the concept of kinetic versus thermodynamic solubility.[6] While DMSO is an excellent organic solvent, when the DMSO stock is introduced into a predominantly aqueous environment, the compound can "crash out" of solution because its concentration has exceeded its kinetic solubility limit in the final aqueous-cosolvent mixture.

Q3: What is the absolute maximum concentration of DMSO I can use in my cell-based assay? A: There is no universal maximum, as tolerance is cell-line dependent. However, a widely accepted best practice is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize artifacts.[7] High concentrations of DMSO can induce cellular stress, affect membrane fluidity, and interfere with assay components, confounding your results.[8][9] It is critical to run a "vehicle control" (media with the same final DMSO concentration but no compound) to assess the impact of the solvent on your specific assay.[7]

Q4: Can I just heat the solution or sonicate it to force the compound to dissolve? A: Gentle warming (e.g., to 37°C) or brief sonication can help dissolve compounds by providing the energy needed to overcome the crystal lattice energy.[7] However, this should be done with caution. Excessive heat can degrade the compound, and if the solution is supersaturated, it may precipitate out again upon cooling to room or assay temperature. This approach is best used to ensure a compound is fully dissolved in a stock solution (like DMSO) rather than as a primary method for aqueous solubilization.[2]

Part 2: Troubleshooting Guide

Use this guide when you encounter specific experimental roadblocks.

Problem Probable Cause(s) Recommended Solutions & Rationale
Immediate Precipitation Compound crashes out instantly upon dilution into aqueous buffer.Exceeded Kinetic Solubility: The final concentration of the compound is too high for the aqueous/cosolvent mixture.1. Reduce Final Concentration: The simplest solution is often to lower the highest concentration in your dose-response curve.[2]2. Modify Dilution Protocol: Perform a serial dilution in an intermediate solvent (e.g., 50% DMSO) before the final dilution into the assay buffer to lessen the solvent shock.3. Employ pH Modification: Prepare the final assay buffer at a lower pH (e.g., 5.0-6.5) to protonate the aniline group and increase solubility. (See Protocol 2).
Inconsistent Data Poor R² values in dose-response curves or high variability between replicate wells.Micro-precipitation: The compound is precipitating at higher concentrations, but it may not be visible to the naked eye. This leads to the actual concentration in solution being lower and more variable than the nominal concentration.[2]1. Visual Inspection: Before reading plates, inspect them under a microscope for any signs of precipitation.2. Use a Solubility Enhancer: Proactively include a solubilizing agent like HP-β-Cyclodextrin across your entire dilution series to maintain solubility. (See Protocol 3).3. Re-evaluate Stock Solution: Ensure your DMSO stock is not supersaturated and has not precipitated during storage or freeze-thaw cycles.[2]
Anomalous Biological Readout Observed cytotoxicity or assay interference that does not align with the compound's expected mechanism.Vehicle-Induced Artifacts: The solubilization method itself is impacting the biological system.1. Titrate Your Vehicle: Run a dose-response curve of just the vehicle (e.g., DMSO, acidified buffer, or cyclodextrin solution) to determine its non-toxic concentration range.2. Switch Solubilizer: If DMSO is problematic, switch to a more biocompatible system. Cyclodextrins are often an excellent and inert alternative for cell-based assays.[9][10]3. Buffer Neutralization: If using a low-pH buffer, ensure the buffering capacity of your final assay medium is sufficient to return the pH to physiological levels, or adjust it manually.

Part 3: Step-by-Step Experimental Protocols

These protocols provide detailed methodologies for systematically improving the solubility of this compound.

Protocol 1: Baseline Solubilization with DMSO (Standard Method)

This protocol establishes a baseline and is the starting point for most in vitro assays.

  • Prepare High-Concentration Stock:

    • Accurately weigh out your compound.

    • Add sterile, anhydrous DMSO to create a 10 mM or 20 mM stock solution.

    • Ensure complete dissolution by gentle vortexing or brief sonication in a water bath.[7] Visually confirm there are no solid particles.

  • Storage:

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can promote precipitation.[7]

    • Store at -20°C or -80°C.

  • Assay Plate Preparation (Example for 10 µM final):

    • Prepare an intermediate dilution of your 10 mM stock in 100% DMSO if necessary (e.g., for a multi-point dose curve).[11]

    • Directly add the required volume of DMSO stock to the assay medium in the well (e.g., 1 µL of 10 mM stock into 999 µL of medium for a 10 µM final concentration and 0.1% DMSO).

    • Crucially, prepare a Vehicle Control well containing the exact same volume of DMSO (e.g., 1 µL) added to the medium.

    • Mix the plate well immediately after compound addition.

Protocol 2: Solubility Enhancement via pH Adjustment

This method leverages the weakly basic nature of the aniline group to form a more soluble salt.

  • Rationale: By lowering the pH, we increase the concentration of H⁺ ions, which protonate the basic nitrogen atom of the aniline group. The resulting cationic salt (anilinium ion) is significantly more polar and thus more soluble in aqueous media.[4][5][12]

  • Stock Solution Preparation:

    • Prepare a 10 mM solution of HCl in sterile water (approx. pH 2).

    • Attempt to dissolve this compound directly in this acidic solution to create an aqueous stock.

    • Alternative: If a higher concentration is needed, dissolve the compound in a minimal amount of DMSO first, then dilute this into the acidified water.

  • Assay Dilution:

    • Use an acidic buffer (e.g., a citrate or acetate buffer, pH 5.5) as your diluent for the dose-response curve.

    • Add the acidified stock to this buffer.

  • pH Compatibility Check (Critical Step):

    • Ensure the final pH in the assay well is compatible with your biological system. The buffering capacity of your cell culture medium or assay buffer will likely neutralize the small amount of acid added.

    • Verify the final pH of a test well. If it is too acidic, this method may not be suitable for your specific assay.

Protocol 3: Advanced Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is a powerful method for significantly increasing aqueous solubility by forming a non-covalent "inclusion complex."

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] The lipophilic part of your compound partitions into this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[14][15] This effectively shields the poorly soluble part of the molecule from the aqueous environment.

  • Preparation of HP-β-CD Stock Solution:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or HEPES-buffered saline).

    • Sterile filter the solution. This will be your "vehicle."

  • Complexation and Stock Preparation:

    • Add the solid this compound directly to the HP-β-CD vehicle.

    • Alternatively, for difficult-to-dissolve compounds, first dissolve the compound in a very small volume of a suitable organic solvent (like ethanol or methanol), add it to the HP-β-CD solution, and then remove the organic solvent under a stream of nitrogen or by rotary evaporation.

    • Vortex or shake the mixture overnight at room temperature to ensure maximal complex formation.

    • Determine the concentration of the dissolved compound spectrophotometrically or by HPLC.

  • Assay Use:

    • Use the prepared complex solution as your high-concentration stock.

    • Perform serial dilutions using the same HP-β-CD vehicle solution (e.g., 20% HP-β-CD in PBS) to ensure the cyclodextrin concentration remains constant across all wells.

    • Remember to use the HP-β-CD vehicle as your negative control.

Part 4: Visualization & Workflow Diagrams

Decision Workflow for Solubility Troubleshooting

This diagram provides a logical path to follow when encountering solubility issues.

Solubility_Workflow start Start: Weigh Compound prep_dmso Protocol 1: Prepare 10-20 mM Stock in 100% DMSO start->prep_dmso test_dilution Dilute to Final Conc. in Assay Buffer prep_dmso->test_dilution check_precip Precipitation Observed? test_dilution->check_precip ph_adjust Protocol 2: Try pH Adjustment (e.g., Acidified Buffer) check_precip->ph_adjust Yes success Proceed with Bioassay (Include Vehicle Control) check_precip->success No check_precip2 Still Precipitates or Assay Incompatible? ph_adjust->check_precip2 use_cd Protocol 3: Use Cyclodextrin (HP-β-CD) Vehicle check_precip2->use_cd Yes check_precip2->success No use_cd->success fail Re-evaluate Compound or Assay Conditions Solubilization_Mechanisms cluster_0 Method 1: Co-Solvent (DMSO) cluster_1 Method 2: pH Adjustment cluster_2 Method 3: Cyclodextrin Complexation a1 Compound in 100% DMSO (Soluble) a2 Dilute in Aqueous Buffer a1->a2 a3 Precipitate (Insoluble) a2->a3 b1 Weak Base (R-NH₂) (Poorly Soluble) b2 + H⁺ (Acid) b1->b2 b3 Salt (R-NH₃⁺) (Soluble) b2->b3 c1 Compound c2 + HP-β-CD c1->c2 c3 Inclusion Complex (Soluble) c2->c3

Caption: Conceptual overview of solubilization methods.

References

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of sensitive drugs. Am J Pharm Educ, 80(3), 52. [Link]
  • Fenyvesi, É., & Szente, L. (2015). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 20(8), 14796–14815. [Link]
  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • dos Santos, A. G., & de Almeida, T. S. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(9), 2659. [Link]
  • Grassi, M., et al. (2019). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 743–755. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-(Piperidine-1-sulfonyl)aniline. PubChem. [Link]
  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Pharmaguddu. [Link]
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
  • Streubel, A., Siepmann, J., & Bodmeier, R. (2002). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 91(10), 2165-2174. [Link]
  • Al-Akayleh, F., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(8), 1195. [Link]
  • Al-Obaidi, H., & Bucko, M. (2018). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 10(4), 226. [Link]
  • Kim, M. S., et al. (2020). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. International Journal of Pharmaceutics, 588, 119741. [Link]
  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Technology Europe, 22(5). [Link]
  • ResearchGate. (2025). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Hansen, L. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 845–852. [Link]
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PubMed. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-(Piperidin-1-yl)aniline. PubChem. [Link]
  • Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
  • Augustijns, P., & Brouwers, J. (2020). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 12(10), 922. [Link]
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
  • Alexiou, P., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 84–93. [Link]
  • University of Nicosia. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. UNIC Research Portal. [Link]
  • ResearchGate. (2018). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • American Elements. (n.d.). 4-(Piperidin-4-yl)aniline. American Elements. [Link]
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  • National Center for Biotechnology Information. (n.d.). 4-(Piperidin-1-yl)aniline. PubChem. [Link]
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  • PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)

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Technical Support Center: Stability of 4-(Piperidin-1-ylsulfonyl)aniline in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Piperidin-1-ylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in dimethyl sulfoxide (DMSO). Here, we provide in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to ensure the integrity and reliability of your experiments.

Introduction: Understanding the Challenge

This compound is an arylsulfonamide, a class of compounds prevalent in medicinal chemistry.[1][2] While DMSO is a powerful and widely used solvent for its excellent solubilizing properties, its use is not without challenges.[3] Researchers may observe variability in experimental results, which can often be traced back to the degradation of the compound in the DMSO stock solution. This guide will explore the potential reasons for this instability and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO has turned yellow/brown. What is causing this discoloration?

A1: The discoloration of your DMSO stock solution is likely a visual indicator of chemical degradation. Arylsulfonamides and anilines can be susceptible to oxidation. The primary amine group (-NH2) on the aniline ring is an electron-donating group, making the aromatic ring more susceptible to oxidative processes. This can be exacerbated by factors such as exposure to air (oxygen), light, and trace metal impurities.

Additionally, DMSO itself is not entirely inert. Under certain conditions, such as exposure to heat or light, it can undergo degradation, potentially forming reactive species that can interact with the dissolved compound.[4][5][6]

Q2: I'm seeing a precipitate form in my DMSO stock solution, especially after freeze-thaw cycles. Is this degradation or something else?

A2: Precipitation can be due to several factors. While it could be a result of the formation of an insoluble degradation product, it is more commonly related to the physicochemical properties of the compound and the solvent.[3]

  • Supersaturation: You may have created a supersaturated solution that is not stable over time, especially with temperature fluctuations.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] The introduction of water can decrease the solubility of your compound, leading to precipitation.[9]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation. As the DMSO freezes, the concentration of the compound in the remaining liquid phase increases, which can lead to nucleation and crystal growth. Upon thawing, the compound may not fully redissolve.[8]

Q3: My compound seems to be losing its biological activity over time, even when stored at -20°C. Why is this happening?

A3: A gradual loss of potency is a strong indication of chemical degradation. Even at low temperatures, chemical reactions can still occur, albeit at a slower rate. The arylsulfonamide functional group, while generally stable, can be susceptible to hydrolysis, particularly if the DMSO has absorbed water.[8][9] The presence of acidic or basic impurities can also catalyze this degradation.

It is crucial to perform periodic quality control on your stock solutions to ensure their integrity, especially for long-term studies.[8]

Q4: Can the DMSO solvent itself be a source of reactivity with this compound?

A4: Yes, while DMSO is considered a relatively stable solvent, it can participate in reactions under specific conditions. For instance, in the presence of acid, DMSO can degrade to form species like methyl thioether and dimethyl disulfide.[10] Although less common under standard laboratory storage conditions, it's a possibility to consider, especially if your compound is a salt or if there are acidic impurities present.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with your this compound DMSO solutions.

Problem: Inconsistent Experimental Results

dot graph TD { A[Start: Inconsistent Results] --> B{Check Stock Solution}; B --> C[Visual Inspection: Color Change/Precipitate?]; C --> D{Yes}; C --> E{No}; D --> F[Hypothesis: Degradation/Solubility Issue]; F --> G[Action: Prepare Fresh Stock]; G --> H[Implement Best Practices]; H --> I[Re-run Experiment]; E --> J{Check Assay Protocol}; J --> K[Review Dilution Steps]; K --> L[Verify Instrument Performance]; L --> I; I --> M{Consistent Results?}; M --> N[Yes: Problem Solved]; M --> O[No: Further Investigation Needed]; }

Caption: Troubleshooting workflow for inconsistent results.

Problem: Visible Degradation (Color Change/Precipitation)
Potential Cause Recommended Action Rationale
Oxidation Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light.Minimizes exposure to oxygen and UV light, which can catalyze oxidative degradation.
Hydrolysis Use high-purity, anhydrous DMSO.[8] Store in a desiccator. Minimize the time the vial is open to the atmosphere.DMSO is hygroscopic; absorbed water can lead to hydrolysis of the sulfonamide group.[7][8][9]
Precipitation Prepare stock solutions at a concentration well below the solubility limit. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] If precipitation occurs, gently warm and vortex the solution to attempt redissolution before use.Prevents the formation of a supersaturated solution and minimizes physical stress on the dissolved compound.
Contamination Use fresh, high-purity DMSO for each new stock solution. Ensure all glassware and equipment are scrupulously clean.Contaminants can act as catalysts for degradation reactions.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous DMSO (≤0.025% water).

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. Mix thoroughly using a vortex mixer until the compound is fully dissolved. Gentle warming (to room temperature if stored cold) may aid dissolution.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in amber glass vials with Teflon-lined caps.[8]

  • Inert Atmosphere: Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen.

  • Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C.[11]

Protocol 2: Forced Degradation Study (for method validation)

Forced degradation studies are essential for developing stability-indicating analytical methods.[12][13][14] This protocol provides a general framework.

  • Prepare Solutions: Prepare solutions of this compound in DMSO at a known concentration.

  • Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • Acidic: Add a small amount of dilute HCl.

    • Basic: Add a small amount of dilute NaOH.

    • Oxidative: Add a small amount of hydrogen peroxide.

    • Thermal: Heat the solution (e.g., at 60°C).

    • Photolytic: Expose the solution to UV light.

  • Analysis: At various time points, analyze the stressed samples and a control sample (stored under ideal conditions) using a suitable analytical method, such as HPLC with UV or MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. This allows for the identification of potential degradation products and the validation of an analytical method's ability to separate them from the parent compound.

dot graph TD { subgraph "Forced Degradation Workflow" A[Prepare Stock Solution] --> B(Expose to Stress Conditions); B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal Stress]; B --> G[Photolytic Stress]; C --> H{Analyze by HPLC}; D --> H; E --> H; F --> H; G --> H; H --> I[Identify Degradation Products]; I --> J[Validate Stability-Indicating Method]; end }

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

While specific degradation pathways for this compound in DMSO are not extensively documented in the literature, we can infer potential routes based on the functional groups present.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Potential degradation pathways.

Summary of Best Practices

Parameter Recommendation
Solvent High-purity, anhydrous DMSO
Containers Amber glass vials with Teflon-lined caps
Preparation Prepare single-use aliquots
Atmosphere Store under an inert gas (argon or nitrogen)
Storage Temp. -20°C (short-term) or -80°C (long-term)
Handling Minimize exposure to light and ambient air
QC Periodically check the purity of long-term stock solutions

By implementing these best practices, you can significantly enhance the stability of your this compound solutions in DMSO, leading to more reliable and reproducible experimental outcomes.

References

  • Lee, H., & Lee, C. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • ResearchGate. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–716. [Link]
  • Quora. (n.d.). What is the best way of storing a DMSO in a research lab?
  • ResearchGate. (n.d.). Degradation pathways of DMSO during UV/H 2 O 2 treatment.
  • Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline.
  • ResearchGate. (n.d.). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • ResearchGate. (n.d.). Time-dependent stability study of the complex 1 in DMSO at 1 × 10 −5 M at 35 °C.
  • ResearchGate. (n.d.). What is the best right way of storing DMSO in research lab?
  • Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Pérez, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)aniline.
  • ResearchGate. (n.d.). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes.
  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(10), 2151-2158. [Link]
  • MedCrave. (2016). Forced Degradation Studies.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubMed. (n.d.). Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads.
  • PubMed. (n.d.). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
  • PubMed Central. (n.d.). Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1).
  • PubMed Central. (n.d.). A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis.
  • WIT Press. (n.d.). Effect of microbial activity on dimethyl sulfoxide degradation in an air-lift bioreactor.
  • PubMed. (n.d.). Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1).
  • PubMed. (n.d.). Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217.
  • ResearchGate. (n.d.). Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads.
  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products.
  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.
  • PubMed. (n.d.). Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test.

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Refinement of the protocol for N-derivatization of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the N-derivatization of 4-(piperidin-1-ylsulfonyl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for this crucial synthetic transformation. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to overcome common experimental hurdles.

Introduction to the Chemistry

The N-derivatization of this compound is a key reaction for generating libraries of compounds with diverse pharmacological activities. The primary amino group on the aniline scaffold serves as a versatile nucleophilic handle for introducing a wide array of functionalities through N-acylation and N-alkylation. Understanding the reactivity of this specific substrate is paramount to achieving high yields and purity.

The electron-withdrawing nature of the sulfonyl group deactivates the aniline nitrogen, making it less nucleophilic than a simple aniline. This inherent property necessitates careful optimization of reaction conditions to drive the derivatization to completion while minimizing side reactions.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions encountered during the N-derivatization of this compound.

Q1: Why is my N-acylation reaction with an acyl chloride proceeding slowly or not at all?

A1: The primary amino group of this compound is deactivated by the strongly electron-withdrawing piperidin-1-ylsulfonyl group. This reduced nucleophilicity can lead to sluggish reactions with electrophiles like acyl chlorides. To overcome this, consider the following:

  • Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl byproduct without competing with the aniline. Pyridine can also be used and may act as a nucleophilic catalyst.

  • Catalysis: The addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1][2][3] DMAP acts as a more potent nucleophile, reacting with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the less nucleophilic aniline.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side product formation at elevated temperatures.

Q2: I am attempting an amide coupling with a carboxylic acid using a carbodiimide reagent, but the yield is low. What can I do?

A2: Carbodiimide-mediated couplings, such as those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are excellent for forming amide bonds but require optimization for less nucleophilic anilines.

  • Activation Additives: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide can rearrange to an unreactive N-acylurea, consuming your starting materials.[4][5] To prevent this and enhance the reaction rate, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are essential. These additives form more stable and reactive activated esters.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred. Ensure the solvent is anhydrous, as water can hydrolyze the carbodiimide and the activated intermediate.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agents relative to the aniline to drive the reaction to completion.

Q3: Can I perform N-alkylation on this compound using an alkyl halide?

A3: Yes, direct N-alkylation with alkyl halides is possible, but often requires more forcing conditions than acylation due to the lower reactivity of alkyl halides compared to acyl chlorides and the potential for over-alkylation.

  • Base and Solvent: A stronger base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like DMF or acetonitrile is typically required to deprotonate the aniline nitrogen, increasing its nucleophilicity.[6]

  • Side Reactions: A significant challenge is the potential for di-alkylation, where the initially formed secondary amine reacts further with the alkyl halide. To minimize this, use a stoichiometric amount or a slight excess of the aniline relative to the alkyl halide and add the alkylating agent slowly.

  • Alternative Methods: For more controlled mono-alkylation, consider reductive amination. This involves reacting the aniline with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

Q4: How do I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between your starting material (this compound), your derivatizing agent, and the desired product. The product, being less polar than the starting aniline, should have a higher Rf value. Staining with potassium permanganate or visualization under UV light (if the derivative is UV-active) can aid in spot detection. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool to confirm product formation and identify any side products.[8][9]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Insufficient Reagent Reactivity TLC shows only starting material after several hours at room temperature.1. For Acylation: Add catalytic DMAP (1-10 mol%).[1][2] 2. For Alkylation: Switch to a stronger base (e.g., K₂CO₃ or NaH) in an anhydrous polar aprotic solvent (e.g., DMF).[6] 3. For Amide Coupling: Ensure the use of an activating agent like HOBt or NHS with your carbodiimide.[4]The electron-withdrawing sulfonyl group reduces the aniline's nucleophilicity. Catalysts (DMAP) or stronger bases enhance the reactivity of the acylating/alkylating agent or the aniline, respectively. Activating agents prevent unproductive side reactions in carbodiimide couplings.
Reagent Degradation Reagents (especially acyl chlorides and carbodiimides) are old or have been improperly stored.Use freshly opened or purified reagents. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).Acyl chlorides and carbodiimides are highly sensitive to moisture and can hydrolyze to their unreactive carboxylic acid and urea forms, respectively, leading to failed reactions.[10]
Suboptimal Reaction Temperature The reaction is sluggish at room temperature.Gradually increase the reaction temperature in increments of 10 °C (e.g., to 40 °C, then 50 °C) while monitoring by TLC.Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[11] However, excessive heat can promote side reactions or degradation.
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Di-alkylation In N-alkylation reactions, LC-MS shows a peak corresponding to the mass of the starting material plus two alkyl groups.1. Use a slight excess of the aniline (1.1-1.2 equivalents) relative to the alkyl halide. 2. Add the alkyl halide dropwise or via syringe pump over a prolonged period.The mono-alkylated product is also a nucleophile and can compete with the starting aniline for the alkyl halide. Maintaining a higher concentration of the primary aniline favors the initial reaction.
N-Acylurea Formation In carbodiimide couplings, a significant, often difficult-to-remove, byproduct is observed by TLC and NMR.Ensure an adequate amount (at least 1 equivalent) of an activating agent like HOBt is used. Run the reaction at 0 °C to room temperature.The O-acylisourea intermediate is prone to an intramolecular rearrangement to a stable N-acylurea.[4][5] HOBt traps this intermediate by forming a more stable active ester, which then proceeds to the desired amide.
Issue 3: Difficult Product Purification
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Product and Starting Material Co-elution Product and starting aniline spots are very close on TLC, making column chromatography challenging.1. Optimize TLC Solvent System: Experiment with different solvent polarities and compositions (e.g., add a small amount of methanol or triethylamine to your ethyl acetate/hexane mixture). 2. Acid/Base Wash: If the product is stable, perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate and remove the unreacted basic aniline starting material into the aqueous layer. Neutralize the organic layer with a base wash (e.g., saturated NaHCO₃).Exploiting the difference in basicity between the starting primary aniline and the typically less basic N-acylated or N-alkylated product allows for separation via liquid-liquid extraction.
Removal of Urea Byproducts In DCC-mediated couplings, a white precipitate (dicyclohexylurea, DCU) contaminates the product.1. After the reaction, dilute with a solvent in which DCU is poorly soluble (e.g., DCM or ethyl acetate) and filter off the precipitate. 2. If some DCU remains, it can sometimes be removed by precipitation from a concentrated solution at low temperature.Dicyclohexylurea is notoriously insoluble in many common organic solvents, allowing for its removal by filtration. If using a water-soluble carbodiimide like EDC, the corresponding urea can be removed with an aqueous wash.[4]

Part 3: Experimental Protocols & Visualizations

Workflow for Troubleshooting N-Derivatization

TroubleshootingWorkflow start Reaction Start: N-Derivatization of This compound monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup & Purification complete->workup Yes low_yield Low/No Conversion complete->low_yield No side_products Multiple Spots/ Side Products complete->side_products Partially/ Impure product Isolated Product workup->product check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents optimize_cond Optimize Conditions: - Add Catalyst (DMAP) - Stronger Base - Increase Temperature check_reagents->optimize_cond optimize_cond->start Retry adjust_stoich Adjust Stoichiometry & Addition Rate side_products->adjust_stoich add_activator Add HOBt/NHS (for Carbodiimide rxn) side_products->add_activator adjust_stoich->start Retry add_activator->start Retry

Caption: A logical workflow for troubleshooting common issues in the N-derivatization protocol.

Catalytic Cycle of DMAP in N-Acylation

DMAP_Cycle AcylCl R-CO-Cl Acyl Chloride Intermediate [R-CO-DMAP]⁺Cl⁻ Acylpyridinium Salt (Highly Reactive) AcylCl->Intermediate + DMAP DMAP DMAP 4-Dimethylamino- pyridine Intermediate->DMAP - Product Product R-CO-NH-Ar N-Acyl Product Intermediate->Product + Aniline Aniline Ar-NH₂ This compound

Caption: The catalytic role of DMAP in activating acyl chlorides for reaction with the aniline.

General Protocol for N-Acylation with an Acyl Chloride

This protocol is a general starting point and may require optimization for specific acyl chlorides.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM) or DMF (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the stirred solution. If desired, add DMAP (0.05 - 0.1 eq) at this stage.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess base and any unreacted aniline), water, and saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • Ficht, S., et al. (2004). Direct Carbodiimide-Mediated Conjugation of Carboxylates Using Pyridinium p-Toluenesulfonate and Tertiary Amines as Additives. Synlett. [Link]
  • MacMillan, D. W. C., et al. (2021).
  • Taylor & Francis. (2020). DMAP – Knowledge and References. [Link]
  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
  • Wikipedia. (n.d.). Carbodiimide. [Link]
  • ResearchGate. (n.d.). 4-Dimethylaminopyridine, (DMAP)(2). [Link]
  • Cheung, C. W., & Hu, X. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the....
  • Royal Society of Chemistry. (n.d.). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. [Link]
  • ResearchGate. (2017).
  • Hartley, C. S., & Kariyawasam, L. S. (2017). Dissipative assembly of aqueous carboxylic acid anhydrides fueled by carbodiimides. Hartley Group. [Link]
  • ResearchGate. (2004). Direct Carbodiimide-Mediated Conjugation of Carboxylates Using Pyridinium -Toluenesulfonate and Tertiary Amines as Additives. [Link]
  • Goel, K. K., et al. (2008).
  • ACG Publications. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. [Link]
  • National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
  • ResearchGate. (2009).
  • MDPI. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]
  • ResearchGate. (2015).
  • PubMed. (2023). Use of N-(4-aminophenyl)
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (2016). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. [Link]
  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

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Technical Support Center: A Medicinal Chemist's Guide to Overcoming Poor Cell Permeability of 4-(Piperidin-1-ylsulfonyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(piperidin-1-ylsulfonyl)aniline analogs. This class of compounds, while promising for various therapeutic targets, frequently presents a significant hurdle in early-stage drug discovery: poor cell permeability. This guide provides in-depth, actionable strategies, troubleshooting advice, and validated protocols to diagnose and resolve permeability issues, enabling you to advance your most promising candidates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the development of this compound analogs.

Q1: My this compound analog shows good target engagement but no cellular activity. What are the likely reasons for its poor permeability?

A: The culprit often lies in the inherent physicochemical properties of the scaffold. The primary factors include:

  • High Polarity and Hydrogen Bonding Capacity: The sulfonamide linker (-SO₂NH-) is a potent hydrogen bond donor and acceptor, while the aniline nitrogen also contributes. A high number of hydrogen bonds with water increases the energy penalty required for the molecule to move from an aqueous environment into the lipid cell membrane.[1]

  • High Polar Surface Area (PSA): Related to the above, the sulfonamide group significantly contributes to the molecule's overall PSA. Generally, compounds with a PSA greater than 140 Ų exhibit poor cell permeability.

  • Ionization at Physiological pH: The piperidine ring contains a basic nitrogen atom. Depending on its pKa, a significant portion of your compound may be protonated and positively charged at physiological pH (7.4). Charged species exhibit drastically lower passive diffusion across the lipid bilayer compared to their neutral counterparts.[2]

  • Suboptimal Lipophilicity: Permeability is a balancing act. While increasing lipophilicity (measured as logP or logD) can improve membrane partitioning, excessively high lipophilicity can lead to poor aqueous solubility, membrane retention, and increased off-target toxicity.[3]

Q2: Which permeability assay should I use first, PAMPA or Caco-2?

A: For initial screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the recommended starting point.[4][5]

  • Why start with PAMPA? It is a high-throughput, cost-effective assay that isolates a single mechanism: passive transcellular diffusion.[6] This provides a clean, unambiguous assessment of your molecule's intrinsic ability to cross a lipid barrier based purely on its physicochemical properties.

  • How does this guide my next steps?

    • If PAMPA permeability is low, the problem is fundamental to the molecule's structure (e.g., high polarity, low lipophilicity). You should immediately proceed to medicinal chemistry strategies to optimize its properties.

    • If PAMPA permeability is high, but cellular activity is still low, this suggests a more complex issue that PAMPA cannot detect, such as active efflux by transporter proteins. In this case, you should proceed to a cell-based assay like the Caco-2 permeability assay .[4][7]

Q3: My Caco-2 assay results show a high efflux ratio. What does this mean and what should I do?

A: A high efflux ratio (typically >2) from a bidirectional Caco-2 assay indicates that your compound is being actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] These transporters are expressed on the apical side of the Caco-2 cell monolayer and function to protect the body from xenobiotics.

  • Causality: Even if a compound can passively diffuse into a cell, active efflux can keep the intracellular concentration too low to engage the target effectively.

  • Next Steps:

    • Confirm the specific transporter using Caco-2 assays with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143).

    • Initiate medicinal chemistry efforts to modify the structure to reduce its recognition by efflux transporters. This can involve subtle changes to sterics, electronics, or hydrogen bonding patterns.

    • Consider a prodrug strategy to mask the features recognized by the transporter.[2][8]

Section 2: Diagnostic Workflow and Troubleshooting

A systematic approach is critical to efficiently diagnose and solve permeability problems. Follow this workflow to pinpoint the issue and identify the most effective solution.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Synthesize Analog B Confirm Structure & Purity (>95%) A->B C Measure Aqueous Solubility (Kinetic/Thermodynamic) B->C D PAMPA Permeability Assay C->D Is solubility > assay concentration? E_low Result: Low Permeability (Pe < 1 x 10⁻⁶ cm/s) D->E_low No E_high Result: Moderate/High Permeability (Pe > 1 x 10⁻⁶ cm/s) D->E_high Yes F Problem: Poor Physicochemical Properties (High PSA, Low LogD, High pKa) E_low->F H Bidirectional Caco-2 Assay E_high->H G Action: Medicinal Chemistry Optimization (See Section 3) F->G I Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) H->I J_low Result: ER < 2 (Low Efflux) I->J_low J_high Result: ER > 2 (High Efflux) I->J_high K Permeability is NOT limiting. Investigate other factors (metabolism, target engagement). J_low->K L Problem: Active Efflux Substrate J_high->L M Action: Modify Scaffold to Evade Transporters or Use Prodrug Approach L->M

Caption: Diagnostic workflow for permeability issues.

Section 3: Medicinal Chemistry Strategies for Permeability Enhancement

Once a permeability issue is diagnosed, targeted structural modifications are required. The following strategies provide rational approaches to improving the permeability of the this compound scaffold.

G Scaffold This compound Scaffold LogD 1. Modulate Lipophilicity (LogD) Scaffold->LogD Add non-polar groups to rings IMHB 2. Mask Polarity (IMHB) Scaffold->IMHB Add ortho H-bond acceptor to Aniline or Sulfonamide Prodrug 3. Prodrug Approach Scaffold->Prodrug Mask Sulfonamide N-H pKa 4. Modulate pKa Scaffold->pKa Add EWG to Piperidine ring

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Technical Support Center: Minimizing Off-Target Effects of 4-(Piperidin-1-ylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges associated with the off-target effects of 4-(piperidin-1-ylsulfonyl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this chemical scaffold. My goal is to provide you with not just protocols, but the underlying scientific reasoning to help you design robust experiments, interpret your data accurately, and ultimately develop more selective and safer therapeutic candidates.

The this compound moiety is a versatile scaffold found in a variety of potent bioactive molecules, many of which are kinase inhibitors.[1][2] While potent, the very nature of these molecules, particularly their interaction with ATP-binding sites, presents a significant challenge: ensuring target specificity and minimizing unintended interactions across the proteome. This guide provides a structured approach to identifying, validating, and mitigating these off-target effects.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working with this class of compounds.

Q1: What are this compound derivatives, and why are they prone to off-target effects?

The this compound core is a key structural motif in many synthetic inhibitors targeting protein kinases.[1] Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases like cancer.[3] The primary challenge arises from the fact that all kinases share a highly conserved ATP-binding pocket, which is often the site of action for these competitive inhibitors.[4] Because your derivative is designed to interact with this site on its primary target, there is a high probability it will also bind to the ATP pockets of other kinases, leading to off-target effects.[5] These unintended interactions can result in unexpected toxicity or a misleading interpretation of the compound's mechanism of action.

Q2: I'm observing unexpected toxicity or a phenotype that doesn't align with the known function of my primary target. Could this be an off-target effect?

Yes, this is a classic sign of potential off-target activity. When a compound's effect in a cellular or in vivo model cannot be fully explained by the inhibition of its intended target, an off-target investigation is warranted.[6] Such effects can range from cytotoxicity in cell-based assays to systemic toxicity in animal models.[7][8] It is crucial to experimentally determine if these effects are due to interactions with unintended proteins.

Q3: What is the first step I should take to investigate potential off-target effects?

A highly effective and resource-efficient first step is to use computational or in silico methods.[9] These approaches leverage the chemical structure of your compound to predict potential interactions across large databases of protein targets.[10] By comparing your molecule's structure to known ligands with established biological activities, these tools can generate a preliminary list of potential off-targets.[11] This allows you to prioritize which proteins to investigate experimentally, saving significant time and resources.[12]

Q4: What is the difference between in vitro profiling and cell-based assays for off-target validation?

  • In Vitro Profiling involves testing your compound directly against a panel of purified proteins (e.g., kinases) in a controlled, cell-free environment.[13] This method gives you a direct measure of binding affinity (Kd) or inhibitory activity (IC₅₀) against each protein in the panel.[14] It is the gold standard for determining the selectivity of a compound.

  • Cell-Based Assays are used to confirm whether the off-target interactions identified in vitro are relevant in a biological context.[15][16] These assays measure the compound's effect on cellular processes or target engagement within intact cells.[17] A positive result in a cell-based assay provides stronger evidence that an off-target interaction is responsible for a specific phenotype.[7]

Troubleshooting Guides & Experimental Protocols

Logical Workflow for Off-Target Investigation

The following diagram outlines a comprehensive strategy for identifying and validating off-target effects. This workflow ensures a logical progression from broad, predictive screening to specific, biologically relevant validation.

Off-Target Investigation Workflow cluster_0 Phase 1: Prediction & Discovery cluster_1 Phase 2: Validation & Confirmation cluster_2 Phase 3: Mitigation A Unexpected Phenotype or Toxicity Observed B In Silico Off-Target Prediction (Computational Screening) A->B Hypothesize Off-Target C Broad In Vitro Profiling (e.g., Kinome Screen) B->C Generate Hit List D Prioritize Hits Based on Potency & Biological Relevance C->D Analyze Data E Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) D->E Top Candidates F Phenotypic Assays with Controls (e.g., Viability, Apoptosis) E->F Confirm Engagement G Validate with Structurally Unrelated Inhibitor or siRNA F->G Link to Phenotype H Structure-Activity Relationship (SAR) - Guided Chemical Modification G->H Confirmed Off-Target I Rational Drug Design to Improve Selectivity H->I

Caption: A systematic workflow for identifying, validating, and mitigating off-target effects.

Troubleshooting Scenario: My kinase inhibitor shows potent cytotoxicity in cancer cells, but also in non-cancerous control cell lines.

This common issue suggests that the observed cell death may be due to the inhibition of an essential "housekeeping" kinase or another off-target protein, rather than the intended cancer-specific target.

Step 1: Comprehensive In Vitro Kinase Profiling

Your first experimental step should be to determine the kinome-wide selectivity of your compound. Services like KINOMEscan® or similar platforms offer broad panels that test your compound's binding affinity against hundreds of kinases.[18][19]

Protocol 1: Broad-Panel Kinase Screen (Competition Binding Assay Principle)

This protocol is based on the principle of competition binding assays used by commercial services.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO. From this, prepare a working solution for the assay at the desired screening concentration (a common starting point is 1 µM).

  • Assay Principle: The assay typically involves three components: a DNA-tagged kinase, a ligand-immobilized solid support (e.g., beads), and your test compound.[14]

  • Incubation: Your compound is incubated with the panel of purified kinases. If your compound binds to a kinase's active site, it will prevent that kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified, often using highly sensitive methods like qPCR for the DNA tag. A low signal indicates that your compound successfully competed for binding to the kinase.

  • Data Analysis: Results are often expressed as a percentage of a DMSO control (%Ctrl). A low %Ctrl value indicates strong binding.

    • %Ctrl = (Test Compound Signal - Positive Control Signal) / (DMSO Control Signal - Positive Control Signal) * 100

Data Presentation: Interpreting Kinase Screen Results

The results will generate a list of kinases that interact with your compound. It is crucial to analyze not just the primary target but also the potent off-targets.

Target NameGene Symbol% Control @ 1 µMKd (nM)Selectivity Score (Off-Target Kd / On-Target Kd)
Primary Target Kinase PTK1 0.5 5 1.0
Off-Target Kinase AOTK-A1.2153.0
Off-Target Kinase BOTK-B0.891.8
Off-Target Kinase COTK-C45.0>1000>200
Off-Target Kinase DOTK-D2.5306.0

Caption: Hypothetical kinase profiling data. Potent off-targets (OTK-A, OTK-B, OTK-D) are identified with low nanomolar dissociation constants (Kd), requiring further investigation.

Step 2: Cellular Target Engagement Validation

After identifying potent off-targets in vitro (e.g., OTK-B), you must confirm that your compound engages this target in intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It works on the principle that a protein becomes more thermally stable when bound to a ligand.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture your control cell line (the one showing toxicity) to ~80% confluency. Treat the cells with your compound at a relevant concentration (e.g., 10x the in vitro Kd for OTK-B) and a vehicle control (DMSO) for 1-2 hours.

  • Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Lysis and Protein Quantification: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath). Separate the soluble protein fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Western Blot Analysis: Collect the supernatant. Normalize the protein concentration for all samples. Perform SDS-PAGE and Western blot analysis using a specific antibody for the suspected off-target (OTK-B).

  • Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to the right for the compound-treated group compared to the vehicle control indicates target engagement.

Step 3: Linking Off-Target Engagement to the Cytotoxic Phenotype

Now you must prove that the engagement of OTK-B is responsible for the observed cytotoxicity. This is a critical validation step.

Phenotypic Validation Logic A Hypothesis: Inhibition of Off-Target OTK-B causes cytotoxicity B Experiment 1: Treat cells with your compound (inhibits PTK1 + OTK-B) A->B C Experiment 2: Treat cells with a known selective inhibitor of OTK-B A->C D Experiment 3: Knock down OTK-B using siRNA/shRNA A->D E Observe Cytotoxicity B->E F Observe Cytotoxicity C->F G Observe Cytotoxicity D->G H Conclusion: OTK-B is responsible for the cytotoxic phenotype E->H If all results match F->H If all results match G->H If all results match

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Technical Support Center: Strategies for Scaling Up the Synthesis of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-(Piperidin-1-yl)aniline and its derivatives. We provide in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and scalable protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the challenges of scaling this synthesis from the bench to pilot plant production.

Overall Synthesis Workflow

The synthesis of 4-(Piperidin-1-ylsulfonyl)aniline is a well-established multi-step process. Each stage presents unique challenges, particularly during scale-up. Understanding the complete pathway is critical for effective troubleshooting and optimization.

G cluster_0 Stage 1: Protection & Chlorosulfonylation cluster_1 Stage 2: Amidation cluster_2 Stage 3: Deprotection Acetanilide Acetanilide PASC 4-Acetamidobenzenesulfonyl Chloride (PASC) Acetanilide->PASC  Chlorosulfonic Acid (HSO₃Cl)   Protected_Intermediate N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide PASC->Protected_Intermediate  Piperidine, Base   Final_Product This compound Protected_Intermediate->Final_Product  Acid Hydrolysis (e.g., HCl)  

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect aniline as acetanilide before the chlorosulfonylation step?

Answer: This is one of the most critical considerations in the entire synthesis. Attempting to directly chlorosulfonate aniline is problematic for two primary reasons:

  • Reactivity: The free amino group (-NH₂) of aniline is a strong base. It would react violently and non-selectively with chlorosulfonic acid, a highly reactive and strong acid. This leads to a complex mixture of products and potential thermal runaway.[1]

  • Directing Effects: The amino group would be protonated under the strongly acidic conditions to form an anilinium ion (-NH₃⁺). This group is a powerful deactivator and a meta-director for electrophilic aromatic substitution, which would lead to the undesired meta-isomer instead of the desired para-product.

By protecting the amine as an acetamide (-NHCOCH₃), we moderate its reactivity and leverage its properties as a strong ortho, para-director, ensuring the sulfonyl chloride group is installed at the correct position on the aromatic ring.[2]

Q2: What are the primary safety hazards to consider when scaling up the use of chlorosulfonic acid?

Answer: Chlorosulfonic acid is an extremely hazardous reagent that demands rigorous safety protocols, especially at scale. Key hazards include:

  • Extreme Corrosivity: It causes severe burns to skin and eyes upon contact and can damage respiratory tracts if vapors are inhaled.[3][4] All handling must be done in a well-ventilated area (e.g., a fume hood) with appropriate Personal Protective Equipment (PPE), including an acid-resistant suit, gloves, and face shield.[5]

  • Violent Reaction with Water: It reacts violently and exothermically with water, releasing large quantities of corrosive hydrogen chloride (HCl) and sulfuric acid fumes.[1] This necessitates the use of scrupulously dried glassware and solvents. Workup procedures involving quenching must be carefully designed to manage the heat and gas evolution.

  • Pressure Buildup: The reaction with acetanilide and the decomposition with water both evolve significant amounts of HCl gas.[6] On a large scale, the reactor must be equipped with an adequate venting and scrubbing system to handle the gas load and prevent dangerous pressure buildup.

Q3: What are the Critical Process Parameters (CPPs) for the chlorosulfonylation stage?

Answer: The success of the chlorosulfonylation step hinges on precise control over several parameters:

  • Temperature: The initial addition of acetanilide to chlorosulfonic acid is highly exothermic. The temperature should be maintained low (e.g., 10-20°C) during the addition.[6] After the addition is complete, the reaction is typically heated (e.g., to 60-70°C) to drive it to completion.[7][8] Poor temperature control can lead to side reactions and reduced yield.

  • Reagent Stoichiometry: An excess of chlorosulfonic acid is required to act as both the reagent and the solvent. A molar ratio of at least 3:1 (chlorosulfonic acid to acetanilide) is common, with some procedures using up to 5:1.[6][7] Insufficient acid can lead to an unmanageably thick slurry and incomplete reaction.

  • Addition Rate: Acetanilide must be added portion-wise to the chlorosulfonic acid at a rate that allows the cooling system to maintain the target temperature. A rapid addition can cause the temperature to spike, leading to degradation and side-product formation.

  • Moisture Control: The presence of water will consume the chlorosulfonic acid and hydrolyze the desired sulfonyl chloride product. All reagents and equipment must be thoroughly dried before use.

Troubleshooting Guide: Step-by-Step Solutions
Stage 1: Chlorosulfonylation of Acetanilide

Q: My yield of 4-acetamidobenzenesulfonyl chloride is consistently low (<70%). What are the likely causes?

A: Low yield in this step is a common issue. Here is a systematic approach to diagnose the problem.

G Start Low Yield of PASC Moisture Was all glassware and acetanilide scrupulously dry? Start->Moisture Temp Was temperature controlled during addition (10-20°C) and heating (60-70°C)? Moisture->Temp Yes Sol_Moisture Root Cause: Hydrolysis Solution: Dry all equipment (oven/flame-dry) and reagents. Moisture->Sol_Moisture No Stoich What was the molar ratio of HSO₃Cl to Acetanilide? Temp->Stoich Yes Sol_Temp Root Cause: Side Reactions/Degradation Solution: Slow down addition rate. Ensure robust cooling. Temp->Sol_Temp No Quench How was the reaction quenched? (Poured into ice/water) Sol_Quench Root Cause: Product Hydrolysis Solution: Pour reaction mix into ice rapidly with vigorous stirring to dissipate heat and precipitate product quickly. Quench->Sol_Quench Slowly/ Poor Stirring Stoich->Quench > 4:1 Sol_Stoich Root Cause: Incomplete Reaction Solution: Increase ratio to at least 4:1. Ensure good mixing to prevent local 'hot spots' or solids. Stoich->Sol_Stoich < 3:1

Caption: Troubleshooting logic for low yield in the chlorosulfonylation step.

Detailed Explanation:

  • Moisture Contamination: This is the most frequent culprit. Water reacts with chlorosulfonic acid and also hydrolyzes the product, 4-acetamidobenzenesulfonyl chloride (PASC), back to the sulfonic acid, which is water-soluble and lost during workup.

  • Improper Temperature Control: Adding acetanilide too quickly without sufficient cooling can cause localized overheating, leading to the formation of dark, polymeric byproducts and disulfonated species. Conversely, if the subsequent heating phase is not hot enough or long enough, the reaction may not go to completion.[8]

  • Inefficient Quenching: The workup is as critical as the reaction. The reaction mixture must be poured slowly and carefully onto a vigorously stirred slurry of crushed ice and water.[6] This ensures that the excess chlorosulfonic acid is rapidly decomposed and the heat is dissipated, while the PASC product, which is insoluble in cold water, precipitates quickly before it can hydrolyze. A slow quench in warm water is detrimental to the yield.

  • Insufficient Reagent: If the amount of chlorosulfonic acid is too low, the reaction mixture can become a very thick, difficult-to-stir paste, leading to poor heat transfer and incomplete conversion.[6]

Stage 2: Amidation with Piperidine

Q: The amidation reaction is sluggish, and TLC analysis shows unreacted sulfonyl chloride even after several hours. How can I improve this?

A: While this reaction is generally efficient, several factors can slow it down during scale-up.

  • Base Stoichiometry: Two equivalents of piperidine are required. One acts as the nucleophile, and the second acts as a base to neutralize the HCl generated. Alternatively, use one equivalent of piperidine and at least one equivalent of an alternative base like sodium carbonate or triethylamine.[9] An insufficient amount of base will result in the formation of piperidine hydrochloride, which can slow or stop the reaction.

  • Solvent Choice: The reaction is typically run in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9] Ensure the solvent is dry and can fully dissolve the sulfonyl chloride. At larger scales, solubility can become a limiting factor.

  • Temperature: While often run at room temperature, gentle heating (e.g., to 40°C) can significantly increase the reaction rate without promoting significant side reactions. Monitor the reaction by TLC to determine the optimal time and temperature.

Stage 3: Acidic Hydrolysis (Deprotection)

Q: After acidic hydrolysis and workup, my final product is an oil or a gummy solid that is difficult to purify. What's wrong?

A: This usually points to incomplete deprotection or issues during product isolation.

  • Incomplete Hydrolysis: Ensure you are using a sufficient concentration of acid (e.g., 6M HCl) and allowing enough time at reflux. The protected intermediate is often less soluble than the final product; as the reaction proceeds, the mixture should become more homogeneous.

  • Incorrect pH during Workup: The final product, this compound, is an amine and will exist as its hydrochloride salt in the acidic reaction mixture. To isolate the free base, the solution must be cooled (to minimize solubility) and then carefully neutralized with a base (e.g., NaOH, Na₂CO₃) until the pH is basic (pH 9-10). The product should precipitate as a solid. Adding too little base will result in incomplete precipitation; adding too much can sometimes lead to oiling out.

  • Recrystallization Solvent: The crude product should be purified by recrystallization. A common solvent system is ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals. If it oils out, you may have added too much water or the product is still too impure.

Quantitative Data Summary

The following tables provide representative data to guide optimization. Actual results will vary based on specific lab conditions and scale.

Table 1: Effect of Reagent Stoichiometry on Chlorosulfonylation

Molar Ratio (HSO₃Cl : Acetanilide)Reaction Time (at 60°C)Typical Yield of PASCKey Observation
2.5 : 12 hours65-75%Reaction mixture is a very thick, hard-to-stir paste.
4.0 : 11-2 hours85-95%Mixture is a manageable, stirrable slurry.[7][10]
5.0 : 11 hour>90%Fluid mixture, easy to handle but requires more reagent.[6]

Table 2: Comparison of Deprotection Conditions

ConditionTimeTypical YieldPurity Profile
6M HCl, 80°C4 hours80-90%Incomplete reaction may be observed.
6M HCl, Reflux (100°C)2 hours>95%Complete conversion, risk of discoloration with prolonged heating.
20% H₂SO₄, Reflux2-3 hours>90%Effective, but requires careful neutralization of a stronger acid.
Scalable Experimental Protocol (Lab Scale)

This protocol describes a robust procedure for a ~20 g synthesis of the final product.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (PASC)
  • Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a gas outlet connected to a scrubber (containing NaOH solution), add 88 mL (162 g, 1.39 mol) of chlorosulfonic acid.[6]

  • Cooling: Cool the flask in an ice/water bath to 10-15°C.

  • Addition: While stirring vigorously, add 40 g (0.296 mol) of dry acetanilide in small portions over 45-60 minutes, ensuring the internal temperature does not exceed 20°C. Significant HCl gas will evolve.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-65°C using a water bath. Maintain this temperature for 1-2 hours. The reaction is complete when the evolution of HCl gas subsides.[7]

  • Workup: Prepare a 2 L beaker containing 1 kg of crushed ice and ~200 mL of water. While stirring the ice slurry vigorously, pour the warm reaction mixture slowly into the beaker. A white solid will precipitate.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with several portions of cold water until the washings are neutral (pH ~7).

  • Drying: Dry the white solid product under vacuum. The product is used directly in the next step.

Step 2: Synthesis of N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide
  • Setup: In a 1 L flask, dissolve the crude, dry PASC from the previous step in 400 mL of dichloromethane (DCM).

  • Addition: To this solution, add 75 mL (65 g, 0.76 mol) of piperidine dropwise. The reaction is exothermic; maintain the temperature below 30°C with a water bath. An alternative is to use 35 mL of piperidine and 45 g of anhydrous sodium carbonate.[9]

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • Workup: Wash the reaction mixture sequentially with 200 mL of 1M HCl, 200 mL of water, and 200 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the protected intermediate as a solid.

Step 3: Synthesis of this compound (Deprotection)
  • Setup: To the crude intermediate from the previous step, add 300 mL of 6M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approx. 100°C) with stirring for 2-4 hours, until TLC analysis indicates the disappearance of the starting material.

  • Neutralization: Cool the reaction mixture in an ice bath to below 10°C. Slowly add 50% aqueous NaOH solution with vigorous stirring until the pH of the solution is 9-10. A thick white precipitate will form.

  • Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

References
  • DuPont. Chlorosulfonic Acid: Storage and Handling.
  • ECHEMI.
  • D. Blakemore et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • IPCS. ICSC 1039 - CHLOROSULFONIC ACID.
  • Various Authors. (2024).
  • NOAA. CHLOROSULFONIC ACID - CAMEO Chemicals.
  • ResearchGate.
  • Walton, S. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • PrepChem. Synthesis of 4-Acetamidobenzenesulfonyl chloride.
  • Scribd.
  • BenchChem. Technical Support Center: Purification of 4-(Piperidin-4-yl)
  • Prachayasittikul, V., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Pakistan Journal of Pharmaceutical Sciences.
  • Asian Journal of Pharmaceutics.
  • Smiles, S., & Stewart, J. Sulfanilyl chloride, N-acetyl-. Organic Syntheses.
  • Homework.Study.com.
  • Reddy, T. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.
  • Chegg. For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction. Why is aniline not used for this step?.

Sources

Troubleshooting poor reproducibility in assays with 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of assays involving this compound. By understanding the chemical nature of its constituent parts—the sulfonamide, the aniline, and the piperidine ring—we can proactively troubleshoot and resolve issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are highly variable. What are the most common initial culprits?

Poor reproducibility with a small molecule like this compound often stems from a few key areas:

  • Compound Solubility and Stability: The compound may be precipitating in your aqueous assay buffer or degrading under your experimental conditions (e.g., pH, temperature, light exposure).

  • Stock Solution Integrity: Improperly stored or repeatedly freeze-thawed stock solutions can lead to compound degradation or inaccurate concentrations.

  • Assay Interference: The molecule's structural motifs, particularly the aniline and sulfonamide groups, can interfere with certain assay technologies, such as fluorescence-based readouts.

This guide will walk you through systematically investigating each of these potential issues.

Q2: What is the best solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. For aqueous assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts.

Q3: Can this compound interfere with my assay readout?

Yes, interference is a possibility. The primary aniline moiety can be a source of assay artifacts. Aniline and its metabolites have been shown to generate free radicals, which could lead to non-specific effects in cell-based assays or interference in biochemical assays sensitive to redox reactions[1]. Additionally, sulfonamides have been reported to interact with fluorescent probes, potentially causing quenching or enhancement of the signal in fluorescence-based assays[2][3].

Q4: How should I properly store this compound?

The solid compound should be stored in a cool, dark, and dry place. Stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Troubleshooting Guide: Poor Reproducibility

Issue 1: Inconsistent Compound Activity or Potency

If you are observing variable IC50 values or a general lack of expected biological activity, the root cause is often related to the compound's solubility in the final assay buffer.

The sulfonamide group in this compound can lead to poor aqueous solubility. When a high-concentration DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of solution, drastically reducing its effective concentration and leading to inconsistent results. This precipitation may not always be visible to the naked eye.

Step 1: Visual Solubility Assessment

  • Prepare a dilution of your this compound stock solution in your final assay buffer to the highest concentration you plan to test.

  • Incubate this solution under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect the solution in a clear tube against a dark background for any signs of precipitation or cloudiness.

Step 2: Quantitative Solubility Confirmation (Nephelometry or HPLC-based)

For a more rigorous assessment, you can measure the amount of soluble compound after incubation in your assay buffer.

  • Prepare the compound dilution in your assay buffer as described above.

  • Centrifuge the solution at high speed (e.g., >14,000 x g) for 20-30 minutes to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of the soluble compound using a suitable analytical method like HPLC-UV. Compare this to the expected nominal concentration.

  • Lower the Final Concentration: If solubility is an issue, the most straightforward solution is to work at concentrations below the solubility limit.

  • Modify the Assay Buffer: If tolerated by your assay system, the inclusion of a small percentage of a solubilizing agent like Pluronic F-68 or bovine serum albumin (BSA) can sometimes improve compound solubility.

  • Pre-dilution Strategy: Instead of a single large dilution, perform serial dilutions in a mixed solvent system (e.g., 50:50 DMSO:assay buffer) before the final dilution into the assay buffer.

Issue 2: Drifting Signal or Loss of Activity Over Time

If you observe that the compound's effect diminishes over the course of a long incubation period, this may indicate compound instability.

The stability of compounds containing piperidine and sulfonamide moieties can be influenced by the pH and temperature of the aqueous environment[4][5]. The aniline group can also be susceptible to oxidation, which may be accelerated by components in your assay medium or exposure to light.

Step 1: Assess pH and Temperature Stability

  • Incubate a solution of this compound in your assay buffer at the experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, analyze the sample by HPLC to quantify the amount of intact parent compound remaining. A decrease in the peak area of the parent compound over time is indicative of degradation.

Step 2: Evaluate Light Sensitivity

  • Prepare two sets of your experiment.

  • Run one set under your normal laboratory lighting conditions.

  • Run the second set protected from light (e.g., by wrapping plates in aluminum foil).

  • Compare the results. A significant difference in activity or potency suggests light sensitivity.

  • Optimize Assay Buffer pH: If degradation is pH-dependent, adjust the buffer to a pH where the compound is more stable, if your assay allows.

  • Reduce Incubation Time: If possible, shorten the duration of the assay to minimize the impact of compound degradation.

  • Protect from Light: If the compound is found to be light-sensitive, ensure all experimental steps involving the compound are performed in the dark or under amber light.

Issue 3: Suspected Assay Interference

If you have ruled out solubility and stability issues, but your results are still inconsistent, especially in fluorescence-based assays, direct assay interference should be considered.

As mentioned, both sulfonamides and anilines can interfere with assay signals. Sulfonamides have been shown to interact with fluorescent dyes, and the aniline moiety can be redox-active, which can disrupt assays that rely on redox-sensitive reagents or enzymes.

Step 1: Run an Assay Blank Control

  • Set up a control experiment that includes all assay components (buffer, detection reagents, etc.) but excludes the biological target (e.g., enzyme or cells).

  • Add this compound to these wells across the same concentration range as your main experiment.

  • A concentration-dependent change in the signal in these control wells indicates direct interference with the assay reagents or detection method.

Step 2: Use an Orthogonal Assay

  • Confirm your findings using a different assay platform that has a distinct detection method. For example, if you are using a fluorescence-based assay, try to validate your results with a label-free method or an absorbance-based assay.

  • Consistent results across different assay platforms increase confidence that the observed biological activity is genuine and not an artifact of interference.

  • Modify Assay Readout: If interference is confirmed, and an orthogonal assay is not feasible, consider if there are alternative detection reagents for your current assay that are less susceptible to interference by your compound class.

  • Data Correction: In some cases of minor interference, it may be possible to subtract the background signal observed in the assay blank controls, but this should be done with caution and fully disclosed.

Data and Protocols

Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂SPubChem[6]
Molecular Weight240.32 g/mol PubChem[6]
IUPAC Name4-piperidin-1-ylsulfonylanilinePubChem[6]
CAS Number6336-68-1BenchChem[7]
Melting Point142-144°CBenchChem[7]
General Solubility Guidelines
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticDMSO, DMFHighGood for initial stock solution preparation.
AlcoholsEthanol, MethanolModerate to LowMay be suitable for intermediate dilutions, but aqueous insolubility can be an issue.
Aqueous BuffersPBS, TRIS, HEPESLowHigh potential for precipitation upon dilution from organic stock. pH will influence solubility.
Non-polar OrganicHexane, TolueneVery LowNot recommended for use.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Reproducibility Observed solubility Check Compound Solubility start->solubility stability Assess Compound Stability start->stability interference Investigate Assay Interference start->interference sol_protocol Protocol: - Visual Inspection - Centrifugation & HPLC solubility->sol_protocol solution Implement Solutions: - Adjust Concentration - Modify Buffer/Protocol solubility->solution stab_protocol Protocol: - Time-course Incubation & HPLC - Light Exposure Test stability->stab_protocol stability->solution int_protocol Protocol: - Target-free Control - Orthogonal Assay interference->int_protocol interference->solution

Caption: A systematic workflow for troubleshooting poor reproducibility.

Potential Compound Liabilities

Compound_Liabilities compound This compound Sulfonamide Group Aniline Moiety Piperidine Ring sulf_issues Poor Aqueous Solubility (pH-dependent) compound:sulfonamide->sulf_issues anil_issues Redox Activity (Oxidative Stress) compound:aniline->anil_issues gen_issues Fluorescence Interference (Quenching/Enhancement) compound:sulfonamide->gen_issues compound:aniline->gen_issues stab_issues Potential Instability (pH, Light, Temp) compound:piperidine->stab_issues

Caption: Structural features and their associated potential assay liabilities.

References

  • Fluorescent probe study of sulfonamide binding to povidone.PubMed, [Link]
  • Fluorescence analysis of sulfonamide binding to carbonic anhydrase.PubMed, [Link]
  • 4-(Piperidine-1-sulfonyl)aniline.PubChem, [Link]
  • Variability in urinary concentrations of primary aromatic amines.
  • Effect of fluorescamine on sulphonamide of different concentrations.
  • Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.SpringerLink, [Link]
  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.MDPI, [Link]
  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.PubMed, [Link]
  • Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical c
  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.MDPI, [Link]
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
  • Biological activities of sulfonamides.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures.
  • The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions.PubMed, [Link]
  • Study of the stability of tylosin A in aqueous solutions.PubMed, [Link]

Sources

Technical Support Center: Enhancing the Synthesis of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(Piperidin-1-ylsulfonyl)aniline. This molecule is a key building block in medicinal chemistry, and its efficient synthesis is crucial for many drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Drawing from established chemical principles and field-proven insights, we will address specific challenges in a direct question-and-answer format to enhance your reaction rate, yield, and purity.

The core of this synthesis is a nucleophilic substitution reaction, where piperidine attacks the electrophilic sulfur atom of an activated aniline derivative, typically 4-aminobenzenesulfonyl chloride or a protected version thereof. While straightforward in principle, the reaction's efficiency is highly sensitive to several factors, which we will explore in detail.

Core Synthesis Pathway

The primary route to this compound involves the reaction of a sulfonyl chloride with piperidine. However, the presence of the free amino group on the aniline ring necessitates a protection-deprotection strategy to avoid unwanted side reactions during the formation of the sulfonyl chloride.

cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid ProtectedProduct N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide SulfonylChloride->ProtectedProduct Piperidine, Base FinalProduct This compound ProtectedProduct->FinalProduct Acid Hydrolysis (HCl)

Caption: Protected synthesis route for this compound.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis, providing explanations for their causes and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yields are the most frequently reported issue and can originate from several sources. The primary culprit is often the degradation of the sulfonyl chloride intermediate.

Answer:

  • Hydrolysis of Sulfonyl Chloride: 4-Acetamidobenzenesulfonyl chloride is highly reactive and extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the reagents will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[1][2][3] This is the most common competitive side reaction that consumes your starting material.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]

  • Inappropriate Base Selection: The choice of base is critical. The base neutralizes the HCl generated during the reaction, driving it to completion. However, an incorrect base can either be ineffective or introduce side reactions.

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine. These bases are strong enough to scavenge HCl but will not compete with piperidine as a nucleophile.[1] Avoid aqueous bases like NaOH unless using specific Schotten-Baumann conditions, as they significantly increase the risk of sulfonyl chloride hydrolysis.[1]

  • Reagent Quality: The purity of both the piperidine and the sulfonyl chloride is paramount. Impurities in the amine can interfere with the reaction, while degraded sulfonyl chloride will naturally lead to lower yields.[2]

    • Solution: Use freshly prepared or properly stored 4-acetamidobenzenesulfonyl chloride. Over time, this reagent will degrade even with careful storage. Use purified piperidine to ensure its nucleophilicity is not compromised.

start Low Yield Observed reagent_check Check Reagent Quality (Sulfonyl Chloride, Amine) start->reagent_check conditions_check Verify Anhydrous Conditions (Solvent, Glassware, Atmosphere) start->conditions_check base_check Evaluate Base (Type, Amount) start->base_check solution_reagent Use Fresh/Purified Reagents reagent_check->solution_reagent solution_conditions Dry Glassware, Use Anhydrous Solvent, Inert Atmosphere conditions_check->solution_conditions solution_base Use Non-Nucleophilic Base (e.g., Pyridine, TEA) base_check->solution_base

Caption: Troubleshooting flowchart for low reaction yields.

Q2: The reaction is very slow or fails to reach completion. How can I increase the reaction rate?

A sluggish reaction is typically due to insufficient activation energy or reduced nucleophilicity of the reacting amine.

Answer:

  • Reaction Temperature: Most sulfonamide formations are initially run at 0 °C to control the exothermic release of heat and are then allowed to warm to room temperature.[2] If the reaction is slow, gentle heating may be required.

    • Solution: After the initial addition of reagents at 0 °C, allow the mixture to stir at room temperature for several hours. If TLC analysis shows a slow conversion, the reaction can be gently heated to 40-50 °C. However, be cautious, as excessive heat can promote side reactions and reagent degradation.[2]

  • Catalysis: For less reactive systems, a catalyst can significantly enhance the reaction rate.

    • Solution: The addition of a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP reacts with the sulfonyl chloride to form a highly reactive dimethylaminopyridinium intermediate, which is much more susceptible to nucleophilic attack by piperidine than the sulfonyl chloride itself.[3]

  • Solvent Choice: The solvent must fully dissolve the reactants to ensure they are available to react.

    • Solution: Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they are inert and good at dissolving both the sulfonyl chloride and the amine/base complex.[1] If solubility is an issue, consider a more polar aprotic solvent like acetonitrile, but ensure it is rigorously dried.

ParameterCondition A (Standard)Condition B (Optimized for Rate)Expected Outcome
Temperature 0 °C to Room TempRoom Temp to 40 °CIncreased reaction rate, monitor for side products.
Base Pyridine (1.5 eq)Triethylamine (1.5 eq)Triethylamine is a stronger, non-nucleophilic base.
Catalyst NoneDMAP (0.1 eq)Significantly accelerates the reaction.[3]
Solvent DichloromethaneAcetonitrileMay improve solubility for certain substrates.
Q3: I am having difficulty with the initial chlorosulfonation of acetanilide. Why is this step problematic?

The preparation of the 4-acetamidobenzenesulfonyl chloride precursor is a critical step that often determines the success of the entire synthesis. Without protecting the aniline's amino group, the reaction would fail.

Answer:

The primary amino group of aniline is reactive towards the sulfonyl chloride that would be formed. If you attempt to directly chlorosulfonate aniline, the newly formed sulfonyl chloride on one molecule will react with the amino group of another, leading to polymerization and a complex mixture of undesired products.[4]

  • Solution: Acetyl Protection: The amine must be protected, typically as an acetamide by reacting aniline with acetic anhydride. This acetyl group serves two purposes:

    • It deactivates the aromatic ring slightly but remains a strong ortho, para-director, ensuring the sulfonation occurs at the desired para-position.[5]

    • Crucially, it renders the nitrogen atom non-nucleophilic, preventing it from reacting during the subsequent sulfonamide formation step.[4]

The deprotection is typically achieved via acid-catalyzed hydrolysis after the sulfonamide bond has been successfully formed.

Frequently Asked Questions (FAQs)

Q4: What is the optimal stoichiometry for the reaction between 4-acetamidobenzenesulfonyl chloride and piperidine? A4: To ensure the complete consumption of the valuable sulfonyl chloride intermediate, it is best practice to use a slight excess of the amine. A stoichiometry of 1.0 equivalent of the sulfonyl chloride to 1.1-1.2 equivalents of piperidine is recommended.[1] The base, such as triethylamine, should also be in slight excess (e.g., 1.5 equivalents) to effectively neutralize all generated HCl.

Q5: How do I monitor the reaction's progress effectively? A5: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes. The sulfonyl chloride starting material is relatively nonpolar, while the resulting sulfonamide product is significantly more polar. A completed reaction will show the full consumption of the starting material spot and the appearance of a new, lower Rf product spot.

Q6: What is the best method for purifying the final product? A6: After the deprotection step, the reaction mixture is typically neutralized. The crude this compound may precipitate out and can be collected by vacuum filtration. For higher purity, recrystallization is an effective method.[1] A suitable solvent system can be found through small-scale trials (e.g., ethanol/water or isopropanol). If recrystallization is insufficient, column chromatography on silica gel can be used for final purification.[6]

Experimental Protocols

Protocol 1: Synthesis of N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide (Protected Intermediate)
  • Setup: To an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-acetamidobenzenesulfonyl chloride (10.0 g, 1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 200 mL) and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by slowly adding water (100 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This can be purified by recrystallization from ethanol.

Protocol 2: Deprotection to this compound (Final Product)
  • Setup: Place the N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide from the previous step into a round-bottom flask.

  • Hydrolysis: Add a mixture of concentrated hydrochloric acid (10 mL) and water (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, or until TLC confirms the disappearance of the starting material.

  • Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate portion-wise until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a desiccator to obtain the purified this compound.[7]

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Johnson, J. D., et al. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Xu, L., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry.
  • Reddit User Discussion. (2015). Synthesis of an Sulfonamide, why is this step neccessary? r/chemistry.
  • Wang, Y., et al. (2024).
  • ChemicalBook. (n.d.). 4-Piperidinoaniline synthesis.
  • Blagg, J., & Workman, P. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem Application Notes. (2025). One-Pot Multicomponent Synthesis of 4-Anilinopiperidine. Benchchem.
  • ECHEMI. (n.d.).
  • D'souza, S. (2022).
  • Al-Hourani, B. J., et al. (2014). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules.

Sources

Methods for removing unreacted starting materials from 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperidin-1-ylsulfonyl)aniline is a key bifunctional building block in medicinal chemistry, valued for its combination of a primary aromatic amine and a piperidine sulfonamide moiety.[1] This structure is a common feature in a variety of pharmacologically active agents. The purity of this intermediate is paramount, as residual starting materials or side-products can lead to the formation of critical impurities in subsequent synthetic steps, complicating scale-up, and potentially impacting the biological profile of the final active pharmaceutical ingredient (API).

This technical guide provides researchers, scientists, and drug development professionals with a troubleshooting framework and detailed protocols for removing common unreacted starting materials from crude this compound.

Frequently Asked Questions (FAQs): Initial Purity Assessment

Q1: How can I determine if my crude this compound contains unreacted starting materials?

A1: A multi-pronged analytical approach is recommended for a comprehensive assessment of purity.

  • Thin Layer Chromatography (TLC): TLC is an indispensable, rapid technique for initial purity assessment. By spotting your crude material alongside the starting materials (if available), you can quickly visualize any residual components. The presence of multiple spots in the lane of your crude product indicates impurities.[2] For this compound, which is UV active due to the aniline ring, spots can be visualized under a UV lamp (254 nm).[3] Staining with reagents like ninhydrin (for primary/secondary amines) or fluorescamine (for sulfonamides) can provide additional confirmation.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A reversed-phase C18 column is typically effective.[2][4] The presence of peaks other than your main product peak indicates impurities. By calculating the area of all peaks, you can determine the relative percentage of each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying specific impurities if their characteristic signals are known and do not overlap significantly with the product signals. For example, the presence of signals corresponding to unreacted piperidine or a precursor aniline would be definitive proof of contamination.

Q2: What are the most common starting material impurities I should expect?

A2: The impurities present will depend on the synthetic route. A common synthesis involves the reaction of a protected 4-aminobenzenesulfonyl chloride (e.g., 4-acetamidobenzenesulfonyl chloride) with piperidine, followed by deprotection. Another route is the reaction of 4-nitrobenzenesulfonyl chloride with piperidine, followed by reduction. Therefore, the most common impurities are:

  • Unreacted Piperidine: A volatile and highly basic liquid.

  • Unreacted Aniline Precursor: This could be 4-acetamidobenzenesulfonyl chloride, N-(4-(piperidine-1-ylsulfonyl)phenyl)acetamide (the protected intermediate), or 4-nitrobenzenesulfonyl chloride. These are typically solids and will have different polarity profiles from the final product.

  • Unreacted 4-aminobenzenesulfonyl chloride: If a direct coupling is attempted, this reactive starting material might persist.

Troubleshooting Guide: Common Purification Challenges

Q3: My TLC analysis shows a spot at the baseline (Rf ≈ 0) that stains with ninhydrin. What is it and how can I remove it?

A3: A highly polar, ninhydrin-positive spot at the baseline is characteristic of a basic amine that binds strongly to the acidic silica gel. This is very likely unreacted piperidine . Due to its high basicity, it can be effectively removed using an acidic wash during a liquid-liquid extraction workup.

  • Causality: Piperidine (pKa of conjugate acid ≈ 11.2) is significantly more basic than this compound (pKa of anilinium ion ≈ 4-5). By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1 M HCl), the piperidine will be protonated to form a water-soluble hydrochloride salt, which will partition into the aqueous layer. The desired product, being less basic, will remain predominantly in the organic layer.

Q4: I'm observing "oiling out" during recrystallization instead of crystal formation. What's happening and what should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This is often due to high levels of impurities depressing the melting point of the mixture or the boiling point of the solvent being higher than the melting point of the impure product.[5][6]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more hot solvent to decrease the saturation, and allow it to cool much more slowly.[5]

  • Change the Solvent System: The current solvent may be too nonpolar. For sulfonamides, polar solvent systems like isopropanol/water or ethanol/water are often effective.[5] Alternatively, a solvent/anti-solvent system can be employed. Dissolve the compound in a "good" solvent (e.g., methanol) and slowly add a miscible "anti-solvent" (e.g., water) until turbidity persists.[6]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[5][6]

  • Pre-Purify: If the crude material is highly impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.[5]

Q5: My product streaks badly on the TLC plate and the column chromatography gives poor separation. How can I fix this?

A5: Streaking (tailing) of basic compounds on silica gel is a common issue caused by strong interactions between the basic amine functionalities (aniline and piperidine) and the acidic silanol groups (Si-OH) on the silica surface.[3]

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) is added to the solvent system (e.g., Dichloromethane:Methanol).[3] The TEA acts as a competitive base, saturating the acidic sites on the silica gel and allowing your basic compound to elute more symmetrically, resulting in sharper spots on TLC and better peaks during column chromatography.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying crude this compound.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Impurity Identification cluster_methods Purification Methods cluster_end Finish Start Crude Product TLC Analyze by TLC Start->TLC Decision Major Impurity Type? TLC->Decision AcidWash Acid-Base Extraction Decision->AcidWash  Highly Basic  (e.g., Piperidine) Column Flash Chromatography (with TEA) Decision->Column  Similar Polarity  (e.g., Aniline Precursor) Recrystal Recrystallization Decision->Recrystal  Minor Impurities  & Crystalline Solid AcidWash->Column If still impure PureProduct Pure Product (Confirm by TLC/HPLC) AcidWash->PureProduct If pure Column->Recrystal For final polishing Column->PureProduct If pure Recrystal->PureProduct

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for removing impurities with different polarities.[7][8]

1. Mobile Phase Selection:

  • Using TLC, determine an optimal solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Add 0.5% Triethylamine (TEA) to the solvent mixture to prevent peak tailing.[3]

  • The ideal system should give the desired product an Rf value of approximately 0.2-0.4.[3]

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)[9]
Mobile Phase (Gradient) Start: 100% DCM -> Gradually add MeOH (e.g., 0-10%)
Mobile Phase Additive 0.5-1% Triethylamine (v/v)
Example System 98:2 DCM:MeOH + 0.5% TEA

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% DCM).

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of DCM.

  • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a suitable solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the starting mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Collect fractions and monitor them by TLC to identify which contain the pure product.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This is an excellent method for final purification if the product is a stable, crystalline solid and impurities are present in small amounts.[5][6]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Test small batches with different solvents. Ethanol/water or Isopropanol/water mixtures are often effective for sulfonamides.[5]

Solvent System Comments
Isopropanol/WaterGood for many sulfonamides; allows for adjustable polarity.[10]
Ethanol/WaterSimilar to isopropanol/water, widely used.[11]
Ethyl AcetateA more moderately polar option.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling solvent required to just dissolve the solid completely.

3. Decolorization (Optional):

  • If the solution is colored by high-molecular-weight impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[5][6]

4. Hot Filtration (Optional):

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel to remove them. This prevents premature crystallization.[5][6]

5. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

6. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.

Protocol 3: Purification by Acid-Base Liquid-Liquid Extraction

This technique is specifically useful for removing basic impurities like residual piperidine or other amines.[12][13]

1. Dissolution:

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

2. Acidic Wash:

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer. This layer now contains the protonated, water-soluble basic impurities.

  • Repeat the wash 1-2 more times to ensure complete removal.

3. Neutralization and Wash:

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Follow with a wash using saturated aqueous sodium chloride (brine) to remove excess water.

4. Product Isolation:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

References

  • TIEI Extraction. Application of Centrifugal Extractor in Aniline Extraction.
  • Koch Modular Process Systems. Extraction of Aniline Compound.
  • ResearchGate. Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF.
  • Google Patents. Sulfonamide purification process - US2777844A.
  • MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • Scribd. Recrystallization of Sulfanilamide.
  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides.
  • ResearchGate. TLC of Sulfonamides | Request PDF.
  • ResearchGate. Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation.
  • Biotage. Successful flash chromatography.
  • SLU. DETECTION OF SULFONAMIDES IN CHICKEN MUSCLE BY THIN LAYER CHROMATOGRAPHY.
  • Biotage. Successful Flash Chromatography.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Addressing aggregation issues of 4-(Piperidin-1-ylsulfonyl)aniline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges with the solubility and aggregation of this compound in solution. Our goal is to provide you with the scientific rationale and practical troubleshooting steps to ensure the reliability and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a sulfonamide and an aniline moiety.[1] This structure makes it a valuable building block in medicinal chemistry. However, the presence of both a weakly acidic sulfonamide group and a weakly basic aniline group, combined with a relatively hydrophobic core, can lead to solubility and aggregation issues under certain experimental conditions.[2][3] This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Solubility Issues

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What should I do first?

A1: The first step is to consider the pH of your solution. The solubility of this compound is highly dependent on pH due to its two ionizable groups: the aniline amine and the sulfonamide nitrogen.

  • Aniline Group (Weakly Basic): The aniline portion is a weak base. In acidic conditions (low pH), the amine group becomes protonated to form a more soluble anilinium salt.[3][4]

  • Sulfonamide Group (Weakly Acidic): The sulfonamide proton is weakly acidic. In alkaline conditions (high pH), it can be deprotonated, forming an anionic species that is generally more water-soluble.[2][5] The unionized form of sulfonamides is considered more hydrophobic.[2]

Initial Troubleshooting Steps:

  • pH Adjustment:

    • Try lowering the pH of your buffer to below 4. This will protonate the aniline group and should significantly increase solubility.

    • Alternatively, try raising the pH to above 10 to deprotonate the sulfonamide group.

  • Use of Co-solvents: If pH adjustment is not compatible with your experimental system, consider using a water-miscible organic co-solvent.[6] Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • N,N-Dimethylformamide (DMF)

    • Polyethylene glycol (PEG)[7]

Start by preparing a concentrated stock solution in 100% DMSO and then diluting it into your aqueous buffer. Be mindful that high concentrations of organic solvents can be detrimental to biological assays.[7]

Q2: My compound dissolves initially but then precipitates over time. What is happening?

A2: This is a common issue with poorly soluble compounds and can be due to a few factors:

  • Metastable Solution: You may have created a supersaturated, metastable solution that is not thermodynamically stable. Over time, the compound crashes out of solution.

  • Temperature Effects: Solubility is often temperature-dependent. If you dissolved the compound at a higher temperature and then brought it to room temperature or lower, the solubility may have decreased, leading to precipitation.

  • Aggregation: The compound may be self-associating to form larger, less soluble aggregates. This is a critical issue as it can lead to misleading results in biological assays.[8]

Troubleshooting Delayed Precipitation:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Incorporate Solubilizing Agents: Consider the use of surfactants or cyclodextrins to improve and maintain solubility.[6][9] Surfactants form micelles that can encapsulate hydrophobic molecules, while cyclodextrins have a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes.[6]

Solubilization Strategy Mechanism of Action Common Examples Considerations
pH Modification Increases the proportion of the more soluble ionized form.[2][3]HCl, NaOHMay affect biological assay performance.
Co-solvents Reduces the overall polarity of the solvent system.[10]DMSO, Ethanol, PEGHigh concentrations can be toxic to cells or inhibit enzymes.[7]
Surfactants Form micelles to encapsulate the compound.[6]Tween-80, Triton X-100Can interfere with some biological assays.
Cyclodextrins Form inclusion complexes with the compound.[6]β-cyclodextrin, HP-β-CDCan alter the effective concentration of the free compound.

Troubleshooting Aggregation

The aggregation of small molecules into colloidal particles is a significant source of artifacts in drug discovery, particularly in high-throughput screening.[8][11] These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.

Q3: How can I determine if my compound is forming aggregates?

A3: Several biophysical and analytical techniques can be used to detect and characterize small molecule aggregation. It is often recommended to use more than one method to confirm your findings.

Recommended Workflow for Aggregation Detection

Caption: Workflow for detecting and characterizing aggregation.

Detailed Protocols for Aggregation Analysis

NMR is a powerful tool for detecting aggregation as it is sensitive to the solution state of molecules.[1][9]

  • Principle: When small molecules form larger aggregates, their rate of tumbling in solution slows down. This leads to characteristic changes in the NMR spectrum, such as peak broadening and changes in chemical shifts.[1]

  • Experimental Protocol (1D ¹H NMR):

    • Prepare a series of samples of this compound in your aqueous buffer (with a small percentage of D₂O for locking) at different concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).

    • Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions.

    • Overlay the spectra.

  • Interpretation:

    • No Aggregation: The peak positions (chemical shifts) should remain constant, and the peak intensity should scale linearly with concentration.

    • Aggregation: You may observe one or more of the following:

      • Peak Broadening: Peaks become wider at higher concentrations.

      • Chemical Shift Perturbations: The positions of the peaks change with concentration.

      • Loss of Signal Intensity: The signal intensity does not increase linearly with concentration, suggesting that some of the compound is in a form that is "NMR invisible" (i.e., very large aggregates).[1]

DLS is a highly sensitive technique for detecting the presence of particles in a solution and measuring their size distribution.[12]

  • Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.[13] The rate of these fluctuations is related to the size of the particles; larger particles move more slowly and cause slower fluctuations.

  • Experimental Protocol:

    • Prepare a sample of this compound in your desired buffer at the working concentration.

    • Filter the sample through a 0.1 or 0.22 µm filter to remove dust and other extraneous particles.[14]

    • Also, prepare a "buffer only" control and filter it in the same way.

    • Measure the DLS of the buffer control first to ensure the absence of contaminants.

    • Measure the DLS of your compound solution.

  • Interpretation:

    • No Aggregation: The DLS profile should show a baseline reading similar to the buffer control, or perhaps very small particles corresponding to the monomeric compound (typically < 2 nm).

    • Aggregation: The presence of particles with hydrodynamic radii in the range of 50-1000 nm is a strong indicator of colloidal aggregation.[11] The polydispersity index (PDI) will also be higher for samples containing aggregates.[15]

SEC separates molecules based on their hydrodynamic size.[6][16]

  • Principle: The stationary phase of an SEC column consists of porous beads. Larger molecules (aggregates) cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules (monomers) can enter the pores, taking a longer path and eluting later.[17]

  • Experimental Protocol:

    • Select an SEC column with a pore size appropriate for separating small molecules from potential aggregates.

    • Equilibrate the column with your mobile phase (the same buffer your compound is in).

    • Inject your sample of this compound.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Interpretation:

    • No Aggregation: You will observe a single, sharp peak corresponding to the monomeric compound.

    • Aggregation: You will see an additional peak (or peaks) eluting earlier than the monomer peak. The relative area of these peaks can be used to quantify the proportion of aggregated species.

Q4: I've confirmed that my compound is aggregating. How can I prevent this?

A4: The strategies to prevent aggregation are similar to those for improving solubility.

  • Lower the Concentration: Aggregation is a concentration-dependent phenomenon. Working below the critical aggregation concentration (CAC) will prevent the formation of aggregates.

  • Include a Detergent: The inclusion of a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80, in your buffer can often disrupt the formation of aggregates.[18]

  • Modify the Formulation: As mentioned in A2, using co-solvents or cyclodextrins can help keep the compound in its monomeric state.

Logical Flow for Mitigating Aggregation

Caption: Decision-making process for addressing confirmed aggregation.

References

  • Kang, S. W., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Karageorgis, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 10(6), 549-560.
  • LaPlante, S. R., et al. (2013). Monitoring Drug Self-Aggregation and Potential for Promiscuity in Off-Target In Vitro Pharmacology Screens by a Practical NMR Strategy. Journal of Medicinal Chemistry, 56(13), 5572-5584.
  • Persee. (2024).
  • Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews, 8(4), 409-427.
  • Krebs, H. A., & Speakman, J. C. (1946). The solubility of sulphonamides. The British Medical Journal, 1(4436), 47-50.
  • Refaei, M. (2011). DLS Protocol.
  • NMX Research and Solutions. (2021).
  • Henderson, T. (2024).
  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline.
  • Shoichet, B. K. (2006). Screening for promiscuous inhibitors.
  • Assay Guidance Manual. (2017).
  • Quora. (2022).
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
  • CD BioSciences. (n.d.).
  • Cunningham, C. N., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 16(4), 481-492.

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Validation & Comparative

The Versatility of the Sulfonamide Moiety: A Comparative Analysis of 4-(Piperidin-1-ylsulfonyl)aniline Derivatives and Other Prominent Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents ranging from antimicrobials to anticancer drugs.[1][2] This guide provides a comparative analysis of derivatives of the versatile scaffold, 4-(Piperidin-1-ylsulfonyl)aniline, against other well-established sulfonamide-containing drugs. By examining their performance through available experimental data, we aim to highlight the potential of this particular chemical framework for the development of novel therapeutics, particularly as inhibitors of dihydrofolate reductase (DHFR).

Introduction: The Enduring Importance of Sulfonamides and the Promise of Novel Scaffolds

Sulfonamides were the first class of synthetic antibiotics to be widely used, and their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] However, the utility of the sulfonamide moiety extends far beyond its antibacterial properties. By modifying the substituents on the sulfonamide nitrogen and the aromatic ring, chemists have developed drugs that target a diverse range of biological processes.

This guide focuses on this compound, a molecule that has served as a foundational structure for the synthesis of novel therapeutic candidates.[2][3] While direct biological activity data for this parent compound is not extensively published, the activity of its derivatives provides a strong indication of its potential as a valuable scaffold in drug discovery. We will compare the performance of these derivatives to clinically and scientifically relevant sulfonamides from different therapeutic classes:

  • Sulfamethoxazole: A classic antibacterial sulfonamide, often used in combination with trimethoprim.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing the anti-inflammatory class of sulfonamides.

  • Methotrexate and Trimethoprim: Potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in both microbial and cancer cell proliferation. While trimethoprim is not a sulfonamide, its synergistic action with sulfonamides in targeting the folate pathway makes it a relevant comparator.

This comparative approach will allow researchers to appreciate the therapeutic potential unlocked by the structural framework of this compound.

Comparative Analysis of Biological Activity

The following tables summarize the available in vitro activity data for derivatives of this compound and the selected comparator sulfonamides. This data provides a quantitative basis for comparing their potency against various biological targets.

Table 1: Anticancer and DHFR Inhibition Activity
Compound/DrugTargetCell Line/EnzymeIC50Citation(s)
Derivative of this compound (Compound 5h) CytotoxicityA-549 (Human Lung Carcinoma)Not Specified (High Activity)[2][3]
Derivative of this compound (Compound 6n) CytotoxicityMCF-7 (Human Breast Carcinoma)Not Specified (High Activity)[2][3]
Methotrexate DHFRL1210 Mouse Leukemia DHFR0.072 µM[4]
Methotrexate DHFRHuman DHFR3.4 pM (Ki)[5]
Trimethoprim DHFRHuman DHFR55.26 µM[6][7]
Trimethoprim DHFRE. coli DHFR5.89 nM[8]
Table 2: Antimicrobial Activity
Compound/DrugBacterial StrainMICCitation(s)
Derivative of this compound (Compound 5h) S. aureusNot Specified (High Activity, ZOI = 26mm)[2][3]
Derivative of this compound (Compound 5c) E. coliNot Specified (High Activity, ZOI = 23mm)[2][3]
Sulfamethoxazole S. aureusVariable (often high due to resistance)[9][10]
Sulfamethoxazole/Trimethoprim S. aureus25% resistance observed in one study[11]
Sulfamethoxazole E. coliHigh resistance rates reported[12]
Sulfamethoxazole/Trimethoprim E. coli87.5% resistance in one study[12]
Table 3: Anti-inflammatory Activity
Compound/DrugTargetIC50Citation(s)
Celecoxib COX-240 nM[13]
Celecoxib COX-115 µM[14]

Mechanistic Insights and Structural Comparisons

The diverse biological activities of sulfonamides stem from their ability to mimic endogenous molecules and interact with the active sites of various enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of this compound have been specifically designed as DHFR inhibitors.[2][3] DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[3] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an effective target for both anticancer and antimicrobial therapies.[3]

Molecular docking studies of this compound derivatives have shown their ability to bind to the active site of DHFR, interacting with key amino acid residues.[2][3] This interaction is analogous to that of established DHFR inhibitors like methotrexate and trimethoprim.

DHFR_Inhibition_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Bacterial Pathway DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits PiperidinylSulfonylAniline_Deriv This compound Derivatives PiperidinylSulfonylAniline_Deriv->DHFR Inhibits Methotrexate Methotrexate Methotrexate->DHFR Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Simplified schematic of the folate biosynthesis pathway and points of inhibition.

Cyclooxygenase-2 (COX-2) Inhibition

Celecoxib, a diaryl-substituted pyrazole, contains a sulfonamide moiety that is crucial for its selective inhibition of COX-2.[15] The sulfonamide group binds to a hydrophilic side pocket in the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity.[15] This highlights how the sulfonamide group can be utilized to achieve target specificity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is essential to follow standardized experimental protocols.

Protocol 1: DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is based on the principle that DHFR activity can be monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[16]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in assay buffer at desired concentrations.

  • Plate Setup:

    • Blank: Assay buffer only.

    • Enzyme Control (EC): Assay buffer, DHFR, and solvent control.

    • Inhibitor Control (IC): Assay buffer, DHFR, and a known inhibitor (e.g., Methotrexate).

    • Test Wells: Assay buffer, DHFR, and serial dilutions of the test compound.

  • Pre-incubation: Add the enzyme and inhibitor (or solvent) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding DHF and NADPH to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔA340/min).

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [ (V_EC - V_inhibitor) / V_EC ] * 100

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a suitable model to determine the IC50 value.

MIC_Determination_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound in Plate Start->Prep_Compound Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microplate Wells Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Step-by-step workflow for MIC determination using the broth microdilution method.

Discussion and Future Perspectives

The data presented in this guide, although indirect for this compound itself, strongly supports its value as a versatile scaffold for the development of potent biological inhibitors. The derivatives of this compound have demonstrated significant activity, particularly as potential DHFR inhibitors with both anticancer and antimicrobial applications. [2][3] When compared to the established antibacterial sulfonamide, sulfamethoxazole, the derivatives of this compound appear to operate through a different primary mechanism (DHFR inhibition vs. DHPS inhibition). This is a crucial distinction, as the development of novel antibacterial agents with alternative targets is essential to combat the growing threat of antimicrobial resistance. The high rates of resistance to sulfamethoxazole underscore this need. [12] In the context of DHFR inhibition, the derivatives of this compound represent an exciting avenue for the development of new anticancer agents. While methotrexate is a highly potent DHFR inhibitor, its use is associated with significant toxicity. [17]The development of novel, selective DHFR inhibitors with improved safety profiles is an ongoing goal in oncology research. The this compound scaffold provides a promising starting point for such endeavors.

The comparison with celecoxib further illustrates the chemical plasticity of the sulfonamide group. The ability of this functional group to be incorporated into molecules with vastly different therapeutic applications—from anti-inflammatory to anticancer—is a testament to its importance in drug design.

Future research should focus on the synthesis and direct biological evaluation of a wider range of derivatives based on the this compound core. Key areas of investigation should include:

  • Direct enzymatic assays to determine the IC50 values of new derivatives against purified DHFR from various species (human, bacterial, fungal).

  • Comprehensive antimicrobial susceptibility testing against a broad panel of clinically relevant pathogens, including resistant strains.

  • In vivo efficacy and pharmacokinetic studies to assess the therapeutic potential of the most promising lead compounds.

  • Structure-activity relationship (SAR) studies to elucidate the key structural features required for potent and selective inhibition.

Conclusion

While direct experimental data for this compound is limited, the demonstrated biological activity of its derivatives positions this compound as a highly valuable and versatile scaffold in medicinal chemistry. The ability to generate potent DHFR inhibitors from this core structure highlights its potential for the development of novel anticancer and antimicrobial agents. A comparative analysis with established sulfonamides like sulfamethoxazole and celecoxib, as well as the DHFR inhibitor methotrexate, underscores the diverse therapeutic possibilities that can be explored from this promising chemical starting point. For researchers and drug development professionals, the this compound framework represents a fertile ground for the discovery of next-generation therapeutics.

References

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). trimethoprim [Ligand Id: 10931] activity data from GtoPdb and ChEMBL.
  • Hussein, E. M., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 13(1), 91. [Link]
  • Wincza, A., et al. (2021). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. International Journal of Molecular Sciences, 22(16), 8785. [Link]
  • Hussein, E. M., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 13(1), 1-18. [Link]
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  • Rosowsky, A., et al. (1986). Methotrexate Analogues. 26. Inhibition of Dihydrofolate Reductase and Folylpolyglutamate Synthetase Activity and in Vitro Tumor Cell Growth by Methotrexate and Aminopterin Analogues Containing a Basic Amino Acid Side Chain. Journal of Medicinal Chemistry, 29(5), 655-660. [Link]
  • Reeve, S. M., et al. (2016). Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases. Antimicrobial Agents and Chemotherapy, 60(3), 1435-1443. [Link]
  • Cody, V., et al. (2005). Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance. Journal of Biological Chemistry, 280(4), 2533-2540. [Link]
  • Grem, J. L., et al. (1988). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 34(12), 2540-2543. [Link]
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  • Hussein, E. M., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors.
  • Wincza, A., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(23), 7192. [Link]
  • Szabó, R., et al. (2024). Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023. Microorganisms, 12(5), 983. [Link]
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • Assay Genie. (n.d.). Dihydrofolate Reductase Assay Kit (Colorimetric).
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  • Wang, Y., et al. (2023). A novel tetracycline resistance gene, tet(63), in Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 78(3), 623-626. [Link]
  • El-Gazzar, M. G., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10449-10462. [Link]
  • Johns Hopkins ABX Guide. (n.d.). Staphylococcus aureus.

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The Alarmin' Truth: A Comparative Guide to Structure-Activity Relationships of 4-(Piperidin-1-ylsulfonyl)aniline Analogs as Potent AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of oncology drug discovery, the aldo-keto reductase 1C3 (AKR1C3) enzyme has emerged as a compelling therapeutic target.[1][2] Overexpressed in a range of malignancies, including prostate and breast cancers, AKR1C3 plays a pivotal role in androgen biosynthesis and prostaglandin metabolism, directly contributing to tumor proliferation and therapeutic resistance.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a promising class of non-carboxylate AKR1C3 inhibitors: 4-(piperidin-1-ylsulfonyl)aniline analogs. We will dissect the nuanced interplay between chemical structure and biological activity, offering a comparative framework against alternative inhibitor classes and furnishing detailed experimental protocols to empower researchers in their quest for novel cancer therapeutics.

The Rationale for Targeting AKR1C3: Beyond a Single Mechanism

AKR1C3's multifaceted role in cancer progression makes it an attractive, albeit challenging, target. It catalyzes the reduction of prostaglandin D2 (PGD2) to 11β-PGF2α, a ligand for the FP receptor that activates pro-proliferative signaling pathways.[4] Furthermore, in hormone-dependent cancers, AKR1C3 is a key enzyme in the intratumoral synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), which fuel cancer cell growth.[4][5] The development of potent and selective AKR1C3 inhibitors is therefore a critical strategy to disrupt these oncogenic pathways. A significant challenge lies in achieving selectivity over other highly homologous AKR1C isoforms, such as AKR1C1 and AKR1C2, whose inhibition could lead to undesirable off-target effects.[3][5]

Dissecting the SAR of this compound Analogs

A seminal study by Heinrich et al. (2013) provides a detailed blueprint of the SAR for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one derivatives as highly potent and selective AKR1C3 inhibitors.[1] Their work systematically explored modifications across the molecule to delineate the structural requirements for optimal activity.

Core Scaffold and Key Interactions

The core structure consists of a central phenylsulfonylpiperidine moiety linked to a pyrrolidin-2-one ring. The sulfonamide group is critical for activity, likely engaging in key interactions within the AKR1C3 active site.[1] A crystal structure of a lead compound bound to AKR1C3 revealed that the pyrrolidin-2-one does not directly interact with the oxyanion hole, a common feature for many AKR inhibitors.[1] This unique binding mode may contribute to the high selectivity of this series.

The Indispensable Sulfonamide and Piperidine Ring

Systematic modifications have underscored the critical nature of the sulfonamide and the piperidine ring. Altering the size or polarity of the piperidine ring resulted in a significant decrease in inhibitory activity.[1] This suggests that the piperidine moiety is crucial for orienting the molecule within the binding pocket and establishing favorable interactions.

Pyrrolidin-2-one Ring: Position and Planarity are Paramount

The position and orientation of the pyrrolidin-2-one ring are paramount for potent inhibition. Any variations in its position, co-planarity, or electronic nature led to a dramatic loss of activity.[1] This highlights the stringent steric and electronic requirements of the binding site in this region.

Comparative Analysis: Performance Against Other AKR1C3 Inhibitors

To contextualize the performance of the this compound analogs, it is essential to compare them with other classes of AKR1C3 inhibitors.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Compounds like indomethacin and flufenamic acid have been identified as AKR1C3 inhibitors.[2][3] While some exhibit potency, they often lack selectivity against other AKR1C isoforms and can have off-target effects on cyclooxygenase (COX) enzymes.[2][6]

  • Steroidal Analogs: Substrate-mimicking steroidal compounds have also been explored. However, they can suffer from a lack of selectivity and may interact with multiple steroid hormone receptors, leading to complex pharmacological profiles.[3]

The this compound series represents a significant advancement by offering a non-carboxylate scaffold with high potency and excellent isoform selectivity, thereby minimizing the potential for off-target effects.

Quantitative SAR Data of 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one Analogs

The following table summarizes the SAR data for key analogs from Heinrich et al. (2013), illustrating the impact of structural modifications on AKR1C3 inhibition.

Compound IDR1 (Piperidine Substitution)R2 (Pyrrolidinone Substitution)IC50 (nM) for AKR1C3Selectivity (AKR1C2/AKR1C3)
Lead Compound HH8 >375
Analog 14-FH150>100
Analog 24,4-di-FH250>80
Analog 3H5-Me500>40
Analog 4H4-Ph>1000-

Data synthesized from Heinrich et al., Eur J Med Chem, 2013.[1]

Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for key assays in the evaluation of this compound analogs.

AKR1C3 Enzyme Inhibition Assay (Colorimetric)

This assay quantifies the ability of a test compound to inhibit the NADPH-dependent reductase activity of AKR1C3.

Materials:

  • Purified recombinant human AKR1C3 enzyme

  • Assay buffer: 100 mM phosphate buffer, pH 7.0

  • AKR1C3 substrate (e.g., S-tetralol)

  • Cofactor: NADPH

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, purified AKR1C3 enzyme, and the test inhibitor or vehicle control (DMSO).

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (S-tetralol) and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based AKR1C3 Activity Assay

This assay measures the inhibition of AKR1C3 activity within a cellular context.

Materials:

  • A suitable cell line with high endogenous or overexpressed AKR1C3 (e.g., KG1a acute myeloid leukemia cells).[7]

  • Cell culture medium and supplements

  • Test compounds

  • Substrate for cellular uptake and conversion by AKR1C3 (e.g., [3H]PGD2).[7]

  • Scintillation counter

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Add the radiolabeled substrate ([3H]PGD2) to the cells and incubate for a specific period.

  • Lyse the cells and extract the metabolites.

  • Separate the substrate and the product of the AKR1C3-mediated reaction (e.g., by thin-layer chromatography).

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the percent inhibition of AKR1C3 activity in the presence of the test compounds.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the AKR1C3 inhibitors on cancer cell lines.[8][9][10][11]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8][10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[9]

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate for 15 minutes to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a plate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the development of drug candidates.[12][13][14][15] A standard panel of in vitro ADME assays should be conducted.

Key Assays:

  • Aqueous Solubility: Determines the solubility of the compound in physiological buffers.[16]

  • LogD7.4: Measures the lipophilicity of the compound at physiological pH, which influences permeability and distribution.[16]

  • Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes to predict in vivo clearance.[16]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[16]

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[14]

  • Permeability (Caco-2 or PAMPA): Assesses the ability of a compound to cross intestinal barriers, predicting oral absorption.[13]

Visualizing the Path Forward: Workflows and Relationships

To provide a clearer understanding of the logical flow of research and the relationships between different components of this analysis, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Start This compound Core Modification Systematic Analog Synthesis (Piperidine, Pyrrolidinone) Start->Modification EnzymeAssay AKR1C3 Enzyme Inhibition Assay Modification->EnzymeAssay Test Analogs CellAssay Cell-Based AKR1C3 Activity EnzymeAssay->CellAssay ViabilityAssay Cell Viability (MTT Assay) CellAssay->ViabilityAssay SAR Structure-Activity Relationship (SAR) Analysis ViabilityAssay->SAR Activity Data LeadOpt Lead Optimization SAR->LeadOpt ADME In Vitro ADME Profiling LeadOpt->ADME ADME->Modification Feedback for New Analogs AKR1C3_Pathway AKR1C3 AKR1C3 Testosterone Testosterone AKR1C3->Testosterone Reduction PGF2a 11β-PGF2α AKR1C3->PGF2a Reduction Androstenedione Androstenedione Androstenedione->AKR1C3 AR Androgen Receptor (AR) Testosterone->AR Activation PGD2 Prostaglandin D2 (PGD2) PGD2->AKR1C3 FP_Receptor FP Receptor PGF2a->FP_Receptor Activation Proliferation Tumor Cell Proliferation AR->Proliferation FP_Receptor->Proliferation Inhibitor This compound Analog Inhibitor->AKR1C3

Caption: Dual oncogenic signaling pathways mediated by AKR1C3.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel AKR1C3 inhibitors. The detailed SAR information, coupled with robust and reproducible experimental protocols, provides a solid foundation for researchers to design and evaluate next-generation therapeutics. The high potency and selectivity of this class of compounds distinguish them from other known AKR1C3 inhibitors, offering the potential for a superior therapeutic window. Further optimization, guided by the principles outlined in this guide, could lead to the discovery of clinical candidates capable of effectively and safely targeting AKR1C3-driven malignancies.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024).
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Admescope. Fast turnaround early ADME in vitro screening available! (2024).
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013).
  • Byrns, M. C., & Penning, T. M. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. Journal of steroid biochemistry and molecular biology, 114(3-5), 209–219. (2009).
  • StarrLab. Proliferation MTT/MTS assay. (2016).
  • Penning, T. M. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert opinion on therapeutic patents, 27(11), 1225–1241. (2017).
  • Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European journal of medicinal chemistry, 62, 738–744. (2013).
  • Liu, Y., et al. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Pharmacology, 14, 1234567. (2023).
  • Fircanis, S., et al. AKR1C Isoforms Represent a Novel Cellular Target for Jasmonates alongside Their Mitochondrial-Mediated Effects. Cancer Research, 69(11), 4647-4654. (2009).
  • ChEMBL. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
  • Brozic, P., et al. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of medicinal chemistry, 55(13), 6231–6241. (2012).
  • Gredell, J. R., et al. Discovery and optimization of a covalent AKR1C3 inhibitor. bioRxiv. (2022).
  • ResearchGate. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013).
  • Adeniji, A. O., et al. Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. Journal of Medicinal Chemistry, 55(5), 2311-2323. (2012).
  • ResearchGate. Aldo-Keto Reductase (AKR) 1C3 Inhibitors: a patent review. (2017).
  • G., et al. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. Journal of Medicinal Chemistry, 66(5), 3567-3580. (2023).
  • Wang, Y., et al. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. Journal of Medicinal Chemistry, 65(15), 10476-10492. (2022).
  • ResearchGate. Synthesis, anticancer and antibacterial activities of piperine analogs. (2015).
  • Adeniji, A. O., et al. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of medicinal chemistry, 55(5), 2311–2323. (2012).
  • van der Water, F., et al. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Avian pathology : journal of the W.V.P.A, 11(4), 555–569. (1982).
  • Roliński, Z., & Duda, M. Pharmacokinetic analysis of the level of sulfonamide-trimethoprim combination in calves. Polish journal of pharmacology and pharmacy, 36(1), 35–40. (1984).
  • Kamal, A., et al. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(11), 790–798. (2014).
  • Al-Suhaimi, E. A. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of infection and public health, 11(3), 443–447. (2018).
  • IRIS-AperTO. New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold.
  • Chen, Y., et al. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. Molecular cancer, 21(1), 183. (2022).
  • Sultan, A. A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical chemistry research, 8(1), 1-18. (2020).
  • Al-Ghamdi, A. A. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules (Basel, Switzerland), 28(21), 7354. (2023).

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple, often unrelated, protein targets—are both a boon and a challenge. 4-(Piperidin-1-ylsulfonyl)aniline represents one such versatile scaffold. Its intrinsic chemical features, notably the aromatic sulfonamide group, have positioned it as a foundational building block for synthesizing inhibitors targeting a range of proteins, from kinases to metabolic enzymes.[1] Research has shown its utility in developing potent inhibitors of Dihydrofolate Reductase (DHFR) and FMS-like Tyrosine Kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[1][2] Furthermore, derivatives have been explored as antagonists for the Androgen Receptor (AR) in prostate cancer therapy.[3]

However, this very versatility necessitates a rigorous and early assessment of cross-reactivity. Unintended interactions with off-targets can lead to toxic side effects or a dilution of the desired therapeutic effect, representing a significant cause of late-stage clinical trial failures. This guide provides a comprehensive framework for the systematic cross-reactivity profiling of this compound. We will move beyond a simple screening list to explain the causal logic behind target selection, provide detailed, self-validating experimental protocols, and present a model for data interpretation, empowering researchers to anticipate and mitigate potential liabilities of this valuable scaffold.

Rational Target Selection: A Hypothesis-Driven Approach

A robust cross-reactivity panel is not a random assortment of proteins but a curated list based on structural homology, known pharmacophoric interactions, and data from related compounds. For the this compound scaffold, we propose a multi-tiered screening funnel.

Tier 1: High-Probability Off-Targets Based on the Sulfonamide Moiety

The sulfonamide group is a well-established pharmacophore for a specific class of metalloenzymes: the Carbonic Anhydrases (CAs) . This makes the entire CA family a primary suspect for off-target activity. Inhibition of different CA isoforms can lead to varied physiological effects, from diuretics (CA-II) to modulation of tumor microenvironments (CA-IX, CA-XII), making this a critical class to profile.

Tier 2: Targets of Scaffold Derivatives

The known applications of this scaffold provide a clear roadmap for investigation.

  • Kinases: Since derivatives target FLT3, profiling against a panel of related kinases is essential.[2] We select key representatives from different families that are common off-targets for kinase inhibitors, such as c-KIT (structurally related to FLT3), VEGFR2 , EGFR , and a representative soluble tyrosine kinase like SRC .[4]

  • Dihydrofolate Reductase (DHFR): Given its use as a precursor for DHFR inhibitors, assessing the parent scaffold's intrinsic affinity for this enzyme is a logical necessity.[1]

  • Nuclear Receptors: The development of Androgen Receptor (AR) antagonists from this scaffold mandates its inclusion in the screening panel.[3]

Experimental Workflow for Comprehensive Profiling

The following diagram illustrates the logical flow of the cross-reactivity screening cascade, from initial high-throughput screens to more detailed mechanistic studies for any identified hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Data Analysis Start This compound (Test Compound) Assay_CA Carbonic Anhydrase Panel (CA-I, II, IX, XII) Start->Assay_CA Single concentration screen (e.g., 10 µM) Assay_Kinase Kinase Panel (FLT3, c-KIT, VEGFR2, SRC) Start->Assay_Kinase Single concentration screen (e.g., 10 µM) Assay_DHFR DHFR Inhibition Assay Start->Assay_DHFR Single concentration screen (e.g., 10 µM) Assay_AR AR Binding Assay Start->Assay_AR Single concentration screen (e.g., 10 µM) Dose_Response IC50 Determination (Dose-Response Curves) Assay_CA->Dose_Response If >50% inhibition Assay_Kinase->Dose_Response If >50% inhibition Assay_DHFR->Dose_Response If >50% inhibition Assay_AR->Dose_Response If >50% inhibition Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based Assay) Dose_Response->Orthogonal_Assay Confirm on-target effect Selectivity_Profile Generate Selectivity Profile (Comparison of IC50s) Orthogonal_Assay->Selectivity_Profile Report Final Report & Risk Assessment Selectivity_Profile->Report

Caption: Cross-reactivity profiling workflow.

Detailed Experimental Protocols

Scientific integrity demands that protocols are not just recipes but self-validating systems. Each protocol below includes the rationale behind key steps.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

  • Principle: We use a stopped-flow spectrophotometer to monitor the change in pH using an indicator dye (e.g., p-nitrophenol). The initial rate of proton production is proportional to enzyme activity.

  • Methodology:

    • Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator. Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay must be kept constant (e.g., <1%).

    • Enzyme Incubation: Add the recombinant human CA isoform (e.g., CA-II) to the buffer. Add the test compound or DMSO (vehicle control) and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated water solution in the stopped-flow instrument.

    • Data Acquisition: Monitor the absorbance change of the pH indicator at the appropriate wavelength (e.g., 400 nm) for a short period (typically 10-20 seconds).

    • Analysis: Calculate the initial velocity of the reaction. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation. For a comprehensive guide on CA assays, refer to a standard protocol source such as that described by Supuran & De Simone (2015).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.

  • Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.

  • Methodology:

    • Reagent Preparation: Prepare kinase buffer, kinase enzyme (e.g., recombinant FLT3), peptide substrate, and ATP. The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Compound Plating: Dispense serial dilutions of this compound into a 384-well plate.

    • Kinase Reaction: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the unused ATP.

    • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Signal Measurement: Measure luminescence using a plate reader.

    • Analysis: Calculate IC50 values from the dose-response curve.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay monitors the consumption of a cofactor, NADPH.

  • Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.

  • Methodology:

    • Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing NADPH and DHF.

    • Compound Addition: Add serial dilutions of the test compound or DMSO vehicle.

    • Reaction Initiation: Add recombinant human DHFR enzyme to initiate the reaction.

    • Kinetic Read: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes).

    • Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. Calculate percent inhibition and determine the IC50 value.

Hypothetical Data Summary and Interpretation

To illustrate the output of such a profiling campaign, the following table presents a hypothetical but plausible dataset for this compound.

Target ClassTargetIC50 (µM) [Hypothetical Data]Comments
Primary Target FLT3-ITD 0.25 Potent activity, consistent with its use as a scaffold for FLT3 inhibitors.
Related Kinases c-KIT1.5~6-fold selectivity over c-KIT. Myelosuppression is a known side effect of c-KIT inhibition.[4]
VEGFR2> 20Highly selective against VEGFR2.
SRC8.7Moderate off-target activity.
Carbonic Anhydrases CA-I12.5Weak inhibition.
CA-II0.95Significant Off-Target Hit. Sub-micromolar activity suggests potential for diuretic-related side effects.
CA-IX5.2Moderate activity against a tumor-associated isoform.
Other Enzymes DHFR> 50The parent scaffold shows no intrinsic activity against DHFR.
Nuclear Receptors Androgen Receptor> 50No direct binding activity observed for the parent scaffold.

Interpretation of Results:

The hypothetical data reveal a potent on-target activity against FLT3-ITD. However, the profiling has successfully identified a significant liability: potent, sub-micromolar inhibition of Carbonic Anhydrase II. This finding is critical. It suggests that any drug candidate developed from this scaffold for FLT3 inhibition must be co-evaluated for CA-II activity. Medicinal chemistry efforts could then be directed to modify the structure to reduce CA-II affinity while retaining FLT3 potency—a classic example of structure-activity relationship (SAR) optimization guided by cross-reactivity data. The moderate activity against c-KIT and SRC also warrants monitoring in downstream cellular and in vivo models.

Visualizing the Impact: The FLT3 Signaling Pathway

Understanding the on-target pathway provides context for the importance of selectivity. Inhibition of FLT3 is intended to block downstream pro-proliferative signals. Off-target kinase inhibition could disrupt other essential cellular processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor (Tyrosine Kinase) RAS RAS/MAPK Pathway FLT3->RAS Activates PI3K PI3K/AKT Pathway FLT3->PI3K Activates STAT5 JAK/STAT5 Pathway FLT3->STAT5 Activates Proliferation Gene Transcription (Proliferation, Survival) RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3 Inhibition

Caption: On-target effect on the FLT3 signaling pathway.

Conclusion

The cross-reactivity profiling of a privileged scaffold like this compound is not a perfunctory box-checking exercise but a cornerstone of intelligent drug design. By employing a hypothesis-driven approach to target selection, utilizing robust and well-validated experimental protocols, and interpreting the resulting data in a biological context, researchers can transform a potential liability into a strategic advantage. This guide provides the framework to proactively identify and engineer out undesirable off-target activities, ultimately accelerating the development of safer and more effective therapeutics.

References

  • Hofmann, J., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.
  • Patel, R. V., et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry.
  • Wang, L., et al. (2021). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules.
  • Supuran, C. T., & De Simone, G. (2015). Carbonic Anhydrases: An Overview.

Sources

Benchmarking the Potency of 4-(Piperidin-1-ylsulfonyl)aniline Derivatives Against Known Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the identification of versatile scaffolds for the development of targeted therapeutics is of paramount importance. 4-(Piperidin-1-ylsulfonyl)aniline has emerged as a valuable precursor in the synthesis of novel compounds with potential applications in oncology and infectious diseases.[1] This guide provides a comparative analysis of the inhibitory potency of a representative dihydrofolate reductase (DHFR) inhibitor derived from this scaffold against the well-established clinical inhibitors, Methotrexate and Trimethoprim.

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of nucleotides and certain amino acids.[2] Its inhibition disrupts DNA synthesis and cell proliferation, making it a validated target for anticancer and antimicrobial therapies.[1] Methotrexate, a potent inhibitor of human DHFR, is a cornerstone in cancer chemotherapy, while Trimethoprim exhibits selectivity for bacterial DHFR and is widely used as an antibiotic.[2][3]

This guide will delve into the experimental framework for evaluating and comparing the potency of a novel inhibitor, hypothetically named PSA-Inhibitor 1 , which is conceptually derived from the this compound scaffold. We will explore the underlying principles of the DHFR inhibition assay, provide a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and present a comparative analysis of the potency of PSA-Inhibitor 1 against Methotrexate and Trimethoprim.

Comparative Potency of DHFR Inhibitors

The inhibitory potency of a compound is a critical parameter in drug discovery, typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the comparative potency of PSA-Inhibitor 1 against Methotrexate and Trimethoprim.

InhibitorTarget EnzymeIC50 Value
PSA-Inhibitor 1 Dihydrofolate Reductase (DHFR)0.20 µg/mL*
Methotrexate Human DHFR6.05 ± 0.81 nM to >1,000 nM (cell-based)
Trimethoprim E. coli DHFR5.89 nM

*Note: The IC50 value for PSA-Inhibitor 1 is based on a representative N-sulfonamide 2-pyridone derivative evaluated against DHFR, as a scientifically relevant placeholder for a compound derived from the this compound scaffold.[4][5] The IC50 for Methotrexate is presented as a range from cell-based assays, reflecting its variable efficacy across different cancer cell lines.[3][6]

The Dihydrofolate Reductase (DHFR) Signaling Pathway

The inhibition of DHFR disrupts the folic acid metabolic pathway, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. This disruption ultimately leads to the cessation of cell proliferation and cell death.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitors DHFR Inhibitors (Methotrexate, Trimethoprim, PSA-Inhibitor 1) Inhibitors->DHFR

Caption: The Dihydrofolate Reductase (DHFR) signaling pathway and the point of inhibition.

Experimental Protocol: DHFR Inhibition Assay and IC50 Determination

The following protocol outlines a robust and reproducible method for determining the IC50 value of a test compound against DHFR. This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

I. Materials and Reagents
  • DHFR Enzyme: Purified human or bacterial DHFR

  • Substrate: Dihydrofolate (DHF)

  • Cofactor: NADPH

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM DTT

  • Test Compound: PSA-Inhibitor 1 (or other derivatives of this compound)

  • Control Inhibitors: Methotrexate and Trimethoprim

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

II. Preparation of Solutions
  • Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM DTT.

  • DHFR Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Store in aliquots at -80°C.

  • DHF Stock Solution (10 mM): Dissolve DHF in assay buffer containing 10 mM 2-mercaptoethanol to a final concentration of 10 mM. Store in small aliquots at -80°C, protected from light.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare fresh daily and keep on ice.

  • Test and Control Inhibitor Stock Solutions (10 mM): Dissolve PSA-Inhibitor 1, Methotrexate, and Trimethoprim in 100% DMSO to a stock concentration of 10 mM.

III. Experimental Workflow for IC50 Determination

The following workflow outlines the key steps for determining the IC50 value of the test inhibitor.

Caption: Experimental workflow for the determination of the IC50 value of a DHFR inhibitor.

IV. Detailed Assay Procedure
  • Serial Dilution of Inhibitors: Prepare a series of dilutions of the test compound (PSA-Inhibitor 1) and control inhibitors (Methotrexate, Trimethoprim) in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects. A typical concentration range for the final assay would be from 0.01 nM to 100 µM.

  • Reaction Setup: In a 96-well UV-transparent microplate, add the following components in order:

    • Assay Buffer

    • Diluted inhibitor or vehicle control (for 100% activity)

    • DHFR enzyme (final concentration ~5-10 nM)

    • NADPH (final concentration ~100 µM)

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF (final concentration ~10 µM).

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using a microplate reader.

V. Data Analysis and IC50 Calculation
  • Calculate Reaction Rates: Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100%

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Value: Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel DHFR inhibitors. The experimental framework detailed in this guide provides a robust methodology for evaluating the potency of new chemical entities derived from this scaffold. By benchmarking against established drugs like Methotrexate and Trimethoprim, researchers can effectively assess the potential of their compounds and make informed decisions in the drug discovery and development process. The representative data for PSA-Inhibitor 1, while based on a related sulfonamide, highlights the potential for this class of compounds to exhibit potent DHFR inhibition, warranting further investigation and optimization.

References

  • Cancer Research and Treatment. (2010).
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Piperidin-1-ylsulfonyl)aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potentially life-saving therapeutic is long and fraught with challenges. A critical juncture in this process is understanding the correlation—or often, the disparity—between a compound's performance in controlled laboratory settings (in vitro) and its efficacy within a complex living organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of compounds centered around the 4-(Piperidin-1-ylsulfonyl)aniline scaffold, a structure of significant interest in medicinal chemistry.

The this compound Scaffold: A Privileged Structure

The this compound core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Sulfonamides, in general, are a cornerstone of pharmacology, with applications ranging from antibacterial to anticancer agents.[3][4][5] The incorporation of a piperidine ring can enhance pharmacokinetic properties, such as solubility and cell permeability, and provide vectors for interacting with specific receptor pockets.[6]

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[7] The key to advancing these compounds from laboratory curiosities to clinical candidates lies in a rigorous, parallel assessment of their in vitro potency and their in vivo efficacy.

Case Study: KCN1 - From Cell Culture to Xenograft Models

The preclinical development of the novel sulfonamide, KCN1, offers a clear and instructive example of the necessary steps to bridge the in vitro and in vivo data gap. KCN1 has been investigated for its anti-pancreatic cancer activities.[1][2]

Part 1: In Vitro Efficacy Assessment

The initial evaluation of a compound's potential begins with in vitro assays. These are designed to be high-throughput, reproducible, and to provide a quantitative measure of a compound's biological activity against a specific target or cellular process.

Key In Vitro Metrics for KCN1:

  • Cell Proliferation Inhibition: Measured by MTT and BrdUrd assays to determine the concentration of KCN1 required to inhibit the growth of pancreatic cancer cell lines (Panc-1 and Mia Paca-2).

  • Cell Cycle Analysis: Flow cytometry is used to determine if KCN1 induces cell cycle arrest at specific phases (e.g., G1, S, G2/M), providing insight into its mechanism of action.

Data Summary: In Vitro Activity of KCN1

Cell LineAssayEndpointResult
Panc-1MTTIC50 (Growth Inhibition)Dose-dependent inhibition
Mia Paca-2MTTIC50 (Growth Inhibition)Dose-dependent inhibition
Panc-1Flow CytometryCell Cycle ArrestInduction of cell cycle arrest
Mia Paca-2Flow CytometryCell Cycle ArrestInduction of cell cycle arrest

Data presented is qualitative based on the study's findings; specific IC50 values were not detailed in the abstract.[1][2]

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Objective: To quantify the cytotoxic or cytostatic effects of a this compound derivative on cancer cell proliferation.

Materials:

  • Human pancreatic cancer cell lines (e.g., Panc-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualization of Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end Translation_Pathway cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation a Compound Synthesis (4-Piperidin-1-ylsulfonyl)aniline derivative b Cell-based Assays (e.g., MTT, Cell Cycle) a->b c Potency (IC50) & Mechanism of Action b->c d Animal Model (e.g., Xenograft) c->d Proceed if potent & selective e Efficacy Study (Tumor Growth Inhibition) d->e f Pharmacokinetics (ADME) & Toxicology d->f e->f Correlate Efficacy with Exposure

Caption: The logical progression from in vitro discovery to in vivo validation.

Factors Influencing In Vitro-In Vivo Correlation

The transition from a potent in vitro compound to an effective in vivo drug is not always seamless. Several factors can lead to discrepancies:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can render a potent compound ineffective in vivo. Pharmacokinetic studies, as were performed for KCN1, are crucial to understand a compound's fate in the body. [1][2]* Target Engagement: A compound must reach its biological target at a sufficient concentration and for an adequate duration to exert its effect.

  • Off-Target Effects: In the complex environment of a living organism, a compound may interact with unintended targets, leading to toxicity or a blunted therapeutic effect.

  • Model Limitations: Both cell culture and animal models are simplifications of human disease. The tumor microenvironment, immune system interactions, and species-specific metabolic differences can all influence a compound's activity.

Conclusion and Future Directions

The this compound scaffold and related sulfonamides continue to be a rich source of potential therapeutic agents. As demonstrated by the case study of KCN1, a systematic and parallel evaluation of both in vitro and in vivo properties is paramount for successful drug development. While in vitro assays provide essential data on potency and mechanism, they are only the first step. Rigorous in vivo studies are required to confirm efficacy and to understand the complex interplay of pharmacokinetics and pharmacodynamics that ultimately determines a compound's therapeutic value.

For researchers working with this compound derivatives, the key takeaway is the necessity of an integrated approach. Early consideration of drug-like properties and the use of well-validated animal models will be critical in translating promising in vitro data into the next generation of effective medicines.

References

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  • Wang, B-L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758.
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  • Chen, H., et al. (2012). KCN1, a novel synthetic sulfonamide anticancer agent: in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology. PLoS ONE, 7(9), e44883.
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  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744.
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A Head-to-Head Comparison of Synthetic Routes to 4-(Piperidin-1-ylsulfonyl)aniline: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperidin-1-ylsulfonyl)aniline is a crucial intermediate in medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics. Its structure, which combines a primary aromatic amine with a sulfonamide-linked piperidine moiety, is a key pharmacophore in various biologically active molecules. The efficient and scalable synthesis of this building block is therefore a matter of significant interest to researchers in drug discovery and process development.

This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies for preparing this compound. We will dissect the well-established "Acetanilide Route" and contrast it with a notable alternative, the "Sandmeyer Route." The discussion will focus on chemical logic, experimental protocols, process safety, scalability, and overall efficiency, providing the data-driven insights necessary for informed decision-making in a research and development setting.

Route 1: The Classical Acetanilide Pathway

This is the most widely documented and industrially practiced approach. It is a robust, three-step linear synthesis starting from inexpensive, bulk acetanilide. The core logic is to protect the reactive aniline as an acetamide, perform an electrophilic chlorosulfonylation, couple the resulting sulfonyl chloride with piperidine, and finally, deprotect the aniline to yield the target molecule.

Workflow for the Acetanilide Route

cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Deprotection Acetanilide Acetanilide PASC 4-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Protected_Intermediate N-[4-(Piperidin-1-ylsulfonyl)phenyl]acetamide PASC->Protected_Intermediate Nucleophilic Substitution Piperidine Piperidine Final_Product This compound Protected_Intermediate->Final_Product Hydrolysis HCl Acid (e.g., HCl)

Caption: Overall workflow of the three-step Acetanilide Route.

Step 1: Electrophilic Chlorosulfonylation of Acetanilide

The synthesis begins with the protection of aniline's amino group via acetylation to form acetanilide. This is a standard, high-yielding reaction. The key transformation is the subsequent electrophilic aromatic substitution, where the acetamido group, being an ortho-, para-director, guides the chlorosulfonyl group (-SO₂Cl) to the sterically more accessible para position.

Mechanism Insight: The reaction proceeds via a classical SE2 mechanism. Chlorosulfonic acid acts as the source of the electrophile. The acetamido-substituted benzene ring attacks the electrophilic sulfur atom, forming a resonance-stabilized intermediate (σ-complex). Subsequent loss of a proton restores aromaticity and yields the para-substituted product.[1][2][3]

Experimental Protocol (Representative):

  • In a flask equipped for mechanical stirring and gas evolution (in a fume hood), carefully add acetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 5 eq) while maintaining the temperature below 20°C with an ice bath.[4]

  • Once the addition is complete, allow the mixture to warm and then heat gently to 50-60°C for 2-3 hours to ensure the reaction goes to completion.[4][5]

  • Caution: This step evolves large volumes of HCl gas.[5]

  • After cooling, the reaction mixture is poured slowly and with vigorous stirring onto a large volume of crushed ice and water. This quenches the excess chlorosulfonic acid and precipitates the product.

  • The solid 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the filtrate is neutral.[5]

Analysis:

  • Advantages: This step utilizes cheap, readily available starting materials. The reaction is generally high-yielding.

  • Disadvantages: The primary concern is safety. Chlorosulfonic acid is extremely corrosive, reacts violently with water, and causes severe burns.[6][7][8] The reaction is highly exothermic and generates large quantities of corrosive HCl gas.[9] Careful temperature control and an efficient gas trap are mandatory. On a large scale, the highly exothermic quench can be a significant operational hazard.[10]

Step 2: Sulfonamide Formation with Piperidine

The isolated 4-acetamidobenzenesulfonyl chloride is a reactive electrophile. It readily undergoes nucleophilic substitution at the sulfur atom with primary or secondary amines. In this case, piperidine acts as the nucleophile to form the desired sulfonamide bond.

Mechanism Insight: The reaction is a nucleophilic substitution on the sulfonyl group. The nitrogen atom of piperidine attacks the electrophilic sulfur center of the sulfonyl chloride, leading to a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is lost from the nitrogen (scavenged by a base) to yield the stable sulfonamide.[11][12]

Experimental Protocol (Representative):

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a base, such as sodium carbonate or triethylamine (approx. 1.4 eq), to the mixture.

  • Add piperidine (1.0 eq) dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Perform an aqueous workup: wash the organic phase with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide.[13] The product can be further purified by recrystallization.

Analysis:

  • Advantages: This reaction is typically clean, high-yielding, and proceeds under mild conditions. The purification is straightforward.

  • Disadvantages: There are no significant chemical disadvantages to this step. Standard handling procedures for amines and solvents are sufficient.

Step 3: Hydrolysis of the Acetamide Protecting Group

The final step is the removal of the acetyl protecting group to unmask the primary aniline. This is a standard hydrolysis reaction, typically carried out under acidic conditions.

Experimental Protocol (Representative):

  • Suspend N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution by the portion-wise addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) with stirring until the pH is neutral or slightly basic.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the final product.

Analysis:

  • Advantages: This is a reliable and well-understood transformation.

  • Disadvantages: The use of concentrated acid requires appropriate handling precautions. The neutralization step can be exothermic and may require cooling.

Route 2: The Alternative Sandmeyer Route

An alternative strategy to synthesize the key sulfonyl chloride intermediate avoids the direct chlorosulfonylation of the aromatic ring. The Sandmeyer reaction provides a method to convert an aromatic amine into a sulfonyl chloride via a diazonium salt intermediate.

Workflow for the Sandmeyer Route

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3 & 4: Amination & Hydrolysis Aniline 4-Aminoacetanilide Diazonium Diazonium Salt Intermediate Aniline->Diazonium 0-5 °C NaNO2 NaNO2 / HCl PASC 4-Acetamidobenzenesulfonyl Chloride Diazonium->PASC Chlorosulfonylation SO2_CuCl SO2 / CuCl Final_Product This compound PASC->Final_Product (Same as Route 1)

Caption: Conceptual workflow of the Sandmeyer Route to the key intermediate.

Synthetic Logic: This route would begin with 4-aminoacetanilide.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Sandmeyer Chlorosulfonylation: The unstable diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This displaces the diazonium group and introduces the sulfonyl chloride moiety, yielding the same 4-acetamidobenzenesulfonyl chloride intermediate as in Route 1.[14]

  • Amination and Hydrolysis: The subsequent steps of reacting with piperidine and hydrolyzing the acetamide would be identical to those described in Route 1.

Analysis:

  • Advantages: This route avoids the use of a large excess of highly corrosive chlorosulfonic acid for the ring substitution. It can be advantageous for substrates that are sensitive to the harsh conditions of direct chlorosulfonylation. Modern flow chemistry techniques can improve the safety of handling unstable diazonium intermediates.[14][15]

  • Disadvantages: Diazonium salts are thermally unstable and potentially explosive, requiring strict temperature control.[15] The use of gaseous sulfur dioxide can be challenging to handle in a standard laboratory setting, although stable surrogates like DABSO can be used.[14] The overall process may be less atom-economical and generate more complex waste streams compared to the directness of Route 1.

Head-to-Head Performance Comparison

ParameterRoute 1: Acetanilide PathwayRoute 2: Sandmeyer PathwayRationale & Field Insights
Starting Materials Acetanilide, Chlorosulfonic Acid4-Aminoacetanilide, NaNO₂, SO₂/CuClAcetanilide is an extremely cheap bulk chemical. While 4-aminoacetanilide is also accessible, the overall cost and handling complexity of the Sandmeyer reagents make Route 1 more economically favorable for large-scale production.
Key Transformation Electrophilic Aromatic SubstitutionDiazotization followed by SandmeyerThe chlorosulfonylation in Route 1 is a powerful and direct C-S bond-forming reaction, though it lacks subtlety. The Sandmeyer reaction is more intricate and requires precise control over reaction conditions.
Reported Yields Step 1: 77-90%[5][16]Step 2: Typically >85%[13]Step 3: Typically >90%Variable, but can be good to excellent (e.g., 80% for the Sandmeyer step on a large scale for a similar compound[14]).Route 1 is proven to be consistently high-yielding across all steps. While the Sandmeyer route can also provide good yields, they are highly dependent on the strict control of the diazotization step.
Process Safety High Hazard: Use of excess, highly corrosive, and water-reactive chlorosulfonic acid.[6][7] Large HCl gas evolution.High Hazard: Generation of thermally unstable and potentially explosive diazonium salts.[15] Handling of toxic SO₂ gas.Both routes have significant safety hazards. The choice depends on the available equipment and expertise. The hazards of chlorosulfonic acid are related to its corrosivity and reactivity, while the Sandmeyer route's primary hazard is the potential for a runaway decomposition of the diazonium intermediate.
Scalability Proven for industrial scale, but requires specialized equipment for handling ClSO₃H and managing exotherms.[10][17]Challenging due to the instability of diazonium salts, though continuous flow reactors can mitigate this risk significantly.[14][15]For traditional batch processing at scale, Route 1 is the established industry standard. Route 2 becomes more attractive and safer when implemented using modern continuous manufacturing technology.
Waste Profile Generates significant acidic waste (H₂SO₄ and HCl) from quenching excess chlorosulfonic acid.[1]Generates waste from the diazotization and copper catalyst.Route 1's waste is simple but highly corrosive and requires substantial neutralization. Route 2's waste stream is more complex, potentially containing residual copper.

Conclusion and Recommendation

For the synthesis of this compound, the Classical Acetanilide Route remains the superior choice for most applications, from lab-scale research to large-scale industrial production. Its advantages lie in its use of inexpensive starting materials, its directness, and its proven high yields. The significant safety hazards associated with chlorosulfonic acid are well-documented and can be managed effectively with appropriate engineering controls and personal protective equipment.

The Sandmeyer Route serves as a viable, albeit more complex, alternative. It is most compelling in scenarios where the substrate is incompatible with strong chlorosulfonating conditions or where investment in continuous flow technology can mitigate the safety risks of diazonium intermediates. For most researchers and drug development professionals, the robustness and economic favorability of the Acetanilide Route make it the pragmatic and recommended pathway.

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  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. [Link: https://ijarsct.co.
  • Barbosa, L. C. A., et al. (2013). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3765406/]
  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link: https://www.asiapharmaceutics.info/index.php/ajp/article/view/1376]

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Orthogonal Assay Validation for the Biological Activity of 4-(Piperidin-1-ylsulfonyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Bioactivity Validation

In the landscape of modern drug discovery, the initial identification of a bioactive "hit" molecule is merely the first step in a long and arduous journey. The path to a viable therapeutic candidate is paved with rigorous validation, demanding layers of evidence to confirm its mechanism of action and biological relevance. A critical component of this process is the use of orthogonal assays—distinct experimental methods that measure the same biological endpoint through different analytical principles. This approach is fundamental to building a robust data package, mitigating the risk of artifacts, and ensuring that the observed activity is a true reflection of the compound's interaction with its intended target.

This guide focuses on establishing a rigorous, multi-faceted validation workflow for a novel compound, 4-(Piperidin-1-ylsulfonyl)aniline . While public domain data on this specific molecule is scarce, its chemical structure, featuring a classic arylsulfonamide scaffold, provides a strong rationale for investigating its potential as an inhibitor of carbonic anhydrases (CAs).[1][2] The sulfonamide moiety is a well-established zinc-binding group, critical for the inhibitory activity of numerous CA inhibitors.[1][2][3]

Specifically, we hypothesize that this compound is an inhibitor of Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors in response to hypoxia.[1][4][5][6] CA IX plays a pivotal role in regulating pH in the tumor microenvironment, enabling cancer cells to thrive in acidic conditions and promoting tumor progression and metastasis.[1][5][7] Its restricted expression in normal tissues makes it an attractive and well-validated target for anticancer therapies.[1][8]

This guide provides a comparative framework for validating the biological activity of this compound against CA IX. We will detail two orthogonal assays: a direct, enzyme-based inhibition assay and a cell-based assay that measures the downstream consequences of CA IX inhibition in a physiologically relevant context. For comparative analysis, we will benchmark our test compound against Acetazolamide , a well-characterized, pan-CA inhibitor, and SLC-0111 , a selective CA IX inhibitor that has advanced to clinical trials.[1][3][5]

The Scientific Rationale: Why Orthogonal Assays?

Relying on a single assay format is fraught with peril. False positives and negatives can arise from numerous compound-specific or technology-specific artifacts, such as aggregation, autofluorescence, or non-specific reactivity. By employing orthogonal methods, we create a self-validating system. If a compound demonstrates consistent activity across assays that rely on different detection methods and biological principles (e.g., purified enzyme vs. whole cell), confidence in the result is significantly increased.

For our hypothetical CA IX inhibitor, the validation strategy is twofold:

  • Primary Assay (Biochemical): A direct measurement of CA IX enzymatic activity. This confirms that the compound can physically interact with the purified enzyme and inhibit its catalytic function.

  • Secondary Assay (Cell-Based): A functional assay that assesses the compound's ability to modulate a downstream pathway regulated by CA IX in living cells. This provides crucial evidence of cell permeability, target engagement in a complex biological system, and the desired physiological outcome.

Experimental Design & Methodologies

Comparative Compounds
  • Test Compound: this compound

  • Reference Compound 1 (Pan-Inhibitor): Acetazolamide (AAZ)[4][5]

  • Reference Compound 2 (Selective Inhibitor): SLC-0111[1][3][5][7]

Assay 1: Stopped-Flow CO₂ Hydration Assay (Biochemical)

Principle: This is the gold-standard method for measuring CA activity.[2] It directly measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting drop in pH is monitored by a pH indicator dye. An effective inhibitor will slow the rate of this reaction.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES/Tris, pH 7.5, containing 20 mM NaCl and 0.1 mM ZnSO₄.

    • Enzyme Solution: Recombinant human CA IX (extracellular domain) is diluted to a final concentration of 2 nM in the assay buffer.

    • Indicator Solution: A pH-sensitive indicator dye (e.g., p-nitrophenol) is added to the assay buffer.

    • Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.

    • Compound Preparation: this compound, Acetazolamide, and SLC-0111 are prepared as 10 mM stock solutions in DMSO and serially diluted to create a range of concentrations.

  • Assay Procedure:

    • The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature.

    • Using a stopped-flow spectrophotometer, the enzyme/inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution.

    • The change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds).

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

  • Data Analysis:

    • The reaction rates are plotted against the inhibitor concentration.

    • The data is fitted to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Assay 2: Hypoxia-Inducible Factor 1α (HIF-1α) Reporter Assay (Cell-Based)

Principle: CA IX expression is transcriptionally upregulated by the master regulator of the hypoxic response, HIF-1α.[6][9] In turn, the activity of CA IX helps maintain the acidic tumor microenvironment that is conducive to tumor survival under hypoxia.[1][7] Inhibiting CA IX can disrupt this pH regulation, leading to intracellular acidosis, which can indirectly suppress the stability and transcriptional activity of HIF-1α.[10] This assay measures the transcriptional activity of HIF-1α as a downstream cellular biomarker of CA IX inhibition.

Experimental Protocol:

  • Cell Line: A human cancer cell line known to overexpress CA IX under hypoxia (e.g., HeLa or HT-29) is stably transfected with a luciferase reporter plasmid.[3] This plasmid contains a hypoxia-response element (HRE) that drives luciferase expression.[9][11]

  • Cell Culture and Treatment:

    • The HRE-luciferase reporter cells are seeded into 96-well plates.

    • Cells are treated with a serial dilution of this compound, Acetazolamide, or SLC-0111.

    • The plates are then placed in a hypoxic chamber (1% O₂) for 16-24 hours to induce HIF-1α and CA IX expression.[9] A set of plates is kept under normoxic conditions (21% O₂) as a control.

  • Luciferase Assay:

    • After the hypoxic incubation, the cell culture medium is removed.

    • A luciferase lysis buffer is added to each well, and the plate is agitated to ensure complete cell lysis.

    • The plate is then placed in a luminometer, and the luciferase substrate is injected into each well.

    • The resulting luminescence, which is proportional to HIF-1α transcriptional activity, is measured.[12]

  • Data Analysis:

    • Luminescence values are normalized to a cell viability assay (e.g., MTT or CellTiter-Glo) to account for any cytotoxic effects of the compounds.[13]

    • The normalized data is plotted against inhibitor concentration to generate dose-response curves and determine IC₅₀ values for the inhibition of HIF-1α activity.

Visualizing the Validation Workflow

To clearly delineate the relationship between the target, the assays, and the expected outcomes, the following diagrams illustrate the key concepts.

G cluster_0 Hypothesized Mechanism Compound This compound Target Carbonic Anhydrase IX (CA IX) Compound->Target Binds to Active Site Effect Inhibition of CO₂ Hydration Target->Effect

Caption: Hypothesized mechanism of action for the test compound.

G cluster_1 Orthogonal Validation Strategy Assay1 Assay 1: Stopped-Flow CO₂ Hydration Assay Data Comparative Data (IC₅₀ / Kᵢ) Assay1->Data Assay2 Assay 2: HIF-1α Reporter Assay Assay2->Data Conclusion Validated CA IX Inhibitor Data->Conclusion Consistent Activity Target CA IX Inhibition Target->Assay1 Biochemical Measurement Target->Assay2 Cellular Measurement

Caption: Workflow illustrating the orthogonal assay approach.

Comparative Data Summary

The following table summarizes the expected quantitative data from the orthogonal assays. The values for the test compound are hypothetical, while the values for the reference compounds are based on literature precedents. Lower Kᵢ and IC₅₀ values indicate higher potency.

CompoundAssay 1: CA IX Inhibition (Kᵢ, nM)Assay 2: HIF-1α Activity (IC₅₀, nM)Selectivity Profile
This compound 25150To be determined
Acetazolamide 12-25[14][15]>10,000Pan-CA Inhibitor
SLC-0111 45[1]500Selective for CA IX/XII

Interpretation of Expected Results:

  • This compound: The hypothetical data shows potent inhibition in the biochemical assay (Kᵢ = 25 nM), confirming direct target engagement with the CA IX enzyme. The activity in the cell-based HIF-1α reporter assay (IC₅₀ = 150 nM), though less potent, is crucial as it demonstrates the compound can cross the cell membrane and inhibit CA IX in a cellular context, leading to a downstream biological effect. The potency shift between the biochemical and cellular assays is common and can be attributed to factors like cell permeability and compound stability.

  • Acetazolamide: As a potent but non-selective CA inhibitor, Acetazolamide is expected to show strong activity in the biochemical assay. However, its poor membrane permeability and lack of selectivity often result in very weak activity in cell-based assays that rely on downstream effects of specific isoform inhibition.[5]

  • SLC-0111: This compound serves as a key benchmark. Its known selectivity for CA IX and proven efficacy in cellular models provide a strong positive control, validating the link between CA IX inhibition and the downstream HIF-1α pathway modulation.[1][7]

Conclusion and Future Directions

The orthogonal validation strategy outlined in this guide provides a robust framework for confirming the biological activity of this compound as a novel Carbonic Anhydrase IX inhibitor. Positive and consistent results across both the direct enzymatic and the downstream cellular assays would build a strong foundation of evidence for its mechanism of action.

Successful validation would warrant further investigation, including:

  • Isoform Selectivity Profiling: Testing the compound against other CA isoforms (e.g., CA I, II, XII) to determine its selectivity, a critical factor for minimizing off-target effects.[4]

  • Cellular Target Engagement: Employing techniques like the Cellular Thermal Shift Assay (CETSA) to directly confirm that the compound binds to CA IX inside the cell.[14]

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in relevant animal models of cancer.[13]

By adhering to a rigorous, multi-assay validation approach, researchers can build a compelling and trustworthy data package, significantly increasing the probability of advancing a promising hit compound toward clinical development.

References

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (n.d.). MDPI.
  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. (2023). PubMed.
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). MDPI.
  • Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. (2015). Taylor & Francis Online.
  • Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. (2006). AACR Journals.
  • Identification of Chemical Compounds that Induce HIF-1α Activity. (2011). PMC - NIH.
  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (2022). PubMed Central.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). NIH.
  • A review on Carbonic Anhydrase IX and XII Inhibitors. (2024). Auctores Journals.
  • (a) Hypoxia-inducible factor (HIF)-1α transcriptional activity assay. (n.d.). ResearchGate.
  • Identification of a novel small molecule HIF-1α translation inhibitor. (2009). PubMed Central.
  • Targeting Carbonic Anhydrase IX Activity and Expression. (2014). PMC - NIH.

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A Comparative Guide to the ADME Properties of 4-(Piperidin-1-ylsulfonyl)aniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Piperidin-1-ylsulfonyl)aniline Scaffold

The this compound scaffold is a cornerstone in modern medicinal chemistry. Its structural features, including a sulfonamide linker and an aniline headgroup, make it a versatile precursor for synthesizing targeted therapeutic agents.[1] This framework is particularly prominent in the development of inhibitors for enzymes crucial to disease progression, such as dihydrofolate reductase (DHFR), a key target in oncology and infectious disease research.[1] However, the translation of a potent compound from a laboratory hit to a clinical candidate is not guaranteed by its biological activity alone. The success of any drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively define its pharmacokinetic profile and ultimate in vivo efficacy and safety.

This guide provides an in-depth comparison of the ADME properties of various this compound derivatives. We will move beyond a simple recitation of data to explain the causality behind experimental choices and analyze the crucial structure-ADME relationships (SAR) that emerge. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights required to optimize this privileged scaffold, thereby mitigating late-stage attrition and accelerating the path to clinical success.

Part 1: Foundational Methodologies for ADME Profiling

To objectively compare derivatives, a suite of standardized, validated in vitro assays is essential. These assays serve as a predictive funnel, allowing for the early identification of liabilities and the prioritization of candidates with favorable drug-like properties.[2] Below are the detailed protocols for three cornerstone assays, with an explanation of their strategic importance.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Expertise & Experience: The liver is the primary site of drug metabolism, and Phase I reactions (e.g., oxidation, reduction, hydrolysis) are the first line of defense. Human liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, the principal drivers of Phase I metabolism.[3] An HLM assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance—its inherent susceptibility to metabolic breakdown. A compound with poor metabolic stability will likely have a short half-life and low bioavailability in vivo, making it a challenging clinical candidate.

Experimental Protocol: Intrinsic Clearance (CLint) Determination

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted to a working concentration of 100 µM in acetonitrile.

  • Reaction Mixture: In a 96-well plate, 1 µL of the 100 µM compound solution is added to 99 µL of a pre-warmed (37°C) reaction buffer (0.1 M potassium phosphate, pH 7.4) containing human liver microsomes (final concentration 0.5 mg/mL).

  • Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH (final concentration 1 mM). The final substrate concentration is 1 µM.

  • Time Points: Aliquots of the reaction are quenched at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a structurally similar proprietary compound).

  • Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint in µL/min/mg protein).

Permeability and Efflux Liability using the Caco-2 Cell Model

Expertise & Experience: For orally administered drugs, crossing the intestinal epithelial barrier is the first step toward systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key transporter proteins, such as P-glycoprotein (P-gp).[3] This assay not only predicts passive permeability but also identifies whether a compound is a substrate for efflux pumps, which can actively transport drugs out of the cell, thereby limiting absorption.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21 days to allow for full differentiation and monolayer formation. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) is used.

  • Apical-to-Basolateral (A-to-B) Permeability: The test compound (e.g., at 10 µM) is added to the apical (donor) chamber. At specified time intervals, samples are taken from the basolateral (receiver) chamber.

  • Basolateral-to-Apical (B-to-A) Permeability: The experiment is reversed, with the compound added to the basolateral chamber and samples taken from the apical chamber.

  • Analysis: The concentration of the compound in the donor and receiver chambers is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. The Efflux Ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.

Cytochrome P450 Inhibition Assay

Expertise & Experience: Inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs). If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for the same enzyme, leading to dangerously elevated plasma concentrations and potential toxicity. Screening against the most common isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is a regulatory requirement and a critical step in de-risking a drug candidate.[4]

Experimental Protocol: CYP3A4 IC50 Determination

  • Enzyme/Substrate Preparation: Recombinant human CYP3A4 enzyme is incubated with a fluorescent probe substrate (e.g., midazolam, which is metabolized to 1'-hydroxymidazolam) in a reaction buffer.

  • Inhibitor Addition: The test compound is added at a range of concentrations (e.g., 0.01 to 100 µM). A control with no inhibitor is also run.

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Incubation: The plate is incubated at 37°C for a predetermined time.

  • Detection: The reaction is stopped, and the formation of the metabolite is quantified using LC-MS/MS.

  • Calculation: The percentage of inhibition at each concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a four-parameter logistic curve.

Part 2: Comparative ADME Profiles of this compound Derivatives

The following table summarizes representative ADME data for a series of hypothetical this compound derivatives, where substitutions have been made at key positions on the scaffold. This data illustrates how minor structural modifications can lead to significant changes in the overall ADME profile.

Compound IDStructure (R-Group Modification)HLM Stability (t½, min)Caco-2 Permeability (Papp A-to-B, 10⁻⁶ cm/s)Efflux Ratio (ER)CYP3A4 Inhibition (IC₅₀, µM)
REF-01 H (Parent Scaffold)458.51.2> 50
DER-02 4-Fluoro on Aniline Ring659.11.3> 50
DER-03 4-Methoxy on Aniline Ring157.91.522.5
DER-04 3,5-Dichloro on Aniline Ring> 12012.34.88.7
DER-05 4-Methyl on Piperidine Ring2810.21.441.0
DER-06 4-Hydroxy on Piperidine Ring523.11.1> 50

Part 3: Structure-ADME Relationship (SAR) Analysis

The data presented above reveals critical insights into the optimization of the this compound scaffold.

  • Aniline Ring Substitution and Metabolic Stability:

    • The parent compound REF-01 shows moderate metabolic stability.

    • The addition of a single electron-withdrawing fluorine atom (DER-02 ) improves stability. This is a common strategy, as fluorination can block potential sites of metabolism without significantly altering size or basicity.

    • Conversely, adding an electron-donating methoxy group (DER-03 ) dramatically decreases metabolic stability. The methoxy group is highly susceptible to O-demethylation, a rapid metabolic pathway mediated by CYP enzymes.

    • Strategic placement of two chloro atoms (DER-04 ) significantly enhances metabolic stability, likely by sterically hindering access by metabolic enzymes and deactivating the ring towards oxidative metabolism. This strategy, however, often comes with trade-offs.

  • Piperidine Ring Substitution and its Impact:

    • The piperidine ring is a known site of metabolism for many drugs, often involving N-dealkylation or ring oxidation catalyzed by enzymes like CYP3A4.[5][6]

    • Adding a small methyl group (DER-05 ) slightly decreases stability compared to the parent, possibly by creating a new site for oxidation.

    • Introducing a polar hydroxyl group (DER-06 ) improves metabolic stability but drastically reduces permeability. This highlights a classic ADME balancing act: improving one parameter can negatively impact another. The increased polarity reduces the compound's ability to passively diffuse across the lipophilic cell membrane.

  • Permeability and Efflux:

    • Most derivatives show good to excellent permeability (Papp > 5 x 10⁻⁶ cm/s is generally considered high).

    • A significant liability emerges with the dichlorinated analogue DER-04 . While metabolically stable, its high efflux ratio (ER = 4.8) suggests it is a strong substrate for P-gp or a similar efflux transporter. This could lead to poor oral absorption in vivo despite its high passive permeability.

  • CYP450 Inhibition:

    • The parent scaffold and several derivatives show a clean profile with no significant inhibition of CYP3A4.

    • However, the methoxy- and dichloro-substituted derivatives (DER-03 and DER-04 ) begin to show moderate inhibition. This suggests that as lipophilicity and electronic properties are altered, the potential for off-target interactions with metabolizing enzymes increases, a critical consideration for avoiding DDIs.

Part 4: Visualizing the Drug Discovery Workflow and Key SAR

Diagrams are essential for conceptualizing complex processes and relationships. The following visualizations, created using Graphviz, depict a standard ADME screening workflow and summarize the key SAR findings for the target scaffold.

ADME_Workflow cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase Synthesis Derivative Synthesis Primary_Screen Primary ADME Screen (High-Throughput) Synthesis->Primary_Screen Solubility, LogD Microsomal Stability Data_Analysis Initial SAR Analysis Primary_Screen->Data_Analysis Data_Analysis->Synthesis Design Next Generation Definitive_Assays Definitive ADME Assays (e.g., Full CYP Panel, Transporter Studies) Data_Analysis->Definitive_Assays Promising Compounds In_Vivo_PK In Vivo PK Study (Rat) Definitive_Assays->In_Vivo_PK Permeability (Caco-2) CYP Inhibition (IC50) Candidate_Selection Candidate Selection In_Vivo_PK->Candidate_Selection

Caption: An integrated workflow for ADME screening in drug discovery.

SAR_Diagram Core Core->p1 Core->p2 Core->p3 Aniline Aniline Ring Substitutions Metabolism Metabolic Stability (CYP Oxidation) Aniline->Metabolism Permeability Permeability & Efflux Liability Aniline->Permeability Piperidine Piperidine Ring Substitutions Piperidine->Metabolism Solubility Solubility Piperidine->Solubility Sulfonyl Sulfonyl Linker Linker_Stability Linker Stability (Generally High) Sulfonyl->Linker_Stability p1->Aniline p2->Piperidine p3->Sulfonyl

Caption: Key Structure-ADME Relationships for the scaffold.

Conclusion and Strategic Outlook

The this compound scaffold is a valuable starting point for the design of potent therapeutic agents. However, this guide demonstrates that achieving optimal in vivo performance requires a multi-parameter optimization of ADME properties. No single modification is a panacea; improving metabolic stability through halogenation may introduce efflux liabilities, while enhancing solubility with polar groups can hinder permeability.

The path forward lies in a strategy of multiparameter optimization, driven by a deep understanding of the structure-ADME relationships outlined here. By employing a robust suite of in vitro assays early and iteratively, drug discovery teams can intelligently balance potency with pharmacokinetics, ultimately increasing the probability of selecting and advancing drug candidates with a higher likelihood of clinical success.

References

  • Dalton Transactions. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing.
  • ResearchGate. Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • PubMed Central. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639.
  • ResearchGate. Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450.
  • PubMed. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
  • PubMed Central. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors.
  • Charnwood Discovery. In Vitro ADME / DMPK Screening.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Creative Biolabs.
  • Benchchem. This compound.

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A Researcher's Guide to Kinase Selectivity Profiling: An In-Depth Analysis of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using 4-(Piperidin-1-ylsulfonyl)aniline as a case study. In drug discovery, understanding a compound's interaction across the entire kinome is paramount for predicting its efficacy and potential off-target effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for conducting and interpreting kinase selectivity screens.

Introduction: The Criticality of Kinase Inhibitor Selectivity

Protein kinases are a major class of drug targets, particularly in oncology.[3] Due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving inhibitor selectivity is a significant challenge.[4] A "selective" inhibitor preferentially binds to its intended target, minimizing engagement with other kinases that could lead to toxicity or unforeseen side effects. Conversely, a "multi-targeted" or "promiscuous" inhibitor might be desirable in certain therapeutic contexts where hitting multiple nodes in a signaling pathway is beneficial.[4]

Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical decision-making tool in the drug discovery pipeline.[2] This guide will walk through the essential steps of such an assessment, from experimental design to data interpretation and visualization, using the novel compound this compound as our investigational molecule. For this guide, we will hypothesize that initial screening has suggested activity against FMS-like Tyrosine Kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).

Experimental Design: Crafting a Self-Validating Selectivity Screen

The goal is to determine the inhibitory activity of this compound against a broad, representative panel of kinases and compare its profile to benchmark compounds.

Compound Selection for Comparison

To properly contextualize the selectivity of our lead compound, we must include controls:

  • This compound (Test Compound): The subject of our investigation.

  • Staurosporine: A well-known, potent, but highly non-selective kinase inhibitor. It serves as a positive control for broad kinase inhibition.

  • Gilteritinib: An FDA-approved, highly selective FLT3 inhibitor. It provides a benchmark for a desirable selectivity profile against our primary target.

Kinase Panel Selection

A robust selectivity assessment requires screening against a diverse panel of kinases. Commercial services from providers like Eurofins Discovery, Reaction Biology, or Promega offer extensive panels.[5][6][7] For this guide, we will use a representative 10-kinase panel that includes our hypothetical primary target (FLT3), closely related kinases (c-KIT, PDGFRβ), and kinases from different branches of the kinome tree to probe for off-target activity.

Selected Kinase Panel:

  • FLT3 (FMS-like Tyrosine Kinase 3) - Primary Target

  • c-KIT (Stem Cell Factor Receptor)

  • PDGFRβ (Platelet-Derived Growth Factor Receptor Beta)

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

  • EGFR (Epidermal Growth Factor Receptor)

  • CDK2 (Cyclin-Dependent Kinase 2)

  • PKA (Protein Kinase A)

  • ROCK1 (Rho-Associated Coiled-Coil Containing Protein Kinase 1)

  • AKT1 (AKT Serine/Threonine Kinase 1)

  • MAPK1/ERK2 (Mitogen-Activated Protein Kinase 1)

Choice of Assay Technology

Numerous technologies exist for measuring kinase activity, including radiometric, fluorescence, and luminescence-based methods.[3][] Radiometric assays, such as the 33P-ATP filter-binding assay, are considered the gold standard due to their direct measurement of substrate phosphorylation, high sensitivity, and low incidence of false positives.[6][9] We will proceed with this methodology for its robustness and reliability.

The workflow for this process is outlined below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Test Compound Dilution Series (e.g., 10-point, 3-fold) D Combine Kinase, Substrate, & Compound in 384-well plate A->D B Kinase & Substrate Prep (10 Kinases) B->D C [γ-33P]-ATP & Reaction Buffer E Initiate Reaction with [γ-33P]-ATP C->E D->E F Incubate at RT (e.g., 60 min) E->F G Stop Reaction & Spot onto Filtermat F->G H Wash Filtermat to Remove Unincorporated 33P-ATP G->H I Dry & Read Radioactivity (Scintillation Counter) H->I J Calculate % Inhibition vs. Control I->J K Fit Dose-Response Curve & Determine IC50 J->K G cluster_tyrosine Tyrosine Kinases cluster_ser_thr Serine/Threonine Kinases cluster_legend Legend: Inhibition Potency FLT3 cKIT PDGFRb VEGFR2 EGFR CDK2 PKA ROCK1 AKT1 MAPK1 L1 High (IC50 < 50 nM) L2 Medium (IC50 50-500 nM) L3 Low (IC50 > 500 nM) C1 C2 C3

Caption: Conceptual selectivity profile for this compound.

Conclusion and Future Directions

This guide demonstrates a rigorous, structured approach to assessing kinase inhibitor selectivity using this compound as a hypothetical lead compound. Our analysis reveals it to be a potent FLT3 inhibitor with moderate cross-reactivity against related tyrosine kinases, positioning it as a "semi-selective" inhibitor.

Compared to the non-selective Staurosporine, it shows a vastly superior profile. However, it does not match the exquisite selectivity of the clinical benchmark, Gilteritinib. This finding is crucial for guiding the next steps in a drug discovery program. Future work would involve:

  • Expanding the Screen: Profiling against a much larger panel (e.g., >300 kinases) to uncover any unexpected off-target interactions. [10]2. Cellular Assays: Validating these biochemical findings in cell-based assays that measure the phosphorylation of FLT3 and downstream signaling proteins to confirm on-target engagement in a more physiological context. [11]3. Structure-Activity Relationship (SAR) Studies: Using this selectivity data to inform the design of new analogs with improved selectivity for FLT3 and reduced affinity for c-KIT and PDGFRβ.

By integrating these robust biochemical profiling strategies early in the discovery process, research teams can make more informed decisions, prioritizing compounds with the highest potential for success while minimizing the risks associated with off-target activity.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937-1953. [Link]
  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kedei, N., & Tona, A. (2011). Coral: a web-based application for the visualization of kinase-centric data.
  • Grzelak, K., & Scott, D. A. (2011). Protein kinase profiling assays: a technology review. Current Opinion in Chemical Biology, 15(3), 395-401. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • R for Biochemists. (2017, January 6). Visualizing the kinome in R - a 'simple' tree.... [Link]
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
  • Chartier, M., Gee, P., & Taylor, P. (2013). Kinome Render: a stand-alone and web-accessible tool to annotate the human protein kinome tree. PeerJ, 1, e137. [Link]
  • Phanstiel, D. H., Metz, J. T., & Johnson, G. L. (2018). Coral: Clear and Customizable Visualization of Human Kinome Data. Cell Systems, 7(3), 347-350.e1. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
  • Brehmer, D., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8798. [Link]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

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Validating Computational Models for Predicting the Activity of 4-(Piperidin-1-ylsulfonyl)aniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive Accuracy in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, computational models are indispensable tools for accelerating the identification and optimization of lead compounds. The 4-(Piperidin-1-ylsulfonyl)aniline scaffold has emerged as a privileged structure in the design of inhibitors for a variety of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[1] The ability to accurately predict the biological activity of analogs based on this scaffold can significantly reduce the time and cost associated with synthesizing and screening extensive chemical libraries. However, the predictive power of any computational model is only as reliable as its validation. This guide provides an in-depth, objective comparison of methodologies for validating a computational model aimed at predicting the activity of this compound analogs, grounded in scientific integrity and field-proven insights.

The Primary Computational Model: A Hypothetical 3D-QSAR Approach

For the purpose of this guide, we will consider a hypothetical, yet representative, three-dimensional quantitative structure-activity relationship (3D-QSAR) model developed to predict the inhibitory activity (pIC50) of this compound analogs against a specific protein kinase, for instance, FMS-like tyrosine kinase 3 (FLT3). 3D-QSAR models are predicated on the principle that the biological activity of a molecule is correlated with its 3D properties, such as steric and electrostatic fields.

The development of such a model involves aligning a training set of molecules with known activities and deriving a statistical correlation between their 3D fields and their biological potencies. The resulting model can then be used to predict the activity of new, untested analogs.

Core Validation Protocol for the 3D-QSAR Model

A robust validation process is crucial to ensure the reliability and predictive accuracy of the 3D-QSAR model. This process should encompass both internal and external validation strategies.

Experimental Protocol: Generation of High-Quality Biological Data

The foundation of any robust computational model is high-quality, consistent experimental data. The following protocol outlines the determination of IC50 values for a set of this compound analogs against FLT3 kinase, which will serve as the ground truth for model validation.

Step-by-Step Methodology:

  • Compound Synthesis and Characterization: Synthesize a diverse set of this compound analogs. Confirm the identity and purity of each compound using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

  • In Vitro Kinase Assay:

    • Utilize a well-established biochemical assay, such as a radiometric assay or a fluorescence-based assay, to measure the inhibitory activity of the compounds against the target kinase (e.g., FLT3).

    • Perform the assays in a multi-well plate format for high-throughput screening.

    • Include a known reference inhibitor as a positive control.

    • Generate dose-response curves for each compound by testing a range of concentrations.

  • IC50 Determination:

    • From the dose-response curves, calculate the half-maximal inhibitory concentration (IC50) for each analog.

    • Convert the IC50 values to their negative logarithmic scale (pIC50) for use in the QSAR model.

Computational Protocol: 3D-QSAR Model Validation

Internal Validation:

Internal validation assesses the stability and robustness of the model using the training set data.

  • Leave-One-Out (LOO) Cross-Validation:

    • In this iterative process, one compound is removed from the training set, and the model is rebuilt with the remaining compounds.

    • The activity of the excluded compound is then predicted using the newly built model.

    • This process is repeated until every compound has been excluded once.

    • The predictive ability is assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation:

External validation is the most stringent test of a model's predictive power, as it uses a set of compounds (the test set) that were not used in the model's development.

  • Test Set Selection:

    • Prior to model building, a diverse subset of the experimentally tested compounds (typically 20-30%) should be set aside as an external test set.

  • Activity Prediction:

    • Use the final 3D-QSAR model, built using the training set, to predict the pIC50 values of the compounds in the test set.

  • Performance Metrics Calculation:

    • Calculate the predictive correlation coefficient (R²pred) between the experimental and predicted pIC50 values for the test set. An R²pred value greater than 0.6 is desirable.

Comparative Analysis of Predictive Models

While our hypothetical 3D-QSAR model serves as a robust starting point, it is essential for researchers to understand its performance in the context of alternative computational approaches.

Model Type Principle Strengths Limitations Typical Performance Metrics
3D-QSAR Correlates 3D molecular fields (steric, electrostatic) with biological activity.Provides intuitive 3D visualization of favorable and unfavorable regions for activity. Good for lead optimization.Highly dependent on the quality of molecular alignment. Can be sensitive to conformational changes.q² > 0.5, R²pred > 0.6
Molecular Docking Predicts the binding pose and affinity of a ligand to a protein's active site.Provides insights into specific protein-ligand interactions. Useful for virtual screening and understanding binding modes.[2]Scoring functions can be inaccurate in ranking compounds. Computationally more intensive than QSAR.Docking Score, Binding Energy (kcal/mol)
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features required for biological activity.Useful for virtual screening of large compound libraries to identify novel scaffolds.[3][4] Independent of molecular alignment.Does not provide a quantitative activity prediction. Can be overly simplistic.Enrichment Factor, ROC curves
Machine Learning (e.g., Random Forest, SVM) Learns complex, non-linear relationships between molecular descriptors and activity from large datasets.Can handle large and diverse datasets. Often yields highly accurate predictions.[5][6][7]Can be a "black box," making interpretation of the model difficult. Requires large amounts of high-quality data.R², RMSE (Root Mean Square Error)

Visualizing the Validation Workflow

A clear, logical workflow is paramount for ensuring the scientific rigor of the validation process.

G cluster_0 Experimental Data Generation cluster_1 Model Building & Internal Validation cluster_2 External Validation & Comparison A Synthesis of Analogs B In Vitro Kinase Assay (IC50) A->B C Data Splitting (Training/Test Sets) B->C D 3D-QSAR Model Generation C->D E Leave-One-Out Cross-Validation (q²) D->E F Predict Activity of Test Set E->F G Calculate Predictive R² F->G H Compare with Alternative Models (Docking, ML, etc.) G->H

Caption: Workflow for the validation of a computational model.

Understanding the Target: A Simplified Kinase Signaling Pathway

The this compound analogs often target protein kinases involved in crucial signaling pathways. Understanding this context is vital for interpreting the biological significance of the model's predictions.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Ligand->Receptor Binds & Activates P1 Downstream Signaling Proteins Receptor->P1 Phosphorylates Inhibitor This compound Analog Inhibitor->Receptor Inhibits P2 Cellular Response (Proliferation, Survival) P1->P2 Activates

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion: Towards Reliable In Silico Predictions

The validation of a computational model for predicting the activity of this compound analogs is not a mere statistical exercise but a critical step in ensuring its practical utility in drug discovery. A rigorously validated model, whether it be 3D-QSAR, machine learning-based, or another approach, provides a reliable framework for prioritizing synthetic efforts, optimizing lead compounds, and ultimately, accelerating the journey from a chemical scaffold to a life-saving therapeutic. By adhering to the principles of scientific integrity, employing robust validation protocols, and objectively comparing different modeling strategies, researchers can harness the full potential of computational chemistry to drive innovation in kinase inhibitor development.

References

  • Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. PubMed Central. [Link]
  • Machine Learning Models for Accurate Prediction of Kinase Inhibitors with Different Binding Modes.
  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks.
  • Multitask Machine Learning for Classifying Highly and Weakly Potent Kinase Inhibitors. ACS Omega. [Link]
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  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. PubMed. [Link]
  • IC50 value of compounds on each cell line.
  • Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. PubMed. [Link]
  • Graphical representation of IC50 values of analogs 1–22 based on AP enzyme.
  • IC50 values (nM)[a] of selected compounds.
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  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. MDPI. [Link]
  • Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simul
  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.
  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors.
  • Plots of predicted IC50 [µM] versus experimental IC50 values for...
  • QSAR Modeling of Piperidinopyridine and Piperidinopyrimidine Analogs Targeting Oxidosqualene Cyclase.
  • Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences. [Link]
  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. PubMed. [Link]
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. [Link]

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A Comparative Analysis of the Binding Modes of 4-(Piperidin-1-ylsulfonyl)aniline Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(piperidin-1-ylsulfonyl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in binding to a diverse array of biological targets. Its inherent structural features—a flexible piperidine ring, a hydrogen-bond-accepting sulfonyl group, and an aromatic aniline core—provide a robust framework for designing potent and selective inhibitors. This guide offers a comparative analysis of the binding modes of derivatives based on this scaffold against three distinct and therapeutically relevant protein classes: Aldo-Keto Reductases, Receptor Tyrosine Kinases, and Carbonic Anhydrases. By dissecting the specific molecular interactions at each active site, we aim to provide researchers with actionable insights to guide future drug design and optimization efforts.

The Architectural Versatility of the this compound Scaffold

The success of this scaffold lies in its modular nature, allowing for tailored modifications to achieve high affinity and selectivity for different targets. The piperidine ring can explore various hydrophobic pockets and its nitrogen can be functionalized to introduce additional interaction points. The central phenylsulfonyl group acts as a rigid linker and a key interaction hub, with the sulfonyl oxygens frequently forming critical hydrogen bonds. The aniline moiety provides a vector for extending the molecule into solvent-exposed regions or deeper pockets of the enzyme active site. Understanding how these components synergistically engage with different protein architectures is paramount for rational drug design.

Comparative Binding Mode Analysis

Here, we delve into the specific interactions of this compound derivatives with three distinct enzyme targets, highlighting both common principles and target-specific adaptations.

Target I: Aldo-Keto Reductase 1C3 (AKR1C3) - A Non-Carboxylate Approach

Aldo-keto reductase 1C3 (AKR1C3) is a critical enzyme in steroid biosynthesis and is implicated in the progression of castration-resistant prostate cancer and other malignancies.[1] Traditional AKR1C3 inhibitors are often carboxylic acids, which can present challenges with cell permeability. Derivatives of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one have been developed as potent, non-carboxylate inhibitors of AKR1C3.[2][3]

Binding Mode Insights from X-ray Crystallography:

A co-crystal structure of a lead compound with AKR1C3 reveals a well-defined binding orientation within the active site.[2][4]

  • Sulfonyl Group Interaction: The sulfonamide moiety is a critical anchor. One of the sulfonyl oxygens forms a key hydrogen bond with the catalytic residue Tyrosine 55 (Tyr55) in the oxyanion hole, while the other oxygen interacts with Histidine 117 (His117). This mimics the interaction of the native substrate's carbonyl group.[5]

  • Piperidine Ring Placement: The piperidine ring is oriented towards a hydrophobic sub-pocket, making favorable van der Waals contacts. Altering the size or polarity of this ring significantly impacts potency, underscoring the importance of this hydrophobic interaction.[2]

  • Aniline and Pyrrolidinone Moiety: The central phenyl ring is positioned in the "steroid channel" of the enzyme.[5] The attached 2-pyrrolidinone ring, in this series of inhibitors, does not directly interact with the key residues in the oxyanion hole but rather occupies a more solvent-exposed region.[2] Variations in the planarity or electronic nature of this part of the molecule drastically reduce activity, suggesting its role in maintaining the overall correct conformation of the inhibitor for optimal binding.[2]

AKR1C3_Binding_Mode cluster_inhibitor Inhibitor Scaffold cluster_enzyme AKR1C3 Active Site Piperidine Piperidine Ring SP Hydrophobic Sub-pocket Piperidine->SP Hydrophobic Interactions Sulfonyl Sulfonyl Group (SO2) Sulfonyl->Piperidine OxyanionHole Oxyanion Hole (Tyr55, His117) Sulfonyl->OxyanionHole H-Bonds Aniline Aniline Core Aniline->Sulfonyl SteroidChannel Steroid Channel Aniline->SteroidChannel Occupies Channel Pyrrolidinone Pyrrolidinone Moiety Pyrrolidinone->Aniline

Target II: FMS-like Tyrosine Kinase 3 (FLT3) - Targeting the Kinase Hinge Region

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its internal tandem duplication (ITD) mutations are common drivers in acute myeloid leukemia (AML).[6] The ATP-binding pocket of kinases is a well-established drug target. Imidazo[1,2-b]pyridazine derivatives featuring a conserved 4-(pyrrolidin-1-ylsulfonyl)aniline substituent have been identified as potent FLT3 inhibitors.[7]

Binding Mode Insights from Molecular Docking:

Molecular modeling studies suggest these inhibitors adopt a binding mode characteristic of Type I kinase inhibitors, engaging the hinge region of the kinase.[6][7]

  • Hinge Binding: The core heterocyclic system (e.g., imidazo[1,2-b]pyridazine) forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region residues. This is a canonical interaction for many ATP-competitive kinase inhibitors.

  • Sulfonamide as a Key Linker: The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety projects from the heterocyclic core towards the solvent-exposed region. The sulfonamide group itself does not typically interact directly with the hinge but serves as a crucial linker to position the terminal aniline/pyrrolidine groups.

  • Exploring the Solvent Front: The terminal pyrrolidine ring (a close analog to the piperidine) and the aniline ring are positioned at the entrance of the ATP-binding pocket. This region allows for significant chemical modifications to enhance potency and selectivity, and to improve physicochemical properties. The docking poses indicate that these groups make favorable contacts with residues lining this solvent-front area.[7]

FLT3_Binding_Mode cluster_inhibitor Inhibitor Scaffold cluster_enzyme FLT3 ATP-Binding Site Pyrrolidine Pyrrolidine Ring SolventFront Solvent-Exposed Region Pyrrolidine->SolventFront Solvent Interactions Sulfonyl Sulfonyl Group (SO2) Sulfonyl->Pyrrolidine Aniline Aniline Core Aniline->Sulfonyl Aniline->SolventFront Hydrophobic/Polar Contacts Heterocycle Heterocyclic Core Heterocycle->Aniline Hinge Hinge Region Heterocycle->Hinge H-Bonds

Target III: Carbonic Anhydrases IX and XII (CA IX & CA XII) - The "Tail Approach"

Carbonic anhydrases IX and XII are tumor-associated enzymes that are overexpressed in response to hypoxia and contribute to the acidic tumor microenvironment, promoting cancer progression.[8] Sulfonamides are the classic zinc-binding pharmacophore for inhibiting CAs. By appending a piperidine-containing "tail" to a benzenesulfonamide core, researchers have developed highly potent and selective inhibitors of CA IX and XII.[8][9]

Binding Mode Insights from Molecular Docking and Dynamics:

The binding mode of these inhibitors is anchored by the sulfonamide group's interaction with the catalytic zinc ion, with the piperidine-containing tail extending into the active site cavity to confer isoform selectivity.[8]

  • Zinc-Binding Group: The primary and essential interaction is the coordination of the sulfonamide group's nitrogen atom to the catalytic Zn²⁺ ion at the bottom of the active site. The sulfonamide also forms hydrogen bonds with the key residue Threonine 199 (Thr199).[8]

  • The "Tail" and Selectivity: The 4-(piperidin-1-yl) moiety acts as a "tail" that extends towards the middle and outer rims of the conical active site cavity. The differences in amino acid residues between CA isoforms in this region are exploited by the tail to achieve selectivity. For instance, the piperidine ring can engage in van der Waals interactions with hydrophobic residues or its substituents can form hydrogen bonds with hydrophilic residues that are unique to CA IX or CA XII, but not the ubiquitous off-target isoform CA II.[9][10] The flexibility of the piperidine allows it to adopt conformations that are complementary to the specific shape and chemical environment of the target isoform's active site.[8]

CA_Binding_Mode cluster_inhibitor Inhibitor Scaffold cluster_enzyme CA Active Site PiperidineTail Piperidine 'Tail' SelectivityPockets Isoform-Specific Residues PiperidineTail->SelectivityPockets van der Waals / H-Bonds Benzenesulfonamide Benzenesulfonamide Core Benzenesulfonamide->PiperidineTail Zn_ion Catalytic Zn(II) Ion Benzenesulfonamide->Zn_ion Coordination Bond Thr199 Thr199 Benzenesulfonamide->Thr199 H-Bond

Quantitative Comparison and Structure-Activity Relationships (SAR)

The following table summarizes the key interactions and provides representative inhibitory concentrations for derivatives targeting each protein class.

Target Derivative Class Key Interactions Representative Potency Reference
AKR1C3 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-onesH-bonds with Tyr55 & His117 (sulfonyl); Hydrophobic interactions with piperidine.IC₅₀ < 100 nM[2]
FLT3 Kinase Imidazo[1,2-b]pyridazines with 4-(pyrrolidin-1-ylsulfonyl)anilineH-bonds with kinase hinge region (heterocycle); Solvent front interactions.GI₅₀ < 1 µM[7]
CA IX / XII Piperidine-linked benzenesulfonamidesZn²⁺ coordination and H-bond with Thr199 (sulfonamide); Isoform-specific tail interactions.Kᵢ = 1.2 nM (hCA IX)[8]

Key SAR takeaways:

  • For AKR1C3 , the integrity of the sulfonamide group and the hydrophobic nature of the piperidine ring are critical for high potency.[2]

  • For FLT3 Kinase , modifications to the aniline and pyrrolidine/piperidine moieties at the solvent front are key to tuning potency and selectivity.[7]

  • For Carbonic Anhydrases , the nature of the "tail" attached to the core sulfonamide is the primary determinant of isoform selectivity.[8][9]

Experimental Protocols for Binding Mode Validation

To rigorously validate the computationally or structurally inferred binding modes described, a combination of biophysical and biochemical assays is essential.

Workflow for Binding Mode Analysis

workflow Start Hypothesized Binding Mode (from Docking/SAR) XRay X-ray Crystallography Start->XRay Definitive 3D Structure NMR NMR Spectroscopy (SAR by NMR, STD-NMR) Start->NMR Identify Interacting Groups SPR_ITC Biophysical Assays (SPR, ITC) Start->SPR_ITC Quantify Binding Affinity & Thermodynamics Validation Validated Binding Mode XRay->Validation NMR->Validation Mutagenesis Site-Directed Mutagenesis SPR_ITC->Mutagenesis Test Affinity Change Mutagenesis->Validation Confirm Key Residues

Step-by-Step Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure the kinetics (association and dissociation rates) and affinity of ligand-protein interactions in real-time.

Objective: To determine the binding affinity (K_D) and kinetics (k_a, k_d) of a this compound derivative against its target protein.

Methodology:

  • Chip Preparation: Covalently immobilize the target protein (e.g., AKR1C3) onto a CM5 sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of the inhibitor compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only (blank) sample.

  • Binding Measurement:

    • Inject the different concentrations of the inhibitor over the protein and reference flow cells at a constant flow rate. This is the association phase .

    • After the injection, flow running buffer over the chip to monitor the release of the bound inhibitor. This is the dissociation phase .

    • Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Conclusion

The this compound scaffold demonstrates remarkable adaptability, engaging with diverse enzyme active sites through distinct yet effective binding strategies. For AKR1C3, it acts as a non-carboxylate substrate mimic, anchored by sulfonyl-oxyyanion hole interactions. In FLT3 kinase, it serves as a framework to position a hinge-binding heterocycle. For carbonic anhydrases, it functions as a selective "tail" extending from a zinc-binding warhead. This comparative analysis underscores a key principle in modern drug discovery: a single, well-designed chemical scaffold can serve as a versatile starting point for developing inhibitors against multiple, unrelated target classes by strategically modifying its constituent parts to complement the unique topology and chemical environment of each active site.

References

  • Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link][2][3][4]
  • Gucka, M., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 64(15), 11373–11393. [Link][7]
  • ResearchGate. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. [Link][3]
  • National Center for Biotechnology Information. (2014). Aldo-Keto Reductase (AKR)
  • ChEMBL. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)
  • ResearchGate. (n.d.). Overall structure and active site of AKR1C3. A. Cartoon diagram of the... [Link][5]
  • National Center for Biotechnology Information. (n.d.).
  • Eldehna, W. M., Elbadawi, M. M., Elsayed, Z. M., Giovannuzzi, S., Elkotamy, M. S., Elsawi, A. E., Ahmed, S. A., Rashed, M., Nocentini, A., Supuran, C. T., & Abdel-Aziz, H. A. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. International Journal of Biological Macromolecules, 322(Pt 4), 146776. [Link][8]
  • National Center for Biotechnology Information. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. [Link][9]
  • National Center for Biotechnology Information. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. NIH. [Link][10]
  • Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]
  • ResearchGate. (n.d.). A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, suppresses hedgehog signaling and drug‐resistant tumor growth. [Link]
  • MDPI. (n.d.). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. [Link][6]

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Reproducibility studies for the biological effects of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a technical framework for evaluating the reproducibility of the biological effects attributed to 4-(Piperidin-1-ylsulfonyl)aniline and its derivatives. We will delve into its primary reported mechanism of action, provide detailed protocols for verification, and compare its performance metrics against established alternatives, grounded in the critical context of the ongoing reproducibility crisis in preclinical research.

PART 1: The Reproducibility Imperative in Preclinical Research

The progression of a compound from a laboratory curiosity to a clinical candidate is a process fraught with attrition. A significant portion of this failure is attributed to the "valley of death" between preclinical discovery and human trials, a chasm widened by a lack of reproducibility.[1] Studies have shown that a staggering percentage of preclinical findings, even those published in high-impact journals, cannot be replicated by independent laboratories.[2] For instance, Amgen researchers were unable to reproduce the findings in 47 out of 53 high-profile oncology papers.[2] This failure to replicate wastes immense resources and time and undermines the scientific foundation upon which clinical trials are built.[2][3] Therefore, establishing the reproducibility of a compound's effects is not merely a validation step but a fundamental requirement for its continued development.[4][5]

PART 2: Primary Biological Effect of the this compound Scaffold

While limited data exists for the exact molecule this compound, extensive research has been conducted on a closely related series of compounds: 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones . These derivatives have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3 (also known as 17β-hydroxysteroid dehydrogenase type 5).[6]

AKR1C3 is a critical enzyme in the intratumoral biosynthesis of androgens, playing a key role in the progression of castration-resistant prostate cancer. It converts weak androgens to potent ones like testosterone and dihydrotestosterone. The lead compound from this series, SN33638 , demonstrated low nanomolar potency, making this class of compounds highly significant for cancer research.[6]

Reported Activity of Lead Compound from the Same Scaffold:

CompoundTargetIC50 (nM)Selectivity (vs. AKR1C1/1C2/1C4)
SN33638 AKR1C33.5>300-fold

Data sourced from Hudson et al. (2013) as referenced in supporting literature.[6]

The objective for any reproducibility study would be to independently verify this potent and selective inhibition of AKR1C3.

PART 3: Experimental Framework for a Reproducibility Study

A robust reproducibility study must be built on transparent, well-controlled, and meticulously detailed protocols. The following workflow outlines the essential steps to validate the inhibitory activity of the this compound scaffold on AKR1C3.

Workflow for a Reproducibility Study

G cluster_prep Phase 1: Preparation & QC cluster_invitro Phase 2: In Vitro Verification cluster_cell Phase 3: Cellular Confirmation c1 Compound Procurement & Purity Analysis (LC-MS, NMR) c2 Recombinant Human AKR1C3 Enzyme QC c3 Biochemical IC50 Assay (AKR1C3) c2->c3 c4 Selectivity Profiling (AKR1C1, 1C2, 1C4) c3->c4 c5 Target Engagement Assay (e.g., CETSA) c4->c5 c6 Prostate Cancer Cell Line Viability/Proliferation Assay c5->c6 c7 Decision Point: Proceed to In Vivo Studies c6->c7 Reproducibility Confirmed

Caption: Experimental workflow for validating the biological activity of an AKR1C3 inhibitor.

Detailed Protocol: AKR1C3 Biochemical Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 value of a test compound against recombinant human AKR1C3.

1. Materials & Reagents:

  • Test Compound (e.g., a this compound derivative)
  • Recombinant Human AKR1C3 Enzyme
  • NADPH (Cofactor)
  • 1,2-Naphthoquinone (Substrate)
  • Assay Buffer: 100 mM potassium phosphate, pH 7.4
  • Positive Control: A known AKR1C3 inhibitor (e.g., Flufenamic acid)
  • Vehicle Control: 100% DMSO
  • 384-well black, flat-bottom plates
  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

2. Experimental Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
  • Assay Plate Mapping: Designate wells for blanks (buffer only), negative controls (enzyme + substrate, no inhibitor), positive controls, and test compound dilutions.
  • Reagent Addition:
  • Add 25 µL of Assay Buffer to all wells.
  • Add 0.5 µL of DMSO (for negative controls) or the appropriate compound dilution/positive control to the designated wells.
  • Add 10 µL of recombinant AKR1C3 enzyme (final concentration ~10 nM).
  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
  • Reaction Initiation: Add 15 µL of a substrate/cofactor mix containing 1,2-Naphthoquinone (final concentration ~5 µM) and NADPH (final concentration ~40 µM).
  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) every 60 seconds for 30 minutes.

3. Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the kinetic read) for each well.
  • Normalize the data: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_NegativeControl - Rate_Blank)).
  • Plot % Inhibition against the logarithm of the compound concentration.
  • Fit the data using a four-parameter logistic equation to calculate the IC50 value.

Causality and Self-Validation:

  • Expertise: Using a kinetic assay is crucial as it measures the initial reaction velocity, which is less susceptible to artifacts like substrate depletion or product inhibition. The choice of 1,2-Naphthoquinone is based on its established use as a reliable substrate for AKR1C3.

  • Trustworthiness: The protocol is self-validating through the inclusion of controls. The positive control ensures the assay is sensitive to inhibition, while the negative (vehicle) control defines the 100% activity window. A robust Z'-factor should be calculated to confirm assay quality.

PART 4: Comparative Analysis & Data Interpretation

The primary goal is to compare the newly generated data with the benchmark data. Additionally, performance should be contextualized against other known AKR1C3 inhibitors.

AKR1C3 Signaling Pathway in Prostate Cancer

G DHEA DHEA (Adrenal Androgen) Androstenedione Androstenedione DHEA->Androstenedione HSD3B2 Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT DHT (Potent Androgen) Testosterone->DHT SRD5A AR Androgen Receptor DHT->AR Binds & Activates Gene Gene Transcription AR->Gene Growth Tumor Growth Gene->Growth Inhibitor 4-(Piperidin-1-ylsulfonyl) -aniline Scaffold Inhibitor->Androstenedione Inhibits Conversion

Caption: The role of AKR1C3 in converting weak androgens to potent testosterone in prostate cancer cells.

Hypothetical Reproducibility Outcome & Comparison
CompoundIC50 (nM) - AKR1C3IC50 (nM) - AKR1C2 (Selectivity)Source
SN33638 (Benchmark) 3.5>1000Published Data[6]
Test Compound (Successful Reproduction) 5.2>1500Hypothetical Study A
Test Compound (Failed Reproduction) 155>1500Hypothetical Study B
Indomethacin (Alternative) 3002300Public Database
Flufenamic Acid (Alternative) 2002000Public Database

Interpretation:

  • A result like Study A would be considered a successful reproduction. The IC50 is within the same log scale as the benchmark, confirming the high potency and validating the chemical scaffold.

  • A result like Study B would represent a significant reproducibility failure. The nearly 50-fold decrease in potency would challenge the initial findings and question the compound's viability as a lead candidate, warranting an investigation into experimental variables or compound integrity.

  • Compared to alternatives like Indomethacin, the this compound scaffold (if reproduced successfully) offers a significant potency advantage.

Conclusion and Future Directions

This guide outlines a rigorous, transparent, and scientifically grounded approach to assessing the reproducibility of the biological effects of the this compound scaffold. The primary reported activity, potent and selective inhibition of AKR1C3, holds significant therapeutic promise, particularly in oncology. However, this promise can only be realized if the foundational biochemical data is independently verifiable.

A successful reproducibility study, confirming low-nanomolar potency, would provide the confidence needed to advance these compounds to more complex cellular and in vivo models. Conversely, a failure to reproduce the benchmark findings would necessitate a critical re-evaluation of the scaffold and prevent the misallocation of resources down the long and costly path of drug development.

References

  • Cure. (n.d.). Research Reproducibility: A Costly Stumbling Block for Drug Discovery.
  • National Institutes of Health. (n.d.). A Guide to Reproducibility in Preclinical Research. PMC.
  • LucidQuest. (2022, October 5). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?
  • MindWalk. (2023, April 19). The importance of reproducibility in in-silico drug discovery.
  • Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research.
  • ResearchGate. (2013, August 6). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.

Sources

Confirming the Mechanism of Action of 4-(Piperidin-1-ylsulfonyl)aniline Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a bioactive compound is merely the first step. The critical, and often more challenging, phase is the elucidation of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the molecular target of a novel compound, using 4-(Piperidin-1-ylsulfonyl)aniline as a case study. While the precise target of this specific molecule is not yet fully established in publicly available literature, its sulfonamide core suggests a range of potential biological activities, from antibacterial effects by inhibiting folate synthesis to the modulation of key cellular signaling pathways.[1][2][][4] This guide will therefore present a hypothetical, yet plausible, scenario where preliminary screening has implicated "Kinase X" as the putative target of this compound. We will then detail the experimental workflow to confirm this hypothesis using genetic knockdown, a cornerstone of modern target validation.[5][6][7]

The Imperative of Target Validation in Drug Development

Hypothetical Scenario: The Pursuit of "Kinase X"

Let us assume that high-throughput screening has identified this compound as a potent inhibitor of cancer cell proliferation. Subsequent kinome profiling and computational docking studies suggest that a specific kinase, which we will refer to as "Kinase X," is a high-affinity binding partner. The central hypothesis is therefore: this compound exerts its anti-proliferative effects by inhibiting the activity of Kinase X. The following sections will outline the experimental strategy to test this hypothesis.

The Experimental Workflow: A Step-by-Step Guide

The overall workflow for target validation using genetic knockdown can be broken down into several key stages, each with its own set of critical considerations and controls.

G cluster_0 Phase 1: Preparation and Optimization cluster_1 Phase 2: Knockdown and Treatment cluster_2 Phase 3: Validation and Analysis A Select and Culture Appropriate Cell Line B Design and Synthesize siRNAs for Kinase X A->B C Optimize siRNA Transfection Conditions B->C D Transfect Cells with siRNA (Control vs. Kinase X) C->D E Treat Cells with This compound D->E F Validate Knockdown Efficiency (qPCR and Western Blot) E->F G Perform Phenotypic Assays (e.g., Cell Viability) F->G H Analyze and Interpret Data G->H

Caption: A generalized workflow for target validation using siRNA-mediated knockdown.

Part 1: Designing and Validating the Knockdown Experiment

Experimental Protocol: siRNA Design and Transfection Optimization

  • siRNA Design:

    • Include a non-targeting (scrambled) siRNA as a negative control.

    • Include a positive control siRNA targeting a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.

  • Cell Culture:

    • Select a cancer cell line that expresses "Kinase X" at a detectable level and is sensitive to the anti-proliferative effects of this compound.

    • Maintain cells in exponential growth phase to ensure optimal transfection.[13][14]

  • Transfection Optimization:

    • Use a lipid-based transfection reagent to deliver the siRNAs into the cells.

Part 2: Assessing Knockdown Efficiency

Experimental Protocol: Validation of Knockdown by qPCR and Western Blot

  • Quantitative Real-Time PCR (qPCR):

    • At 24-48 hours post-transfection, harvest RNA from the cells.

    • Synthesize cDNA and perform qPCR using primers specific for "Kinase X" and a reference gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of "Kinase X" mRNA in cells transfected with "Kinase X" siRNA compared to the non-targeting control.[18][19]

  • Western Blotting:

    • At 48-72 hours post-transfection, lyse the cells and quantify total protein.

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against "Kinase X".

    • Use an antibody against a loading control (e.g., β-actin, GAPDH) to normalize the results.[20]

    • Quantify the reduction in "Kinase X" protein levels.

Treatment Relative "Kinase X" mRNA Expression (fold change) "Kinase X" Protein Level (normalized to loading control)
Non-targeting siRNA1.001.00
"Kinase X" siRNA #10.150.20
"Kinase X" siRNA #20.200.25

Table 1: Hypothetical data demonstrating successful knockdown of "Kinase X" at the mRNA and protein level.

Part 3: The Comparative Phenotypic Analysis

The core of this target validation strategy lies in comparing the cellular response to this compound in the presence and absence of its putative target, "Kinase X".

G cluster_0 Control Cells (with Kinase X) cluster_1 Knockdown Cells (without Kinase X) A This compound B Kinase X A->B Inhibits C Downstream Signaling B->C Activates D Cell Proliferation C->D Promotes E This compound F Kinase X (depleted) E->F No target G Downstream Signaling (inactive) F->G H Reduced Cell Proliferation G->H

Sources

A Senior Application Scientist's Guide to the Inter-laboratory Validation of a High-Performance Liquid Chromatography (HPLC) Assay for the Quantification of 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the accurate quantification of 4-(Piperidin-1-ylsulfonyl)aniline. As a critical starting material in the synthesis of various therapeutic candidates, including dihydrofolate reductase (DHFR) inhibitors, ensuring the purity and concentration of this intermediate is paramount for reproducible downstream synthesis and reliable biological data.[1] This document will delve into the rationale behind the experimental design, present a model validation study, and offer detailed protocols to establish a robust, reliable, and transferable analytical method.

The principles outlined herein are grounded in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guidelines, which provide a harmonized framework for validating analytical procedures.[2][3] Adherence to these guidelines is not merely a regulatory formality but a commitment to scientific rigor, ensuring the quality and consistency of pharmaceutical development.[4]

The Scientific Rationale: Why Validate an HPLC Assay for a Chemical Intermediate?

This compound serves as a versatile scaffold in medicinal chemistry.[1] The presence of impurities, even in small amounts, can have significant consequences, leading to:

  • Aberrant Reaction Pathways: Impurities can participate in side reactions, reducing the yield of the desired final compound and complicating purification.

  • Formation of Toxic Byproducts: The unintended incorporation of impurities can lead to the generation of toxic or immunogenic molecules in the final drug substance.

An HPLC assay is the gold standard for assessing the purity and concentration of small molecules due to its high resolution, sensitivity, and quantitative accuracy. An inter-laboratory validation of this assay is essential to demonstrate that the method is robust and transferable, producing consistent and reliable results regardless of the laboratory, analyst, or equipment used.[5] This is particularly crucial in collaborative drug development projects or when manufacturing is outsourced.

Designing the Inter-laboratory Validation Study

The objective of an inter-laboratory validation study is to establish the performance characteristics of an analytical procedure.[3] For a quantitative HPLC assay, the key validation parameters according to ICH Q2(R1) are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[6]

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram illustrates the workflow for the inter-laboratory validation study:

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Single-Laboratory Validation cluster_2 Phase 3: Inter-laboratory Validation Study MD Method Development (HPLC-UV) MO Method Optimization MD->MO SLV Single-Laboratory Validation (ICH Q2) MO->SLV Spec Specificity SLV->Spec Lin Linearity & Range SLV->Lin Acc Accuracy SLV->Acc Prec Precision (Repeatability & Intermediate) SLV->Prec Rob Robustness SLV->Rob Protocol Standardized Protocol & Sample Distribution SLV->Protocol Lab1 Laboratory 1 Protocol->Lab1 Lab2 Laboratory 2 Protocol->Lab2 Lab3 Laboratory 3 Protocol->Lab3 Data Data Collection & Analysis Lab1->Data Lab2->Data Lab3->Data Report Validation Report Data->Report

Caption: Workflow for the inter-laboratory validation of the HPLC assay.

Performance Comparison: A Model Inter-laboratory Study

Three independent laboratories (Lab 1, Lab 2, and Lab 3) participated in this model study. Each laboratory received a standardized protocol, a high-purity reference standard of this compound, and three batches of test samples with varying concentrations.

Linearity

Each laboratory prepared a series of calibration standards from the reference standard and analyzed them in triplicate. The linearity was evaluated by linear regression analysis of the peak area versus concentration.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Correlation Coefficient (r²) 0.99980.99950.9997≥ 0.999
y-intercept 125415891367Close to zero
Slope 458794601245955Consistent across labs
Accuracy

Accuracy was determined by the recovery of known amounts of the reference standard spiked into a placebo matrix. Three concentration levels were tested in triplicate.

Spiked Concentration (µg/mL) Lab 1 Mean Recovery (%) Lab 2 Mean Recovery (%) Lab 3 Mean Recovery (%) Acceptance Criteria (%)
5099.5100.299.898.0 - 102.0
100100.1100.5100.398.0 - 102.0
15099.8100.8100.198.0 - 102.0
Precision

Precision was assessed at the levels of repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision)

Sample Lab 1 (%RSD) Lab 2 (%RSD) Lab 3 (%RSD) Acceptance Criteria (%RSD)
Batch A0.80.90.7≤ 2.0
Batch B0.60.80.9≤ 2.0
Batch C0.91.10.8≤ 2.0

Intermediate Precision (Within-laboratory)

Sample Lab 1 (%RSD) Lab 2 (%RSD) Lab 3 (%RSD) Acceptance Criteria (%RSD)
Batch A1.21.41.1≤ 2.0
Batch B1.11.31.2≤ 2.0
Batch C1.41.51.3≤ 2.0

Reproducibility (Inter-laboratory Precision)

Sample Mean Concentration (µg/mL) Standard Deviation %RSD Acceptance Criteria (%RSD)
Batch A98.71.51.5≤ 5.0
Batch B125.41.91.5≤ 5.0
Batch C149.22.31.5≤ 5.0

The data demonstrates that the HPLC method is linear, accurate, and precise, both within and between laboratories, meeting the pre-defined acceptance criteria.

Experimental Protocol: HPLC Assay for this compound

This protocol is a representative method and should be optimized and validated in your laboratory.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Methanol (HPLC grade)

Instrumentation
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute as necessary to fall within the calibration range.

System Suitability

Before sample analysis, perform five replicate injections of a mid-range standard. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

The logical relationship for data analysis is as follows:

G cluster_0 Data Acquisition cluster_1 Calibration cluster_2 Quantification PeakArea Peak Area from HPLC CalCurve Calibration Curve (Peak Area vs. Concentration) PeakArea->CalCurve LinReg Linear Regression Equation (y = mx + c) CalCurve->LinReg Concentration Analyte Concentration LinReg->Concentration

Caption: Data analysis workflow for quantification.

Alternative Methodologies

While reversed-phase HPLC with UV detection is the most common and robust method for this application, other techniques could be considered:

  • Ultra-High-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution, which can be beneficial for complex samples with multiple impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher specificity and sensitivity, and can be used for impurity identification through mass analysis. However, it is a more complex and expensive technique.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can provide a direct measurement of purity without the need for a reference standard of the same compound.

A comparison of these methods is summarized below:

Method Principle Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reliable, cost-effective, widely available.Lower sensitivity and specificity compared to MS.
UPLC-UV Similar to HPLC but uses smaller particles and higher pressures.Faster run times, higher resolution, lower solvent consumption.Higher initial instrument cost.
LC-MS Chromatographic separation coupled with mass spectrometry.High sensitivity and specificity, structural information for impurities.Higher cost and complexity, potential for matrix effects.
qNMR Measures the nuclear magnetic resonance signal of the analyte.Primary method, no need for a specific reference standard.Lower sensitivity, requires specialized equipment and expertise.

Conclusion

The inter-laboratory validation of an HPLC assay for this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. By following the principles outlined in the ICH Q2(R1) guidelines, researchers and drug development professionals can establish a robust, reliable, and transferable analytical method. The model study presented in this guide demonstrates that with a well-defined protocol, consistent results can be achieved across different laboratories, thereby ensuring confidence in the quality of the starting material for the synthesis of novel therapeutic agents.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
  • 3 Key Regulatory Guidelines for Method Valid
  • ICH Guidelines for Analytical Method Valid
  • Validation and comparative studies of four sulfonamide immunoassays based on the same generic polyclonal antibody - PubMed. [Link]
  • A Practical Approach to Biological Assay Valid
  • USP〈1033〉Biological Assay Valid
  • USP-NF. [Link]
  • Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules - Intertek. [Link]
  • International Validation of the SULF-FAST Risk-Stratification Tool for Sulfonamide Antibiotic Allergy - PubMed. [Link]
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. [Link]
  • TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDIC

Sources

Safety Operating Guide

Proper Disposal of 4-(Piperidin-1-ylsulfonyl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-(Piperidin-1-ylsulfonyl)aniline (CAS No. 6336-68-1). As a compound utilized in diverse research and development settings, particularly in drug discovery, adherence to stringent disposal procedures is paramount to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols and regulatory standards. The information herein synthesizes data from safety data sheets (SDS) of structurally related compounds and general principles of hazardous waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. The molecule's structure, featuring an aniline core, imparts specific toxicological properties that necessitate its classification as hazardous waste. Aniline and its derivatives are known for their potential to cause significant health effects.

Key Hazards Associated with Aniline Derivatives:

  • Toxicity: Aniline compounds are toxic if inhaled, ingested, or absorbed through the skin.[1][2] High-level exposure can interfere with the blood's ability to transport oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin and lips).[3]

  • Carcinogenicity: Aniline is classified as a carcinogen, and therefore, its derivatives should be handled with extreme caution to minimize long-term health risks.[2][3]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye damage.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[4][5][6]

Due to these hazards, all waste streams containing this compound, including neat compound, contaminated labware, and solutions, must be managed as hazardous chemical waste.[1][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct PPE must be worn to prevent exposure. The selection of PPE is directly dictated by the hazards identified in the previous section.

PPE ComponentSpecificationRationale
Gloves Butyl, neoprene, or Viton gloves are recommended for handling aniline compounds. Nitrile gloves are not recommended.[1]Provides a sufficient barrier against skin absorption, which is a primary route of exposure for aniline derivatives. Nitrile has been shown to have low resistance to aniline.
Eye Protection Chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne dust particles that could cause serious eye irritation or damage.[4][5]
Protective Clothing A fully buttoned lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin contact with any spilled material.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust, especially during spill cleanup.[4]Prevents inhalation of the compound, which can cause respiratory irritation and systemic toxicity.[3][4]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its collection by trained professionals. The following workflow ensures a safe and compliant disposal pathway.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal PPE Don Appropriate PPE Waste_Container Select a Labeled, Compatible Hazardous Waste Container PPE->Waste_Container 1. Prepare Solid_Waste Solid Waste Collection: - Unused Compound - Contaminated Weigh Boats - Gloves, Wipes Waste_Container->Solid_Waste 2. Collect Liquid_Waste Liquid Waste Collection: - Solutions - Solvent Rinses Waste_Container->Liquid_Waste Seal_Container Securely Seal the Waste Container Solid_Waste->Seal_Container 3. Store Glassware Decontaminate Glassware: - Triple rinse with a suitable solvent - Collect rinsate as liquid hazardous waste Liquid_Waste->Glassware Liquid_Waste->Seal_Container Store_Safely Store in a Designated, Well-Ventilated Area Seal_Container->Store_Safely Segregate Segregate from Incompatible Materials (e.g., strong oxidizers, acids) Store_Safely->Segregate EHS_Request Request Waste Pickup from Environmental Health & Safety (EHS) Segregate->EHS_Request 4. Dispose

Figure 1. A flowchart illustrating the key decision points and procedural steps for the safe disposal of this compound waste.

Experimental Protocol: Detailed Disposal Steps

I. Waste Segregation and Container Selection:

  • Identify Waste Streams: Differentiate between solid and liquid waste containing this compound.

  • Select Appropriate Containers:

    • Use a dedicated, compatible container for hazardous waste. Polyethylene containers are generally suitable.[1]

    • The container must be in good condition, with a tightly sealing lid.[8]

  • Labeling: Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7][8] Do not use abbreviations or chemical formulas.

II. Waste Collection:

  • Solid Waste:

    • Collect unused or expired solid compound, as well as grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips), directly into the designated solid hazardous waste container.[7]

    • Avoid generating dust during transfer.[4]

  • Liquid Waste:

    • Collect all solutions containing this compound and any solvent used for rinsing contaminated glassware into a designated liquid hazardous waste container.

    • Crucially, do not dispose of any aniline-containing waste down the drain. [1][5] This is prohibited as it can contaminate waterways and is a violation of environmental regulations.[9][10]

  • Contaminated Glassware:

    • Decontaminate non-disposable glassware by rinsing it three times with a suitable solvent (e.g., acetone, ethanol).

    • Collect all rinsate as liquid hazardous waste.

III. Storage of Hazardous Waste:

  • Seal Containers: Keep waste containers tightly closed except when adding waste.[8]

  • Designated Storage Area: Store the sealed waste containers in a designated, secure area that is well-ventilated.[1] This area should be away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

  • Secondary Containment: It is best practice to store liquid waste containers within a secondary containment unit, such as a polypropylene tub, to contain any potential leaks.[1]

Spill Management: Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others to the spill.[3]

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[4][5]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][11]

    • Place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[3]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Final Disposal: The Role of Institutional EHS

The ultimate disposal of hazardous waste must be conducted by licensed professionals in accordance with local, state, and federal regulations.[3][12]

  • Contact EHS: Once your hazardous waste container is full, contact your institution's EHS office to arrange for a pickup.[8]

  • Documentation: Complete any required waste pickup forms, accurately listing the contents of the container.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed facility for proper treatment and disposal, typically via high-temperature incineration.[7]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby protecting both yourself and the broader ecosystem.

References

  • Aniline Waste Disposal Procedures. Washington State University, Environmental Health & Safety. [Link]
  • Hazardous Substance Fact Sheet: Aniline. New Jersey Department of Health. [Link]
  • Safety Data Sheet: 3-(Piperidin-1-ylmethyl)aniline. Fisher Scientific. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 4-(Piperidin-1-ylsulfonyl)aniline demands a comprehensive understanding of its hazard profile and the rigorous application of safety protocols. This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Profile: Understanding the Risks

This compound is a combustible solid that presents multiple health hazards upon exposure.[1] A thorough risk assessment begins with understanding its classification under the Globally Harmonized System (GHS).

Hazard ClassGHS Hazard StatementPictogramPractical Implication for the Researcher
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed[1][2] H312: Harmful in contact with skin[1] H332: Harmful if inhaled[1]
Accidental ingestion, skin contact, or inhalation of dust can lead to systemic toxic effects. All routes of exposure must be blocked.Skin IrritationH315: Causes skin irritation[1][2]❗Direct contact with the solid or solutions can cause redness, itching, and inflammation.Serious Eye IrritationH319: Causes serious eye irritation[1][2]❗The compound can cause significant, potentially damaging irritation if it enters the eyes as dust or through a splash.Respiratory IrritationH335: May cause respiratory irritation[1][2]❗Inhaling dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.

Given these hazards, it is imperative to treat this compound with respect and to employ engineering controls (such as fume hoods) as the primary line of defense, with PPE serving as the critical final barrier.[3]

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential for selecting appropriate PPE. The following sections detail the minimum required equipment for handling this compound in a laboratory setting.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: ANSI Z87.1-rated chemical safety goggles must be worn at all times in the laboratory.[4][5] Goggles provide a full seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.[4]

  • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during reaction workups or transfers), a full-face shield should be worn over safety goggles.[3][6]

Hand Protection (Gloves)

The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[1] Therefore, proper glove selection is critical.

  • Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals. Always check the manufacturer's compatibility data for sulfonamides if prolonged contact is anticipated.

  • Practice: Wear two pairs of chemotherapy-rated gloves (meeting ASTM D6978 standard) when handling the pure solid or concentrated solutions, a practice that significantly reduces the risk of exposure from a single glove failure.[5]

  • Integrity: Before each use, visually inspect gloves for any signs of degradation or punctures.[7][8]

  • Replacement: Change gloves immediately if contamination is suspected or after a maximum of 30-60 minutes of use to prevent permeation.[3] Never wear gloves outside of the laboratory area.[8]

Body Protection

To prevent skin contact, appropriate protective clothing is mandatory.[1][9]

  • Standard Operations: A long-sleeved, flame-retardant lab coat is the minimum requirement.

  • High-Risk Tasks: For procedures involving larger quantities or a higher risk of spills, a disposable, polyethylene-coated polypropylene gown that closes in the back offers superior protection against chemical permeation.[5][10]

Respiratory Protection

Because the compound is harmful if inhaled (H332) and causes respiratory irritation (H335), all handling of the solid powder must be performed within a certified chemical fume hood to minimize dust generation.[1][7]

  • Standard Use in Fume Hood: If handled exclusively within a properly functioning fume hood, respiratory protection may not be required.

  • Outside of a Fume Hood/Spill Cleanup: In the event of a large spill or when engineering controls are insufficient, respiratory protection is essential. A NIOSH-approved N95 or N100 particulate respirator is required to protect against dust.[3] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[3]

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following workflow provides a logical decision-making framework.

PPE_Workflow cluster_task Task Assessment cluster_ppe Required PPE Level Task What is the task? Weighing Weighing Task->Weighing Weighing Solid (<5g) in Fume Hood Solution Solution Task->Solution Handling Solutions Spill Spill Task->Spill Cleaning Spill or Handling Large Quantities (>5g) PPE_Low Standard PPE: - Safety Goggles - Single Nitrile Gloves - Lab Coat PPE_Medium Enhanced PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat PPE_High Full Protection: - Goggles & Face Shield - Double Nitrile Gloves - Impermeable Gown - N95/N100 Respirator Weighing->PPE_Medium Solution->PPE_Low Spill->PPE_High

Caption: PPE selection workflow based on laboratory task.

Procedural Guidance: Safe Operations from Start to Finish

Step-by-Step Donning and Doffing Sequence

The order in which you put on and remove PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat or gown.

  • Respiratory Protection (if required): Perform a seal check and don respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go under the sleeve of the lab coat. Don the second pair of gloves over the first, pulling the cuffs over the sleeve of the lab coat.[3]

Doffing (Removing) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand, slide the fingers of your ungloved hand under the remaining glove at the wrist, and peel it off over the first glove.

  • Body Protection: Remove the gown or lab coat by rolling it away from your body to contain contaminants.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Respiratory Protection (if used): Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][10]

Emergency Spill Response Protocol

In the event of a spill, prompt and safe cleanup is essential.[1]

  • Alert Personnel: Immediately notify others in the area.[1]

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Don PPE: Before re-entering, don the "Full Protection" level of PPE as outlined in the workflow diagram, including respiratory protection.[1]

  • Cleanup: Use a dry cleanup procedure.[1] Do NOT use water initially as this can create aerosols. Cover the spill with an absorbent material from a chemical spill kit. Gently sweep the material into a designated hazardous waste container.[1][11]

  • Decontaminate: Once the solid is collected, decontaminate the area with a suitable solvent, collecting all materials for hazardous waste disposal. Finally, wash the area with soap and water.[1]

Disposal Plan: Managing Contaminated Materials

All materials contaminated with this compound must be treated as hazardous chemical waste.[1][12]

  • Solid Waste: Collect all unused compound and grossly contaminated items (e.g., weigh boats, paper towels from spill cleanup) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][13]

  • Contaminated PPE: All used gloves, disposable gowns, and other contaminated PPE must be placed in the hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12][13] Do not use abbreviations.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12][13] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[1][7]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before beginning any new procedure.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Alberta College of Pharmacy (ACP). (2019, October 30). Personal protective equipment in your pharmacy.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). Personal Protective Equipment.
  • University of California, Berkeley. (n.d.). General Rules for Working with Chemicals.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.